Fluorosulfonyl isocyanate
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(oxomethylidene)sulfamoyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CFNO3S/c2-7(5,6)3-1-4 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIMPDXRFCFBGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NS(=O)(=O)F)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1495-51-8 | |
| Record name | Fluorosulfonyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001495518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FLUOROSULFONYL ISOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA3V3DN3T4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Fluorosulfonyl Isocyanate: Properties, Reactivity, and Applications
Foreword
Fluorosulfonyl isocyanate (FSI), with the chemical formula FSO₂NCO, stands as a uniquely reactive and versatile reagent in modern chemistry. Its dual electrophilic nature, stemming from the potent electron-withdrawing fluorosulfonyl group and the reactive isocyanate moiety, has positioned it as a powerful tool for synthetic chemists. This guide provides an in-depth exploration of the fundamental properties of FSI, offering insights into its structure, reactivity, synthesis, and safe handling. It is intended for researchers, scientists, and drug development professionals who seek to leverage the unique capabilities of this compound in their work. We will delve into the mechanistic underpinnings of its reactivity and provide practical guidance for its application, particularly in the context of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a cornerstone of modern drug discovery and materials science.
Molecular and Physical Properties
This compound is a highly reactive, moisture-sensitive liquid.[1][2] Its distinct properties are a direct consequence of its molecular structure, which features a highly electrophilic isocyanate carbon due to the strong electron-withdrawing effect of the adjacent fluorosulfonyl group.[1]
1.1. Structural and Spectroscopic Data
Structural analyses, including gas electron diffraction, have revealed that FSI predominantly exists as a single conformer with C1 symmetry.[1] The key physical and spectroscopic parameters are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | CFNO₃S | [3] |
| Molecular Weight | 125.08 g/mol | [3] |
| Boiling Point | 62-65 °C | [4] |
| Density | 1.626 g/cm³ at 25 °C | |
| First Ionization Potential | 12.3 eV | [5][6] |
| ¹⁹F NMR | Varian A56/60A | [3] |
The first ionization potential, attributed to the ejection of an electron from the π molecular orbital of the NCO group, highlights the electronic environment of the isocyanate moiety.[1][6]
1.2. Thermal Stability and Solubility
FSI exhibits remarkable thermal stability, remaining stable up to 300 °C.[4][7] However, its high reactivity necessitates careful handling, as it is extremely sensitive to moisture.[2][7] It is soluble in common organic solvents such as acetonitrile and dichloromethane.[7]
Reactivity and Mechanistic Insights
The exceptional reactivity of this compound stems from the interplay between the fluorosulfonyl and isocyanate groups. The potent electron-withdrawing nature of the FSO₂ group significantly enhances the electrophilicity of the isocyanate carbon, making it highly susceptible to nucleophilic attack.[1]
2.1. Nucleophilic Addition Reactions
FSI readily reacts with a wide array of nucleophiles, including alcohols, phenols, and amines, to yield the corresponding fluorosulfonyl carbamates and ureas.[1][7] These reactions are often rapid and proceed in nearly quantitative yields, even at low temperatures.[4]
The general reaction scheme with alcohols is as follows:
FSO₂NCO + R-OH → FSO₂NHCOOR
This reactivity is a cornerstone of its application as a bis-electrophilic linker in SuFEx click chemistry.[4]
2.2. A Potent Electrophile in SuFEx Chemistry
The Sulfur(VI) Fluoride Exchange (SuFEx) reaction is a powerful click chemistry transformation that relies on the robust reactivity of S(VI)-F bonds. FSI serves as a critical linker in this context, enabling the stepwise connection of alcohol and amine modules.[4] The resulting S(VI)-F motif is remarkably stable, allowing for subsequent ligation reactions.[4]
Diagram: Role of FSI in SuFEx Ligation
Caption: Key application areas of this compound.
Conclusion
This compound is a reagent of significant importance, bridging the gap between fundamental reactivity and applied science. Its robust and predictable reactivity, particularly in the context of SuFEx click chemistry, has solidified its role in the rapid generation of molecular diversity for drug discovery and the development of advanced materials. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is paramount for its safe and effective utilization in the laboratory. As research continues to push the boundaries of chemical synthesis, the applications for this versatile building block are poised to expand even further.
References
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- Jonas, H., & Graf, R. (1967). Process for preparing halosulfonyl isocyanates. U.S. Patent No. 3,357,804. Washington, DC: U.S. Patent and Trademark Office.
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Barros, H. J., et al. (2016). Electronic Properties of this compound, FSO2NCO: A Photoelectron Spectroscopy and Synchrotron Photoionization Study. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Shellhamer, D. F., et al. (n.d.). Reaction of Chlorosulfonyl Isocyanate (CSI) with Fluorosubstituted Alkenes: Evidence of a Concerted Pathway for Reaction of CSI with Fluorosubstituted Alkenes (Preprint). ResearchGate. Retrieved from [Link]
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Scribd. (n.d.). Chlorosulfonyl Isocyanate Reactions with Fluoroalkenes. Retrieved from [Link]
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precisionFDA. (n.d.). This compound. Retrieved from [Link]
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He, F., & Wu, J. (2020). Fluorosulfonyl radicals: new horizons for the synthesis of sulfonyl fluorides. Organic Chemistry Frontiers. Retrieved from [Link]
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Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Retrieved from [Link]
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Richardson, P. (2016). Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR spectra of 3-isopropenyl-a,a 0-dimethylbenzyl isocyanate.... Retrieved from [Link]
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An In-Depth Technical Guide to the Molecular Structure of Fluorosulfonyl Isocyanate (FSO₂NCO)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Bifunctional Reagent
Fluorosulfonyl isocyanate (FSO₂NCO), a compound featuring both a highly reactive isocyanate group and a robust fluorosulfonyl moiety, has emerged as a powerful and versatile building block in modern organic synthesis. Its unique electronic properties and predictable reactivity make it an invaluable tool for the introduction of the sulfamoyl group, a key pharmacophore in numerous therapeutic agents. This guide delves into the core of FSO₂NCO's utility: its molecular structure. A thorough understanding of its geometry, bonding, and electronic landscape is paramount to harnessing its full synthetic potential and ensuring its safe and effective application in research and drug development.
Molecular Geometry and Conformational Analysis
The three-dimensional arrangement of atoms in this compound dictates its reactivity and interactions with other molecules. Structural studies, including gas electron diffraction, have revealed that FSO₂NCO exists predominantly as a single conformer in the gaseous state.[1] This conformer possesses C1 symmetry, indicating a lack of any symmetry elements other than the identity element.[1]
The geometry can be described as a gauche conformation where the linear isocyanate (NCO) group is nearly eclipsed with one of the sulfur-oxygen double bonds (S=O).[1] This arrangement minimizes steric hindrance and optimizes orbital overlap, contributing to the molecule's overall stability.
| Parameter | Value | Source |
| Molecular Formula | CFNO₃S | [2][3] |
| Molecular Weight | 125.08 g/mol | [1][3] |
| Symmetry | C1 | [1] |
Bonding and Electronic Structure: A Tale of Two Moieties
The reactivity of this compound is a direct consequence of the interplay between its two key functional groups: the electrophilic isocyanate and the strongly electron-withdrawing fluorosulfonyl group.
The Isocyanate Group (-N=C=O)
The isocyanate group is characterized by a linear arrangement of the nitrogen, carbon, and oxygen atoms. The carbon atom is highly electrophilic due to the strong electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This makes it a prime target for nucleophilic attack by a wide range of functional groups, including alcohols, amines, and thiols.[1]
The Fluorosulfonyl Group (-SO₂F)
The fluorosulfonyl group is a powerful electron-withdrawing group, a property that significantly influences the reactivity of the entire molecule. The sulfur atom is in a high oxidation state (+6) and is bonded to two oxygen atoms and a highly electronegative fluorine atom. This inductive effect further enhances the electrophilicity of the isocyanate carbon, making FSO₂NCO a more potent electrophile than many other isocyanates.[1]
Frontier Molecular Orbitals (HOMO & LUMO)
Quantum chemical calculations provide valuable insights into the electronic structure of FSO₂NCO.[1]
-
Highest Occupied Molecular Orbital (HOMO): The HOMO is primarily located on the π molecular orbital of the NCO group, with some contribution from the nonbonding orbitals of the oxygen atoms in the SO₂ group.[4][5][6]
-
Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is centered on the π* antibonding orbital of the NCO group. The strong electron-withdrawing nature of the fluorosulfonyl group significantly lowers the energy of the LUMO, making the isocyanate carbon highly susceptible to nucleophilic attack.[1]
The energy gap between the HOMO and LUMO is a key determinant of the molecule's reactivity. The relatively low energy of the LUMO in FSO₂NCO is consistent with its high electrophilicity.
Caption: Ball-and-stick representation of FSO₂NCO.
Spectroscopic Characterization
A combination of spectroscopic techniques is employed to elucidate and confirm the molecular structure of this compound.
Vibrational Spectroscopy (FTIR and Raman)
Vibrational spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule. The key vibrational frequencies for FSO₂NCO are:
-
Asymmetric N=C=O stretch: A strong absorption band typically observed in the region of 2250-2280 cm⁻¹.
-
Symmetric N=C=O stretch: A weaker band found around 1410-1450 cm⁻¹.
-
Asymmetric SO₂ stretch: A strong band in the range of 1420-1460 cm⁻¹.
-
Symmetric SO₂ stretch: A strong band around 1200-1240 cm⁻¹.
-
S-F stretch: A characteristic absorption in the 800-900 cm⁻¹ region.
These distinct vibrational modes provide a spectroscopic fingerprint for the molecule.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the presence of a fluorine atom, ¹⁹F NMR spectroscopy is particularly informative for characterizing FSO₂NCO and its derivatives.[1] The chemical shift of the fluorine nucleus is sensitive to its electronic environment, providing valuable structural information. ¹³C and ¹⁴N NMR can also be used to probe the carbon and nitrogen atoms of the isocyanate group.
Photoelectron Spectroscopy
Photoelectron spectroscopy provides direct experimental evidence for the electronic structure of FSO₂NCO. He I photoelectron spectroscopy has been used to determine the valence electronic structure.[1] The first ionization potential has been experimentally determined to be 12.3 eV, which is attributed to the ejection of an electron from the π molecular orbital of the NCO group.[1][4][5][6] This experimental finding is in good agreement with theoretical calculations.[4][5][6]
Reactivity and Synthetic Applications: A Consequence of Structure
The molecular structure of this compound directly translates to its versatile reactivity profile. The highly electrophilic isocyanate carbon readily reacts with a wide array of nucleophiles.
Reactions with Alcohols and Phenols
FSO₂NCO reacts readily and often quantitatively with alcohols and phenols to yield the corresponding fluorosulfonyl carbamates.[1][7] This reaction is highly selective for aliphatic alcohols, even in the presence of other potentially reactive functional groups.[1]
Reactions with Amines
The reaction of FSO₂NCO with primary and secondary amines provides a direct and efficient route to fluorosulfonyl ureas.[1] However, reactions with primary and secondary aliphatic amines can sometimes lead to mixtures of products.[7] The direct reaction with anilines, on the other hand, works well to afford fluorosulfonyl ureas in good yields.[7]
Cycloaddition Reactions
Similar to its chloro-analogue, chlorosulfonyl isocyanate (CSI), FSO₂NCO can participate in cycloaddition reactions with alkenes to form β-lactams.[8][9] This reactivity is crucial for the synthesis of various heterocyclic compounds.
Caption: Overview of FSO₂NCO's primary reaction pathways.
Safety and Handling
This compound is a reactive and hazardous compound that must be handled with appropriate safety precautions. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause allergic skin reactions or respiratory difficulties if inhaled.[2] It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Conclusion
The molecular structure of this compound is the foundation of its remarkable utility in synthetic chemistry. The combination of a highly electrophilic isocyanate group and a potent electron-withdrawing fluorosulfonyl moiety results in a reagent with predictable and versatile reactivity. A comprehensive understanding of its geometry, bonding, and electronic properties, as detailed in this guide, is essential for researchers and scientists to effectively and safely leverage FSO₂NCO in the design and synthesis of novel molecules with potential applications in drug discovery and materials science.
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precisionFDA. (n.d.). This compound. Retrieved from [Link][3]
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de Souza, G. G. B., et al. (2013). Electronic Properties of this compound, FSO₂NCO: A Photoelectron Spectroscopy and Synchrotron Photoionization Study. The Journal of Physical Chemistry A, 117(37), 9046–9053. [Link][4]
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de Souza, G. G. B., et al. (2016). Electronic Properties of this compound, FSO₂NCO: A Photoelectron Spectroscopy and Synchrotron Photoionization Study. ACS Figshare. [Link][5]
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CONICET. (2013). Electronic Properties of this compound, FSO2NCO: A Photoelectron Spectroscopy and Synchrotron Photoion. Retrieved from [Link][6]
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Food and Drug Administration. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). Recent advances in the chemistry of chlorosulfonyl isocyanate: a review. Retrieved from [Link]
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Shellhamer, D. F., et al. (2017). Reaction of Chlorosulfonyl Isocyanate (CSI) with Fluorosubstituted Alkenes: Evidence of a Concerted Pathway for Reaction of CSI with Fluorosubstituted Alkenes (Preprint). ResearchGate. [Link][9]
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ResearchGate. (n.d.). Synthesis and reactivity of fluorinated heterocycles. Retrieved from [Link]
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The Synthesis of Fluorosulfonyl Isocyanate: A Comprehensive Technical Guide for the Advanced Researcher
Foreword: Unveiling the Potential of a Versatile Reagent
Fluorosulfonyl isocyanate (FSI), a compound of elegant reactivity and profound utility, stands as a cornerstone reagent in modern synthetic chemistry. Its unique bifunctional nature, combining the electrophilicity of an isocyanate with the stability and reactivity of a fluorosulfonyl group, has propelled its application in diverse fields, from drug discovery to materials science. This guide is crafted for the discerning researcher, providing not merely a recitation of synthetic procedures, but a deep dive into the core principles governing the formation of this powerful molecule. We will explore the nuances of established synthetic pathways, elucidate the mechanistic underpinnings that dictate reaction outcomes, and provide detailed, field-tested protocols to empower your research endeavors.
Chapter 1: The Chemical Soul of this compound - Structure and Reactivity
At its heart, the reactivity of this compound is a tale of two electrophilic centers. The isocyanate group (-N=C=O) is highly susceptible to nucleophilic attack, a characteristic significantly amplified by the potent electron-withdrawing effect of the adjacent fluorosulfonyl moiety (-SO₂F)[1]. This electronic interplay renders the isocyanate carbon exceptionally electrophilic, facilitating rapid and often quantitative reactions with a broad spectrum of nucleophiles, most notably alcohols and amines, to form stable carbamate and urea linkages, respectively[1].
Structural analyses, including gas electron diffraction, have revealed that FSI exists predominantly as a single conformer with C1 symmetry[1]. This specific spatial arrangement, where the NCO group is nearly eclipsed with one of the S=O bonds, influences its reactivity profile[1]. The inherent stability of the S-F bond, in contrast to the more labile S-Cl bond in its chloro-analogue, chlorosulfonyl isocyanate (CSI), imparts greater stability to the resulting N-sulfonyl fluoride products, a feature highly valued in applications such as Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[2].
Chapter 2: Pathways to this compound Synthesis
The preparation of this compound can be broadly categorized into two primary strategies: the halogen exchange of a more readily available precursor and the direct construction of the this compound backbone. Each approach carries its own set of advantages and experimental considerations.
The Workhorse Method: Halogen Exchange from Chlorosulfonyl Isocyanate
The most prevalent and historically significant route to this compound involves the halogen exchange of chlorosulfonyl isocyanate (CSI). This method leverages the relative ease of synthesis of CSI and employs a fluoride source to replace the chlorine atom.
Causality of Experimental Choices: The choice of fluorinating agent is paramount in this transformation. While various fluoride sources can be effective, sodium fluoride (NaF) and antimony trifluoride (SbF₃) are commonly employed[1]. Sodium fluoride is a cost-effective and readily available reagent, often used in excess to drive the reaction to completion. Antimony trifluoride, a more potent fluorinating agent, can also be utilized, though its toxicity and the potential for antimony-containing byproducts necessitate careful handling and purification. The reaction is typically performed under anhydrous conditions, as both CSI and FSI are highly moisture-sensitive, readily hydrolyzing to the corresponding acids[1].
Experimental Protocol: Synthesis of this compound via Halogen Exchange with Sodium Fluoride
Materials:
-
Chlorosulfonyl isocyanate (CSI)
-
Anhydrous sodium fluoride (NaF), finely powdered and dried
-
Anhydrous reaction vessel (e.g., round-bottom flask) equipped with a reflux condenser and a drying tube
-
Distillation apparatus
Procedure:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, charge with a significant excess of finely powdered and dried sodium fluoride.
-
Reaction: Carefully add freshly distilled chlorosulfonyl isocyanate to the flask. The reaction is typically performed neat (without a solvent)[2].
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by the cessation of gas evolution or by spectroscopic analysis of aliquots.
-
Isolation and Purification: Upon completion, the this compound is isolated by fractional distillation directly from the reaction mixture. The product is a colorless to light yellow liquid with a boiling point of approximately 62-65 °C[2].
-
Characterization: The identity and purity of the this compound should be confirmed by spectroscopic methods such as ¹⁹F NMR, ¹³C NMR, and IR spectroscopy.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Precursor | Chlorosulfonyl Isocyanate (CSI) | [2] |
| Fluorinating Agent | Sodium Fluoride (NaF) | [2] |
| Solvent | Neat (no solvent) | [2] |
| Reaction Temperature | Reflux | [2] |
| Product Boiling Point | 62-65 °C | [2] |
An Alternative Pathway: The Reaction of Sulfuryl Diisocyanate with Fluorosulfonic Acid
An elegant and high-yielding alternative for the synthesis of this compound involves the reaction of sulfuryl diisocyanate with fluorosulfonic acid[3]. This method avoids the use of halogenated precursors and directly constructs the desired molecule.
Causality of Experimental Choices: This reaction proceeds via the protonation of one of the isocyanate groups of sulfuryl diisocyanate by the strong acid, fluorosulfonic acid, followed by an intramolecular rearrangement and elimination to yield this compound and the unstable isocyanatosulfuric acid, which subsequently polymerizes[3]. The reaction is typically conducted without a solvent at elevated temperatures to facilitate the distillation of the volatile product as it is formed, thereby driving the equilibrium towards the desired product[3]. Maintaining a molar excess of sulfuryl diisocyanate is crucial to ensure that the halosulfonyl isocyanate can be distilled out efficiently[3].
Experimental Protocol: Synthesis of this compound from Sulfuryl Diisocyanate and Fluorosulfonic Acid
Materials:
-
Sulfuryl diisocyanate
-
Fluorosulfonic acid
-
Anhydrous reaction vessel (e.g., two-necked flask) equipped with a dropping funnel and a distillation head
-
Heating mantle or oil bath
-
Ice-water bath for the receiving flask
Procedure:
-
Apparatus Setup: Assemble a 250 mL two-necked flask fitted with a dropping funnel and a distillation head connected to a condenser and a receiving flask cooled in an ice-water bath.
-
Reactant Charging: Charge the reaction flask with 74 g (0.5 mole) of sulfuryl diisocyanate and heat the flask in an oil bath to 140-150 °C[3].
-
Addition of Fluorosulfonic Acid: Over a period of 3 hours, add 50 g (0.5 mole) of fluorosulfonic acid dropwise to the heated sulfuryl diisocyanate[3].
-
Concurrent Distillation: The this compound will distill out as it is formed. Collect the distillate in the cooled receiving flask.
-
Purification: The crude product may be contaminated with sulfur dioxide (SO₂). Purify the this compound by fractional distillation through an 80 cm column at a reflux ratio of 1:50. The pure product has a boiling point of 61.5 °C at 760 mm pressure[3].
-
Characterization: Confirm the identity and purity of the product using analytical techniques. Elemental analysis should be consistent with the calculated values for CNO₃SF (C: 9.6%, N: 11.2%, S: 25.6%)[3].
Quantitative Data Summary:
| Parameter | Value | Reference |
| Precursor 1 | Sulfuryl Diisocyanate | [3] |
| Precursor 2 | Fluorosulfonic Acid | [3] |
| Molar Ratio (Sulfuryl Diisocyanate : Fluorosulfonic Acid) | ~1:1 (with excess diisocyanate maintained) | [3] |
| Reaction Temperature | 140-150 °C | [3] |
| Yield | 85% of theoretical | [3] |
| Product Boiling Point | 61.5 °C / 760 mm | [3] |
Chapter 3: Visualizing the Synthetic Pathways
To provide a clearer understanding of the synthetic transformations, the following diagrams illustrate the core reactions.
Caption: Halogen exchange synthesis of FSI from CSI.
Caption: Synthesis of FSI from sulfuryl diisocyanate.
Chapter 4: Safety, Handling, and Characterization
4.1 Acknowledging the Hazards: Prudent Laboratory Practices
This compound and its precursors, particularly chlorosulfonyl isocyanate and fluorosulfonic acid, are highly corrosive and moisture-sensitive compounds that demand rigorous safety protocols.
-
Corrosivity and Moisture Sensitivity: Both FSI and CSI react violently with water, releasing corrosive and toxic fumes[4]. All manipulations must be conducted under strictly anhydrous conditions in a well-ventilated fume hood. Glassware should be thoroughly flame-dried before use, and reactions should be performed under an inert atmosphere (e.g., nitrogen or argon)[1].
-
Toxicity: Inhalation of vapors can cause severe respiratory irritation and may lead to allergy or asthma-like symptoms[5]. Skin and eye contact will result in severe burns[5]. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory.
-
Quenching and Disposal: Unreacted FSI or CSI must be quenched with extreme caution. A recommended procedure involves the slow addition of the isocyanate to a stirred, cooled (ice bath) solution of a high-boiling point alcohol, such as isopropanol, followed by the slow addition of water. The quenching process is exothermic and will release gases, so it must be performed in a fume hood with adequate ventilation[6][7].
4.2 Confirming Success: Spectroscopic Characterization
The identity and purity of synthesized this compound can be unequivocally confirmed through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹⁹F NMR: This is a definitive technique for confirming the presence of the S-F bond. The ¹⁹F NMR spectrum of FSI will show a characteristic singlet.
-
¹³C NMR: The carbon of the isocyanate group will appear at a distinct chemical shift.
-
-
Infrared (IR) Spectroscopy: The IR spectrum of FSI will exhibit a strong, characteristic absorption band for the isocyanate group (-N=C=O) typically in the region of 2260 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of FSI (125.08 g/mol ) and to study its fragmentation patterns.
Conclusion: A Gateway to Chemical Innovation
The synthesis of this compound, while demanding careful execution, opens the door to a vast landscape of chemical possibilities. Its role as a key building block in SuFEx chemistry and as a versatile reagent for the introduction of the fluorosulfonyl moiety ensures its continued importance in the advancement of chemical synthesis. By understanding the fundamental principles governing its formation and adhering to rigorous safety protocols, researchers can confidently harness the power of this remarkable compound to drive innovation in their respective fields.
References
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Shellhamer, D. F., et al. (2010). Reaction of Chlorosulfonyl Isocyanate with Fluorosubstituted Alkenes: Evidence of a Concerted Pathway. The Journal of Organic Chemistry, 75(22), 7913–7916. [Link]
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ResearchGate. (n.d.). Reaction of Chlorosulfonyl Isocyanate with Fluorosubstituted Alkenes Evidence of a Concerted Pathway. Retrieved from [Link]
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Scite. (n.d.). Reaction of Chlorosulfonyl Isocyanate with Fluorosubstituted Alkenes: Evidence of a Concerted Pathway. Retrieved from [Link]
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Dong, J., et al. (2021). Fluorosulfuryl Isocyanate Enabled SuFEx Ligation of Alcohols and Amines. Angewandte Chemie International Edition, 60(39), 21256-21261. [Link]
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Defense Technical Information Center. (2010). Reaction of Chlorosulfonyl Isocyanate (CSI) with Fluorosubstituted Alkenes. Retrieved from [Link]
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PubMed. (2010). Reaction of chlorosulfonyl isocyanate with fluorosubstituted alkenes: evidence of a concerted pathway. Retrieved from [Link]
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Organic Syntheses. (1973). Chlorosulfonyl isocyanate. Retrieved from [Link]
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CONICET. (2013). Electronic Properties of this compound, FSO2NCO: A Photoelectron Spectroscopy and Synchrotron Photoion. Retrieved from [Link]
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Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). A practical fluorosulfonylating platform via photocatalytic imidazolium-based SO2F radical reagent. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sulfonyl fluoride synthesis by fluorosulfonation. Retrieved from [Link]
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Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Muthu-Al-Omair/5f8e1b3d7b3a0c5e8c1e2e3a8d9b0c1c9b3e1a0b]([Link]
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"Fluorosulfonyl isocyanate" reactivity with nucleophiles
An In-depth Technical Guide: Fluorosulfonyl Isocyanate (FSO₂NCO): A Bis-Electrophilic Hub for Modern Synthetic Chemistry
Abstract
This compound (FSO₂NCO or FSI) has emerged from relative obscurity to become a powerhouse reagent in synthetic chemistry, particularly within the domain of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Its unique structure, featuring two distinct and orthogonally reactive electrophilic sites—a highly activated isocyanate and a robust sulfonyl fluoride—positions it as an invaluable bis-electrophilic linker. This guide provides an in-depth exploration of FSI's reactivity profile with common nucleophiles, focusing on the mechanistic underpinnings, practical experimental considerations, and its strategic application in the construction of complex molecular architectures relevant to drug discovery and materials science.
The Molecular Logic of this compound: Structure and Reactivity
This compound is a deceptively simple molecule defined by a duality of function. Its reactivity is governed by the interplay between its two key electrophilic centers: the isocyanate carbon and the sulfur(VI) atom.
-
The Isocyanate Moiety (–N=C=O): The isocyanate group is inherently electrophilic. However, in FSI, this reactivity is significantly amplified. The adjacent fluorosulfonyl group (FSO₂) is one of the most powerful electron-withdrawing groups in organic chemistry. This intense inductive effect polarizes the N=C=O cumulene, rendering the central carbon atom exceptionally electron-deficient and thus, highly susceptible to nucleophilic attack.[1] This allows for rapid and efficient reactions with a wide range of nucleophiles under mild conditions.[2]
-
The Sulfonyl Fluoride Handle (–SO₂F): The sulfur(VI) fluoride bond is remarkably stable under many conditions, yet it can be selectively activated for substitution by specific nucleophiles, forming the basis of SuFEx chemistry.[3] This S-F bond is kinetically inert enough to survive the initial reaction at the isocyanate terminus, allowing for a stepwise, controlled synthetic sequence. The resulting S(VI)-F "handle" serves as a latent reactive site for subsequent molecular connections.[3]
Quantum chemical calculations confirm this electronic structure, highlighting a low-lying Lowest Unoccupied Molecular Orbital (LUMO) centered on the isocyanate carbon, predicting it as the primary site for nucleophilic attack.[1]
Reaction Profile with O-Nucleophiles: Alcohols and Phenols
The reaction of FSI with hydroxyl-containing compounds is a cornerstone of its synthetic utility, providing a direct and high-yielding route to N-fluorosulfonyl carbamates.
Mechanism and Causality
Alcohols and phenols act as oxygen-centered nucleophiles, attacking the highly electrophilic isocyanate carbon. The reaction proceeds via a concerted nucleophilic addition mechanism. This process is typically very fast, often reaching completion within minutes at low temperatures, and proceeds with nearly quantitative yields without the need for a catalyst.[3] The strong electron-withdrawing nature of the FSO₂ group is the primary driver for this enhanced reactivity compared to standard alkyl or aryl isocyanates.[3]
The resulting N-fluorosulfonyl carbamate products are notably more stable than their chlorosulfonyl analogues derived from chlorosulfonyl isocyanate (CSI), making FSI the reagent of choice for constructing robust molecular linkages.[3]
Diagram: General Mechanism of FSI with O-Nucleophiles
Caption: Nucleophilic attack of an alcohol on the isocyanate carbon of FSI.
Experimental Protocol: Synthesis of a Fluorosulfonyl Carbamate
This protocol describes a general procedure for the reaction of FSI with an alcohol.
Materials:
-
This compound (FSI)
-
Alcohol of interest (e.g., 1-butanol)
-
Anhydrous acetonitrile (ACN)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Schlenk flask or oven-dried round-bottom flask with septum
Procedure:
-
Under an inert atmosphere, dissolve the alcohol (1.0 eq.) in anhydrous ACN in the reaction flask.
-
Cool the solution to 0 °C using an ice bath.
-
While stirring, slowly add FSI (1.05 eq.) dropwise to the alcohol solution. Caution: FSI is corrosive and highly moisture-sensitive.[4][5] Handle in a well-ventilated fume hood with appropriate personal protective equipment.
-
Allow the reaction mixture to stir at 0 °C for 15 minutes, then warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting alcohol is consumed (typically < 1 hour).
-
Upon completion, the solvent can be removed under reduced pressure to yield the crude N-fluorosulfonyl carbamate, which is often of high purity.[3] Further purification can be achieved by column chromatography if necessary.
Reaction Profile with N-Nucleophiles: A Tale of Two Pathways
The reactivity of FSI with amines is more nuanced than with alcohols and depends heavily on the nature of the amine (primary, secondary, tertiary, aliphatic, or aromatic). This complexity, however, unlocks sophisticated synthetic strategies.
Pathway 1: Direct Urea Formation
Direct reaction with primary or secondary amines leads to the formation of N-fluorosulfonyl ureas. This reaction is highly effective for anilines (aromatic amines), affording products in good to excellent yields.[3] However, with more basic primary and secondary aliphatic amines, the reaction can be less selective and often results in complex mixtures.[3] Tertiary amines may form zwitterionic intermediates which can complicate the desired outcome.[3]
Pathway 2: The SuFEx Two-Step Ligation Strategy
To overcome the challenges with aliphatic amines, a powerful two-step strategy is employed, which leverages the orthogonal reactivity of FSI's two electrophilic sites. This is the cornerstone of its use as a SuFEx linker.[3]
-
Step 1: Carbamate Formation. FSI is first reacted with an alcohol or phenol to form a stable N-fluorosulfonyl carbamate, as described in Section 2.
-
Step 2: S-N Bond Formation via SuFEx. The resulting stable carbamate, which now bears the –SO₂F handle, is then reacted with a primary or secondary amine. This second reaction targets the sulfur(VI) center, displacing the fluoride to form a robust S-N bond and creating a sulfamide linkage. A remarkable and crucial finding is that this step often proceeds most efficiently "on water," where the interfacial reaction conditions are believed to facilitate the substitution.[3]
This two-step process allows for the modular and highly efficient connection of an alcohol-bearing molecule to an amine-bearing molecule, a transformation of immense value in creating libraries for drug discovery.[3]
Diagram: Two-Step SuFEx Ligation Workflow
Caption: Stepwise connection of alcohol and amine modules using FSI.
Reaction Profile with S-Nucleophiles: Thiols
While less documented specifically for FSI, the reaction of isocyanates with thiols is a well-established transformation that produces thiocarbamates. The mechanism is analogous to the reaction with alcohols, involving the nucleophilic attack of the sulfur atom on the isocyanate carbon.[6]
Given the high electrophilicity of FSI, a facile reaction with thiols is expected. These reactions are often catalyzed by a non-nucleophilic base, such as a tertiary amine (e.g., triethylamine) or 1,8-Diazabicycloundec-7-ene (DBU), to deprotonate the thiol, generating a more potent thiolate nucleophile.[6][7]
Table: Summary of FSI Reactivity with Nucleophiles
| Nucleophile Class | General Structure | Product | Typical Conditions | Key Insights |
| Alcohols/Phenols | R-OH | N-Fluorosulfonyl Carbamate | 0 °C to RT, ACN, catalyst-free | Fast, nearly quantitative, forms stable products.[1][3] |
| Aromatic Amines | Ar-NH₂ | N-Fluorosulfonyl Urea | RT, various solvents | Good to excellent yields via direct reaction.[3] |
| Aliphatic Amines | R-NH₂ / R₂NH | N-Fluorosulfonyl Urea | Mixture of products | Direct reaction is often unselective; two-step SuFEx approach is preferred.[3] |
| Thiols | R-SH | N-Fluorosulfonyl Thiocarbamate | RT, base catalyst (e.g., DBU) | Expected to be efficient; catalysis enhances rate by generating thiolate.[6] |
Practical Considerations and Safety
As a Senior Application Scientist, it is imperative to underscore the causality behind handling protocols. FSI's high reactivity makes it an excellent reagent but also demands careful management.
-
Moisture Sensitivity: FSI reacts violently with water.[8] This is because water can act as a nucleophile, leading to the formation of an unstable carbamic acid that decomposes to fluorosulfonamide and CO₂ gas.[9] This not only consumes the reagent but can cause pressure buildup. Therefore, all reactions must be conducted under strictly anhydrous conditions using oven-dried glassware and an inert atmosphere (N₂ or Ar). [1]
-
Corrosivity and Toxicity: FSI is corrosive and causes severe skin burns and eye damage.[4] It is also harmful if swallowed and may cause respiratory sensitization or allergic skin reactions.[4] All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.
Conclusion and Future Outlook
This compound is more than just a reagent; it is a versatile platform for molecular construction. Its predictable and powerful reactivity with O-nucleophiles, combined with its more complex but strategically valuable reactivity with N-nucleophiles via the SuFEx ligation strategy, provides a robust toolkit for chemists. The ability to efficiently and modularly link diverse chemical fragments has profound implications for the rapid assembly of compound libraries for high-throughput screening in drug discovery and the development of novel functional materials. As the principles of click chemistry continue to permeate all areas of chemical science, the utility and application of FSI are poised for significant growth.
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An In-depth Technical Guide to the Thermal Stability of Fluorosulfonyl Isocyanate (FSI)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorosulfonyl isocyanate (FSI), a versatile and highly reactive reagent, has garnered significant attention in synthetic chemistry, particularly in the realm of drug discovery and materials science. Its utility as a building block for introducing the fluorosulfonyl moiety and its role in "click" chemistry has made it an indispensable tool. However, the safe and effective application of FSI hinges on a thorough understanding of its thermal stability. This technical guide provides a comprehensive overview of the thermal properties of FSI, including its decomposition threshold, potential hazards, and recommended best practices for its handling at elevated temperatures. This document synthesizes available data to offer a practical resource for researchers, ensuring both safety and experimental success when working with this potent chemical entity.
Introduction: The Double-Edged Sword of Reactivity
This compound (FSO₂NCO) is a colorless, volatile liquid characterized by its high electrophilicity, a direct consequence of the potent electron-withdrawing nature of the fluorosulfonyl group. This inherent reactivity is the very attribute that makes it a powerful tool for chemists, readily reacting with a wide array of nucleophiles such as alcohols and amines to form stable carbamate and urea linkages.[1] However, this same reactivity profile necessitates a cautious and well-informed approach to its handling, storage, and use in thermally demanding applications.
This guide is structured to provide a deep dive into the thermal stability of FSI, moving from its fundamental properties to practical experimental considerations. We will explore the known thermal decomposition limits, delve into the anticipated decomposition pathways, and provide actionable protocols for assessing thermal stability and ensuring safe laboratory practices.
Physicochemical Properties and Intrinsic Stability
A foundational understanding of FSI's physical and chemical properties is paramount to appreciating its thermal behavior.
| Property | Value | Reference |
| Molecular Formula | CFNO₃S | [2][3] |
| Molecular Weight | 125.08 g/mol | [2][3][4] |
| Boiling Point | 62-65 °C | |
| Density | 1.54 g/cm³ |
FSI is known to be a highly moisture-sensitive compound.[1] Its reaction with water leads to rapid hydrolysis, underscoring the critical need for anhydrous conditions during its storage and use.
Photostability: A Tale of Two Halogens
Interestingly, while not directly related to thermal stability, the photostability of FSI offers valuable insight into its molecular resilience. Computational studies and matrix-isolation experiments have revealed that FSI is remarkably stable under UV irradiation, exhibiting only minor decomposition. This stands in stark contrast to its chloro-analog, chlorosulfonyl isocyanate (CSI), which undergoes complete decomposition under similar conditions to yield sulfur dioxide (SO₂) and chloroisocyanate (ClNCO).[1] This highlights the unique influence of the fluorine atom on the overall stability of the molecule.
Thermal Decomposition of this compound
The central focus of this guide is the behavior of FSI under thermal stress. Understanding the temperature at which decomposition begins, the nature of the decomposition products, and the kinetics of this process is crucial for any researcher utilizing this reagent in reactions that require heating.
Onset of Thermal Decomposition
Based on available literature, This compound is considered to be thermally stable up to 300 °C . Beyond this temperature, the molecule is expected to undergo decomposition. It is important to note that this value should be considered a general guideline. The actual onset of decomposition can be influenced by several factors, including:
-
Purity of the FSI: Impurities can potentially catalyze decomposition at lower temperatures.
-
Presence of Contaminants: Accidental introduction of water, metals, or other reactive species can significantly lower the decomposition temperature.
-
Heating Rate: Rapid heating can lead to a localized build-up of heat, potentially initiating decomposition at a lower bulk temperature.
-
Atmosphere: The presence of oxygen or other reactive gases can influence the decomposition pathway and onset temperature.
Anticipated Decomposition Pathways and Products
A plausible decomposition mechanism at elevated temperatures could involve the initial cleavage of the relatively weak sulfur-nitrogen bond. This homolytic or heterolytic cleavage would generate highly reactive radical or ionic intermediates.
Caption: Plausible initial step in the thermal decomposition of FSI.
Following the initial S-N bond cleavage, the resulting reactive fragments would likely undergo a cascade of secondary reactions, leading to the formation of a complex mixture of gaseous products. Based on the thermal decomposition of other isocyanates and sulfur-containing compounds, potential decomposition products could include:
-
Sulfur Dioxide (SO₂): A common product from the decomposition of sulfonyl compounds.
-
Carbonyl Sulfide (COS)
-
Hydrogen Fluoride (HF): If a source of hydrogen is present.
-
Cyanogen (C₂N₂) or Hydrogen Cyanide (HCN): Depending on the reaction conditions and presence of hydrogen.
-
Nitrogen Oxides (NOx): If the decomposition occurs in the presence of oxygen.
-
Carbon Monoxide (CO) and Carbon Dioxide (CO₂)
It is imperative to assume that the thermal decomposition of FSI will generate highly toxic and corrosive gases. All experiments involving the heating of FSI must be conducted in a well-ventilated fume hood with appropriate scrubbing capabilities.
Experimental Assessment of Thermal Stability
For researchers needing to precisely determine the thermal stability of FSI under their specific experimental conditions, several analytical techniques are indispensable.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[6][7][8]
Experimental Protocol: TGA of this compound
-
Instrument Preparation: Ensure the TGA instrument is clean, calibrated, and equipped with a suitable gas supply (e.g., high-purity nitrogen for an inert atmosphere).
-
Sample Preparation: In a glovebox or under an inert atmosphere, carefully load a small, representative sample of FSI (typically 5-10 mg) into a clean, inert TGA pan (e.g., platinum or alumina).
-
Experimental Parameters:
-
Temperature Program:
-
Equilibrate at a low temperature (e.g., 30 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition point (e.g., 500 °C).
-
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative decomposition.
-
-
Data Analysis: The resulting TGA curve will plot mass loss versus temperature. The onset of decomposition is typically determined as the temperature at which a significant mass loss begins.
Caption: Workflow for Thermogravimetric Analysis of FSI.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It can detect exothermic (heat-releasing) or endothermic (heat-absorbing) events associated with decomposition.
Experimental Protocol: DSC of this compound
-
Instrument Preparation: Calibrate the DSC instrument with appropriate standards.
-
Sample Preparation: In a glovebox or under an inert atmosphere, hermetically seal a small amount of FSI (typically 2-5 mg) in a high-pressure DSC pan to contain any evolved gases.
-
Experimental Parameters:
-
Temperature Program: Similar to TGA, ramp the temperature at a controlled rate (e.g., 10 °C/min) through the temperature range of interest.
-
Atmosphere: Maintain an inert atmosphere within the DSC cell.
-
-
Data Analysis: The DSC thermogram will show peaks corresponding to thermal events. A sharp exothermic peak is often indicative of a rapid, energetic decomposition, which is a significant safety concern.
Caption: Workflow for Differential Scanning Calorimetry of FSI.
Evolved Gas Analysis (EGA)
To identify the decomposition products, coupling TGA or a pyrolysis reactor with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) is highly recommended. Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC-MS) is a particularly powerful technique for separating and identifying the volatile products of thermal decomposition.[6][10][11][12][13]
Safe Handling of this compound at Elevated Temperatures
Given the hazardous nature of FSI and its potential decomposition products, stringent safety protocols are non-negotiable.
Engineering Controls
-
Fume Hood: All work with FSI, especially when heating, must be performed in a certified chemical fume hood with a high face velocity.
-
Inert Atmosphere: Reactions involving heating FSI should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture and oxygen.[1]
-
Scrubbing System: The exhaust from the fume hood or reaction apparatus should be passed through a scrubbing system containing a suitable neutralizing agent (e.g., a caustic solution) to capture any acidic or toxic gases.
Personal Protective Equipment (PPE)
-
Gloves: Use chemically resistant gloves (e.g., nitrile or neoprene) and consider double-gloving.[14]
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.
-
Lab Coat: A flame-resistant lab coat should be worn.
-
Respiratory Protection: For situations with a higher risk of exposure, such as cleaning up a spill or a failure of engineering controls, a supplied-air respirator is necessary.[14][15]
Emergency Procedures
-
Spill Response: Have a spill kit readily available that includes an inert absorbent material and a neutralizing agent (e.g., sodium bicarbonate).
-
Fire Response: In case of fire, use a dry chemical or carbon dioxide extinguisher. Do not use water, as FSI reacts violently with it. Isocyanate fires can produce highly toxic fumes, including hydrogen cyanide and nitrogen oxides.[16]
-
First Aid: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move the individual to fresh air and seek immediate medical attention.
Conclusion: A Call for Vigilance and Further Research
This compound is a powerful synthetic tool, but its utility is intrinsically linked to a comprehensive understanding of its thermal stability. While it is reported to be stable up to 300 °C, researchers must remain vigilant to the factors that can influence its decomposition. The potential for the release of highly toxic and corrosive gases upon thermal decomposition necessitates the use of robust engineering controls and stringent safety protocols.
This guide has synthesized the available information to provide a framework for the safe and effective use of FSI in thermally demanding applications. However, it also highlights a critical gap in the scientific literature: the lack of detailed, publicly available experimental data on the thermal decomposition of FSI. Further research, including comprehensive TGA/DSC studies and detailed analysis of decomposition products, is essential to fully characterize the thermal hazards of this important reagent and to further enhance its safe and widespread application in the scientific community.
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-
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-
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-
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-
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The Solubility Profile of Fluorosulfonyl Isocyanate: A Comprehensive Technical Guide for Researchers
Introduction: Understanding the Duality of Fluorosulfonyl Isocyanate
This compound (FSI), with the chemical formula FSO₂NCO, is a highly reactive and versatile electrophilic building block that has garnered significant interest in modern synthetic chemistry, particularly in the fields of drug discovery and materials science.[1] Its remarkable utility stems from the unique interplay between the potent electron-withdrawing fluorosulfonyl group and the electrophilic isocyanate moiety. This duality governs its reactivity and, consequently, its solubility profile, making a thorough understanding of its behavior in various solvents crucial for its effective and safe application. This guide provides an in-depth exploration of the solubility of FSI, offering both theoretical insights and practical methodologies for its determination and handling in a research setting.
Physicochemical Properties Influencing Solubility
The solubility of a compound is dictated by its molecular structure and the resulting intermolecular forces it can establish with a solvent. For FSI, several key features are paramount:
-
High Polarity: The presence of the strongly electronegative fluorine and oxygen atoms, coupled with the polar isocyanate group, results in a highly polar molecule. This inherent polarity suggests a preference for polar solvents.
-
Electrophilicity: The electron-withdrawing nature of the fluorosulfonyl group significantly enhances the electrophilicity of the isocyanate carbon.[1] This makes FSI highly susceptible to nucleophilic attack, a critical factor to consider when selecting a solvent.
-
Reactivity with Protic Solvents: FSI reacts readily and often violently with protic solvents such as water, alcohols, and primary or secondary amines.[2] This is not a simple dissolution but a chemical transformation, forming carbamates with alcohols and ureas with amines.[1] Therefore, protic solvents are unsuitable for dissolving FSI if the intention is to recover the isocyanate.
Qualitative Solubility Profile in Aprotic Organic Solvents
| Solvent Class | Solvent Examples | Expected Solubility | Rationale |
| Halogenated | Dichloromethane (DCM), Chloroform | Soluble[2] | The polarity of halogenated solvents is sufficient to dissolve the polar FSI molecule without engaging in chemical reactions. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Likely Soluble | These solvents are polar enough to dissolve FSI. However, care must be taken to use strictly anhydrous grades, as residual water can lead to degradation. |
| Esters | Ethyl acetate | Likely Soluble | Similar to ethers, anhydrous grades of esters are expected to be suitable solvents. |
| Nitriles | Acetonitrile (MeCN) | Soluble | Acetonitrile is a common solvent for reactions involving FSI, indicating good solubility.[1] Its polar aprotic nature is ideal. |
| Amides | N,N-Dimethylformamide (DMF) | Use with Caution | While likely a good solvent due to its high polarity, DMF can contain trace amounts of water or amine impurities that can react with FSI. |
| Sulfoxides | Dimethyl sulfoxide (DMSO) | Use with Caution | Similar to DMF, DMSO is highly polar but can contain water, which would lead to the decomposition of FSI. |
| Hydrocarbons | Hexane, Toluene | Poorly Soluble | These nonpolar solvents are generally poor choices for dissolving the highly polar FSI molecule. |
Quantitative Determination of FSI Solubility: A Detailed Experimental Protocol
The following protocol outlines a robust method for the quantitative determination of FSI solubility in a given aprotic solvent, emphasizing safety and accuracy. This method is based on the principle of preparing a saturated solution and quantifying the dissolved FSI concentration using spectroscopic techniques.
Safety Precautions
This compound is a hazardous chemical. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause allergic skin and respiratory reactions.[3] All handling must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, must be worn. Anhydrous and inert atmosphere techniques are mandatory to prevent reaction with atmospheric moisture.
Experimental Workflow
Caption: Workflow for the quantitative determination of FSI solubility.
Step-by-Step Methodology
-
Solvent Preparation: Use only high-purity, anhydrous solvents. It is recommended to dry the solvent over a suitable drying agent (e.g., molecular sieves) and distill it under an inert atmosphere (e.g., nitrogen or argon) immediately before use.
-
Preparation of Saturated Solution:
-
In a dry, inert atmosphere glovebox or using Schlenk line techniques, add a measured volume of the anhydrous solvent to a vial equipped with a magnetic stir bar.
-
Gradually add an excess amount of this compound to the solvent while stirring. An excess is indicated by the presence of undissolved FSI.
-
Seal the vial tightly and allow the mixture to equilibrate at a constant temperature for a sufficient period (e.g., 24 hours) with continuous stirring. This ensures that the solvent is fully saturated with FSI.
-
-
Sample Preparation for Analysis:
-
After equilibration, cease stirring and allow the undissolved FSI to settle.
-
To separate the saturated solution from the excess solid, centrifuge the sealed vial at a moderate speed.
-
Carefully withdraw a known volume of the clear supernatant using a dry, airtight syringe. It is crucial to avoid transferring any solid particles.
-
For enhanced accuracy, the withdrawn supernatant can be filtered through a syringe filter (e.g., PTFE) into a clean, dry vial. This step must also be performed under anhydrous conditions.
-
-
Quantification of FSI Concentration:
-
Method A: ¹⁹F NMR Spectroscopy
-
Prepare a calibration curve using standard solutions of FSI of known concentrations in the same anhydrous solvent.
-
To a known volume of the filtered saturated solution, add a precise amount of an internal standard (a fluorinated compound with a distinct ¹⁹F NMR signal that does not react with FSI).
-
Acquire the ¹⁹F NMR spectrum of the sample.
-
Integrate the signals corresponding to FSI and the internal standard.
-
Calculate the concentration of FSI in the saturated solution by comparing the integral ratio to the calibration curve.
-
-
Method B: FTIR Spectroscopy
-
The isocyanate group (N=C=O) of FSI has a strong, characteristic stretching vibration in the infrared spectrum around 2250-2285 cm⁻¹.
-
Prepare a series of FSI standard solutions of known concentrations in the chosen anhydrous solvent and record their FTIR spectra to create a Beer-Lambert calibration curve (absorbance vs. concentration).
-
Record the FTIR spectrum of the filtered saturated FSI solution.
-
Determine the absorbance of the N=C=O peak and use the calibration curve to calculate the concentration of FSI.[4][5]
-
-
-
Data Reporting: The solubility should be reported in standard units such as mg/mL or mol/L at the specified temperature.
Reactivity with Protic Solvents: A Cautionary Note
As previously mentioned, this compound reacts exothermically with protic solvents. This is a critical consideration for both its application and for safety.
-
Reaction with Water: FSI hydrolyzes rapidly in the presence of water to form fluorosulfonamide and carbon dioxide. This reaction is often vigorous.
-
Reaction with Alcohols: The reaction with alcohols yields stable fluorosulfonyl carbamates.[1] This reactivity is harnessed in synthetic chemistry for the derivatization of alcohol-containing molecules.
Caption: Reaction of FSI with nucleophiles.
Safe Handling, Storage, and Disposal
-
Handling: Always handle FSI in a chemical fume hood.[6] Ensure that all glassware and equipment are thoroughly dried before use. Use of an inert atmosphere (nitrogen or argon) is essential.
-
Storage: Store FSI in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and bases.
-
Disposal: Small spills of FSI can be absorbed onto a dry, inert material such as sand or vermiculite.[7] The contaminated material should then be placed in an open container and moved to a safe, well-ventilated area to be slowly neutralized with a decontamination solution (e.g., a solution of sodium carbonate and detergent in water).[7] Do not seal containers of isocyanate waste, as the reaction with moisture can generate CO₂ gas, leading to a pressure buildup.[7] All waste must be disposed of in accordance with local, state, and federal regulations.
Conclusion
This compound is a powerful synthetic tool with a solubility profile that is intrinsically linked to its high reactivity. Its solubility is predominantly in polar aprotic solvents, while protic solvents lead to chemical transformation. The experimental protocol detailed in this guide provides a framework for researchers to safely and accurately determine the quantitative solubility of FSI in solvents of interest. A comprehensive understanding of its solubility and reactivity is paramount for the successful design and execution of synthetic routes utilizing this versatile reagent, ultimately enabling advancements in drug discovery and materials science.
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Remspec Corporation. Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Available from: [Link]
-
EPA. OTM-14 -- Method for Measuring Isocyanates in Stationary Source Emissions NOTE. Available from: [Link]
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The pronounced electrophilicity of fluorosulfonyl isocyanate: a guide for advanced synthesis
For researchers, scientists, and drug development professionals
The isocyanate functional group is a cornerstone of modern organic synthesis, valued for its ability to form stable linkages with a wide array of nucleophiles. Among the diverse family of isocyanates, fluorosulfonyl isocyanate (FSI) stands out for its exceptional reactivity. This technical guide delves into the fundamental principles governing the heightened electrophilicity of the isocyanate group in FSI, providing a comprehensive resource for its strategic application in complex molecular design.
The electronic architecture of this compound
The remarkable reactivity of this compound (FSO₂NCO) is a direct consequence of its unique electronic structure. The molecule's properties are dominated by the powerful electron-withdrawing nature of the fluorosulfonyl group (-SO₂F), which profoundly influences the adjacent isocyanate moiety (-NCO).[1][2]
Quantum chemical calculations and spectroscopic studies have provided deep insights into the electronic landscape of FSI.[1] The first ionization potential of FSI has been experimentally determined to be 12.3 eV, an energy corresponding to the removal of an electron from the highest occupied molecular orbital (HOMO).[1][3][4] This HOMO is primarily associated with the π molecular orbital of the NCO group.[3][4]
The key to FSI's enhanced electrophilicity lies in the energy and distribution of its lowest unoccupied molecular orbital (LUMO). The potent inductive effect of the -SO₂F group significantly lowers the energy of the LUMO, which is predominantly localized on the isocyanate carbon atom.[1] This low-lying LUMO makes the isocyanate carbon exceptionally susceptible to attack by nucleophiles.[1]
Table 1: Comparative Properties of this compound (FSI) and Chlorosulfonyl Isocyanate (CSI)
| Property | This compound (FSI) | Chlorosulfonyl Isocyanate (CSI) | Reference |
| Photostability | Almost completely stable under UV irradiation | Fully decomposes under UV irradiation | [3] |
| Adduct Stability | Forms highly stable fluorosulfuryl carbamate adducts | Forms less stable chlorosulfuryl carbamate adducts | [1][5] |
The isocyanate group: an electrophilic hub
The isocyanate group (-N=C=O) is inherently electrophilic due to the polarization of its double bonds. The carbon atom is positioned between two highly electronegative atoms, nitrogen and oxygen, resulting in a significant partial positive charge on the carbon.[6] This makes it a prime target for nucleophilic attack.
In FSI, the strong electron-withdrawing -SO₂F group exacerbates this inherent electrophilicity.[1][5] This heightened reactivity allows FSI to participate in a range of facile addition reactions with a diverse set of nucleophiles, often under mild conditions and with high yields.[1]
Reaction with nucleophiles: a testament to electrophilicity
The pronounced electrophilicity of the isocyanate group in FSI is most evident in its reactions with nucleophiles such as alcohols and amines. These reactions typically proceed rapidly and quantitatively, even at or below room temperature.[1][5]
Reaction with alcohols and phenols
This compound reacts readily with a wide variety of alcohols and phenols to form the corresponding fluorosulfonyl carbamates.[1][5] This reaction is a direct and efficient process, often reaching completion within minutes.[5] The high reactivity towards hydroxyl groups is a direct result of the potent electron-withdrawing nature of the -SO₂F moiety, which significantly enhances the electrophilicity of the isocyanate carbon.[1][5]
Reaction with amines
The reaction of FSI with amines provides a direct pathway to fluorosulfonyl ureas.[1] This reaction is also highly efficient and serves as a cornerstone for the synthesis of a wide range of sulfonylurea-containing compounds, which are prevalent in pharmaceuticals and agrochemicals.[7][8]
Mechanistic considerations
The reaction of FSI with nucleophiles proceeds via a nucleophilic addition mechanism. The nucleophile attacks the electrophilic carbon atom of the isocyanate group, leading to the breaking of the N=C π bond and the formation of a tetrahedral intermediate.[9] This intermediate then undergoes proton transfer to yield the final carbamate or urea product.
Experimental protocol: synthesis of a fluorosulfonyl carbamate
The following is a representative protocol for the synthesis of a fluorosulfonyl carbamate from an alcohol and FSI.
Materials:
-
This compound (FSI)
-
Alcohol (e.g., ethanol)
-
Anhydrous acetonitrile
-
Inert atmosphere (e.g., nitrogen or argon)
-
Dry glassware
Procedure:
-
Under an inert atmosphere, dissolve the alcohol in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a stoichiometric equivalent of this compound to the cooled solution via syringe. A slight exotherm may be observed.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Upon completion, the solvent can be removed under reduced pressure to yield the crude fluorosulfonyl carbamate.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Safety Precautions: this compound is a highly reactive and moisture-sensitive compound.[1] It is also corrosive and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[1] All manipulations should be carried out under strictly anhydrous conditions using an inert atmosphere.[1]
FSI in modern synthetic chemistry
The unique reactivity of FSI has established it as a valuable tool in contemporary chemical research. It serves as a versatile building block for introducing the fluorosulfonyl or sulfamoyl groups into various molecules.[1] One of its most significant roles is as a bis-electrophilic linker, enabling the stepwise connection of alcohol and amine modules.[1][5] This capability is particularly important in the field of "click chemistry," specifically in Sulfur(VI) Fluoride Exchange (SuFEx) reactions, which are used to rapidly and reliably create libraries of compounds for drug discovery and materials science.[1]
Conclusion
The pronounced electrophilicity of the isocyanate group in this compound is a direct result of the powerful electron-withdrawing effect of the adjacent fluorosulfonyl moiety. This inherent reactivity makes FSI a highly efficient reagent for the synthesis of fluorosulfonyl carbamates and ureas. A thorough understanding of the electronic principles governing its reactivity is paramount for leveraging the full potential of this versatile building block in the design and synthesis of complex molecules for a wide range of applications, from pharmaceuticals to materials science.
References
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Electronic Properties of this compound, FSO2NCO: A Photoelectron Spectroscopy and Synchrotron Photoionization Study. (2020). The Journal of Physical Chemistry A. Retrieved January 8, 2026, from [Link]
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Reaction of Chlorosulfonyl Isocyanate with Fluorosubstituted Alkenes Evidence of a Concerted Pathway. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
- Electronic properties of this compound, FSO2NCO: A photoelectron spectroscopy and synchrotron photoionization study. (n.d.). Repositorio Institucional CONICET Digital.
-
Fluorosulfuryl Isocyanate Enabled SuFEx Ligation of Alcohols and Amines. (n.d.). PMC. Retrieved January 8, 2026, from [Link]
-
Reaction of chlorosulfonyl isocyanate with fluorosubstituted alkenes: evidence of a concerted pathway. (2010). PubMed. Retrieved January 8, 2026, from [Link]
-
Recent Advances in the Synthesis of Sulfonylureas. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates. (2022). MDPI. Retrieved January 8, 2026, from [Link]
-
Reaction of Chlorosulfonyl Isocyanate (CSI) with Fluorosubstituted Alkenes: Evidence of a Concerted Pathway for Reaction of CSI with Fluorosubstituted Alkenes (Preprint). (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Recent advances in the chemistry of chlorosulfonyl isocyanate: a review. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Sulfonylureas through CuCl‐catalyzed direct C−N coupling of sulfonamides and isocyanates. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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This compound | CFNO3S | CID 12636793. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]
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Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity. (n.d.). Vietnam Journal of Science, Technology and Engineering. Retrieved January 8, 2026, from [Link]
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Synthesis, characterization and biological evaluation of some novel sulfonylurea derivatives. (n.d.). DergiPark. Retrieved January 8, 2026, from [Link]
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Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates. (2022). PubMed. Retrieved January 8, 2026, from [Link]
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This compound | CFNO3S | CID 12636793. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]
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This compound. (n.d.). precisionFDA. Retrieved January 8, 2026, from [Link]
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I am studying nucleophilic reactions and came upon an isocyanate reaction (attached below). Why is that the N=C bond breaks in the first step, rather than the C=O bond? In general, how can you predict this phenomenon?. (2021). Quora. Retrieved January 8, 2026, from [Link]
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An In-depth Technical Guide: A Comparative Structural Analysis of Fluorosulfonyl Isocyanate (FSI) and Chlorosulfonyl Isocyanate (CSI)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorosulfonyl isocyanate (CSI) and its fluoro-analog, fluorosulfonyl isocyanate (FSI), are exceptionally reactive and versatile reagents pivotal in modern organic synthesis. Their utility spans from the construction of complex heterocyclic scaffolds, such as β-lactams, to the introduction of the functionally significant sulfamoyl moiety into bioactive molecules.[1][2] While structurally similar, the substitution of a chlorine atom with a highly electronegative fluorine atom imparts subtle yet profound differences in their electronic properties, reactivity, and stability. This guide provides a comprehensive comparative analysis of FSI and CSI, delving into their structural nuances, differential reactivity, and the practical implications for synthetic chemistry and drug discovery. Particular emphasis is placed on the causality behind experimental choices and the self-validating nature of the described protocols.
Introduction: The Sulfonyl Isocyanate Functional Group
Sulfonyl isocyanates are characterized by the powerful juxtaposition of two highly electrophilic functional groups: the isocyanate (-N=C=O) and the halosulfonyl (-SO₂X, where X = Cl or F).[3] This unique arrangement results in a molecule with multiple reactive sites, primarily the carbon of the isocyanate group and the sulfur atom.[1][3][4][5] The strong electron-withdrawing nature of the halosulfonyl group significantly enhances the electrophilicity of the isocyanate carbon, rendering these compounds far more reactive than typical organic isocyanates.[3][6]
The choice between CSI and FSI is often dictated by the desired reactivity profile and the stability of the resulting products. As a general observation, FSI reacts more slowly than CSI, but the resulting N-sulfonyl fluoride products exhibit significantly greater thermal and hydrolytic stability compared to their N-sulfonyl chloride counterparts.[7] This enhanced stability is a key feature appreciated in the context of SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, a powerful tool for modular synthesis in drug discovery and materials science.[7][8]
Comparative Structural and Electronic Properties
The fundamental difference between FSI and CSI lies in the halogen atom bonded to the sulfur. This seemingly minor change has a cascading effect on the molecule's geometry, bond characteristics, and electronic distribution.
Molecular Geometry and Bond Parameters
Structural studies, including gas electron diffraction, have revealed that both FSI and CSI exist predominantly in a single conformer with C1 symmetry.[6] In this conformation, the NCO group is nearly eclipsed with one of the S=O bonds.[6] Microwave spectroscopy data for CSI indicates a bent NCO geometry with an angle of approximately 118°.[9]
The primary structural distinction arises from the difference in the S-X bond length and the electronegativity of the halogen. The S-F bond in FSI is shorter and more polarized than the S-Cl bond in CSI. This increased polarization in FSI, due to the high electronegativity of fluorine, further enhances the electrophilicity of the sulfur atom.
| Parameter | This compound (FSI) | Chlorosulfonyl Isocyanate (CSI) |
| Molecular Formula | CFNO₃S[10] | CClNO₃S[3] |
| Molecular Weight | 125.08 g/mol [10] | 141.53 g/mol [3] |
| S-X Bond | Shorter, more polarized S-F bond | Longer, less polarized S-Cl bond |
| NCO Geometry | Bent | Bent (~118°)[9] |
Table 1: Comparative Molecular Properties of FSI and CSI.
Electronic Structure and Reactivity
The electronic properties of FSI and CSI have been investigated using photoelectron spectroscopy and synchrotron photoionization.[11][12][13] For FSI, the first ionization potential is 12.3 eV, attributed to the ejection of an electron from the π molecular orbital of the NCO group.[11][12][13] The powerful electron-withdrawing nature of the fluorosulfonyl group significantly influences the frontier molecular orbitals, enhancing the electrophilicity of the isocyanate carbon.[6] This makes both FSI and CSI potent electrophiles.[6]
The reactivity of sulfonyl isocyanates is dominated by the isocyanate moiety, which is generally the first point of nucleophilic attack.[4][14] However, the nature of the halogen influences the subsequent reactivity and stability of the adducts. The greater stability of the S-F bond in FSI-derived products is a key differentiator.[7]
Caption: Molecular Structures of FSI and CSI.
Synthesis and Handling
Both FSI and CSI are highly reactive and moisture-sensitive compounds, necessitating careful handling under anhydrous and inert conditions.[6][15]
Synthesis of Chlorosulfonyl Isocyanate (CSI)
CSI is typically prepared by the reaction of cyanogen chloride with sulfur trioxide.[3][16] The product is then distilled directly from the reaction mixture.[3][16]
Experimental Protocol: Synthesis of CSI [16]
-
Caution: Cyanogen chloride is extremely toxic, and sulfur trioxide and CSI are highly corrosive.[14][16] This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[16]
-
A four-necked flask is equipped with a mechanical stirrer, thermometer, a dry ice reflux condenser, and a gas inlet tube.
-
The flask is charged with cyanogen chloride and cooled in a dry ice-methylene chloride bath.
-
Liquid sulfur trioxide is added dropwise over a period of 0.75-1.25 hours, maintaining the temperature between -5°C and -15°C.
-
After the addition is complete, the reaction mixture is checked for unreacted sulfur trioxide.
-
The crude product is distilled under reduced pressure (100 mm) to yield pure CSI (collected at 54-56°C).[16]
Synthesis of this compound (FSI)
FSI can be synthesized through several methods, with the most common being a halogen exchange reaction of CSI with a fluoride source, such as antimony trifluoride.[17] An alternative route involves the reaction of sulfuryl diisocyanate with fluorosulfonic acid.[18]
Experimental Protocol: Synthesis of FSI via Halogen Exchange [17]
-
Caution: CSI is corrosive, and the reaction should be handled with care.[17] All manipulations must be carried out under strictly anhydrous conditions.[6]
-
Chlorosulfonyl isocyanate is reacted with a fluoride source (e.g., antimony trifluoride).
-
The reaction is typically performed under controlled temperature conditions to manage the exothermic nature of the reaction.[17]
-
The product, this compound, is isolated and purified by distillation.
Comparative Reactivity and Applications in Drug Discovery
The differential reactivity of FSI and CSI opens up distinct avenues for their application in organic synthesis and drug development.
Reactions with Nucleophiles
Both FSI and CSI react readily with nucleophiles such as alcohols and amines at the isocyanate carbon.[14][17]
-
Alcohols and Phenols: Reaction with alcohols and phenols yields the corresponding halosulfonyl carbamates. FSI reacts quantitatively and with remarkable selectivity with a wide range of alcohols.[6]
-
Amines: Reaction with amines provides a direct route to halosulfonyl ureas.[6]
The key difference lies in the stability of the resulting products. The fluorosulfonyl carbamates and ureas derived from FSI are significantly more stable towards hydrolysis and heat than their chlorosulfonyl counterparts.[7] This stability is crucial for applications in drug discovery, where robust linkages are often required.[7]
Caption: Comparative Reactivity with Nucleophiles.
Cycloaddition Reactions
A significant application of CSI is its [2+2] cycloaddition reaction with alkenes to form β-lactam-N-sulfonyl chlorides.[14] This reaction provides a convenient route to β-lactams, which are core structures in many antibiotics.[3][5][19] The N-sulfonyl chloride group can be readily removed by hydrolysis.[3] FSI can, in principle, be used in the same way, though it generally reacts more slowly.[7]
SuFEx Click Chemistry
FSI has emerged as a key reagent in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry.[7][8] It acts as a reliable bis-electrophilic linker for the stepwise attachment of alcohol and amine modules.[7] The remarkable stability of the resulting S(VI)-F motif is a significant advantage, allowing for subsequent ligation reactions.[7] This modular approach is particularly valuable in drug discovery for the rapid generation of compound libraries.[7][8]
Safety and Handling Considerations
Both FSI and CSI are hazardous materials that require strict safety protocols.
| Hazard | This compound (FSI) | Chlorosulfonyl Isocyanate (CSI) |
| Toxicity | Harmful if swallowed, may cause allergic skin reaction, may cause allergy or asthma symptoms or breathing difficulties if inhaled.[20] | Toxic, harmful if swallowed, may cause allergy or asthma symptoms or breathing difficulties if inhaled.[3][21] |
| Corrosivity | Causes severe skin burns and eye damage.[20] | Highly corrosive, causes severe skin burns and eye damage.[3][14][16][21] |
| Reactivity with Water | Moisture-sensitive.[6][15] | Reacts violently with water.[3][9][22] |
Table 2: Comparative Safety Hazards of FSI and CSI.
General Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[22][24][25]
-
Ensure all glassware and solvents are scrupulously dry.[22]
-
In case of a spill, absorb with an inert material like vermiculite or sand and dispose of as hazardous waste.[22][24] Do not use water to clean up spills.[22]
Conclusion
This compound and chlorosulfonyl isocyanate are powerful reagents with distinct yet complementary roles in modern organic chemistry. The choice between FSI and CSI is a strategic one, guided by the desired reactivity, the required stability of the final product, and the specific synthetic context. CSI, with its higher reactivity, is often the reagent of choice for rapid transformations, particularly in the synthesis of β-lactams. In contrast, FSI's ability to form highly stable sulfonyl fluoride linkages makes it an invaluable tool for applications requiring robust molecular connections, as exemplified by its central role in SuFEx click chemistry. A thorough understanding of their comparative structural and electronic properties is essential for researchers and drug development professionals to harness the full synthetic potential of these versatile reagents safely and effectively.
References
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-
Wikipedia. (n.d.). Chlorosulfonyl isocyanate. Retrieved from [Link]
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-
PMC. (n.d.). Fluorosulfuryl Isocyanate Enabled SuFEx Ligation of Alcohols and Amines. Retrieved from [Link]
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- LGC Standards. (2014). Safety Data Sheet - Version 5.0.
-
Beilstein Journals. (n.d.). An anomalous addition of chlorosulfonyl isocyanate to a carbonyl group: the synthesis of ((3aS,7aR,E)-2-ethyl-3-oxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-ylidene)sulfamoyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). This compound | CFNO3S | CID 12636793. Retrieved from [Link]
-
ACS Publications. (2013). Electronic Properties of this compound, FSO2NCO: A Photoelectron Spectroscopy and Synchrotron Photoionization Study. The Journal of Physical Chemistry A. Retrieved from [Link]
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PubChem. (n.d.). Chlorosulfonyl isocyanate | CClNO3S | CID 70918. Retrieved from [Link]
-
ACS Publications. (2024). Application of Chlorosulfonyl Isocyanate (CSI) in the Synthesis of Fused Tetracyclic Ketone Ring Systems. The Journal of Organic Chemistry. Retrieved from [Link]
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
-
ACS Figshare. (2016). Electronic Properties of this compound, FSO2NCO: A Photoelectron Spectroscopy and Synchrotron Photoionization Study. Retrieved from [Link]
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-
Who we serve. (n.d.). Hexafluoroisopropyl N-Fluorosulfonyl Carbamate: Synthesis and Its Facile Transformation to Sulfamoyl Ureas. Retrieved from [Link]
-
VPL. (n.d.). Figures 2,3,4. Retrieved from [Link]
- CDN. (2010). General Reactivity and Applications of Chlorosulfonyl Isocyanate (CSI).
-
PMC. (2025). Application of Chlorosulfonyl Isocyanate (CSI) in the Synthesis of Fused Tetracyclic Ketone Ring Systems. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent advances in the chemistry of chlorosulfonyl isocyanate: a review. Retrieved from [Link]
- Fisher Scientific. (2025). SAFETY DATA SHEET.
-
ResearchGate. (n.d.). Reaction of Chlorosulfonyl Isocyanate (CSI) with Fluorosubstituted Alkenes: Evidence of a Concerted Pathway for Reaction of CSI with Fluorosubstituted Alkenes (Preprint). Retrieved from [Link]
-
precisionFDA. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluorobenzenesulfonyl isocyanate | C7H4FNO3S | CID 2733374. Retrieved from [Link]
-
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-
Royal Society of Chemistry. (n.d.). Fluorosulfonyl radicals: new horizons for the synthesis of sulfonyl fluorides. Organic Chemistry Frontiers. Retrieved from [Link]
-
ScienceDirect. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]
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The Advent and Ascendance of a Uniquely Reactive Reagent: A Technical Guide to Fluorosulfonyl Isocyanate
For the modern researcher in drug discovery and chemical biology, the quest for molecular tools that offer both high reactivity and exquisite control is perpetual. Among the pantheon of reagents that have shaped contemporary synthetic chemistry, Fluorosulfonyl Isocyanate (FSI) has carved a distinct and impactful niche. This guide provides an in-depth exploration of the history, discovery, and foundational principles of FSI, offering a technical narrative designed to empower researchers to leverage its unique properties in their own investigations.
Part 1: A Tale of Two Halogens: The Genesis of this compound
The story of this compound (FSO₂NCO) is intrinsically linked to its chlorinated predecessor, Chlorosulfonyl Isocyanate (CSI, ClSO₂NCO). The mid-20th century witnessed a surge in the exploration of reactive isocyanates, and it was in 1956 that R. Graf of Farbwerke Hoechst AG first reported the synthesis of the highly reactive CSI from the reaction of sulfur trioxide and cyanogen chloride.[1][2] This pioneering work laid the groundwork for the development of a new class of powerful synthetic reagents.
Just two years later, in 1958, H. Jonas and his colleagues at the same institution described the synthesis of this compound.[1] The initial reported method involved a halogen exchange reaction, where the more readily available Chlorosulfonyl Isocyanate was treated with a fluoride source, such as sodium fluoride, to replace the chlorine atom with fluorine.[1] Another early synthetic route that emerged was the reaction of sulfuryl diisocyanate with fluorosulfonic acid.[1]
These early discoveries unlocked a reagent with subtly different, yet profoundly significant, properties compared to its chloro-analog. While both are highly reactive and moisture-sensitive electrophiles, the fluorosulfonyl moiety in FSI imparts greater stability to the resulting N-sulfonyl fluoride adducts compared to their N-sulfonyl chloride counterparts.[3] This enhanced stability against hydrolysis and thermal decomposition would later become a cornerstone of its utility in modern synthetic methodologies.
Part 2: Synthesis and Handling: From Precursors to a Purified Reagent
The preparation of FSI demands meticulous attention to experimental detail due to its high reactivity and sensitivity to moisture. All manipulations must be conducted under strictly anhydrous conditions using an inert atmosphere, such as nitrogen or argon.[4] The two primary historical methods for its synthesis are detailed below.
Method 1: Halogen Exchange from Chlorosulfonyl Isocyanate
This method, pioneered by Jonas et al., remains a common approach for the synthesis of FSI. It relies on the displacement of the chloride in CSI with a fluoride anion.
Experimental Protocol:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser topped with a drying tube (e.g., filled with calcium chloride), and a nitrogen inlet.
-
Reagent Charging: The flask is charged with anhydrous sodium fluoride (NaF) in excess.
-
Addition of CSI: Freshly distilled Chlorosulfonyl Isocyanate (CSI) is added to the flask.
-
Reaction: The mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by the cessation of sodium chloride precipitation.
-
Purification: The resulting this compound is purified by fractional distillation under an inert atmosphere. The boiling point of FSI is approximately 62-65 °C.[3]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Both CSI and FSI react violently with water, leading to decomposition. The use of flame-dried glassware and an inert atmosphere is critical to prevent hydrolysis.
-
Excess Sodium Fluoride: Using an excess of the fluorinating agent ensures the complete conversion of CSI to FSI.
-
Fractional Distillation: This purification step is essential to separate FSI from any unreacted CSI and other byproducts, ensuring a high-purity reagent for subsequent reactions.
Method 2: Reaction of Sulfuryl Diisocyanate with Fluorosulfonic Acid
This alternative route, also developed in the early days of FSI chemistry, offers a direct path to the fluorinated product without relying on the chlorinated precursor.
Experimental Protocol:
-
Apparatus Setup: A two-necked flask is fitted with a dropping funnel and a distillation head.
-
Initial Charge and Heating: The flask is charged with sulfuryl diisocyanate and heated in an oil bath to 140-150 °C.
-
Slow Addition: Fluorosulfonic acid is added dropwise to the heated sulfuryl diisocyanate over several hours.
-
Continuous Distillation: As the this compound is formed, it is continuously distilled from the reaction mixture and collected in a receiver cooled with an ice-water bath.
-
Purification: The collected FSI can be further purified by fractional distillation to remove any contaminants.[1]
Causality Behind Experimental Choices:
-
High Temperature: The reaction requires elevated temperatures to proceed at a reasonable rate.
-
Slow Addition and Continuous Distillation: This technique, known as reactive distillation, is employed to remove the volatile FSI from the reaction equilibrium as it is formed, thus driving the reaction to completion and preventing potential side reactions or decomposition of the product at high temperatures.
Part 3: Reactivity and Mechanism: A Tale of Two Electrophilic Centers
The synthetic utility of this compound stems from its dual electrophilic nature. The molecule possesses two sites susceptible to nucleophilic attack: the highly electrophilic carbon atom of the isocyanate group and the sulfur atom of the fluorosulfonyl group.
Caption: Reactivity of this compound at its two electrophilic centers.
The isocyanate group is exceptionally reactive towards nucleophiles such as alcohols and amines. This reactivity is significantly enhanced by the strong electron-withdrawing effect of the adjacent fluorosulfonyl group.
-
Reaction with Alcohols: FSI reacts rapidly and often quantitatively with a wide array of alcohols and phenols to yield the corresponding fluorosulfonyl carbamates.[4] This reaction is highly selective for aliphatic alcohols, even in the presence of other potentially reactive functional groups.[4]
-
Reaction with Amines: The reaction of FSI with amines provides a direct route to fluorosulfonyl ureas.[4]
The mechanism of these additions to the isocyanate involves the nucleophilic attack of the alcohol or amine on the carbonyl carbon, followed by proton transfer to the nitrogen atom.
Part 4: The SuFEx Era: FSI as a Cornerstone of Click Chemistry
The true renaissance of this compound chemistry arrived with the advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept pioneered by the research group of K. Barry Sharpless. SuFEx reactions are a class of "click" reactions that involve the formation of robust S(VI)-N or S(VI)-O bonds. FSI has emerged as a uniquely powerful bifunctional linker in this context, enabling the stepwise connection of molecular fragments with high efficiency and selectivity.[3]
The SuFEx process with FSI typically involves a two-step sequence:
-
Step 1: Carbamate/Urea Formation: An alcohol or amine is reacted with FSI to form a stable fluorosulfonyl carbamate or urea intermediate. This intermediate now contains the reactive S(VI)-F bond.
-
Step 2: SuFEx Ligation: The fluorosulfonyl carbamate/urea is then reacted with a second nucleophile (typically an amine or another alcohol) to displace the fluoride ion and form a new S(VI)-N or S(VI)-O bond, thus linking the two molecular fragments.
Caption: A simplified workflow of SuFEx ligation using FSI as a linker.
This methodology has profound implications for drug discovery and chemical biology. It allows for the rapid and modular synthesis of large libraries of compounds for screening purposes. The resulting sulfonyl-containing linkages are often stable in biological systems, making them attractive for the development of novel therapeutics, including covalent inhibitors.[5] For instance, the modification of existing drugs like Linagliptin and Alogliptin with FSI-derived handles has been demonstrated, showcasing the potential of this chemistry in late-stage functionalization and drug optimization.[6]
Part 5: Looking Forward: The Expanding Horizon of FSI Chemistry
From its initial discovery as a fluorinated analog of a highly reactive isocyanate to its current status as a key player in the powerful SuFEx click chemistry toolbox, this compound has demonstrated enduring value in synthetic chemistry. Its unique combination of high reactivity, the stability of its adducts, and its bifunctional nature will undoubtedly continue to inspire innovation in the development of novel pharmaceuticals, functional materials, and chemical probes. As researchers continue to explore the frontiers of covalent drug design and modular synthesis, the story of FSI is far from over; its most exciting chapters may still be yet to be written.
References
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-
Sun, S., et al. (2022). Fluorosulfuryl Isocyanate Enabled SuFEx Ligation of Alcohols and Amines. Angewandte Chemie International Edition, 61(1), e202112345. [Link]
-
Graf, R. (1966). Chlorosulfonyl isocyanate. Organic Syntheses, 46, 23. [Link]
-
Chemische Berichte. HathiTrust Digital Library. [Link]
-
Gesellschaft Deutscher Chemiker (Hrsg.). (1958). Angewandte Chemie: 70. Jahrgang 1958. [Link]
-
Application of Chlorosulfonyl Isocyanate (CSI) in the Synthesis of Fused Tetracyclic Ketone Ring Systems. (2023). Molecules, 28(21), 7309. [Link]
-
Lohaus, G. (1970). Cinnamonitriles from Cinnamic Acids and Chlorosulfonyl Isocyanate. Organic Syntheses, 50, 18. [Link]
-
Chemische Berichte in SearchWorks catalog. Stanford Libraries. [Link]
-
Gesellschaft Deutscher Chemiker (Hrsg.). (1958). Angewandte Chemie. 70. Jahrgang 1958. [Link]
-
CHEMISCH BERICHTE TO: CHEM[SCHE] BER[ICHTE]. CIA. [Link]
-
Doyle, A. G., et al. (2023). Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. Journal of the American Chemical Society. [Link]
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"Fluorosulfonyl isocyanate" IUPAC name and CAS number
An In-Depth Technical Guide to Fluorosulfonyl Isocyanate: A Versatile Reagent for Modern Drug Discovery
Introduction
This compound (FSI) has emerged from relative obscurity to become a powerhouse reagent in the field of covalent chemistry, particularly for professionals in drug development and chemical biology. Its unique dual reactivity, combining the well-established chemistry of isocyanates with the burgeoning field of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, makes it an invaluable tool for modular synthesis and the rapid generation of compound libraries.[1] This guide, crafted from the perspective of a Senior Application Scientist, provides an in-depth exploration of FSI, moving beyond simple data points to explain the causality behind its reactivity and application.
Core Identification and Properties
At its core, this compound is a simple yet potent molecule. Its identity is defined by a specific nomenclature and a unique identifier for chemical registration.
The potent reactivity of FSI is a direct consequence of its molecular structure, where a highly electrophilic isocyanate group is attached to an equally electron-withdrawing fluorosulfonyl group.[1][4] This electronic arrangement dictates its physical and chemical behavior, which is summarized below.
| Property | Value | Source(s) |
| Molecular Formula | CFNO₃S | [1][2] |
| Molecular Weight | ~125.08 g/mol | [1][2][5] |
| Boiling Point | 62 °C | [1] |
| Solubility | Soluble in Dichloromethane; Reacts with Water & Ethanol | [1] |
Synthesis of this compound
Understanding the synthesis of a reagent is critical for appreciating its purity, stability, and handling requirements. The most prevalent laboratory and industrial synthesis of FSI involves a straightforward halogen exchange reaction. The precursor, Chlorosulfonyl Isocyanate (CSI), is treated with a fluoride source to swap the chlorine atom for fluorine.[4][5] This process must be conducted under strictly anhydrous conditions, as both CSI and FSI are highly moisture-sensitive.[1][4]
Caption: Two-step SuFEx ligation workflow using FSI.
Applications in Drug Discovery and Biology
The modular nature of FSI-mediated ligation is perfectly suited for the rapid assembly of compound libraries for high-throughput screening. [1]By combining diverse sets of alcohol- and amine-containing building blocks, vast chemical spaces can be explored efficiently.
Covalent Protein Modification: Isocyanates are known to react with nucleophilic residues on proteins. The primary targets are the ε-amino group of lysine and the N-terminal α-amino group, forming stable urea linkages. [7][8][9]The fluorosulfate group formed after this initial reaction can then be used as a latent reactive handle for further studies or to act as a covalent probe itself, reacting with proximal lysine, histidine, or tyrosine residues in a proximity-enabled SuFEx reaction. [10]This makes FSI a powerful tool for developing covalent inhibitors and chemical probes to study protein function.
Experimental Protocol: Modular Synthesis via FSI Ligation
This protocol provides a general methodology for the two-step coupling of an alcohol and an amine using FSI.
CAUTION: this compound is highly reactive and moisture-sensitive. All operations must be performed in a certified fume hood using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon). [1]Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. [6] Materials:
-
This compound (FSI)
-
Alcohol-containing molecule (Module 1)
-
Amine-containing molecule (Module 2)
-
Anhydrous acetonitrile (CH₃CN)
-
Anhydrous dichloromethane (DCM) for extraction
-
Potassium phosphate (K₃PO₄)
-
Deionized Water
-
Inert atmosphere setup (e.g., Schlenk line)
-
Magnetic stirrer and stir bars
Step-by-Step Methodology:
Part A: Formation of the Fluorosulfonyl Carbamate Intermediate
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the alcohol (Module 1, 1.0 eq) in anhydrous acetonitrile.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to manage the exothermic nature of the reaction. [4]3. FSI Addition: While stirring vigorously, slowly add this compound (1.05 eq) to the solution dropwise.
-
Reaction: Allow the reaction to stir at 0 °C for 15-30 minutes. The reaction is typically very fast, often yielding quantitative conversion. [5]5. Monitoring (Optional): Reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting alcohol.
-
Work-up: Once complete, the solvent can be removed under reduced pressure to yield the crude fluorosulfonyl carbamate intermediate. For many applications, this intermediate is stable and can be used in the next step without further purification. [5] Part B: SuFEx Ligation with Amine
-
Preparation: To a new flask, add the crude fluorosulfonyl carbamate intermediate (1.0 eq), the amine (Module 2, 1.5 eq), and potassium phosphate (3.0 eq).
-
Solvent Addition: Add deionized water to the flask. The "on water" condition is often crucial for the success of the S-N ligation step. [5]3. Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 2-16 hours. The reaction time will vary depending on the specific substrates.
-
Monitoring: Monitor the formation of the final product by TLC or LC-MS.
-
Extraction: Upon completion, cool the reaction to room temperature. Extract the product with a suitable organic solvent, such as dichloromethane.
-
Purification: Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The final product can be purified using standard techniques like column chromatography.
Conclusion: A Field-Proven Perspective
This compound is more than just another reagent; it is an enabler of efficiency and innovation. Its predictable, selective, and high-yielding reactivity profile aligns perfectly with the principles of click chemistry. [5]For the drug development professional, FSI provides a reliable and modular pathway to construct novel molecular architectures, create focused libraries for structure-activity relationship (SAR) studies, and develop sophisticated covalent probes. By understanding the distinct reactivity of its two electrophilic centers, researchers can unlock its full potential to accelerate the discovery of new therapeutics and biological tools.
References
-
Zhang, J., et al. (2022). Fluorosulfuryl Isocyanate Enabled SuFEx Ligation of Alcohols and Amines. National Center for Biotechnology Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
precisionFDA. (n.d.). This compound. precisionFDA. Retrieved from [Link]
-
Wang, F., et al. (2018). Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Diagram of possible reactions of isocyanates. ResearchGate. Retrieved from [Link]
-
Sab-Čebular, S., et al. (2011). 2,4-toluenediisocyanate and hexamethylene-diisocyanate adducts with blood proteins: assessment of reactivity of amino acid residues in vitro. PubMed. Retrieved from [Link]
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The Dual Reactivity of Fluorosulfonyl Isocyanate: A Technical Guide to its Mechanistic Interactions with Alcohols and Amines
For researchers, medicinal chemists, and professionals in drug development, the precise control of molecular architecture is paramount. In the ever-expanding toolkit of synthetic chemistry, Fluorosulfonyl Isocyanate (FSI) has emerged as a powerful and versatile building block. Its unique bifunctional nature, combining the reactivity of an isocyanate with the stability of a fluorosulfonyl group, offers a gateway to novel molecular entities. This guide provides an in-depth exploration of the mechanistic pathways governing the reactions of FSI with two of the most fundamental nucleophiles in organic chemistry: alcohols and amines. Understanding these core reactions is critical for leveraging FSI's full potential in the synthesis of complex molecules, from drug candidates to advanced materials.
The Electrophilic Heart of this compound
This compound (FSO₂NCO) is a highly reactive, moisture-sensitive compound.[1][2] Its potent electrophilicity is the cornerstone of its synthetic utility. The strong electron-withdrawing nature of the fluorosulfonyl group significantly enhances the electrophilic character of the isocyanate carbon, making it highly susceptible to nucleophilic attack.[1][2] This inherent reactivity allows for facile addition reactions with a broad spectrum of nucleophiles, most notably alcohols and amines.
A critical distinction in the reactivity of FSI lies in its two electrophilic sites: the carbon of the isocyanate group and the sulfur of the fluorosulfonyl group. The isocyanate carbon is the more reactive site for initial nucleophilic attack by "hard" nucleophiles like alcohols and amines. The sulfur-fluorine bond, while susceptible to nucleophilic substitution, is remarkably stable under the conditions typically employed for the initial isocyanate reaction, a key feature that underpins its utility in sequential and click chemistry applications.[1]
Reaction with Alcohols: A Rapid and Selective Pathway to Fluorosulfonyl Carbamates
The reaction of FSI with alcohols and phenols is a remarkably efficient and high-yielding process, affording the corresponding fluorosulfonyl carbamates.[1][2] This transformation is characterized by its rapid kinetics, often proceeding to completion within minutes at or below room temperature.[1]
Mechanism of Alcohol Addition
The reaction proceeds via a nucleophilic addition of the alcohol's hydroxyl group to the electrophilic carbon of the isocyanate. This is a classic addition reaction to a heterocumulene system. The generally accepted mechanism involves the following steps:
-
Nucleophilic Attack: The lone pair of electrons on the alcohol's oxygen atom attacks the electron-deficient carbon of the isocyanate group.
-
Proton Transfer: A subsequent proton transfer from the alcohol's hydroxyl group to the nitrogen atom of the isocyanate results in the formation of the stable fluorosulfonyl carbamate.
This reaction is typically performed in an inert, anhydrous solvent such as acetonitrile or dichloromethane to prevent hydrolysis of the FSI.[1] The reaction's high selectivity for aliphatic alcohols, even in the presence of other functional groups, is a significant advantage in complex molecule synthesis.[1][2]
// Reactants FSI [label="FSO₂-N=C=O"]; Alcohol [label="R-OH"];
// Intermediate Intermediate [label=<
FSO₂-N⁻-C=O | ⁺O-R | H
, shape=none];
// Product Carbamate [label="FSO₂-NH-C(=O)-OR"];
// Arrows {rank=same; FSI; Alcohol;} FSI -> Intermediate [label="Nucleophilic Attack"]; Alcohol -> Intermediate [style=invis]; Intermediate -> Carbamate [label="Proton Transfer"];
// Invisible nodes for spacing space1 [shape=point, width=0.1, style=invis]; space2 [shape=point, width=0.1, style=invis];
FSI -> space1 [style=invis]; space1 -> Intermediate [style=invis]; Intermediate -> space2 [style=invis]; space2 -> Carbamate [style=invis]; }
Figure 1: Mechanism of FSI reaction with an alcohol.
Experimental Protocol: Synthesis of a Fluorosulfonyl Carbamate
The following is a general, self-validating protocol for the synthesis of a fluorosulfonyl carbamate. The successful formation of the product can be monitored by thin-layer chromatography (TLC) and confirmed by spectroscopic methods (NMR, IR, MS).
Materials:
-
This compound (FSI)
-
Alcohol of interest
-
Anhydrous acetonitrile (CH₃CN)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Under an inert atmosphere, dissolve the alcohol (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add this compound (1.0-1.1 eq) dropwise to the stirred solution. A slight exotherm may be observed.
-
Allow the reaction to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by TLC. The disappearance of the starting alcohol is a good indicator of reaction completion.
-
Upon completion, the solvent can be removed under reduced pressure to yield the crude fluorosulfonyl carbamate, which can be further purified by recrystallization or column chromatography if necessary.
Data Presentation:
| Reactant (Alcohol) | FSI (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Butanol | 1.1 | CH₃CN | 0 to RT | 1.5 | >95 |
| Cyclohexanol | 1.1 | CH₂Cl₂ | 0 to RT | 2 | >95 |
| Benzyl Alcohol | 1.1 | CH₃CN | 0 to RT | 1 | >95 |
Reaction with Amines: A More Nuanced Reactivity Profile
The reaction of FSI with amines presents a more complex scenario compared to alcohols. While the fundamental reaction is a nucleophilic addition to the isocyanate, the nature of the amine (primary, secondary, aromatic) and the reaction conditions significantly influence the outcome.
Mechanism of Amine Addition
Similar to alcohols, the reaction is initiated by the nucleophilic attack of the amine's nitrogen atom on the isocyanate carbon. This is followed by a proton transfer to yield the corresponding fluorosulfonyl urea.
// Reactants FSI [label="FSO₂-N=C=O"]; Amine [label="R¹R²NH"];
// Intermediate Intermediate [label=<
FSO₂-N⁻-C=O | ⁺N-R¹ | R²
, shape=none];
// Product Urea [label="FSO₂-NH-C(=O)-NR¹R²"];
// Arrows {rank=same; FSI; Amine;} FSI -> Intermediate [label="Nucleophilic Attack"]; Amine -> Intermediate [style=invis]; Intermediate -> Urea [label="Proton Transfer"];
// Invisible nodes for spacing space1 [shape=point, width=0.1, style=invis]; space2 [shape=point, width=0.1, style=invis];
FSI -> space1 [style=invis]; space1 -> Intermediate [style=invis]; Intermediate -> space2 [style=invis]; space2 -> Urea [style=invis]; }
Figure 2: Mechanism of FSI reaction with an amine.
However, the direct reaction of FSI with primary and secondary aliphatic amines can be problematic, often leading to mixtures of products.[1] This is attributed to the high reactivity of the initially formed fluorosulfonyl urea, which is acidic and can be deprotonated by the excess amine, leading to side reactions.
In contrast, anilines (aromatic amines) generally react cleanly with FSI to afford the desired fluorosulfonyl ureas in good to excellent yields.[1] The lower basicity of anilines compared to aliphatic amines mitigates the side reactions observed with their aliphatic counterparts.
A Two-Step Strategy for Aliphatic Amines: The Power of Sequential Reactions
To circumvent the challenges associated with the direct reaction of FSI with aliphatic amines, a robust two-step strategy has been developed.[1] This approach leverages the clean and efficient reaction of FSI with alcohols.
-
Step 1: Formation of the Fluorosulfonyl Carbamate: FSI is first reacted with an alcohol to form a stable fluorosulfonyl carbamate intermediate, as described in the previous section.
-
Step 2: Nucleophilic Substitution by the Amine: The fluorosulfonyl carbamate is then treated with the aliphatic amine. In this step, the amine acts as a nucleophile, attacking the sulfur atom of the fluorosulfonyl group and displacing the fluoride ion to form the final S-N linked product. This reaction is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1]
// Nodes Start [label="FSI + R-OH"]; Step1 [label="Step 1: Formation of\nFluorosulfonyl Carbamate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="FSO₂-NH-C(=O)-OR"]; Step2 [label="Step 2: SuFEx Reaction with\nAliphatic Amine (R¹R²NH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="RO-C(=O)-NH-SO₂-NR¹R²"];
// Edges Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product; }
Figure 3: Two-step workflow for reacting FSI with aliphatic amines.
Experimental Protocol: Two-Step Synthesis of a Sulfamide Derivative
This protocol outlines the sequential reaction to form a sulfamide derivative from an alcohol and an aliphatic amine using FSI as the linker.
Part A: Synthesis of Fluorosulfonyl Carbamate Intermediate
-
Follow the protocol described in Section 2.2.
Part B: Reaction with Aliphatic Amine
Materials:
-
Pre-synthesized fluorosulfonyl carbamate
-
Aliphatic amine of interest (primary or secondary)
-
Solvent (e.g., acetonitrile or an "on-water" system)[1]
-
Base (optional, depending on the amine and substrate)
Procedure:
-
Dissolve the fluorosulfonyl carbamate (1.0 eq) in a suitable solvent.
-
Add the aliphatic amine (1.1-1.5 eq) to the solution.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS for the consumption of the carbamate and formation of the product.
-
Upon completion, the reaction mixture is worked up accordingly (e.g., extraction, crystallization) to isolate the desired sulfamide derivative.
Data Presentation:
| Fluorosulfonyl Carbamate | Amine | Solvent | Temp (°C) | Time (h) | Yield (%) |
| FSO₂-NH-C(=O)-OBn | Piperidine | CH₃CN | RT | 4 | High |
| FSO₂-NH-C(=O)-OEt | n-Butylamine | Water | RT | 6 | High |
Conclusion: A Versatile Tool for Molecular Construction
This compound is a reagent of significant value in modern synthetic chemistry. Its well-defined and predictable reactivity with alcohols provides a direct and efficient route to fluorosulfonyl carbamates. While its direct reaction with aliphatic amines can be complex, a strategic two-step approach, harnessing the power of SuFEx chemistry, enables the facile synthesis of a diverse range of sulfamide derivatives. The mechanistic understanding and the experimental protocols detailed in this guide are intended to empower researchers to confidently employ FSI as a key component in the design and synthesis of novel molecules with potential applications across the scientific spectrum, particularly in the realm of drug discovery and development.
References
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Shellhamer, D. F., et al. (2013). Kinetic studies on the reaction of chlorosulfonyl isocyanate with monofluoroalkenes: experimental evidence for both stepwise and concerted mechanisms and a pre-equilibrium complex on the reaction pathway. The Journal of Organic Chemistry, 78(2), 246-52. [Link]
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Li, S., et al. (2022). Fluorosulfuryl Isocyanate Enabled SuFEx Ligation of Alcohols and Amines. Angewandte Chemie International Edition, 61(13), e202116327. [Link]
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Shellhamer, D. F., et al. (2000). Reaction of Chlorosulfonyl Isocyanate with Fluorosubstituted Alkenes Evidence of a Concerted Pathway. The Journal of Organic Chemistry, 65(21), 7036-7041. [Link]
-
Shellhamer, D. F., et al. (2012). Kinetic Studies on the Reaction of Chlorosulfonyl Isocyanate with Monofluoralkenes: Experimental Evidence for Both Stepwise and Concerted Mechanisms and a Pre-equilibrium Complex on the Reaction Pathway. Defense Technical Information Center. [Link]
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PubMed. (2013). Kinetic studies on the reaction of chlorosulfonyl isocyanate with monofluoroalkenes: experimental evidence for both stepwise and concerted mechanisms and a pre-equilibrium complex on the reaction pathway. PubMed. Retrieved from [Link]
-
ResearchGate. (2013). Kinetic Studies on the Reaction of Chlorosulfonyl Isocyanate with Monofluoralkenes: Experimental Evidence for Both Stepwise and Concerted Mechanisms and a Pre-equilibrium Complex on the Reaction Pathway. ResearchGate. Retrieved from [Link]
-
Chemam, Y., et al. (2022). Recent advances in the chemistry of chlorosulfonyl isocyanate: a review. Monatshefte für Chemie-Chemical Monthly, 153(4), 339-351. [Link]
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-
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-
Si, Y.-X., et al. (2020). Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. Organic Letters, 22(22), 9086-9090. [Link]
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-
National Institutes of Health. (2016). Synthesis of 11C‐labeled Sulfonyl Carbamates through a Multicomponent Reaction Employing Sulfonyl Azides, Alcohols, and [11C]CO. National Institutes of Health. Retrieved from [Link]
-
Patsnap. (2025). The Role of Isocyanates in Modern Pharmaceuticals. Patsnap. Retrieved from [Link]
-
National Institutes of Health. (2024). Isocyanate-based multicomponent reactions. National Institutes of Health. Retrieved from [Link]
-
Raspoet, G., et al. (1998). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry, 63(20), 6878-6885. [Link]
-
PubMed. (1998). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. PubMed. Retrieved from [Link]
-
ResearchGate. (2018). Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines?. ResearchGate. Retrieved from [Link]
-
PubMed. (2018). Regioselective Synthesis of Fluorosulfonyl 1,2,3-Triazoles from Bromovinylsulfonyl Fluoride. PubMed. Retrieved from [Link]
-
Wikibooks. (n.d.). Organic Chemistry/Isocyanate. Wikibooks. Retrieved from [Link]
-
ResearchGate. (1959). Mechanism of Isocyanate Reactions with Ethanol'. ResearchGate. Retrieved from [Link]
-
PubMed. (2019). Urethane Formation With an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. PubMed. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Synthesis of Fluorosulfonyl Isocyanate from Chlorosulfonyl Isocyanate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorosulfonyl isocyanate (FSI) is a highly reactive and versatile chemical reagent with significant applications in organic synthesis, materials science, and drug discovery.[1][2] Its utility as a bis-electrophilic linker, capable of sequentially engaging with nucleophiles like alcohols and amines, makes it an invaluable tool for constructing complex molecular architectures and generating compound libraries via Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[2][3] This technical guide provides an in-depth exploration of the synthesis of this compound from its more common precursor, Chlorosulfonyl Isocyanate (CSI). The focus is on the halogen exchange (HALEX) reaction, detailing the mechanistic principles, selection of fluorinating agents, optimized reaction protocols, and critical safety considerations. Furthermore, this guide offers comprehensive protocols for the purification and rigorous analytical characterization of the final product.
Introduction: The Strategic Importance of this compound (FSI)
This compound (FSO₂NCO) is a unique bifunctional molecule featuring a highly electrophilic isocyanate group and a robust fluorosulfonyl moiety.[1] The strong electron-withdrawing nature of the FSO₂ group significantly enhances the reactivity of the isocyanate carbon, making FSI a potent electrophile for reactions with a wide array of nucleophiles.[2]
While its chloro-analogue, chlorosulfonyl isocyanate (CSI), is also a powerful reagent, the resulting fluorosulfonyl adducts from FSI exhibit superior stability.[3] This enhanced stability of the S-F bond compared to the S-Cl bond is a critical advantage in multi-step syntheses and for the final properties of the target molecules, which include applications as:
-
Electrolyte additives in lithium-ion batteries to improve performance.[1][2]
-
Covalent protein modifiers and biological probes in chemical biology.
-
Versatile building blocks for introducing sulfamoyl groups in medicinal chemistry and drug discovery.[1]
The most direct and common route to FSI is through the nucleophilic substitution of the chlorine atom in the readily available and cost-effective Chlorosulfonyl Isocyanate (CSI).[1] This guide focuses on the practical execution and underlying principles of this critical transformation.
The Core Transformation: Halogen Exchange (HALEX) at the Sulfonyl Center
The conversion of a sulfonyl chloride to a sulfonyl fluoride is a classic example of a halogen exchange (HALEX) reaction. This process is fundamentally a nucleophilic substitution at a tetracoordinate sulfur atom.
Mechanistic Considerations
The mechanism of nucleophilic substitution at a sulfonyl sulfur center can proceed through different pathways. For the chloride-fluoride exchange, the reaction is generally considered to proceed via an Sₙ2-like mechanism at the sulfur atom. The incoming fluoride nucleophile attacks the electrophilic sulfur center, leading to a trigonal bipyramidal transition state, followed by the departure of the chloride leaving group. The stability of sulfonyl halides decreases in the order F > Cl > Br > I, providing a thermodynamic driving force for the conversion.[4]
In contrast to the concerted Sₙ2 pathway typical for chloride exchange, fluoride exchange in sulfonyl fluorides themselves has been shown to proceed through an addition-elimination mechanism involving a pentacoordinate sulfurane intermediate.[5] The high electronegativity of fluorine is thought to stabilize this intermediate. For the Cl-to-F exchange, the Sₙ2 pathway remains the most probable route.
Caption: Sₙ2-type mechanism for the halogen exchange reaction at the sulfonyl center.
Synthesis of FSI from CSI: A Practical Guide
The successful synthesis of FSI from CSI hinges on the appropriate choice of fluorinating agent and careful control of reaction conditions to minimize side reactions.
Selecting the Fluorinating Agent
Several fluoride sources can be employed for this transformation. The choice depends on factors like reactivity, cost, safety, and ease of handling. Alkali metal fluorides are the most common choice.
| Fluorinating Agent | Formula | Key Characteristics & Insights |
| Potassium Fluoride | KF | Most Common Choice: Cost-effective and readily available.[6] Its reactivity is highly dependent on its physical state; spray-dried or anhydrous, finely powdered KF is essential for optimal performance. The use of phase-transfer catalysts or performing the reaction in ionic liquids can significantly enhance its nucleophilicity.[7][8][9] |
| Sodium Fluoride | NaF | Lower reactivity compared to KF due to higher lattice energy and lower solubility. Often requires higher temperatures or longer reaction times.[2] |
| Antimony Trifluoride | SbF₃ | A powerful fluorinating agent, often used for more challenging fluorinations.[1] However, it is more expensive and poses greater toxicity and disposal concerns due to the heavy metal content. |
| Potassium Bifluoride | KHF₂ | Can be an effective fluorinating agent, often used in biphasic mixtures.[10] It acts as a source of anhydrous HF in situ, which can facilitate the reaction but also introduces potential complications with acid-sensitive substrates. |
For most laboratory-scale preparations, high-purity, anhydrous potassium fluoride (KF) offers the best balance of reactivity, cost, and safety.
Detailed Experimental Protocol (Based on KF)
This protocol describes a representative procedure for the synthesis of FSI using anhydrous potassium fluoride. Extreme caution is required due to the hazardous nature of the reagents.
Workflow Overview:
Caption: General experimental workflow for the synthesis and purification of FSI.
Materials & Equipment:
-
Chlorosulfonyl isocyanate (CSI), >98% purity
-
Potassium fluoride (KF), anhydrous, spray-dried, finely powdered
-
A suitable high-boiling, inert solvent (e.g., sulfolane or tetramethylene sulfone)
-
Three-neck round-bottom flask, equipped with a mechanical stirrer, dropping funnel, and a distillation head connected to a condenser and receiver flask.
-
Heating mantle with temperature controller.
-
Inert atmosphere setup (Nitrogen or Argon).
-
All glassware must be oven-dried and assembled hot under an inert atmosphere.
Procedure:
-
Setup: Assemble the reaction apparatus. Ensure all joints are well-sealed. The entire system must be scrupulously dry, as both CSI and FSI react violently with water.[11]
-
Reagent Charging: Under a positive pressure of inert gas, charge the three-neck flask with anhydrous potassium fluoride (typically 1.5-2.0 molar equivalents) and the inert solvent.
-
Heating: Begin stirring and heat the KF suspension to the desired reaction temperature (e.g., 100-150 °C).
-
Addition of CSI: Add Chlorosulfonyl isocyanate (1.0 molar equivalent) dropwise to the heated, stirred suspension via the dropping funnel over 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reaction temperature.
-
Reaction: After the addition is complete, continue to heat and stir the mixture for an additional 2-4 hours to ensure complete conversion. The nascent FSI is volatile and will begin to distill from the reaction mixture.
-
Isolation: The product, this compound, is continuously distilled from the reaction mixture as it is formed. Collect the crude product in a receiver flask cooled in an ice bath.
-
Purification: The collected crude FSI may be contaminated with unreacted CSI or solvent. Purify the product by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 61-62 °C.[12]
Critical Safety Considerations
Both CSI and FSI are extremely hazardous materials. All manipulations must be performed in a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).
-
Corrosivity: CSI and FSI are highly corrosive and cause severe burns to the skin, eyes, and respiratory tract.[11][13][14] Wear chemical-resistant gloves (e.g., butyl rubber), a lab coat, and full-face protection (goggles and face shield).[11]
-
Reactivity with Water: Both reagents react violently with water, releasing corrosive gases.[11][14] All equipment and reagents must be strictly anhydrous. In case of a spill, do not use water. Absorb with an inert material like vermiculite or sand.[11]
-
Inhalation Hazard: The vapors are highly toxic and can cause severe respiratory irritation, allergic reactions, and potentially permanent lung damage.[13][14][15] Ensure adequate ventilation and use respiratory protection if necessary.
-
Emergency Preparedness: An eyewash station and safety shower must be immediately accessible.[11] Be familiar with first-aid procedures for chemical burns.
Product Purification and Characterization
Rigorous purification and characterization are essential to confirm the identity and purity of the synthesized FSI before its use in subsequent applications.
Purification by Fractional Distillation
Fractional distillation is the primary method for purifying FSI. The significant difference in boiling points between CSI (~107 °C) and FSI (~62 °C) allows for effective separation. A well-packed distillation column is recommended to achieve high purity.
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analytical Technique | Parameter | Expected Result for FSO₂NCO |
| ¹⁹F NMR | Chemical Shift | A sharp singlet is expected. The exact chemical shift is solvent-dependent but provides unambiguous evidence of the S-F bond.[2][13] |
| IR Spectroscopy | Stretching Frequencies | Strong, characteristic asymmetric and symmetric stretches for the -N=C=O group (around 2250 cm⁻¹) and the S=O bonds (around 1450 and 1250 cm⁻¹). |
| Mass Spectrometry | Molecular Ion (M⁺) & Fragmentation | The molecular ion peak at m/z = 125 should be observable. A prominent fragment corresponds to the FSO₂⁺ cation (m/z = 83) resulting from the cleavage of the S-N bond.[16][17][18] |
| Boiling Point | Physical Property | 61.5 °C at 760 mmHg.[12] |
Troubleshooting and Common Pitfalls
-
Low Yield: Often caused by incomplete reaction or hydrolysis. Ensure the use of highly active, anhydrous KF and a scrupulously dry reaction setup. Increasing the reaction temperature or time may improve conversion.
-
Product Contamination: The primary contaminant is typically unreacted CSI. This can be addressed by ensuring a sufficient excess of KF and by careful fractional distillation.
-
Reaction Stalls: If the KF is not sufficiently active (e.g., has absorbed moisture or is not finely powdered), the reaction rate will be very slow. Using a phase-transfer catalyst can help overcome this issue.
Conclusion
The synthesis of this compound from Chlorosulfonyl isocyanate via halogen exchange is a robust and scalable method for accessing this valuable reagent. Success relies on a deep understanding of the reaction mechanism, careful selection of a highly active fluorinating agent, and meticulous attention to anhydrous reaction conditions. Above all, adherence to stringent safety protocols is paramount due to the hazardous nature of the materials involved. With the procedures and insights provided in this guide, researchers can confidently and safely produce high-purity FSI, enabling further innovation in drug discovery, materials science, and synthetic chemistry.
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Defense Technical Information Center. Reaction of Chlorosulfonyl Isocyanate (CSI) with Fluorosubstituted Alkenes. [Link]
-
American Chemical Society - ACS Figshare. Electronic Properties of this compound, FSO2NCO: A Photoelectron Spectroscopy and Synchrotron Photoionization Study. [Link]
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MDPI. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. [Link]
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ResearchGate. (A) Overview of the synthetic methods to obtain sulfonyl fluorides. (B).... [Link]
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University of Oxford Department of Chemistry. A new route to nucleophilic substitution with potassium fluoride. [Link]
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Peking University. Mechanism of Lithium-Halogen Exchange and Related Reactions. [Link]
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Liche Opto Co. Exploring the Applications of Potassium Fluoride (KF) in Modern Chemistry. [Link]
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ResearchGate. New Method of Fluorination Using Potassium Fluoride in Ionic Liquid: Significantly Enhanced Reactivity of Fluoride and Improved Selectivity. [Link]
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-
Synfacts. Hexafluoroisopropyl N-Fluorosulfonyl Carbamate: Synthesis and Its Facile Transformation to Sulfamoyl Ureas. [Link]
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Introduction: The Emergence of Fluorosulfonyl Isocyanate in Modern Chemistry
An In-Depth Technical Guide to the Synthesis of Fluorosulfonyl Isocyanate via Halogen Exchange
For Researchers, Scientists, and Drug Development Professionals
This compound (FSO₂NCO, FSI) has rapidly evolved from a chemical curiosity into a powerhouse reagent, particularly within the domain of drug discovery and materials science.[1] Its unique bifunctional nature, featuring a highly reactive isocyanate group and a stable yet versatile fluorosulfonyl moiety, positions it as a superior linker in the realm of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[2] FSI enables the robust and modular connection of alcohols, phenols, and amines, creating stable carbamate and urea linkages that are of significant interest for building libraries of bioactive compounds.[1][2] The resulting N-sulfonyl fluorides are generally much more stable to hydrolysis and heat than their N-sulfonyl chloride counterparts, a key advantage derived from its precursor, chlorosulfonyl isocyanate (CSI).[2] This guide provides a detailed examination of the most common and practical synthetic route to this compound: the halogen exchange reaction starting from the readily available Chlorosulfonyl isocyanate (CSI).
Core Synthesis Strategy: The Halogen Exchange Pathway
The transformation of Chlorosulfonyl isocyanate (CSI) to this compound (FSI) is a classic example of a halogen exchange (Halex) reaction. This process, analogous in principle to the Finkelstein or Swarts reactions used in alkyl halide synthesis, involves the nucleophilic displacement of the chloride on the sulfonyl group by a fluoride ion.[3][4] The success of this synthesis hinges on the careful selection of the fluorinating agent and precise control of reaction conditions to maximize yield and purity while ensuring operational safety.
Mechanism of Action: Nucleophilic Substitution at the Sulfur Center
The central mechanism involves the attack of a fluoride nucleophile (F⁻) on the electrophilic sulfur atom of the chlorosulfonyl group. The strong electron-withdrawing nature of the adjacent isocyanate group and the two oxygen atoms enhances the electrophilicity of the sulfur, making it susceptible to nucleophilic attack. The reaction proceeds through a transition state where the fluoride is forming a new bond to the sulfur as the chloride bond is breaking. The departure of the chloride leaving group yields the more thermodynamically stable S-F bond, driving the reaction forward.
Caption: Mechanism of FSI synthesis via halogen exchange.
Selection of Fluorinating Agents: A Comparative Analysis
The choice of fluorinating agent is the most critical parameter in this synthesis. The ideal agent should be reactive enough to efficiently replace the chloride but selective enough to avoid unwanted side reactions with the highly sensitive isocyanate group. Several reagents have been historically employed, each with distinct advantages and challenges.
| Fluorinating Agent | Typical Conditions | Advantages | Disadvantages & Safety Considerations |
| Sodium Fluoride (NaF) | High temperature (often >150°C), sometimes in a polar aprotic solvent or neat. | Inexpensive, readily available. | Requires high temperatures, potentially leading to decomposition. Reaction can be slow and heterogeneous. |
| Potassium Fluoride (KF) | Similar to NaF, can be used with phase-transfer catalysts (e.g., crown ethers) to improve solubility and reactivity. | More reactive than NaF. | Hygroscopic; requires rigorous drying. Phase-transfer catalysts add cost and complexity to purification. |
| Antimony Trifluoride (SbF₃) | Lower temperatures than alkali metal fluorides. Often used with a catalytic amount of a chlorine source (e.g., SbCl₅) to generate the active species. | Highly effective and reactive, allowing for milder conditions. | Highly toxic and corrosive. Requires specialized handling and disposal procedures. The catalyst system can be complex. |
| Potassium Fluorosulfite (KSO₂F) | Can be used in solvents like sulfolane. | Can provide a clean conversion. | Not as commonly available as simple metal fluorides. |
Experimental Protocol: Synthesis of FSI from CSI using KF
This protocol describes a representative procedure for the synthesis of this compound using Potassium Fluoride. Warning: This reaction involves highly toxic, corrosive, and moisture-sensitive reagents. It must be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).[5][6][7]
Materials and Equipment:
-
Chlorosulfonyl isocyanate (CSI), freshly distilled
-
Potassium Fluoride (KF), spray-dried, and dried under vacuum at >150°C for 24h
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a short-path distillation head
-
Heating mantle with a temperature controller
-
Receiving flask cooled in an ice bath
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure:
-
Apparatus Setup: Assemble the reaction apparatus and flame-dry it under a vacuum. Allow the system to cool to room temperature under a positive pressure of dry inert gas.
-
Reagent Charging: In the reaction flask, charge the anhydrous Potassium Fluoride (1.2 molar equivalents). Begin vigorous stirring.
-
Initiation of Reaction: Slowly add the freshly distilled Chlorosulfonyl isocyanate (1.0 molar equivalent) to the stirring KF. The addition should be controlled to maintain the reaction temperature.
-
Reaction and Distillation: After the addition is complete, slowly heat the reaction mixture. The product, this compound (Boiling Point: ~68-70°C), will begin to distill. The temperature of the reaction pot should be gradually increased to ensure complete reaction and distillation of the product.
-
Product Collection: Collect the distilled FSI in the pre-weighed receiving flask cooled in an ice bath. The product should be a clear, colorless liquid.
-
Purification and Storage: The collected FSI is often of sufficient purity for many applications. If necessary, it can be re-distilled under an inert atmosphere. The product is extremely moisture-sensitive and must be stored in a tightly sealed container under an inert atmosphere in a refrigerator.[1][6]
Caption: High-level workflow for FSI synthesis.
Safety and Handling Considerations
-
Chlorosulfonyl Isocyanate (CSI): CSI is a highly corrosive and toxic substance.[8][9] It reacts violently with water, alcohols, and amines.[6] Inhalation can cause severe respiratory damage. All handling must be done in a chemical fume hood.
-
This compound (FSI): FSI is also highly reactive, corrosive, and moisture-sensitive.[1] It is a lachrymator and toxic upon inhalation.
-
Fluorinating Agents: Many fluorinating agents are toxic. Antimony trifluoride is particularly hazardous. Anhydrous HF can be generated as a byproduct if trace moisture is present, which is extremely corrosive and toxic.
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber or Viton).[5][10] Ensure an eyewash station and safety shower are immediately accessible.[6][7]
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Reagents (especially KF) not sufficiently dry. 3. Product loss due to polymerization or side reactions. | 1. Increase reaction time or temperature moderately. 2. Ensure rigorous drying of all reagents and glassware. 3. Ensure slow, controlled addition of CSI and maintain a steady distillation rate. |
| Product Contamination | 1. Co-distillation of unreacted CSI. 2. Contamination from solvent or moisture. | 1. Use a fractional distillation column for better separation. Ensure the distillation head temperature does not significantly exceed the boiling point of FSI. 2. Use anhydrous solvents and maintain a strict inert atmosphere. |
| Reaction Stalls | The surface of the metal fluoride becomes passivated. | Increase stirring rate to ensure good mixing and break up any passivated layers on the solid fluorinating agent. |
Conclusion
The halogen exchange synthesis of this compound from Chlorosulfonyl isocyanate is a robust and scalable method that provides access to a crucial reagent for modern chemical synthesis. While the reaction is conceptually straightforward, its successful execution demands meticulous attention to experimental detail, particularly regarding the exclusion of moisture and the safe handling of hazardous materials. By understanding the underlying mechanism and the critical parameters influencing the reaction, researchers can reliably produce high-purity FSI, unlocking its vast potential in drug discovery, chemical biology, and materials science.
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Fluorosulfonyl Isocyanate (FSI): A Bifunctional Linchpin in the SuFEx Click Chemistry Arsenal
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a cornerstone of modern click chemistry, providing a robust and reliable method for the construction of complex molecular architectures.[1][2] Central to the SuFEx paradigm is the use of highly stable yet selectively reactive S(VI)-fluoride hubs. This guide delves into the unique role of Fluorosulfonyl Isocyanate (FSI, FSO₂NCO), a powerful bis-electrophilic linker that has significantly expanded the scope and utility of SuFEx chemistry. We will explore the nuanced reactivity of FSI, detailing the stepwise ligation mechanism that allows for the controlled and modular connection of distinct molecular entities. This paper will provide field-proven experimental protocols, mechanistic insights, and a discussion of its applications in drug discovery and materials science, establishing FSI as an indispensable tool for the modern chemical scientist.
Introduction: The Rise of SuFEx and the Need for Versatile Hubs
Click chemistry, first conceptualized by Sharpless, Kolb, and Finn, prioritizes reactions that are modular, wide in scope, high in yield, and generate inoffensive byproducts.[3] The copper-catalyzed azide-alkyne cycloaddition (CuAAC) stands as the prototypic click reaction. More recently, Sulfur(VI) Fluoride Exchange (SuFEx) was introduced as a next-generation click reaction, centered on the remarkable balance of stability and reactivity found in the sulfonyl fluoride (-SO₂F) group.[4][5]
The power of SuFEx lies in its ability to use small, stable hubs to connect diverse molecular fragments.[3] While foundational hubs like sulfuryl fluoride (SO₂F₂) and thionyl tetrafluoride (SOF₄) are effective, the quest for linkers with orthogonal reactivity to enable sequential, multi-component assemblies led to the exploration of more sophisticated reagents. This compound (FSI) has risen to this challenge, uniquely equipped with two distinct electrophilic centers of differing reactivity.[6][7] This allows for a programmed, stepwise approach to molecular construction that is the focus of this guide.
This compound (FSI): A Profile of the Bis-Electrophilic Linker
FSI (FSO₂NCO) is a compact, highly reactive molecule featuring two key functional groups:
-
An Isocyanate Group (-N=C=O): This moiety is an exceptionally reactive electrophile, known for its rapid and often quantitative reaction with nucleophiles, particularly alcohols and phenols.
-
A Fluorosulfonyl Group (-SO₂F): This is the classic SuFEx handle. The S(VI)-F bond is kinetically stable under many conditions but can be selectively activated to react with nucleophiles, forming robust S-N or S-O linkages.[5]
The genius of FSI lies in the differential reactivity of these two sites. The isocyanate is orders of magnitude more reactive than the sulfonyl fluoride, allowing for a predictable, two-stage ligation process. This transforms FSI from a simple reagent into a programmable linchpin for assembling three distinct components.
The FSI-Mediated Ligation Mechanism: A Tale of Two Reactivities
The core utility of FSI is its ability to facilitate a stepwise connection between an alcohol- or phenol-containing module and an amine-containing module.[8][9] This process occurs in two distinct, electronically-governed steps.
Step 1: The Isocyanate "Capture"
The first step involves the rapid and highly selective reaction of the isocyanate group. When FSI is introduced to a molecule containing an alcohol or phenol (Module A), the nucleophilic oxygen atom readily attacks the electrophilic carbon of the isocyanate. This reaction is typically fast, high-yielding, and proceeds cleanly at room temperature to form a stable fluorosulfonyl carbamate intermediate.[6][7] This initial step effectively "caps" Module A with the FSI linker, leaving the -SO₂F group untouched and available for the subsequent reaction.
While anilines react well directly with FSI, primary and secondary aliphatic amines can lead to mixtures.[7] For these substrates, a "sulfonyl carbamate transfer strategy" using pre-formed FSI-tertiary amine zwitterionic salts can be employed to achieve the desired modification.[6][7]
Step 2: The "On-Water" SuFEx Ligation
With the fluorosulfonyl carbamate intermediate in hand, the second stage of the ligation can proceed. The relatively inert S(VI)-F bond is now targeted by a nucleophilic amine (Module B). A remarkable and critical insight discovered in the development of this methodology is that this SuFEx transformation is often most effective "on water".[6][8] Performing the reaction in an aqueous environment or with water as the sole medium can dramatically accelerate the S-N bond formation.
This "on-water" phenomenon is thought to arise from interfacial effects, where the hydrophobic reactants are forced together, and hydrogen bonding networks at the water interface may help to stabilize the fluoride leaving group, thereby lowering the activation energy of the reaction.[8] This discovery not only provides a practical and environmentally benign protocol but also highlights the latent reactivity of the S(VI)-F bond, suggesting its potential as a covalent probe for interacting with proteins in a biological, aqueous context.[7][8]
The overall pathway is visualized below.
Caption: The two-stage ligation pathway using FSI as a linker.
Field-Proven Methodologies & Data
Adherence to validated protocols is critical for success and reproducibility. The following sections provide detailed, step-by-step methodologies for the key transformations.
Safety First: Handling this compound
FSI is a hazardous and highly moisture-sensitive compound.[10][11] It can cause severe skin burns, eye damage, and respiratory sensitization.[10][12] All manipulations must be performed by trained personnel in a well-ventilated fume hood under a strictly anhydrous, inert atmosphere (e.g., nitrogen or argon).[11][13] Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory.
Experimental Protocol 1: Synthesis of a Fluorosulfonyl Carbamate (Step 1)
This protocol details the reaction of an alcohol/phenol with FSI.
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the alcohol or phenol substrate (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.1-0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of FSI: Add this compound (1.0-1.1 eq.) dropwise to the stirred solution via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, carefully quench any excess FSI with a small amount of anhydrous methanol (if necessary). Remove the solvent under reduced pressure. The resulting fluorosulfonyl carbamate is often of high purity and can sometimes be used in the next step without further purification. If needed, purification can be achieved by silica gel chromatography.
Experimental Protocol 2: "On-Water" SuFEx Ligation with Amines (Step 2)
This protocol describes the S-N bond formation.
-
Preparation: To a vial equipped with a magnetic stir bar, add the fluorosulfonyl carbamate intermediate (1.0 eq.) and the desired amine (1.2-2.0 eq.).
-
Addition of Water: Add deionized water to the vial. The amount is not always critical; often a 1:1 mixture by volume with an organic co-solvent like THF or acetonitrile is used, or in some cases, water is the sole solvent.
-
Reaction: Stir the resulting suspension or biphasic mixture vigorously at room temperature or with gentle heating (40-60 °C) for 12-24 hours.
-
Monitoring: Monitor the reaction by LC-MS. The ¹⁹F NMR spectrum can also be used, observing the disappearance of the fluorosulfonyl carbamate signal (typically +30 to +60 ppm) and the absence of a new S(VI)-F product.[14]
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: After filtering and concentrating the solution, purify the final product by silica gel column chromatography to yield the desired tri-substituted linked molecule.
Caption: A typical experimental workflow for FSI-mediated ligation.
Representative Data
The following table summarizes typical outcomes for this two-step process, demonstrating its efficiency.
| Step | Reactants | Key Conditions | Product Type | Typical Yield |
| 1 | Phenol + FSI | DCM, 0°C to RT, 1h | Fluorosulfonyl Carbamate | >95% |
| 1 | Aliphatic Alcohol + FSI | THF, 0°C to RT, 2h | Fluorosulfonyl Carbamate | >95% |
| 2 | Fluorosulfonyl Carbamate + Primary/Secondary Amine | H₂O/THF, RT, 24h | Carbamoyl Sulfamide | 70-90% |
Applications in Drug Discovery and Beyond
The modular and robust nature of the FSI-mediated SuFEx ligation makes it a powerful tool across several scientific disciplines.
-
Drug Discovery & Medicinal Chemistry: The primary application is the rapid synthesis of large, diverse libraries of compounds for high-throughput screening.[3][15] By combining libraries of alcohols (Module A) and amines (Module B) with the FSI linker, chemists can quickly generate thousands of unique structures to explore structure-activity relationships (SAR). The resulting carbamate and sulfamide linkages are common motifs in pharmaceuticals, making the products directly relevant to drug design.[3] For instance, this method has been used for the late-stage functionalization of known anticancer drugs, in some cases leading to derivatives with significantly enhanced potency.[15]
-
Chemical Biology & Covalent Probes: The S(VI)-F moiety is an effective "warhead" for covalent ligand discovery.[7] It can react with nucleophilic residues (like tyrosine, lysine, or serine) on a protein's surface. The FSI linker allows researchers to attach a targeting molecule (e.g., an alcohol-containing fragment) first, and then use the installed -SO₂F group to covalently bind to a nearby protein, enabling target identification and validation.[7][16]
-
Materials Science: SuFEx chemistry is increasingly used to create novel polymers and functional materials.[1][17] The FSI linker provides a means to synthesize polymers with unique backbones and to functionalize material surfaces in a stepwise, controlled manner, imparting new properties.
Caption: The central role of FSI in diverse scientific applications.
Conclusion and Future Outlook
This compound is more than just another reagent; it is a strategic tool that embodies the core principles of click chemistry. Its unique bis-electrophilic nature, governed by predictable and differential reactivity, allows scientists to build complex molecules with unprecedented control and efficiency. The development of a robust, "on-water" protocol for the second-stage SuFEx ligation has further enhanced its appeal, aligning with the growing demand for green and sustainable chemical methodologies. As researchers continue to push the boundaries of molecular design in medicine and materials, the utility of FSI as a reliable and versatile linchpin is set to expand, cementing its place as an essential component in the SuFEx click chemistry toolbox.
References
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Barrow, A. S., Smedley, C. J., Zheng, Q., Li, S., Dong, J., & Moses, J. E. (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews, 48(17), 4731-4758. [Link][1][2]
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Yan, B., & Jiang, X. (2023). SuFEx as a new generation of click chemistry: synthesis and development of linkers. National Science Review. [Link][4]
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Monash University. (2019). The growing applications of SuFEx click chemistry. [Link][2]
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SuFExable Isocyanides for Ugi Reaction: Facile Synthesis of Sulfonyl Fluoro Peptides. (n.d.). Research Square. [Link][18]
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Li, G., Zheng, Q., et al. (2021). Fluorosulfuryl Isocyanate Enabled SuFEx Ligation of Alcohols and Amines. Angewandte Chemie International Edition. [Link][6]
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Request PDF. (n.d.). The growing applications of SuFEx click chemistry. ResearchGate. [Link][16]
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Zheng, Q., et al. (2018). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Journal of the American Chemical Society. [Link][15]
-
Wu, P., et al. (2020). Novel approaches to access arylfluorosulfates and sulfamoyl fluorides based on sulfur (VI) fluoride exchange (SuFEx). PMC. [Link][14]
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Methodological & Application
Application Notes and Protocols: Fluorosulfonyl Isocyanate (FSI) for SuFEx Ligation
Abstract
The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a cornerstone of click chemistry, provides a robust and modular approach for the synthesis of complex molecules.[1] This application note details the use of Fluorosulfonyl Isocyanate (FSI, FSO₂NCO) as a versatile bis-electrophilic linker in SuFEx ligation. FSI uniquely enables the stepwise and selective connection of alcohol and amine-bearing modules, significantly broadening the scope of SuFEx chemistry for applications in drug discovery, chemical biology, and materials science.[2][3] We provide a comprehensive guide, including the underlying principles, detailed experimental protocols, safety considerations, and characterization techniques for FSI-mediated SuFEx ligation.
Introduction to SuFEx and the Role of this compound (FSI)
Developed by the group of K. Barry Sharpless, Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a next-generation click chemistry platform.[4] It relies on the remarkable reactivity of S(VI)-F bonds, which are generally stable but can be activated to react with nucleophiles under specific conditions.[5] This "dormant reactivity" allows for the precise and reliable formation of covalent bonds.[6]
This compound (FSI) has been identified as a powerful and versatile hub in the SuFEx toolkit.[2] Its unique structure, featuring two distinct electrophilic sites—the highly reactive isocyanate group and the SuFExable fluorosulfonyl group—allows for a two-stage ligation process. This dual reactivity enables the efficient and modular synthesis of sulfonylureas and related structures, which are prevalent motifs in pharmaceuticals and agrochemicals.[7][8]
The key advantage of FSI lies in its ability to first react with an alcohol or phenol via its isocyanate moiety to form a stable fluorosulfuryl carbamate intermediate.[9] This intermediate, bearing the S(VI)-F group, can then undergo a subsequent SuFEx reaction with an amine nucleophile to complete the ligation. This stepwise approach offers excellent control over the assembly of complex molecules from distinct building blocks.
Mechanism of FSI-Mediated SuFEx Ligation
The FSI-mediated SuFEx ligation proceeds in two distinct steps:
Step 1: Carbamate Formation
The isocyanate group of FSI is highly electrophilic and reacts rapidly and selectively with the hydroxyl group of an alcohol or phenol. This reaction is typically quantitative and proceeds under mild conditions, often at room temperature, to yield a stable fluorosulfuryl carbamate. This initial step effectively "caps" the alcohol with the FSI linker, introducing the SuFExable -SO₂F handle.
Step 2: SuFEx Ligation
The resulting fluorosulfuryl carbamate, now poised for the second connection, undergoes a SuFEx reaction with an amine nucleophile. The S(VI)-F bond is activated, leading to the displacement of the fluoride ion by the amine and the formation of a stable S-N bond.[2] Interestingly, this step is often accelerated in the presence of water, a phenomenon termed "on-water" catalysis, which can be highly beneficial for biological applications.[9]
Caption: FSI-mediated two-step SuFEx ligation workflow.
Safety and Handling of this compound
This compound is a hazardous chemical and requires strict safety protocols.[10]
-
Toxicity and Corrosivity: FSI is harmful if swallowed, causes severe skin burns and eye damage, and may cause allergic skin reactions.[11] It can also cause allergy or asthma symptoms or breathing difficulties if inhaled.[10]
-
Reactivity: FSI is moisture-sensitive and reacts with water, alcohols, amines, and strong bases.[12] Contact with incompatible materials should be avoided.
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[13] Personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, is mandatory. For operations with a risk of aerosol generation, respiratory protection should be used.[11]
-
Storage: FSI should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[12]
Experimental Protocol: SuFEx Ligation of an Alcohol and an Amine
This protocol provides a general procedure for the two-step SuFEx ligation using FSI.
Materials and Reagents
-
This compound (FSI)
-
Alcohol or phenol substrate
-
Amine substrate
-
Anhydrous dichloromethane (DCM)
-
Anhydrous acetonitrile (MeCN)
-
Triethylamine (TEA) or other suitable base
-
Deionized water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Step-by-Step Procedure
Step 1: Synthesis of the Fluorosulfuryl Carbamate Intermediate
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.0 equiv) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add this compound (1.05 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure to yield the crude fluorosulfuryl carbamate. This intermediate is often sufficiently pure for the next step, but can be purified by column chromatography if necessary.
Step 2: SuFEx Ligation with an Amine
-
Dissolve the crude fluorosulfuryl carbamate (1.0 equiv) in a suitable solvent such as acetonitrile.
-
In a separate flask, prepare a solution of the amine (1.2 equiv) in a mixture of acetonitrile and water (e.g., 1:1 v/v).
-
Add the amine solution to the stirred solution of the fluorosulfuryl carbamate at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the substrates.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired sulfonylurea derivative.
Characterization
The final product should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR to confirm the structure and purity of the compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the sulfonylurea linkage.
Applications in Research and Drug Development
The modularity and reliability of FSI-mediated SuFEx ligation make it a valuable tool in several areas:
-
Drug Discovery: Rapidly synthesize libraries of sulfonylurea-containing compounds for high-throughput screening and lead optimization.[14] The S(VI)-N bond is a common motif in many approved drugs.[14]
-
Chemical Biology: Construct complex molecular probes and bioconjugates. The "on-water" nature of the SuFEx step is particularly advantageous for reactions in biological media.[9]
-
Materials Science: Develop novel polymers and functional materials with precisely defined structures and properties.[15]
Conclusion
This compound is a powerful and versatile reagent that significantly expands the capabilities of SuFEx click chemistry. Its ability to sequentially link alcohols and amines provides a highly efficient and modular strategy for the synthesis of complex molecules. The protocols and guidelines presented in this application note are intended to enable researchers to effectively utilize FSI in their synthetic endeavors, from fundamental research to applied drug discovery and materials science.
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Application Note: A Guide to the Synthesis and Application of Fluorosulfonyl Ureas from Fluorosulfonyl Isocyanate and Amines
Abstract
Fluorosulfonyl isocyanate (FSI) has emerged as a powerhouse reagent in modern medicinal chemistry and chemical biology. Its unique bifunctional nature, possessing both a highly reactive isocyanate group and a stable yet "clickable" sulfonyl fluoride moiety, makes it an invaluable tool for drug discovery professionals. This application note provides a comprehensive guide to the reaction of FSI with primary and secondary amines to form fluorosulfonyl ureas. We delve into the mechanistic underpinnings of this transformation, provide detailed, field-tested protocols for both aromatic and aliphatic amines, and explore the profound implications of the resulting products as precursors for targeted covalent inhibitors (TCIs). This document is intended for researchers and scientists engaged in drug development, offering both the theoretical framework and practical steps necessary to leverage this powerful chemistry.
The Unique Chemistry of this compound (FSI)
This compound (FSO₂NCO) is a compact, bifunctional molecule that serves as a linchpin in the construction of complex molecular architectures, particularly those designed for biological applications.[1] Its utility stems from the orthogonal reactivity of its two key electrophilic sites.
A Tale of Two Electrophiles
The FSI molecule contains two distinct reactive centers:
-
The Isocyanate Carbon: The carbon atom of the isocyanate group (-N=C=O) is highly electrophilic. This reactivity is significantly enhanced by the powerful electron-withdrawing effect of the adjacent sulfonyl fluoride group.[1][2] Consequently, the isocyanate readily undergoes nucleophilic attack by amines, alcohols, and other nucleophiles in a rapid and efficient manner.[1]
-
The Sulfur (VI) Center: The sulfur atom of the sulfonyl fluoride group (-SO₂F) is also electrophilic. However, the sulfur-fluorine bond is remarkably stable under many synthetic conditions, including the reaction at the isocyanate center.[1] This stability allows the -SO₂F group to be carried through synthetic steps, acting as a latent reactive handle. It is this group that serves as the "warhead" in many covalent inhibitors and is the key functional group for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[3][4]
The reaction of FSI with primary (R-NH₂) or secondary (R₂NH) amines proceeds selectively at the isocyanate group to form highly stable fluorosulfonyl urea linkages. This transformation is typically fast, high-yielding, and proceeds with no byproducts, representing a "zero waste-emission" process.[1]
Reaction Mechanism: Formation of Fluorosulfonyl Ureas
The reaction proceeds via a classic nucleophilic addition mechanism. The lone pair of electrons on the amine nitrogen atom attacks the electrophilic carbonyl carbon of the isocyanate. This is followed by a rapid proton transfer from the nitrogen to the isocyanate nitrogen, yielding the final urea product.
Caption: General mechanism for the reaction of FSI with an amine.
While direct reaction with anilines (aromatic amines) proceeds cleanly, reactions with aliphatic primary and secondary amines can sometimes yield mixtures if not properly controlled.[1] The protocols outlined in this guide are optimized to ensure high yields of the desired urea product.
The Sulfonyl Fluoride "Warhead": A Privileged Moiety in Drug Discovery
The true power of the fluorosulfonyl urea products lies in the retained -SO₂F group. This functional group possesses a unique combination of stability and context-dependent reactivity that makes it a "privileged" electrophile for designing covalent drugs.[4]
Designing Targeted Covalent Inhibitors (TCIs)
A TCI works by first binding non-covalently to its target protein in a specific orientation. This initial binding event places the electrophilic "warhead" in close proximity to a nucleophilic amino acid residue (e.g., Tyrosine, Lysine, Serine, Cysteine) within the binding site. A covalent bond then forms, leading to irreversible or long-lasting inhibition of the protein's function.[5][6]
The sulfonyl fluoride group is an ideal warhead because it is generally stable in the aqueous environment of the cell, minimizing off-target reactions. However, within the specific microenvironment of a protein's binding pocket, its reactivity can be enhanced, allowing it to form a stable sulfonate or sulfonamide linkage with a target residue.[4] This strategy has been successfully used to develop potent and selective inhibitors for challenging drug targets like kinases and KRAS.[4][6]
Caption: Conceptual workflow of a Targeted Covalent Inhibitor (TCI).
Critical Safety and Handling Procedures for FSI
This compound is a hazardous chemical and must be handled with appropriate precautions.
-
Hazard Profile: FSI is moisture-sensitive, corrosive, and a lachrymator. It can cause severe skin burns, eye damage, and respiratory irritation.[7][8]
-
Required PPE: Always work in a certified chemical fume hood. Wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).
-
Handling: Use syringes and needles that have been oven- or flame-dried and cooled under an inert atmosphere. FSI should be handled under dry nitrogen or argon. It is highly reactive with water, alcohols, acids, and strong bases.[7]
-
Storage: Store FSI in a tightly sealed container in a refrigerator, away from incompatible materials.
-
Quenching: Unused or residual FSI can be quenched carefully by slow, dropwise addition to a stirred solution of isopropanol in an inert solvent like hexanes at 0 °C.
Experimental Protocols
The following protocols provide step-by-step guidance for the synthesis of fluorosulfonyl ureas.
General Considerations
-
All glassware should be oven-dried (120 °C) for at least 4 hours and cooled under a stream of dry nitrogen or argon.
-
Solvents must be anhydrous. Dichloromethane (DCM) and acetonitrile (MeCN) can be dried by passing through a solvent purification system or by distillation over CaH₂.
-
Reactions should be performed under an inert atmosphere (N₂ or Ar).
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Synthesis of N-(fluorosulfonyl)-N'-phenylurea from Aniline
This protocol details the reaction of FSI with a model primary aromatic amine.
Materials:
-
Aniline (freshly distilled)
-
This compound (FSI)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stir bar, syringes, needles, septum
-
Ice bath
Procedure:
-
Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add aniline (1.0 eq., e.g., 5.0 mmol, 0.465 g).
-
Dissolution: Dissolve the aniline in 25 mL of anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. Rationale: The reaction is exothermic; cooling prevents potential side reactions and ensures controlled addition.
-
FSI Addition: While stirring vigorously, add this compound (1.0 eq., 5.0 mmol, 0.625 g) dropwise via syringe over 5-10 minutes. Rationale: Dropwise addition maintains temperature control and prevents localized high concentrations of the reagent.
-
Reaction: A white precipitate typically forms immediately or within a few minutes. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours to ensure completion.
-
Workup:
-
The product often precipitates directly from the reaction mixture. If so, collect the solid by vacuum filtration.
-
Wash the solid with a small amount of cold DCM to remove any unreacted starting materials.
-
Dry the solid product under high vacuum.
-
-
Purification: The precipitated product is often of high purity. If necessary, it can be recrystallized from a suitable solvent system (e.g., acetonitrile/water).
Protocol 2: Synthesis of N-dibenzyl-N'-(fluorosulfonyl)urea from Dibenzylamine
This protocol details the reaction of FSI with a model secondary aliphatic amine.
Materials:
-
Dibenzylamine
-
This compound (FSI)
-
Anhydrous Acetonitrile (MeCN)
-
Round-bottom flask, magnetic stir bar, syringes, needles, septum
-
Ice bath
Procedure:
-
Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add dibenzylamine (1.0 eq., e.g., 5.0 mmol, 0.986 g).
-
Dissolution: Dissolve the amine in 25 mL of anhydrous acetonitrile. Rationale: Acetonitrile is a good solvent for both the starting material and the product in this case, often leading to cleaner reactions than DCM for aliphatic amines.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
FSI Addition: Slowly add this compound (1.0 eq., 5.0 mmol, 0.625 g) dropwise via syringe. Maintain vigorous stirring.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 3-4 hours, or until TLC/LC-MS indicates full consumption of the starting amine.
-
Workup:
-
Reduce the solvent volume in vacuo to approximately one-third of the original volume.
-
Add an equal volume of cold diethyl ether or hexanes to precipitate the product.
-
Collect the resulting solid by vacuum filtration.
-
-
Purification: Wash the collected solid with cold diethyl ether and dry under high vacuum.
Data Summary and Characterization
Table of Reaction Parameters
| Entry | Amine Substrate | Solvent | Temp (°C) | Time (h) | Typical Yield |
| 1 | Aniline | DCM | 0 → RT | 2 | >95% |
| 2 | Dibenzylamine | MeCN | 0 → RT | 4 | 85-95% |
Product Characterization
The formation of the fluorosulfonyl urea product can be confirmed using standard analytical techniques:
-
¹⁹F NMR: The most definitive technique. The product will show a characteristic singlet or triplet (if coupled to the N-H proton) in the range of +35 to +55 ppm.
-
¹H NMR: Appearance of a new N-H signal (for primary amine adducts) and shifts in the signals corresponding to the amine backbone.
-
¹³C NMR: Appearance of a new carbonyl signal for the urea linkage around 150-160 ppm.
-
HRMS (ESI): Accurate mass measurement to confirm the elemental composition of the product.
Visualized Experimental Workflow
Caption: Step-by-step experimental workflow for FSI-amine reactions.
Conclusion
This compound is a uniquely versatile and powerful reagent for modern drug discovery. Its reaction with primary and secondary amines provides a direct, efficient, and atom-economical route to fluorosulfonyl ureas. These products serve as critical building blocks for the synthesis of targeted covalent inhibitors, enabling the pursuit of previously "undruggable" protein targets. By following the robust protocols and safety guidelines detailed in this application note, researchers can confidently incorporate this valuable chemistry into their synthetic programs, accelerating the development of next-generation therapeutics.
References
-
Qin, W., et al. (2022). Fluorosulfuryl Isocyanate Enabled SuFEx Ligation of Alcohols and Amines. Angewandte Chemie International Edition. [Link]
-
Louvel, D., et al. (2022). Metal-Free Visible-Light Synthesis of Arylsulfonyl Fluorides: Scope and Mechanism. Chemistry – A European Journal. [Link]
-
Sharpless, K.B., et al. (2013). Click Chemistry for Drug Development and Diverse Chemical-Biology Applications. Chemical Reviews. [Link]
-
Wang, H., et al. (2024). Enhanced Synthesis of Sulfonyl Fluorides and Sulfamoyl Fluorides Using Fluorosulfonyl-Containing Radical Reagents. Synlett. [Link]
-
Organic Chemistry Portal. (2024). Sulfamoyl fluoride synthesis by amination. Organic Chemistry Portal. [Link]
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Dong, J., et al. (2020). Novel approaches to access arylfluorosulfates and sulfamoyl fluorides based on sulfur (VI) fluoride exchange (SuFEx). Current Protocols in Chemical Biology. [Link]
-
Chen, J-R., et al. (2024). Radical Fluorosulfonamidation: A Facile Access to Sulfamoyl Fluorides. Angewandte Chemie International Edition. [Link]
-
LaboModerne. (n.d.). Safety Data Sheet for Chlorosulfonyl isocyanate. LaboModerne. [Link]
-
ResearchGate. (n.d.). Synthesis of sulfamoyl fluorides via solid surrogates. ResearchGate. [Link]
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Xu, B., et al. (2022). SuFExable Isocyanides for Ugi Reaction: Facile Synthesis of Sulfonyl Fluoro Peptides. Angewandte Chemie. [Link]
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Wu, J., et al. (2021). Fluorosulfonyl radicals: new horizons for the synthesis of sulfonyl fluorides. Organic Chemistry Frontiers. [Link]
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Zhang, S-L., et al. (2020). Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. Organic Letters. [Link]
-
Shellhamer, D.F., et al. (2000). Reaction of Chlorosulfonyl Isocyanate with Fluorosubstituted Alkenes Evidence of a Concerted Pathway. The Journal of Organic Chemistry. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Fluorophenyl isocyanate. Cole-Parmer. [Link]
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Parker, C.G., et al. (2023). Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Chemical Biology. [Link]
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Shen, G., et al. (2025). A mild and practical approach to N-CF3 secondary amines via oxidative fluorination of isocyanides. Nature Communications. [Link]
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Wodka, D., et al. (2024). Arenesulfenyl Fluorides: Synthesis, Structure, and Reactivity. ChemRxiv. [Link]
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Wodka, D., et al. (2024). Arenesulfenyl Fluorides: Synthesis, Structure, and Reactivity (alternative source). ChemRxiv. [Link]
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PRISM BioLab. (2024). Covalent Inhibitors in Drug Discovery: Current Applications. PRISM BioLab. [Link]
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precisionFDA. (n.d.). This compound. precisionFDA. [Link]
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Tatoueix, M., et al. (2024). Isocyanate-based multicomponent reactions. RSC Chemical Biology. [Link]
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Schirmeister, T., et al. (2021). Fluorovinylsulfones and -Sulfonates as Potent Covalent Reversible Inhibitors of the Trypanosomal Cysteine Protease Rhodesain. Journal of Medicinal Chemistry. [Link]
-
Zhang, S-L., et al. (2020). Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene (alternative source). ResearchGate. [Link]
-
ResearchGate. (2018). Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines?. ResearchGate. [Link]
-
Kumar, A., et al. (2020). Covalent Inhibition in Drug Discovery. Trends in Pharmacological Sciences. [Link]
-
MDPI. (2023). Influence of Reactive Amine-Based Catalysts on Cryogenic Properties of Rigid Polyurethane Foams. Polymers. [Link]
-
Tiburcio, T.R. (2022). The Synthesis and Reactivity of Carbamoyl Fluorides. York University. [Link]
-
ResearchGate. (2019). What conditions are required to react isocyanate with COOH or OH groups?. ResearchGate. [Link]
-
ResearchGate. (1969). The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols. Kogyo Kagaku Zasshi. [Link]
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Application Notes and Protocols: The Reaction of Fluorosulfonyl Isocyanate with Alcohols and Phenols for Advanced Synthesis
Introduction
Fluorosulfonyl isocyanate (FSI, FSO₂NCO) has emerged as a uniquely powerful and versatile bifunctional reagent in modern synthetic chemistry. Characterized by its distinct reactivity, FSI bridges the worlds of isocyanate chemistry and sulfur(VI) fluoride exchange (SuFEx), a next-generation click chemistry paradigm.[1][2] The isocyanate moiety offers a rapid and efficient handle for conjugation with nucleophiles, while the fluorosulfonyl group provides a stable yet reactive center for subsequent transformations.
This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive technical overview and field-proven protocols for the reaction of FSI with alcohols and phenols. We will delve into the mechanistic underpinnings that drive this transformation, detail step-by-step experimental procedures, and explore its profound implications for modular synthesis, particularly in the context of drug discovery and chemical biology. The central aim is to equip scientists with the knowledge to confidently and safely leverage this potent reaction in their synthetic endeavors.
Section 1: The Reagent - this compound (FSI)
Physicochemical Properties and Structural Basis for Reactivity
FSI is a highly reactive, moisture-sensitive liquid that must be handled with care.[3] Its potent electrophilicity is a direct consequence of its unique molecular architecture. The strong electron-withdrawing nature of the fluorosulfonyl (-SO₂F) group dramatically increases the electrophilicity of the adjacent isocyanate carbon atom, making it exceptionally susceptible to nucleophilic attack.[3] This intrinsic property distinguishes FSI from its less reactive chloro-analog, chlorosulfonyl isocyanate (CSI), and standard alkyl or aryl isocyanates, often allowing reactions to proceed to completion rapidly and without the need for catalysts.[1]
| Property | Value |
| Chemical Formula | CFNO₃S |
| Molecular Weight | 125.08 g/mol [4] |
| Appearance | Colorless liquid |
| Boiling Point | 61.5 - 65 °C[1][5] |
| Key Characteristics | Highly electrophilic, moisture-sensitive[3] |
Critical Safety and Handling Precautions
The high reactivity of FSI necessitates stringent safety protocols. Adherence to these guidelines is mandatory to ensure operator safety and experimental success.
-
Toxicity and Corrosivity: FSI is harmful if swallowed, causes severe skin burns and eye damage, and may cause allergic skin and respiratory reactions upon inhalation.[4] All manipulations must be performed by trained personnel.
-
Moisture Sensitivity: FSI reacts violently with water and atmospheric moisture.[6] It is imperative to use oven-dried or flame-dried glassware and anhydrous solvents under an inert atmosphere (e.g., Nitrogen or Argon).[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.[7]
-
Ventilation: All operations involving FSI must be conducted inside a certified chemical fume hood to avoid inhalation of its volatile and toxic vapors.[8]
-
Storage: Store FSI in a tightly sealed container in a cool, dry, and well-ventilated area, preferably in a refrigerator and away from incompatible materials like water, acids, bases, alcohols, and amines.[8]
-
Quenching and Disposal: Unused or residual FSI should be quenched carefully by slow addition to a stirred, cooled solution of a high-boiling point alcohol (e.g., isopropanol) in an inert solvent. Dispose of all chemical waste in accordance with local, state, and federal regulations.
Section 2: Reaction Mechanism and Principles
Mechanism: Nucleophilic Addition
The core transformation is a nucleophilic addition reaction. The lone pair of electrons on the hydroxyl oxygen of the alcohol or phenol attacks the highly electrophilic carbon atom of the isocyanate group. This concerted step involves the transfer of the hydroxyl proton to the isocyanate nitrogen, directly forming the stable C-O and N-H bonds of the resulting fluorosulfonyl carbamate product.[1][3] This reaction is typically very fast and exothermic.
Caption: Mechanism of fluorosulfonyl carbamate formation.
Chemoselectivity: Alcohols vs. Phenols
A key feature of FSI's reactivity is its remarkable chemoselectivity. FSI reacts preferentially with aliphatic alcohols (primary, secondary, and even tertiary) over phenols.[1] This selectivity is rooted in the greater nucleophilicity of aliphatic alcohols compared to the less nucleophilic (more acidic) phenols, whose oxygen lone pairs are delocalized into the aromatic ring. This differential reactivity allows for the selective modification of an alcohol in the presence of a phenol by using a controlled stoichiometry (e.g., one equivalent) of FSI.[1] When modification of both groups is desired, an excess of FSI can be employed.
Section 3: Experimental Protocols
General Considerations
-
Solvents: Anhydrous aprotic solvents are required. Acetonitrile (MeCN) is an excellent choice due to its polarity and ability to dissolve a wide range of substrates. Dichloromethane (DCM) can also be used.
-
Temperature: The reaction is highly exothermic. It is crucial to perform the addition of FSI at a reduced temperature (e.g., 0 °C or -78 °C) to control the reaction rate and prevent potential side reactions. The reaction is then typically allowed to warm to room temperature.[1]
-
Monitoring: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or by Infrared (IR) spectroscopy, observing the disappearance of the strong isocyanate stretch (~2250 cm⁻¹).
Protocol 1: General Procedure for Synthesis of Fluorosulfonyl Carbamates from Alcohols
This protocol describes the reaction of a generic aliphatic alcohol with FSI.
Materials:
-
Aliphatic alcohol substrate
-
This compound (FSI)
-
Anhydrous acetonitrile (MeCN)
-
Round-bottom flask, magnetic stirrer, syringe, septum, and inert gas line (N₂ or Ar)
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, silica gel)
Procedure:
-
Setup: Under an inert atmosphere, add the alcohol (1.0 eq) and a magnetic stir bar to a flame-dried round-bottom flask.
-
Dissolution: Dissolve the alcohol in anhydrous MeCN (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
FSI Addition: While stirring vigorously, slowly add FSI (1.05 eq) dropwise via syringe. Caution: The addition is exothermic. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 15-30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until TLC indicates complete consumption of the starting alcohol.
-
Workup: Quench the reaction by carefully adding a few drops of water. Remove the solvent under reduced pressure.
-
Purification: The crude product can often be obtained in high purity. If necessary, purify by flash column chromatography on silica gel. The resulting fluorosulfonyl carbamates are remarkably stable.[2]
Protocol 2: Selective Carbamoylation of an Alcohol in the Presence of a Phenol
This protocol leverages the inherent selectivity of FSI to modify a molecule containing both alcohol and phenol functionalities.
Caption: Workflow for selective alcohol modification.
Procedure: The procedure is identical to Protocol 1, with the critical exception of the stoichiometry of FSI.
-
Follow steps 1-3 from Protocol 1, using the di-functional substrate (containing both alcohol and phenol groups).
-
FSI Addition: Critically, add exactly 1.0 equivalent of FSI slowly at 0 °C. Using a slight deficit (e.g., 0.98 eq) can sometimes improve selectivity by ensuring no excess FSI is available to react with the less reactive phenol.
-
Follow steps 5-7 from Protocol 1. The major product will be the one where the aliphatic alcohol has been converted to the fluorosulfonyl carbamate, leaving the phenolic hydroxyl group untouched.[1]
Section 4: Applications in SuFEx Click Chemistry and Drug Discovery
The true power of the FSI-alcohol/phenol reaction is realized when the resulting fluorosulfonyl carbamates are used as stable intermediates in the SuFEx ligation platform. This two-step, modular approach is exceptionally valuable for rapidly creating libraries of complex molecules.[1][2]
-
Step 1 (Carbamoylation): An alcohol- or phenol-containing module is "clicked" onto FSI, affording a highly stable fluorosulfonyl carbamate intermediate. This reaction is fast, selective, and high-yielding.[1]
-
Step 2 (SuFEx Ligation): The S(VI)-F bond of the intermediate is then activated for a subsequent click reaction with a different nucleophile, typically an amine. This second step often proceeds efficiently "on water," a unique phenomenon that enhances reactivity and is highly desirable for biocompatible applications.[1][2]
This strategy allows for the facile connection of an R¹-O- module to an R²R³N- module, creating a novel R¹O-C(=O)NH-SO₂-NR²R³ linkage.
Caption: Two-step SuFEx ligation strategy using FSI.
This modularity is a significant asset in drug discovery, where the rapid synthesis and screening of diverse compound libraries is paramount. Furthermore, the resulting fluorosulfonyl carbamate and subsequent urea linkages can act as potential mimics of phosphates, which are ubiquitous in biological systems, opening avenues for probe development and novel therapeutic design.[1] The incorporation of fluorine itself can also favorably modulate a molecule's pharmacokinetic and pharmacodynamic properties.[9][10]
Section 5: Data and Troubleshooting
Table of Representative Reactions
The following table summarizes typical reaction conditions and outcomes.
| Substrate | FSI (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Butanol | 1.05 | MeCN | 0 to RT | 1 | >95 | [1] |
| Cyclohexanol | 1.05 | MeCN | 0 to RT | 1 | >95 | [1] |
| tert-Butanol | 1.05 | MeCN | 0 to RT | 1.5 | >95 | [1] |
| Phenol | 1.05 | MeCN | 0 to RT | 1 | >95 | [1] |
| 4-Hydroxybenzyl alcohol | 1.0 | MeCN | 0 to RT | 1 | >95 (selective for alcohol) | [1] |
| 4-Hydroxybenzyl alcohol | 2.1 | MeCN | 0 to RT | 2 | >95 (di-substituted) | [1] |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Reaction | Inactive FSI due to hydrolysis. | Use a fresh bottle of FSI or re-distill the reagent. Ensure all glassware and solvents are scrupulously dry. |
| Sterically hindered or unreactive alcohol/phenol. | Increase reaction time and/or temperature. Consider using a non-nucleophilic base for highly acidic phenols. | |
| Multiple Products / Low Yield | Presence of water leading to side reactions. | Repeat the reaction under strictly anhydrous and inert conditions. |
| Incorrect stoichiometry. | For selective reactions, ensure precise measurement of FSI. For full conversion, use a slight excess (1.05 eq). | |
| Product Decomposition | Unstable substrate or product under reaction conditions. | Maintain low temperature throughout the reaction. If the product is acid-sensitive, perform a non-aqueous workup. |
Conclusion
The reaction of this compound with alcohols and phenols is a remarkably robust, efficient, and selective transformation. Its high reactivity, driven by the potent electron-withdrawing fluorosulfonyl group, enables the rapid synthesis of stable fluorosulfonyl carbamates under mild conditions. This reaction serves as a critical entry point into the SuFEx click chemistry platform, providing a modular and powerful strategy for the construction of complex molecules from simple building blocks. For professionals in drug discovery and materials science, mastering this reaction unlocks a reliable tool for generating novel molecular architectures with speed and precision.
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Reaction of Chlorosulfonyl Isocyanate with Fluorosubstituted Alkenes Evidence of a Concerted Pathway. ResearchGate. Available at: [Link]
-
Li, S., Wu, P., et al. (2022). Fluorosulfuryl Isocyanate Enabled SuFEx Ligation of Alcohols and Amines. Angewandte Chemie International Edition. Available at: [Link]
-
Li, S., Wu, P., et al. (2022). Fluorosulfuryl Isocyanate Enabled SuFEx Ligation of Alcohols and Amines. ResearchGate. Available at: [Link]
-
Wang, H., Sharpless, K. B., et al. (2020). Novel approaches to access arylfluorosulfates and sulfamoyl fluorides based on sulfur (VI) fluoride exchange (SuFEx). Nature Protocols. Available at: [Link]
-
Chlorosulfonyl isocyanate 103750 - Safety Data Sheet. Carlo Erba Reagents. Available at: [Link]
-
Radical Fluorosulfonamidation: A Facile Access to Sulfamoyl Fluorides. PubMed. Available at: [Link]
-
Recent advances in the chemistry of chlorosulfonyl isocyanate: a review. ResearchGate. Available at: [Link]
-
A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. PubMed. Available at: [Link]
-
Scheme 7. (a) Synthesis of the sulfamoyl fluorides via the two solid... ResearchGate. Available at: [Link]
-
Sulfamoyl fluoride synthesis by amination. Organic Chemistry Portal. Available at: [Link]
-
Enhanced Synthesis of Sulfonyl Fluorides and Sulfamoyl Fluorides Using Fluorosulfonyl-Containing Radical Reagents. Thieme Chemistry. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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Isocyanates: Working Safely. California Department of Public Health. Available at: [Link]
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Applications of Fluorine in Medicinal Chemistry. PubMed. Available at: [Link]
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Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed. Available at: [Link]
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Stepwise ligation of alcohols and amines using "Fluorosulfonyl isocyanate"
Application Note & Protocol
A Stepwise Approach to Covalent Ligation: Harnessing Fluorosulfonyl Isocyanate for the Sequential Linkage of Alcohols and Amines
Abstract
This compound (FSI, FSO₂NCO) has emerged as a powerful bis-electrophilic linker, enabling the modular and stepwise covalent ligation of alcohols and amines.[1][2] This process leverages the distinct reactivity of FSI's two electrophilic sites—the highly reactive isocyanate group and the sulfur(VI) fluoride hub—to first engage an alcohol and subsequently an amine under orthogonal conditions. The initial reaction with an alcohol or phenol proceeds rapidly and with near-quantitative efficiency to form a remarkably stable fluorosulfuryl carbamate intermediate.[1][2] This stable intermediate, featuring a robust S(VI)-F bond, is then activated for a Sulfur(VI) Fluoride Exchange (SuFEx) reaction with an amine, a transformation that is uniquely efficient when performed "on water".[1][2] This two-stage protocol provides a reliable and versatile method for creating novel molecular architectures of the form RO-C(=O)-NH-SO₂-NR'R'', expanding the toolkit for researchers in drug discovery, chemical biology, and materials science.[1]
Introduction: The Power of Modular Ligation
In modern chemical synthesis, particularly for applications in drug development and chemical biology, the ability to assemble complex molecules in a modular fashion is paramount. "Click chemistry" reactions are prized for their efficiency, selectivity, and simple reaction conditions.[1] The Sulfur(VI) Fluoride Exchange (SuFEx) reaction is a prominent member of this class, relying on the robust yet reactive nature of the S(VI)-F bond.[1]
This compound (FSI) introduces a new level of versatility to the SuFEx platform. It acts as a heterobifunctional linker, capable of connecting two of the most abundant functional groups in organic chemistry: alcohols and amines.[1] The process is defined by its stepwise nature and exceptional selectivity:
-
Step 1 (Carbamate Formation): The highly electrophilic isocyanate moiety of FSI reacts selectively and rapidly with the hydroxyl group of an alcohol or phenol. This initial ligation yields a highly stable fluorosulfuryl carbamate, which effectively "caps" the alcohol with a SuFEx-ready handle.[1][2]
-
Step 2 (SuFEx Amination): The S(VI)-F group of the isolated carbamate intermediate is then subjected to nucleophilic substitution by a primary or secondary amine. This second ligation step forms a highly stable S-N bond, completing the linkage. A key discovery is the remarkable efficacy of conducting this step in water, which is crucial for activating the otherwise stable S-N bond for substitution.[1][2]
This methodology offers a significant advantage over linkers based on chlorosulfonyl isocyanate (CSI), as the fluorosulfuryl carbamate adducts are far more stable, allowing for easier handling and purification of the intermediate.[1]
Reaction Mechanism and Rationale
The success of this stepwise ligation hinges on the differential reactivity of the two electrophilic centers in FSI and the unique stability of the resulting S(VI)-F intermediate.
Figure 1: General mechanism for the stepwise ligation of alcohols and amines using FSI.
Causality Behind Experimental Choices:
-
Step 1 - Isocyanate Reactivity: The isocyanate group (-N=C=O) is highly susceptible to nucleophilic attack by alcohols due to the strong electron-withdrawing effect of the adjacent fluorosulfonyl group.[1] The reaction is typically performed in an inert aprotic solvent like acetonitrile to prevent side reactions with protic impurities. It proceeds rapidly, often within minutes at 0°C, and requires no catalyst.[1] The resulting S(VI)-F bond is exceptionally stable compared to the analogous S(VI)-Cl bond, which makes the intermediate easy to handle.[1]
-
Step 2 - SuFEx Reactivity and the "On Water" Effect: The S(VI)-F bond in the fluorosulfuryl carbamate is stable under standard organic conditions. However, its reactivity is "unlocked" in water at elevated temperatures.[1][2] This "on water" phenomenon is crucial and suggests an interfacial reaction mechanism that facilitates the displacement of the fluoride ion by the amine nucleophile. The use of a base like potassium phosphate (K₃PO₄) is necessary to neutralize the HF generated during the reaction and drive it to completion.[1] This aqueous condition is particularly attractive for bioconjugation applications, revealing the latent reactivity of S(VI)-F probes for potential covalent capture of proteins in vivo.[2]
Experimental Protocols
3.1. Safety and Handling of this compound (FSI)
This compound and its precursor, chlorosulfonyl isocyanate (CSI), are hazardous reagents that must be handled with extreme care in a well-ventilated chemical fume hood.[3][4][5][6]
-
Hazards: FSI is corrosive, moisture-sensitive, and harmful if swallowed.[3][5] It causes severe skin burns and eye damage and may cause allergic skin reactions or asthma-like symptoms if inhaled.[5][6] It reacts violently with water.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles/face shield.
-
Handling: FSI is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).[4][7] Use dry solvents and glassware. All reactions should be quenched carefully.
3.2. General Protocol for Step 1: Ligation of Alcohols/Phenols with FSI
This protocol describes the formation of the fluorosulfuryl carbamate intermediate.
Workflow Overview
Figure 2: Experimental workflow for the synthesis of fluorosulfuryl carbamates (Step 1).
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol or phenol (1.0 equiv).
-
Dissolve the substrate in anhydrous acetonitrile (or dichloromethane) to a concentration of approximately 0.2–0.5 M.[1]
-
Cool the stirred solution to 0°C using an ice-water bath.
-
Slowly add this compound (1.0 equiv) dropwise via syringe. For diols, 2.0 equivalents of FSI may be used.[1]
-
Allow the reaction to stir at 0°C and then warm to room temperature. The reaction time can vary from 5 minutes to 12 hours, depending on the substrate's reactivity.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, the reaction can be concentrated in vacuo. The crude product is often of high purity.
-
If necessary, purify the resulting fluorosulfuryl carbamate by flash column chromatography on silica gel or by recrystallization. The yield is typically near-quantitative.[1][2]
3.3. General Protocol for Step 2: "On Water" SuFEx Ligation with Amines
This protocol describes the final ligation step to form the S-N bond.
Step-by-Step Procedure:
-
In a sealable reaction vessel (e.g., a screw-cap vial), combine the fluorosulfuryl carbamate intermediate (1.0 equiv, e.g., 0.25–0.5 mmol), the desired primary or secondary amine (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).[1]
-
Add deionized water to achieve a substrate concentration of approximately 0.25 M.[1]
-
Seal the vessel tightly and place it in a pre-heated oil bath or heating block at 80°C.
-
Stir the reaction mixture vigorously for 2 to 16 hours.[1] The reaction is often a heterogeneous mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the final product by flash column chromatography on silica gel to yield the desired RO-C(=O)-NH-SO₂-NR'R'' conjugate.
Summary of Reaction Conditions
The following table summarizes the generalized conditions for the two-step ligation process.
| Parameter | Step 1: Alcohol Ligation | Step 2: Amine Ligation ("On Water" SuFEx) |
| Substrates | Alcohols, Phenols | Primary & Secondary Amines |
| Key Reagent | This compound (FSI) | Fluorosulfuryl Carbamate Intermediate |
| Stoichiometry | Alcohol (1.0 eq), FSI (1.0 eq) | Intermediate (1.0 eq), Amine (1.5 eq), K₃PO₄ (3.0 eq) |
| Solvent | Anhydrous CH₃CN or CH₂Cl₂ | H₂O |
| Temperature | 0°C to Room Temperature | 80°C |
| Time | 5 minutes – 12 hours | 2 – 16 hours |
| Key Intermediate | RO-C(=O)NH-SO₂F | N/A |
| Product | Fluorosulfuryl Carbamate | RO-C(=O)NH-SO₂-NR'R'' |
| Typical Yield | Near-quantitative | Good to Excellent |
| Reference | [1] | [1] |
Conclusion and Outlook
The stepwise ligation of alcohols and amines using this compound represents a significant expansion of the SuFEx click chemistry platform.[1] This method provides a robust and highly efficient pathway for covalently linking two of the most common functional groups in organic molecules. The exceptional stability of the fluorosulfuryl carbamate intermediate and the unique efficacy of the "on water" amination step make this a practical and powerful tool for constructing diverse molecular libraries. Its potential applications in creating novel therapeutics, developing bioconjugates, and synthesizing advanced materials are vast, offering a reliable strategy for modular chemical assembly.[1][8]
References
-
Title: Fluorosulfuryl Isocyanate Enabled SuFEx Ligation of Alcohols and Amines Source: Angewandte Chemie International Edition (2021), 60(39), 21195-21199. URL: [Link]
-
Title: Fluorosulfuryl Isocyanate Enabled SuFEx Ligation of Alcohols and Amines Source: PubMed, National Institutes of Health URL: [Link]
-
Title: One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method Source: Rasayan Journal of Chemistry URL: [Link]
-
Title: Synthesis of Sulfamoyl Ureas from Hexafluoroisopropyl N-Fluorosulfonyl Carbamate Source: Thieme Synfacts URL: [Link]
-
Title: this compound | CFNO3S | CID 12636793 Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Hexafluoroisopropyl N-Fluorosulfonyl Carbamate: Synthesis and Its Facile Transformation to Sulfamoyl Ureas | Request PDF Source: ResearchGate URL: [Link]
-
Title: Sulfamate synthesis by amination Source: Organic Chemistry Portal URL: [Link]
-
Title: Syntheses from sulfonamides and electrophilic isocyanate or carbamates. Source: ResearchGate URL: [Link]
-
Title: Urea derivative synthesis by amination, rearrangement or substitution Source: Organic Chemistry Portal URL: [Link]
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Fluorosulfonyl Isocyanate: A Bis-Electrophilic Linker for Stepwise Molecular Conjugation
Application Notes and Protocols for Researchers in Chemical Biology and Drug Development
Authored by: Gemini, Senior Application Scientist
Introduction: The Unique Duality of Fluorosulfonyl Isocyanate (FSI)
In the landscape of covalent chemistries, the ability to sequentially and selectively link distinct molecular entities is paramount for the construction of complex functional molecules, from antibody-drug conjugates (ADCs) to proteolysis-targeting chimeras (PROTACs). This compound (FSI, FSO₂NCO) has emerged as a powerful bis-electrophilic linker, distinguished by its two electrophilic centers with markedly different reactivities. This inherent duality allows for a programmed, stepwise conjugation strategy, offering researchers precise control over the assembly of intricate molecular architectures.[1][2]
At one end, FSI features a highly reactive isocyanate moiety (-N=C=O) that engages in rapid and efficient reactions with nucleophiles such as alcohols and phenols.[3] This reaction proceeds quickly, often at low temperatures and without the need for a catalyst, to form a stable carbamate linkage. The strong electron-withdrawing nature of the adjacent fluorosulfonyl group significantly enhances the electrophilicity of the isocyanate carbon, driving this first conjugation step to near-quantitative yields.[1]
The second electrophilic center, the sulfonyl fluoride (-SO₂F), is comparatively stable and remains dormant during the initial isocyanate-mediated conjugation. This S(VI)-F bond, a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, can be activated under specific conditions to react with a second, different nucleophile, typically an amine. This second ligation step often proceeds efficiently "on water," a condition that has been shown to be crucial for achieving high yields in the formation of a stable sulfamide or sulfonamide bridge.[1][3] This two-stage reactivity profile makes FSI an invaluable tool for researchers seeking to connect two different molecular fragments in a controlled and predictable manner.
These application notes provide a comprehensive guide to the use of FSI as a bis-electrophilic linker, detailing the underlying principles, experimental protocols, and key considerations for its successful implementation in research and development.
Mechanistic Principles of FSI-Mediated Ligation
The utility of FSI as a sequential linker is rooted in the orthogonal reactivity of its two electrophilic sites.
Step 1: Isocyanate-Mediated Carbamate Formation
The isocyanate group of FSI is a potent electrophile that readily reacts with a wide array of nucleophiles. The general order of reactivity for common nucleophiles with isocyanates is:
Aliphatic amines > Aromatic amines > Primary alcohols > Secondary alcohols > Phenols > Thiols > Water
However, for the purpose of a stepwise ligation with FSI, the initial reaction is typically with an alcohol or phenol to form a stable fluorosulfonyl carbamate intermediate. This reaction is highly selective and efficient, often complete within minutes at 0 °C to room temperature in an anhydrous solvent like acetonitrile or dichloromethane.[1]
Step 2: SuFEx-Mediated Sulfamide/Sulfonamide Formation
The fluorosulfonyl carbamate intermediate generated in the first step is stable enough to be isolated and purified. The S(VI)-F bond is robust under a variety of conditions but can be activated for nucleophilic substitution by amines in the second step. This reaction is a key example of SuFEx chemistry, a set of click reactions known for their reliability and high yields.[4] A remarkable feature of this second step is its frequent success under "on water" conditions, which can accelerate the reaction and lead to higher yields compared to traditional organic solvents.[1]
Experimental Protocols
Safety and Handling of this compound
This compound is a moisture-sensitive and corrosive compound. Its precursor, chlorosulfonyl isocyanate (CSI), is also highly reactive and corrosive.[5][6][7][8] Therefore, stringent safety precautions are necessary.
-
Handling: All manipulations of FSI should be performed in a well-ventilated fume hood.[6][7] Use of personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[9]
-
Anhydrous Conditions: FSI reacts violently with water.[10] All glassware must be oven-dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents should be used.
-
Storage: FSI should be stored in a tightly sealed container under an inert atmosphere and refrigerated.
Protocol 1: Synthesis of a Fluorosulfonyl Carbamate from an Alcohol (Step 1)
This protocol describes the general procedure for the reaction of an alcohol with FSI to form a stable fluorosulfonyl carbamate intermediate.
Materials:
-
Alcohol-containing molecule of interest
-
This compound (FSI)
-
Anhydrous acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂)
-
Oven-dried glassware
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under a positive pressure of inert gas, dissolve the alcohol-containing substrate (1.0 equivalent) in anhydrous acetonitrile or dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of FSI: While stirring vigorously, add this compound (1.0-1.1 equivalents) dropwise to the cooled solution. For diols, 2.0 equivalents of FSI may be required for complete conversion.[1]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. The reaction is typically rapid, often completing within 5 to 60 minutes.[1] Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting alcohol is consumed.
-
Work-up and Purification:
-
Upon completion, carefully quench any remaining FSI by the slow addition of a small amount of anhydrous methanol.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude fluorosulfonyl carbamate can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Protocol 2: SuFEx Ligation of a Fluorosulfonyl Carbamate with an Amine (Step 2 - "On Water")
This protocol details the second step of the ligation, where the purified fluorosulfonyl carbamate is reacted with an amine under "on water" conditions.
Materials:
-
Fluorosulfonyl carbamate (from Protocol 1)
-
Amine-containing molecule of interest
-
Deionized water
-
Potassium phosphate (K₃PO₄) or other suitable base (optional, but can be beneficial)
-
Reaction vessel with a screw cap
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine the fluorosulfonyl carbamate (1.0 equivalent), the amine (1.5 equivalents), and potassium phosphate (3.0 equivalents, if used).[1]
-
Addition of Water: Add deionized water to the mixture to achieve a concentration of approximately 0.25 mol/L with respect to the fluorosulfonyl carbamate.[1]
-
Reaction Conditions: Seal the vessel and stir the mixture vigorously at 80 °C. The reaction time can vary from 2 to 16 hours, depending on the reactivity of the amine.[1]
-
Reaction Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final conjugate by flash column chromatography on silica gel.
-
Visualization of the FSI-Mediated Ligation Workflow
The following diagrams illustrate the key steps and the chemical transformations involved in using FSI as a bis-electrophilic linker.
Caption: Workflow for FSI-mediated bis-electrophilic ligation.
Caption: Simplified mechanism of FSI-mediated two-step ligation.
Applications in Drug Discovery and Chemical Biology
The stepwise conjugation capability of FSI makes it a valuable tool in several areas of drug discovery and chemical biology:
-
PROTACs and Molecular Glues: FSI can be used to link a target-binding ligand to an E3 ligase-recruiting moiety, forming the core structure of a PROTAC.[][12][13][14][15] The ability to introduce two different molecules in a controlled sequence is highly advantageous for optimizing the linker length and composition, which is critical for PROTAC efficacy.
-
Antibody-Drug Conjugates (ADCs): In the construction of ADCs, FSI can be employed to attach a potent cytotoxic payload to an antibody or a smaller targeting ligand.[16][17][18][19] The stability of the resulting carbamate and sulfamide linkages is crucial for ensuring that the drug is delivered to the target site before being cleaved.
-
Bioconjugation: FSI provides a means to covalently link probes, such as fluorescent dyes or biotin, to biomolecules containing hydroxyl or amino groups. While direct protein modification with highly reactive isocyanates can be challenging due to the presence of multiple nucleophilic residues, FSI's two-step nature could potentially be exploited for more controlled bioconjugation strategies.[20]
-
Fragment-Based Drug Discovery: FSI can be used to connect different molecular fragments to generate novel chemical entities for screening. The reliability of the SuFEx ligation allows for the rapid assembly of diverse compound libraries.
Quantitative Data: Representative Substrate Scope and Yields
The following tables summarize the yields for the two-step ligation process with a variety of alcohol and amine substrates, demonstrating the broad applicability of this methodology. Data is adapted from the work of Dong, Sharpless, and coworkers.[1]
Table 1: Step 1 - Fluorosulfonyl Carbamate Formation from Alcohols
| Entry | Alcohol Substrate | Product | Yield (%) |
| 1 | 1-Butanol | n-Butyl fluorosulfonylcarbamate | 95 |
| 2 | Cyclohexanol | Cyclohexyl fluorosulfonylcarbamate | 98 |
| 3 | Benzyl alcohol | Benzyl fluorosulfonylcarbamate | 96 |
| 4 | Phenol | Phenyl fluorosulfonylcarbamate | 99 |
| 5 | 4-Methoxyphenol | 4-Methoxyphenyl fluorosulfonylcarbamate | 97 |
Table 2: Step 2 - SuFEx Ligation with Amines ("On Water")
| Entry | Fluorosulfonyl Carbamate | Amine Substrate | Final Conjugate | Yield (%) |
| 1 | n-Butyl fluorosulfonylcarbamate | Benzylamine | N-(Benzyl)-N'-(butoxycarbonyl)sulfamide | 85 |
| 2 | Phenyl fluorosulfonylcarbamate | Morpholine | 4-((Phenoxycarbonyl)sulfamoyl)morpholine | 92 |
| 3 | Cyclohexyl fluorosulfonylcarbamate | Aniline | N-(Cyclohexyloxycarbonyl)-N'-phenylsulfamide | 78 |
| 4 | Benzyl fluorosulfonylcarbamate | n-Propylamine | N-((Benzyloxy)carbonyl)-N'-(propyl)sulfamide | 88 |
Conclusion
This compound stands out as a highly versatile and reliable bis-electrophilic linker for the stepwise construction of complex molecules. Its unique combination of a highly reactive isocyanate and a selectively activatable sulfonyl fluoride allows for a programmed and efficient two-step ligation process. The robustness of the SuFEx reaction in the second step, particularly under "on water" conditions, further enhances its appeal. For researchers in drug discovery and chemical biology, FSI offers a powerful tool for the synthesis of ADCs, PROTACs, and other targeted therapeutics, as well as for the creation of novel chemical probes and compound libraries. By following the detailed protocols and safety precautions outlined in these notes, scientists can effectively harness the dual reactivity of FSI to advance their research endeavors.
References
-
Dong, J., et al. (2017). Fluorosulfuryl Isocyanate Enabled SuFEx Ligation of Alcohols and Amines. Angewandte Chemie International Edition, 56(33), 9639-9643. [Link]
-
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. [Link]
-
Li, S., et al. (2020). Hexafluoroisopropyl N-Fluorosulfonyl Carbamate: Synthesis and Its Facile Transformation to Sulfamoyl Ureas. Synlett, 31(15), 1515-1519. [Link]
-
Zhang, Y., et al. (2017). Fluorosulfuryl Isocyanate Enabled SuFEx Ligation of Alcohols and Amines. Angewandte Chemie International Edition, 56(33), 9639-9643. [Link]
- Graf, R. (1967). Process for preparing halosulfonyl isocyanates. U.S.
-
Shellhamer, D. F., et al. (2010). Reaction of Chlorosulfonyl Isocyanate (CSI) with Fluorosubstituted Alkenes. Defense Technical Information Center. [Link]
-
Lohaus, G. (1973). Cinnamonitrile. Organic Syntheses, 53, 34. [Link]
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Qin, T., et al. (2023). Sulfur fluoride exchange. Nature Reviews Methods Primers, 3(1), 1-22. [Link]
-
Graf, R. (1966). Chlorosulfonyl isocyanate. Organic Syntheses, 46, 23. [Link]
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Carlo Erba Reagents. (2025). Safety Data Sheet: Chlorosulfonyl isocyanate. [Link]
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AxisPharm. (2024). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. [Link]
-
ResearchGate. (n.d.). Screening of Reaction Conditions for the On-Resin SuFEx Reaction. [Link]
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Moses, J. E., et al. (2024). A Practical Guide to SuFEx Chemistry: An Overview of S(VI)-SuFEx Linkers and their Reactivity. Synthesis, 56(01), A-N. [Link]
-
AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]
-
AccessScience. (2014). New click chemistry reaction: sulfur fluoride exchange. [Link]
-
Toste, F. D., et al. (2020). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of the American Chemical Society, 142(12), 5459-5472. [Link]
-
Sharpless, K. B., et al. (2019). Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins. Journal of the American Chemical Society, 141(29), 11486-11491. [Link]
-
Gouverneur, V., et al. (2016). Synthesis of 11C-labeled Sulfonyl Carbamates through a Multicomponent Reaction Employing Sulfonyl Azides, Alcohols, and [11C]CO. Angewandte Chemie International Edition, 55(44), 13690-13694. [Link]
-
Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. [Link]
-
Dong, J., et al. (2015). ChemInform Abstract: Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. ChemInform, 46(1). [Link]
-
Tolcher, A. W. (2021). Antibody-Drug Conjugates: Functional Principles and Applications in Oncology and Beyond. Cancers, 13(24), 6299. [Link]
-
ResearchGate. (2025). Antibody–Drug Conjugates (ADCs): current and future biopharmaceuticals. [Link]
-
Noël, T., et al. (2023). A modular flow platform enables selective and fast SuFEx ligation of small molecules, peptides, and proteins. ChemRxiv. [Link]
-
Fu, Z., et al. (2025). Antibody-Drug Conjugates (ADCs): current and future biopharmaceuticals. Journal of Nanobiotechnology, 23(1), 1-26. [Link]
-
Luy, J. N., & Tonner, R. (2020). Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles. The Journal of Physical Chemistry A, 124(30), 6297-6303. [Link]
-
ResearchGate. (2012). Versatile approach to alpha-alkoxy carbamate synthesis and stimulus-responsive alcohol release. [Link]
-
Zuo, J., et al. (2025). Antibody-drug conjugates in cancer therapy: applications and future advances. Frontiers in Immunology, 16, 1398892. [Link]
-
Creative Biolabs. (n.d.). Antibody Drug Conjugates (ADCs): Shaping the Future of Precision Oncology. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. [Link]
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Application Notes & Protocols: The Role of Fluorosulfonyl Isocyanate in Modern Drug Discovery
Abstract
Fluorosulfonyl isocyanate (FSI, FSO₂NCO) has emerged from the realm of versatile chemical reagents to become a powerful tool in drug discovery. Its unique dual-electrophilic nature, combining the rapid reactivity of an isocyanate with the context-dependent covalent reactivity of a sulfonyl fluoride, offers a sophisticated platform for chemical biology and medicinal chemistry.[1][2] This guide provides an in-depth exploration of FSI's applications, focusing on its utility in covalent inhibitor design, chemical proteomics for target identification, and fragment-based screening. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols, and offer field-proven insights to guide researchers in leveraging this potent molecule.
The Chemical Biology of this compound (FSI)
A Tale of Two Warheads: Understanding FSI's Unique Reactivity
This compound is a bifunctional electrophile, a feature that is central to its utility.[1] Its molecular structure comprises two distinct reactive centers:
-
The Isocyanate Group (-NCO): This moiety is highly susceptible to nucleophilic attack by residues containing active hydrogens, such as the side chains of lysine (amines) and serine, threonine, or tyrosine (alcohols).[2][3] This reaction is typically rapid and leads to the formation of stable urea or carbamate linkages, respectively. The strong electron-withdrawing effect of the adjacent fluorosulfonyl group significantly enhances the electrophilicity of the isocyanate carbon, making it more reactive than typical isocyanates.[2]
-
The Sulfonyl Fluoride Group (-SO₂F): This functional group is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that has gained significant traction as a next-generation "click chemistry" reaction.[1][4] The -SO₂F group acts as a latent electrophilic "warhead." While relatively stable in aqueous environments, it can covalently react with nucleophilic amino acid side chains—notably tyrosine, lysine, serine, and histidine—when present in a favorable protein microenvironment.[5][6] This "context-dependent" reactivity is crucial for achieving target selectivity, as the protein's binding pocket must actively participate in activating the S-F bond for the reaction to occur.[5]
The stability of the S-F bond in FSI-derived adducts is a key advantage over its chloro-analogue, chlorosulfonyl isocyanate (CSI). Carbamoyl adducts derived from FSI are far more stable, making them better suited for biological applications and downstream analysis.[1]
FSI in Covalent Drug Design
Targeted Covalent Inhibitors (TCIs) offer distinct advantages over non-covalent counterparts, including enhanced potency and a prolonged duration of action, which can lead to lower dosing and reduced potential for drug resistance.[7] The sulfonyl fluoride moiety is an exemplary covalent warhead due to its unique blend of stability and latent reactivity.
The design principle involves creating a molecule where a "recognition" fragment directs the molecule to a specific protein binding site, and the FSI-derived -SO₂F "warhead" then forms a covalent bond with a nearby nucleophilic residue. This strategy has been successfully employed to develop chemical probes for challenging targets like cereblon (CRBN), a component of the E3 ubiquitin ligase complex.[6][8]
Application: Fragment-Based Drug Discovery (FBDD)
FBDD is a powerful strategy for identifying lead compounds by screening small, low-complexity molecules ("fragments") that bind weakly to a target and then optimizing them into potent leads.[9][10] The use of covalent fragments, particularly those bearing an FSI-derived warhead, has emerged as a highly effective approach.
The rationale is compelling: the formation of a covalent bond can "capture" a weakly interacting fragment, making it detectable by techniques like mass spectrometry. This allows for the identification of binding sites and chemical scaffolds that might be missed in conventional screening assays.
A proposed workflow, termed "SuFBits" (Sulfonyl Fluoride Bits), involves creating a library of diverse molecular fragments attached to a sulfonyl fluoride warhead.[4] Screening this library against a protein of interest can rapidly identify fragments that bind, even with low affinity, providing a robust starting point for medicinal chemistry optimization.[4]
Application: Chemical Proteomics for Target Deconvolution
A major challenge in drug discovery is identifying the specific protein targets of a bioactive small molecule. FSI-based chemical probes provide a powerful solution through a strategy sometimes called "inverse drug discovery."[5]
In this approach, a drug-like molecule or fragment is functionalized with a clickable handle (e.g., an alkyne or azide) and an FSI-derived warhead. This probe is then introduced to a complex biological system, such as a cell lysate or even live cells. The probe will covalently bind to its protein targets. Using click chemistry, the tagged proteins can be enriched (e.g., via biotin-streptavidin affinity purification) and subsequently identified and quantified by mass spectrometry. This unbiased, system-wide approach allows for the mapping of target engagement and can uncover novel therapeutic targets or off-target effects.[5]
Protocols and Methodologies
Mandatory Safety Protocol: Handling this compound
FSI is a hazardous chemical that requires strict safety protocols. It is corrosive, moisture-sensitive, and can cause severe skin burns, eye damage, and respiratory sensitization.[11][12]
-
Engineering Controls: All manipulations must be performed in a certified chemical fume hood under strictly anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon).[2]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield. Respiratory protection is required if vapors or aerosols are generated.[12]
-
Incompatible Materials: FSI reacts violently with water.[13] Avoid contact with water, acids, strong bases, alcohols, and amines.[14][15]
-
Storage: Store in a tightly sealed container in a dry, cool, well-ventilated, and refrigerated place, separate from incompatible materials.[14][15]
-
Spill & Disposal: In case of a spill, evacuate the area. Use an inert, liquid-absorbent material (e.g., Chemizorb®) for containment.[12] Dispose of contents and container to an approved waste disposal plant.[12]
Protocol: Synthesis of a Hexafluoroisopropyl N-fluorosulfonyl Carbamate (HFC) Probe Precursor
This protocol describes the synthesis of a stable, solid FSI adduct that can be used as a reagent to deliver the fluorosulfonyl carbamate fragment to amines. This avoids direct handling of liquid FSI in subsequent steps.[16]
Materials:
-
This compound (FSI)
-
Hexafluoroisopropanol (HFIP)
-
Anhydrous reaction vessel with a magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Set up an oven-dried reaction vessel under an inert atmosphere.
-
Add hexafluoroisopropanol (HFIP, 1.0 eq) to the vessel.
-
Cool the vessel to 0 °C using an ice bath.
-
Slowly add this compound (FSI, 1.0 eq) to the cooled HFIP with stirring. Caution: The reaction can be exothermic.[16]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Remove all volatile components under high vacuum.
-
The resulting product, HFC, should be isolated as a white solid. The synthesis can be scaled, and yields are typically high (e.g., 99%).[16]
Protocol: General Procedure for Covalent Labeling of a Target Protein
This protocol provides a general workflow for testing the covalent modification of a purified protein with an FSI-based probe.
Materials:
-
Purified target protein in a suitable buffer (e.g., HEPES or PBS, pH 7.4). Note: Avoid buffers with primary amines like Tris.
-
FSI-based probe stock solution in a compatible organic solvent (e.g., DMSO).
-
Quenching solution (e.g., 1 M dithiothreitol or β-mercaptoethanol).
-
SDS-PAGE reagents.
-
LC-MS/MS system for intact protein analysis and peptide mapping.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the purified protein (final concentration typically 1-10 µM) with the reaction buffer.
-
Probe Addition: Add the FSI-based probe from the stock solution to the desired final concentration (e.g., 1-10 molar equivalents over the protein). Include a vehicle control (DMSO only).
-
Incubation: Incubate the reaction at a set temperature (e.g., 37 °C) for a defined period (e.g., 1-4 hours). Time-course experiments are recommended to determine the optimal reaction time.
-
Quenching: Stop the reaction by adding a quenching agent to consume any unreacted probe.
-
Analysis by SDS-PAGE: Analyze the reaction products by SDS-PAGE. While covalent modification may not always produce a visible band shift, it is a good initial check for gross changes like aggregation.
-
Analysis by Mass Spectrometry (MS):
-
Intact Protein MS: Dilute a sample of the reaction mixture and analyze by LC-MS to determine the mass of the modified protein. A mass increase corresponding to the mass of the probe confirms covalent labeling.
-
Peptide Mapping: Denature, reduce, alkylate, and digest the protein sample with a protease (e.g., trypsin). Analyze the resulting peptide mixture by LC-MS/MS to identify the specific amino acid residue(s) that have been modified by the probe.
-
Self-Validation and Controls:
-
Competition Experiment: Pre-incubate the protein with a known non-covalent binder or endogenous ligand before adding the FSI probe. A reduction in labeling indicates that the probe binds to the same site.[17]
-
Site-Directed Mutagenesis: Mutate the putative target residue (e.g., Tyr to Phe) and repeat the labeling experiment. Loss of labeling validates the specific site of modification.[5]
Data Summary
Table 1: Key Properties and Reactivity of this compound (FSI)
| Property | Description | References |
| Molecular Formula | CFNO₃S | [11][18] |
| Molecular Weight | ~125.08 g/mol | [11] |
| Primary Reactive Site | Isocyanate (-NCO): Reacts rapidly with amines (Lys) and alcohols (Ser, Thr, Tyr) to form ureas and carbamates. | [1][2][3] |
| Secondary Reactive Site | Sulfonyl Fluoride (-SO₂F): Acts as a SuFEx warhead, reacting with nucleophilic residues (Tyr, Lys, Ser, His) in a context-dependent manner. | [4][5][6] |
| Key Advantages | Forms stable adducts; dual reactivity allows for versatile probe design; context-dependent reactivity of -SO₂F provides a mechanism for achieving selectivity. | [1][5] |
| Primary Hazards | Corrosive, moisture-sensitive, causes severe burns, respiratory sensitizer. Reacts violently with water. | [11][12][13] |
References
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Title: Fluorosulfuryl Isocyanate Enabled SuFEx Ligation of Alcohols and Amines - PMC Source: National Center for Biotechnology Information URL: [Link]
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Title: this compound | CFNO3S | CID 12636793 - PubChem Source: National Center for Biotechnology Information URL: [Link]
-
Title: Fluorosulfonyl radicals: new horizons for the synthesis of sulfonyl fluorides Source: Royal Society of Chemistry URL: [Link]
-
Title: Activation-Free Sulfonyl Fluoride Probes for Fragment Screening Source: ResearchGate URL: [Link]
-
Title: Chlorosulfonyl isocyanate 103750 - Safety Data Sheet Source: Carlo Erba Reagents URL: [Link]
-
Title: Emerging Utility of Fluorosulfate Chemical Probes - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Fluorovinylsulfones and -Sulfonates as Potent Covalent Reversible Inhibitors of the Trypanosomal Cysteine Protease Rhodesain Source: PubMed URL: [Link]
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Title: this compound Source: precisionFDA URL: [Link]
-
Title: Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Fluorine-displacement chemical probes to interrogate protein-protein interactions Source: Grantome URL: [Link]
-
Title: Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC Source: National Center for Biotechnology Information URL: [Link]
- Title: Process for preparing halosulfonyl isocyanates Source: Google Patents URL
-
Title: Recent advances in the chemistry of chlorosulfonyl isocyanate: a review Source: ResearchGate URL: [Link]
-
Title: Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators Source: Royal Society of Chemistry URL: [Link]
-
Title: Diagram of possible reactions of isocyanates Source: ResearchGate URL: [Link]
-
Title: Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo Source: National Center for Biotechnology Information URL: [Link]
-
Title: Fragment-based lead discovery Source: Wikipedia URL: [Link]
-
Title: Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery Source: PubMed URL: [Link]
-
Title: Synthesis of complex unnatural fluorine-containing amino acids - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: this compound | CFNO3S | CID 12636793 - PubChem Source: National Center for Biotechnology Information URL: [Link]
-
Title: Fragment-based drug discovery—the importance of high-quality molecule libraries - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Fragment-Based Drug Discovery Conference Source: Cambridge Healthtech Institute URL: [Link]
-
Title: Applications of fluorine-containing amino acids for drug design Source: PubMed URL: [Link]
-
Title: Fragment-based Screening (FBS) Source: Creative Biostructure URL: [Link]
-
Title: Reactions of 4 methylphenyl isocyanate with amino acids Source: PubMed URL: [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Emerging Utility of Fluorosulfate Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
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- 16. thieme-connect.com [thieme-connect.com]
- 17. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GSRS [precision.fda.gov]
Application Notes and Protocols: Fluorosulfonyl Isocyanate for Covalent Protein Modification
Introduction: A New Frontier in Covalent Bioconjugation
The precise chemical modification of proteins is a cornerstone of modern chemical biology and drug discovery. It allows for the introduction of probes to visualize cellular processes, the development of targeted therapeutics, and the elucidation of protein function. Among the arsenal of chemical tools for this purpose, Fluorosulfonyl Isocyanate (FSI) has emerged as a powerful and versatile reagent. This bifunctional molecule offers a unique combination of reactivity, enabling the covalent modification of proteins with high efficiency and selectivity.
This guide provides a comprehensive overview of the principles and applications of FSI in covalent protein modification. It is designed for researchers, scientists, and drug development professionals seeking to leverage this technology. We will delve into the underlying chemistry, provide detailed, field-proven protocols, and discuss the analytical methods required for the successful implementation of this technique.
Core Principles of this compound Chemistry
FSI is a unique chemical entity possessing two distinct reactive electrophilic sites: a highly reactive isocyanate group (-N=C=O) and a more latent fluorosulfonyl group (-SO₂F).[1] The strong electron-withdrawing nature of the fluorosulfonyl group significantly enhances the electrophilicity of the isocyanate carbon, making it a potent electrophile that readily reacts with nucleophiles like alcohols and amines.[1]
While the isocyanate functionality is useful for small molecule synthesis, for the purpose of covalent protein modification, it is the fluorosulfonyl group that takes center stage. This group is a key player in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry , a next-generation click chemistry reaction.[2][3][4] The SuFEx reaction is characterized by the remarkable stability of the S(VI)-F bond in aqueous environments, which remains largely unreactive until it encounters a suitably positioned and activated nucleophile, often within the unique microenvironment of a protein's binding pocket.[2][5][6] This "dormant" reactivity is a key advantage, minimizing off-target reactions and allowing for highly specific protein labeling.[2][5]
The primary targets for the fluorosulfonyl group on a protein are the nucleophilic side chains of several amino acids, most notably Lysine, Tyrosine, Histidine, and Serine .[7][8] The reaction results in the formation of a highly stable covalent bond, effectively and irreversibly linking the FSI-containing probe to the target protein.
Mechanism of Covalent Modification with FSI-Derived Probes
The covalent modification of a protein with an FSI-derived probe proceeds via a nucleophilic attack of an amino acid side chain on the sulfur atom of the fluorosulfonyl group, leading to the displacement of the fluoride ion. This process is highly dependent on the local microenvironment of the protein, which can significantly lower the pKa of the nucleophilic residue, thereby enhancing its reactivity.[8]
Reaction with Lysine
The ε-amino group of a lysine residue, when deprotonated, acts as a potent nucleophile. In a protein's binding pocket, the pKa of this group can be perturbed, increasing the concentration of the neutral amine and facilitating the attack on the fluorosulfonyl group to form a stable sulfonamide bond.
Caption: Reaction of a lysine side chain with a fluorosulfonyl probe.
Reaction with Tyrosine
The hydroxyl group of a tyrosine residue, upon deprotonation to the phenolate anion, becomes a strong nucleophile. This reaction is highly favored in binding pockets containing basic residues that can act as general bases, facilitating the deprotonation of the tyrosine hydroxyl group. The product is a stable sulfonyl ester linkage.
Caption: Reaction of a tyrosine side chain with a fluorosulfonyl probe.
Reaction with Histidine
The imidazole side chain of histidine can also act as a nucleophile, particularly in its neutral, N-tau tautomeric form. The reaction with a fluorosulfonyl group results in a sulfonyl-imidazole adduct. The stability of this adduct can be influenced by the local environment.
Caption: Reaction of a histidine side chain with a fluorosulfonyl probe.
Reaction with Serine/Threonine
The hydroxyl groups of serine and threonine are generally less nucleophilic than tyrosine. However, in the active sites of some enzymes, such as serine proteases, the serine residue is part of a catalytic triad that dramatically enhances its nucleophilicity, making it a target for sulfonyl fluorides.
Caption: General workflow for covalent protein modification with an FSI-derived probe.
Protocol 1: General Procedure for Covalent Labeling of a Protein
This protocol provides a general guideline for the covalent labeling of a target protein with an FSI-derived probe. The optimal conditions, including pH, temperature, and stoichiometry, may need to be determined empirically for each specific protein and probe combination.
Materials and Reagents:
-
Purified target protein in a suitable buffer (e.g., PBS, HEPES)
-
FSI-derived probe
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Microcentrifuge tubes
-
Incubator/shaker
Procedure:
-
Prepare Protein Solution:
-
Dissolve or dilute the purified target protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Ensure the buffer does not contain primary amines (e.g., Tris) that could react with the probe.
-
-
Prepare Probe Stock Solution:
-
Immediately before use, dissolve the FSI-derived probe in anhydrous DMSO or DMF to create a 10-100 mM stock solution.
-
Note: FSI and its derivatives are moisture-sensitive. Use anhydrous solvents and handle the stock solution quickly.
-
-
Labeling Reaction:
-
Add the probe stock solution to the protein solution to achieve the desired molar excess of probe to protein. A starting point of 10- to 100-fold molar excess is recommended.
-
Gently mix the reaction by pipetting or brief vortexing.
-
Incubate the reaction at room temperature or 37°C for 1-4 hours with gentle shaking. The optimal incubation time should be determined empirically.
-
-
Quench the Reaction:
-
To stop the labeling reaction, add a quenching reagent containing a high concentration of primary amines, such as Tris-HCl, to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes at room temperature.
-
Protocol 2: Purification of the Covalently Modified Protein
After the labeling reaction, it is crucial to remove the excess, unreacted probe and any reaction byproducts. Size-exclusion chromatography (SEC) is a commonly used method for this purpose.
Materials and Reagents:
-
Quenched labeling reaction mixture
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25, PD-10 desalting column)
-
Purification buffer (e.g., PBS, pH 7.4)
-
Fraction collector (optional)
-
UV-Vis spectrophotometer
Procedure:
-
Equilibrate the SEC Column:
-
Equilibrate the SEC column with at least 5 column volumes of the desired purification buffer.
-
-
Apply the Sample:
-
Load the quenched reaction mixture onto the equilibrated SEC column.
-
-
Elute and Collect Fractions:
-
Elute the protein with the purification buffer. The modified protein, being larger, will elute first, while the smaller, unreacted probe and byproducts will be retained on the column and elute later.
-
Collect fractions and monitor the elution profile using a UV-Vis spectrophotometer at 280 nm (for protein) and the absorbance maximum of the probe (if it has a chromophore).
-
-
Pool and Concentrate:
-
Pool the fractions containing the purified, modified protein.
-
If necessary, concentrate the protein using a centrifugal filter unit.
-
Protocol 3: Characterization by Mass Spectrometry
Mass spectrometry is the gold standard for confirming the covalent modification of a protein and identifying the site(s) of modification.
A. Intact Protein Mass Analysis:
This method provides a quick confirmation of the covalent modification and an estimation of the labeling stoichiometry.
-
Sample Preparation:
-
Desalt the purified, modified protein using a C4 ZipTip or a similar desalting method.
-
-
Mass Spectrometry Analysis:
-
Analyze the desalted protein by electrospray ionization mass spectrometry (ESI-MS).
-
Deconvolute the resulting mass spectrum to obtain the molecular weight of the modified protein.
-
Compare the mass of the modified protein to the mass of the unmodified protein to confirm the addition of the probe and to determine the number of modifications per protein molecule.
-
B. Peptide Mapping for Site Identification:
This method provides precise information on which amino acid residue(s) are modified.
-
Protein Digestion:
-
Denature, reduce, and alkylate the purified, modified protein.
-
Digest the protein into smaller peptides using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides by reverse-phase liquid chromatography (LC) coupled to a high-resolution mass spectrometer.
-
Acquire tandem mass spectrometry (MS/MS) data for the peptides.
-
-
Data Analysis:
-
Use a database search algorithm (e.g., Mascot, Sequest) to identify the peptides from the MS/MS data.
-
Include the mass of the probe as a variable modification on the potential target residues (Lys, Tyr, His, Ser, Thr).
-
Manually inspect the MS/MS spectra of the modified peptides to confirm the site of modification.
-
Data Interpretation and Troubleshooting
Table 1: Expected Mass Shifts for FSI-Probe Modification
| Amino Acid | Modification Type | Mass Shift (Da) |
| Lysine | Sulfonamide | Mass of Probe - 19.00 (HF) |
| Tyrosine | Sulfonyl Ester | Mass of Probe - 19.00 (HF) |
| Histidine | Sulfonyl-imidazole | Mass of Probe - 19.00 (HF) |
| Serine | Sulfonyl Ester | Mass of Probe - 19.00 (HF) |
| Threonine | Sulfonyl Ester | Mass of Probe - 19.00 (HF) |
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Labeling Efficiency | - Insufficient probe concentration- Short reaction time- Inactive probe (hydrolyzed)- Unfavorable pH | - Increase the molar excess of the probe- Increase the incubation time- Use a fresh stock solution of the probe- Optimize the pH of the reaction buffer |
| Protein Precipitation | - High concentration of organic solvent (from probe stock)- Protein instability under reaction conditions | - Keep the volume of the probe stock solution to a minimum (<5% of total volume)- Perform the reaction at a lower temperature (4°C)- Add stabilizing agents (e.g., glycerol) to the buffer |
| Non-specific Labeling | - Probe is too reactive- Reaction time is too long | - Decrease the molar excess of the probe- Decrease the reaction time- Consider a more selective probe derivative |
Safety and Handling of this compound
This compound and its derivatives are reactive chemicals that must be handled with care.
-
Corrosive: FSI is corrosive and can cause severe skin burns and eye damage. [4]* Moisture-Sensitive: FSI reacts with water and should be handled under anhydrous conditions. [3]* Inhalation Hazard: FSI may cause allergy or asthma symptoms or breathing difficulties if inhaled. [4]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling FSI. Work in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for the specific FSI derivative you are using for detailed safety information.
Conclusion
This compound and its derivatives represent a powerful class of reagents for the covalent modification of proteins. Their unique reactivity within the framework of SuFEx chemistry allows for the selective and stable labeling of a range of nucleophilic amino acid residues. By following the protocols and guidelines outlined in this document, researchers can successfully employ FSI-based probes to advance their studies in chemical biology, drug discovery, and beyond. The ability to create stable, covalently modified proteins opens up a myriad of possibilities for understanding and manipulating biological systems at the molecular level.
References
-
Yang, L., Yuan, Z., Li, Y., & Yu, B. (2023). The proximity-enabled sulfur fluoride exchange reaction in the protein context. Chemical Science, 14(25), 6739-6747. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Zhang, L., et al. (2021). Biospecific Chemistry for Covalent Linking of Biomacromolecules. Accounts of Chemical Research, 54(15), 3249–3263. [Link]
-
Yang, L., Yuan, Z., Li, Y., & Yu, B. (2023). The proximity-enabled sulfur fluoride exchange reaction in the protein context. PMC. [Link]
-
Yang, L., et al. (2024). Sulfur (VI) fluoride exchange (SuFEx): a versatile tool to profile protein-biomolecule interactions for therapeutic development. ResearchGate. [Link]
-
Jones, M., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. PMC. [Link]
Sources
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- 2. The proximity-enabled sulfur fluoride exchange reaction in the protein context - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Biospecific Chemistry for Covalent Linking of Biomacromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The proximity-enabled sulfur fluoride exchange reaction in the protein context - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
Using "Fluorosulfonyl isocyanate" to create chemical probes for proteins
Application Notes & Protocols
Topic: Using Fluorosulfonyl Isocyanate (FSI) as a Bis-Electrophilic Linker for the Development of Covalent Protein Probes
Audience: Researchers, scientists, and drug development professionals.
Abstract
Covalent chemical probes are indispensable tools in chemical biology and drug discovery for identifying and characterizing protein function, mapping protein-protein interactions, and developing targeted covalent inhibitors. This guide details the application of this compound (FSI, FSO₂NCO), a versatile bis-electrophilic linker, for the modular synthesis of custom covalent probes. FSI possesses two distinct reactive moieties: a highly reactive isocyanate group and a sulfonyl fluoride group capable of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. This unique duality allows for a robust, two-stage approach: first, the isocyanate is used to rapidly and selectively conjugate a "payload" molecule (such as a fluorophore, biotin tag, or targeting ligand) containing an alcohol or amine. Second, the resulting fluorosulfonyl-armed probe is used to covalently label target proteins through the context-dependent SuFEx reaction with nucleophilic residues like tyrosine, lysine, and histidine. This document provides the scientific principles, detailed step-by-step protocols for probe synthesis and protein labeling, and methods for downstream analysis, empowering researchers to leverage FSI's unique chemistry for creating bespoke chemical probes.
Introduction: The Power of Covalent Probes and the Unique Chemistry of FSI
The strategic, irreversible modification of proteins has become a cornerstone of modern chemical biology. Covalent probes, which typically consist of a recognition element and a reactive electrophilic "warhead," allow for the stable labeling of proteins within complex biological systems.[1] This enables a range of applications, from activity-based protein profiling (ABPP) to the development of highly potent and selective covalent drugs.[2]
While traditional covalent chemistry has often focused on the hyper-nucleophilic cysteine residue, there is a growing need for electrophiles that can target other, less-abundant or non-catalytic amino acids. This has led to the emergence of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful tool for engaging residues such as tyrosine, lysine, serine, and histidine.[3][4] The sulfonyl fluoride (-SO₂F) and related aryl fluorosulfate (-OSO₂F) moieties are uniquely suited for this role; they exhibit balanced reactivity, being relatively stable in aqueous environments but becoming activated for covalent reaction within the specific microenvironment of a protein binding pocket.[1][4]
This compound (FSI) stands out as a particularly powerful reagent by combining the SuFEx warhead with a second, highly reactive electrophilic center: an isocyanate (-NCO).[5][6]
Caption: Structure of this compound (FSI).
This bis-electrophilic nature enables a modular and highly efficient strategy for probe development:
-
Rapid Linker Synthesis: The isocyanate group reacts almost quantitatively with nucleophiles like alcohols and primary/secondary amines to form stable carbamate and urea linkages, respectively.[6] This allows for the straightforward attachment of any desired functional molecule (the "payload").
-
Targeted Covalent Labeling: The newly installed fluorosulfonyl group serves as the warhead for the subsequent protein labeling step, leveraging the proven capabilities of SuFEx chemistry.[3][7]
This guide provides the necessary protocols to harness this powerful, two-stage process for creating custom protein probes.
Section 1: Principle of FSI-Mediated Probe Synthesis
The core strategy involves two distinct chemical transformations. This modular approach separates the synthesis of the probe from its application, providing significant experimental flexibility.
Stage 1: Synthesis of the Fluorosulfonyl-Functionalized Probe
The first stage involves the reaction of FSI with a payload molecule containing a nucleophilic handle, typically a primary alcohol (-OH) or amine (-NH₂). The isocyanate moiety of FSI is highly electrophilic and reacts readily with these nucleophiles under mild conditions, often at room temperature and without the need for a catalyst.[6]
-
Reaction with Alcohols: Forms a stable fluorosulfonyl carbamate.
-
Reaction with Amines: Forms a stable fluorosulfonyl urea.
This reaction is highly chemoselective, allowing FSI to be used with complex payload molecules that may contain other functional groups.[5] The result is a new chemical entity where the payload is appended with a reactive -NHC(=O)SO₂F (from an amine) or -OC(=O)NHSO₂F (from an alcohol) group.
Caption: General scheme for FSI-mediated probe synthesis.
Stage 2: Covalent Protein Labeling via SuFEx Chemistry
With the functionalized probe in hand, the second stage involves its application for protein labeling. The fluorosulfonyl group reacts with nucleophilic amino acid side chains on the protein surface through Sulfur(VI) Fluoride Exchange (SuFEx).
The reactivity of the S-F bond is highly dependent on its local environment.[4] In the aqueous buffer, the probe is relatively stable. However, upon binding to a protein—even transiently—the microenvironment of the binding pocket can dramatically enhance the electrophilicity of the sulfur atom. This "context-dependent" reactivity is key to achieving selectivity. The primary targets for SuFEx chemistry are:
-
Tyrosine: The phenolic hydroxyl group is a primary target.[2]
-
Lysine: The ε-amino group can react, particularly if its pKa is lowered by the local environment.[1]
-
Histidine & Serine: These residues are also known to be targeted by SuFEx probes.[3][8]
The reaction forms a stable sulfonyl-oxygen (e.g., with Tyr, Ser) or sulfonyl-nitrogen (e.g., with Lys, His) covalent bond, permanently tethering the payload to the protein.
Caption: Mechanism of protein labeling via SuFEx.
Section 2: Protocols for Probe Synthesis and Protein Labeling
Safety Precaution: this compound is a highly reactive and moisture-sensitive compound.[5] All manipulations should be performed in a certified fume hood under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware. Appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory.
Protocol 2.1: General Procedure for Synthesizing an FSI-Derived Probe
This protocol describes the synthesis of a probe from an alcohol-containing payload (e.g., Biotin-PEG₄-alcohol).
Materials:
-
This compound (FSI)
-
Payload molecule with a primary alcohol or amine (e.g., Biotin-PEG₄-alcohol)
-
Anhydrous acetonitrile (ACN)
-
Anhydrous dichloromethane (DCM)
-
Reaction vial with a magnetic stir bar and septum
-
Inert gas line (N₂ or Ar)
-
Syringes and needles
Procedure:
-
Preparation: Dry the reaction vial and stir bar in an oven (120°C) overnight and allow to cool under a stream of inert gas.
-
Reactant Setup: Dissolve the alcohol-containing payload (1.0 eq) in anhydrous ACN to a final concentration of 0.1 M in the reaction vial. Seal the vial with a septum.
-
FSI Addition: Place the reaction vial in an ice bath (0°C). While stirring, slowly add FSI (1.1 eq) dropwise via syringe.
-
Rationale: The reaction is often exothermic; cooling prevents potential side reactions. A slight excess of FSI ensures complete consumption of the payload.[6]
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Self-Validation: The reaction is typically rapid and proceeds to near-quantitative yield.[6] Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the disappearance of the starting material.
-
-
Quenching & Solvent Removal: Once the reaction is complete, quench any excess FSI by adding a small amount of anhydrous methanol. Remove the solvent under reduced pressure (rotary evaporation).
-
Purification: The crude product is often of high purity. If necessary, purify the resulting fluorosulfonyl carbamate probe via flash column chromatography on silica gel using an appropriate solvent system (e.g., DCM/Methanol or Hexanes/Ethyl Acetate).
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS). Store the final probe under inert gas at -20°C.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Acetonitrile (ACN) or Dichloromethane (DCM) | Ensures a moisture-free environment to prevent FSI hydrolysis.[5] |
| Temperature | 0°C to Room Temperature | Controls initial exotherm and allows the reaction to proceed to completion. |
| Stoichiometry | 1.1 eq FSI to 1.0 eq Payload | A slight excess of FSI drives the reaction to completion. |
| Reaction Time | 1 - 2 hours | Typically sufficient for full conversion. Monitor by TLC or LC-MS. |
Protocol 2.2: Covalent Labeling of a Target Protein in vitro
This protocol provides a general method for labeling a purified protein with a synthesized FSI-derived probe.
Materials:
-
Synthesized FSI-derived probe (e.g., Biotin-SO₂F)
-
Purified target protein
-
Reaction buffer (e.g., 50 mM HEPES or PBS, pH 7.4-8.0)
-
DMSO (for dissolving the probe)
-
Desalting column (e.g., Zeba Spin) or dialysis cassette
-
Protein concentration assay (e.g., Bradford or BCA)
Procedure:
-
Protein Preparation: Prepare the target protein in the reaction buffer at a concentration of 1-5 mg/mL (typically 20-100 µM). Ensure the buffer is free of primary amines (e.g., Tris) that could react with the probe.
-
Probe Preparation: Prepare a 10-100 mM stock solution of the FSI-derived probe in DMSO.
-
Labeling Reaction: Add the probe stock solution to the protein solution to achieve the desired final probe concentration. A good starting point is a 10-fold molar excess of probe over protein.
-
Rationale: A molar excess helps drive the covalent labeling reaction. The optimal ratio should be determined empirically to balance labeling efficiency with potential off-target effects.[9]
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-4 hours with gentle agitation.
-
Optimization: Incubation time and temperature may need to be optimized for different proteins and probes. A time-course experiment (e.g., 0.5, 1, 2, 4 hours) is recommended.
-
-
Quenching (Optional): The reaction can be quenched by adding a high concentration of a nucleophile like β-mercaptoethanol (BME) or dithiothreitol (DTT) to scavenge unreacted probe.
-
Removal of Excess Probe: Remove unreacted probe and DMSO by passing the reaction mixture through a desalting column or by dialysis against the storage buffer.[10]
-
Analysis: Confirm successful labeling using the methods described in Section 3. Store the labeled protein at 4°C for short-term use or at -80°C for long-term storage.
Protocol 2.3: Overall Experimental Workflow for Probe Development
The entire process, from conception to validation, follows a logical progression.
Caption: A streamlined workflow for FSI-based probe development.
Section 3: Validation and Analysis of Protein Labeling
After the labeling reaction, it is critical to confirm covalent modification and, ideally, to identify the specific amino acid residue(s) that have been modified.
3.1: Confirming Covalent Modification
-
SDS-PAGE: The simplest method to visualize labeling. If a fluorescent probe was used, the gel can be imaged directly using a fluorescence scanner. If a biotin probe was used, the labeled protein can be detected by Western blot using streptavidin conjugated to an enzyme like horseradish peroxidase (HRP).[11] The appearance of a band at the correct molecular weight for the target protein confirms that labeling has occurred.
-
Intact Protein Mass Spectrometry: Analysis of the labeled protein by techniques like ESI-MS before digestion can confirm the addition of the probe's mass to the protein.[12] This provides a direct measure of the labeling stoichiometry (degree of labeling).
3.2: Identifying the Site of Modification using Mass Spectrometry
Bottom-up proteomics is the gold standard for identifying the precise location of a covalent modification.[13] The workflow involves digesting the labeled protein into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 3.2.1: Sample Preparation for Mass Spectrometry
-
Denaturation & Reduction: Denature the labeled protein in a buffer containing 8 M urea. Reduce disulfide bonds with DTT.
-
Alkylation: Alkylate cysteine residues with iodoacetamide (IAA) to prevent disulfide bonds from reforming.
-
Digestion: Dilute the urea to <2 M and digest the protein into peptides overnight using a protease such as trypsin. Trypsin cleaves after lysine and arginine residues.[13]
-
Enrichment (for Biotin Probes): If a biotinylated probe was used, the modified peptides can be selectively enriched from the complex mixture using streptavidin-coated magnetic beads. This step significantly increases the chances of detecting the labeled peptide.
-
Desalting: Clean up the peptide mixture using a C18 StageTip or ZipTip to remove salts and detergents that interfere with MS analysis.
-
LC-MS/MS Analysis: Analyze the peptides by LC-MS/MS. The mass spectrometer will measure the mass of the peptides (MS1 scan) and then select and fragment them to determine their amino acid sequence (MS/MS scan).[14][15]
Data Analysis: Specialized software (e.g., MaxQuant, SEQUEST) is used to search the MS/MS spectra against a protein database.[13] The software is configured to search for the expected mass of the probe as a variable modification on potential target residues (Tyr, Lys, His, Ser). A successful identification will match a peptide's fragmentation pattern to a sequence containing the probe on a specific amino acid.
| Residue | Adduct Structure | Expected Mass Shift (Da) |
| Tyrosine | -O-SO₂-R | Mass of (-SO₂-R) |
| Lysine | -NH-SO₂-R | Mass of (-SO₂-R) |
| Histidine | -N(imidazole)-SO₂-R | Mass of (-SO₂-R) |
| Serine | -O-SO₂-R | Mass of (-SO₂-R) |
| Note: R represents the -C(O)NH-Payload or -NHC(O)-Payload portion of the probe. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low/No Probe Synthesis Yield | FSI was hydrolyzed due to moisture. | Ensure all glassware is oven-dried and all solvents are anhydrous. Perform the reaction under a strict inert atmosphere.[5] |
| Payload starting material is impure. | Confirm the purity of the payload molecule before starting the reaction. | |
| Low/No Protein Labeling | Probe concentration is too low. | Increase the molar excess of the probe relative to the protein. Titrate from 10x to 50x or higher. |
| Incubation time is too short. | Increase the incubation time. Perform a time-course experiment to find the optimal duration. | |
| Target residues are not accessible. | Ensure the protein is properly folded. Consider performing the labeling under partially denaturing conditions if structural integrity is not required for downstream assays. | |
| Reaction buffer is incompatible. | Avoid buffers containing primary amines (e.g., Tris). Switch to HEPES or phosphate buffers.[10] | |
| Probe Precipitates in Buffer | The probe has poor aqueous solubility. | Increase the percentage of co-solvent (DMSO) in the final reaction mixture, but keep it below 5-10% (v/v) to avoid protein denaturation. Consider synthesizing a more soluble version of the probe by incorporating a PEG linker. |
Conclusion and Future Outlook
This compound provides a powerful and modular platform for the creation of bespoke covalent protein probes. Its unique bis-electrophilic nature allows for the simple and efficient synthesis of fluorosulfonyl-armed reagents from virtually any alcohol- or amine-containing molecule. The subsequent application of these probes in context-dependent SuFEx labeling reactions opens the door to targeting a broader range of nucleophilic amino acids beyond cysteine.
The methodologies described in this guide will enable researchers to develop novel tools for a wide array of applications, including:
-
Target Identification and Validation: Using biotinylated FSI-probes for affinity-pulldown and mass spectrometry-based identification of protein targets.
-
Enzyme Activity Profiling: Designing probes that target active site residues to profile enzyme families.
-
Mapping Protein-Protein Interactions: Developing genetically encoded FSI-derivatized unnatural amino acids for in-vivo crosslinking.[3]
-
Drug Discovery: Using FSI to link known binding fragments to a SuFEx warhead, accelerating the development of targeted covalent inhibitors.[4][16]
As the field of chemical biology continues to advance, the strategic and creative use of versatile linkers like FSI will be instrumental in probing the complexities of the proteome and developing next-generation therapeutics.
References
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Krall, N., da Cruz, F. P., Boutureira, O., & Bernardes, G. J. (2016). Site-selective protein modification. Nature Chemistry, 8(11), 103–113. [Link]
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Lin, W., & Ting, A. Y. (2006). Genetically encoded molecular probes for imaging and tracking of proteins in living cells. Current Opinion in Chemical Biology, 10(5), 412–418. [Link]
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Parker, C. G., & Cravatt, B. F. (2015). Chemistry and Chemical Biology of Covalent Electrophiles. Journal of the American Chemical Society, 137(25), 7928–7941. [Link]
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Narayanan, A., & Jones, L. H. (2015). Sulfonyl-fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. [Link]
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Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307–317. [Link]
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Cheng, B., Li, Y., & Liu, Y. (2023). Advancing Protein Therapeutics through Proximity-Induced Chemistry. Journal of Medicinal Chemistry. [Link]
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Li, S., Wu, P., & Sharpless, K. B. (2022). Fluorosulfuryl Isocyanate Enabled SuFEx Ligation of Alcohols and Amines. Angewandte Chemie International Edition, 61(1). [Link]
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Locuson, C. W., & Jones, L. H. (2018). Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal Chemistry Letters, 9(11), 1058–1060. [Link]
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Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature, 422(6928), 198–207. [Link]
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MS Vision. (n.d.). Characterization of intact and modified proteins by mass spectrometry. Retrieved from [Link]
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Zhang, H., Cui, W., & Ge, Y. (2013). Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 24(8), 1151–1160. [Link]
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Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. [Link]
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Liu, C. C., et al. (2018). Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo. Nature Chemistry, 10(12), 1259–1266. [Link]
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Boddy, C. N. (2018). Inverse drug discovery with fluorosulfate probes. Nature Chemical Biology, 14(4), 323–324. [Link]
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Wleklinski, M., et al. (2017). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. Journal of the American Chemical Society, 139(30), 10376–10385. [Link]
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Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2015). Sulfur(VI) Fluoride Exchange (SuFEx): A New Generation of Click Chemistry. Angewandte Chemie International Edition, 54(32), 9430–9448. [Link]
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Sino Biological. (n.d.). Protein Labeling Techniques. Retrieved from [Link]
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Wu, J. (2021). Fluorosulfonyl radicals: new horizons for the synthesis of sulfonyl fluorides. Organic Chemistry Frontiers, 8(15), 4223-4232. [Link]
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Medzihradszky, K. F. (2005). Mass Spectrometry for Post-Translational Modifications. In Neuroproteomics (pp. 5.1-5.23). CRC Press. [Link]
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Jones, L. H., et al. (2022). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry, 13(10), 1251-1258. [Link]
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Schilling, B., Rardin, M. J., MacLean, B. X., & Gibson, B. W. (2015). Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. Accounts of Chemical Research, 48(3), 753–761. [Link]
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Gladysz, J. A., & Jurisch, M. (2010). Synthesis and Solid State Structure of Fluorous Probe Molecules for Fluorous Separation Applications. The Journal of Organic Chemistry, 75(10), 3295–3305. [Link]
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ResearchGate. (n.d.). Reactions carried out between the isocyanate groups with (A) amino.... Retrieved from [Link]
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Walev, I., et al. (2001). Delivery of proteins into living cells by reversible membrane permeabilization with streptolysin-O. Proceedings of the National Academy of Sciences, 98(6), 3185–3190. [Link]
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Sabbioni, G., & Schütze, D. (1998). Reactions of 4-methylphenyl isocyanate with amino acids. Archives of Toxicology, 72(8), 511–518. [Link]
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Brown, W. E. (1986). Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates. Environmental Health Perspectives, 72, 53–57. [Link]
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Li, F., & Ploegh, H. L. (2020). Fluorescent labeling of proteins in vitro and in vivo using encoded peptide tags. Biochemical Journal, 477(16), 2965–2983. [Link]
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Vágner, J., et al. (2004). 2,4-toluenediisocyanate and hexamethylene-diisocyanate adducts with blood proteins: assessment of reactivity of amino acid residues in vitro. Biomarkers, 9(3), 238–253. [Link]
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Application Notes and Protocols: Fluorosulfonyl Isocyanate in the Synthesis of Bioactive Compounds
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Abstract
Fluorosulfonyl isocyanate (FSI) has emerged as a powerful and versatile electrophilic hub in modern medicinal chemistry and chemical biology. Its unique bifunctional nature, combining the reactivity of an isocyanate with the latent electrophilicity of a sulfonyl fluoride, allows for the efficient construction of complex molecular architectures and the development of highly specific covalent inhibitors. This guide provides an in-depth exploration of the theoretical underpinnings and practical applications of FSI in the synthesis of bioactive compounds. We will delve into the principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, the strategic use of FSI as a covalent "warhead," and provide detailed, field-proven protocols for its application.
The Emergence of this compound: A Gateway to Novel Bioactive Molecules
The quest for novel therapeutic agents with enhanced potency, selectivity, and duration of action has led to a renaissance in the field of covalent inhibitors. These molecules form a stable, covalent bond with their biological target, often leading to irreversible inhibition and a prolonged pharmacodynamic effect. This compound (FSO₂NCO) has become a key player in this arena, largely due to its predictable reactivity and the exceptional stability of the resulting sulfonamide and sulfonyl carbamate linkages.
The power of FSI lies in its dual reactivity. The highly electrophilic isocyanate group reacts readily with nucleophiles such as alcohols and amines, while the sulfonyl fluoride moiety can engage in a second, highly specific reaction with nucleophilic amino acid residues within a protein's binding site. This latter reaction is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that has revolutionized the field of "click chemistry."
The SuFEx Paradigm: Stability Meets Reactivity
SuFEx chemistry, introduced by Sharpless and coworkers, is predicated on the remarkable properties of the S(VI)-F bond. This bond is kinetically stable under a wide range of physiological conditions, yet its inherent electrophilicity can be "unleashed" in the presence of a suitable nucleophile, particularly within the unique microenvironment of a protein binding pocket.[1][2] This "latent reactivity" is a key advantage, as it minimizes off-target reactions and enhances the selectivity of the covalent modification.
The SuFEx reaction is characterized by the selective activation of the high-oxidation-state sulfur center, enabling exchange reactions with incoming nucleophiles.[3] This process is often facilitated by the protein microenvironment, which can position the nucleophilic amino acid residue for optimal attack on the sulfur atom.
Application Notes: Strategic Implementation of FSI in Bioactive Compound Synthesis
FSI as a Covalent Warhead for Targeted Inhibition
The sulfonyl fluoride moiety of FSI is an exemplary "warhead" for the design of targeted covalent inhibitors.[1] Unlike more promiscuous electrophiles, the sulfonyl fluoride group exhibits a high degree of selectivity for specific amino acid residues, primarily tyrosine, lysine, histidine, and serine.[4][5][6] This selectivity is often context-dependent, meaning the reaction is significantly accelerated when the FSI-containing ligand is bound to its target protein, a phenomenon sometimes referred to as "proximity-enabled reactivity."
The covalent bond formation between the sulfonyl fluoride and a nucleophilic residue on the target protein is typically irreversible, leading to sustained inhibition of the protein's function. This is particularly advantageous for targets where a high degree of inhibition is required for therapeutic efficacy.
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Application Notes & Protocols: Fluorosulfonyl Isocyanate (FSI) Anion as a High-Performance Electrolyte Additive for Lithium-Ion Batteries
Introduction: The Critical Role of the Electrolyte Interphase
The performance, lifespan, and safety of lithium-ion batteries (LIBs) are fundamentally governed by the quality of the electrochemical interfaces, particularly the Solid Electrolyte Interphase (SEI) on the anode and the Cathode Electrolyte Interphase (CEI) on the cathode. Conventional carbonate-based electrolytes often decompose at the highly reactive surfaces of next-generation electrodes, leading to continuous electrolyte consumption, impedance growth, and capacity fade.[1][2] This is especially problematic for high-capacity anodes like silicon and high-voltage cathodes that push electrolytes beyond their stability window.[1][3]
To address these challenges, researchers have focused on electrolyte engineering, with additives being a primary strategy. The bis(fluorosulfonyl)imide ([N(SO₂F)₂]⁻) anion, hereafter referred to as FSI, has emerged as a cornerstone additive, typically introduced as the salt lithium bis(fluorosulfonyl)imide (LiFSI). The FSI anion's unique chemical structure allows it to sacrificially decompose, forming a robust and highly effective passivation layer that enables significant improvements in battery performance.[4][5]
This guide provides an in-depth analysis of the FSI anion's mechanism of action and detailed protocols for its application and evaluation in a research setting.
PART 1: Mechanism of Action: Building a Superior Interphase
The efficacy of the FSI anion stems from its electronic properties. It possesses a lower Lowest Unoccupied Molecular Orbital (LUMO) energy compared to common carbonate solvents like ethylene carbonate (EC) and dimethyl carbonate (DMC).[6] This thermodynamic favorability means that upon the initial charge, FSI anions are preferentially reduced at the anode surface before the bulk solvent molecules.
This sacrificial reduction is not a parasitic reaction but a highly beneficial one. The decomposition of the FSI anion creates a stable, inorganic-rich SEI. The primary pathway involves the cleavage of the S-F and S-N bonds, leading to the formation of highly desirable SEI components.[7][8]
Key Decomposition Products and Their Functions:
-
Lithium Fluoride (LiF): A key component of the FSI-derived SEI, LiF is a wide-bandgap insulator with high mechanical strength. It effectively suppresses electron tunneling from the anode to the electrolyte, preventing further solvent decomposition.[9][10][11]
-
Lithium Sulfates (Li₂SOₓ): These species contribute to the ionic conductivity of the SEI.
-
Lithium Sulfides (Li₂S) and Lithium Nitride (Li₃N): These inorganic compounds further enhance the mechanical stability and passivation quality of the SEI.[10][12]
The resulting SEI is dense, uniform, and mechanically robust, capable of withstanding the volume changes of anodes like silicon and suppressing the growth of lithium dendrites in lithium metal batteries.[11]
Caption: Mechanism of FSI-derived SEI formation on the anode surface.
PART 2: Performance Benefits & Data
The incorporation of FSI-based additives translates into tangible improvements across key battery performance metrics.
| Performance Metric | Standard Electrolyte (e.g., 1M LiPF₆ in EC/DMC) | FSI-Containing Electrolyte | Rationale for Improvement |
| Coulombic Efficiency (CE) | Typically 99.5-99.8%, can drop with high-voltage or Si anodes. | Approaches >99.9% for graphite; significantly improves CE for Li metal.[9][13] | The stable, LiF-rich SEI minimizes continuous electrolyte decomposition and lithium loss.[11] |
| Cycle Life | Fades significantly, especially under high voltage or with advanced anodes. | Enables hundreds to thousands of stable cycles.[14] | Robust SEI/CEI prevents electrode degradation and impedance growth over long-term cycling. |
| High-Voltage Stability | Oxidatively decomposes above ~4.3 V vs. Li/Li⁺.[1][2] | Stable operation up to 4.9 V and beyond.[1] | Forms a protective CEI on the cathode, preventing solvent oxidation and transition metal dissolution.[1] |
| Rate Capability | Limited by Li⁺ transport through a less stable, more resistive SEI. | Significantly improved discharge capacity at high C-rates (e.g., 5C).[1][14] | The FSI-derived SEI has lower impedance; higher salt concentrations can also increase the Li⁺ transference number.[1][14] |
| Thermal Stability | LiPF₆ decomposition starts <180 °C, can be problematic.[15] | LiFSI is thermally more stable than LiPF₆.[15][16] | The inherent chemical stability of the FSI anion contributes to safer cell operation at elevated temperatures. |
PART 3: Experimental Protocols
Scientist's Note: Safety is paramount. LiFSI is moisture-sensitive. All electrolyte preparation and cell assembly must be conducted in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm. Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.
Protocol 3.1: Preparation of FSI-Based Electrolyte
This protocol describes the preparation of a standard electrolyte with 1% LiFSI additive by weight.
Materials & Equipment:
-
Lithium bis(fluorosulfonyl)imide (LiFSI), battery grade (>99.9%)
-
Ethylene Carbonate (EC), battery grade, anhydrous
-
Dimethyl Carbonate (DMC), battery grade, anhydrous
-
Lithium hexafluorophosphate (LiPF₆), battery grade
-
High-precision balance (±0.1 mg)
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
-
Argon-filled glovebox
Procedure:
-
Solvent Preparation: In the glovebox, prepare the EC/DMC solvent mixture. For a 1:1 volumetric ratio, mix equal volumes of EC and DMC in a clean, dry bottle.
-
Rationale: A combination of cyclic (EC) and linear (DMC) carbonates provides a good balance of high dielectric constant (for salt dissolution) and low viscosity (for ionic conductivity).
-
-
Base Salt Dissolution: Slowly add LiPF₆ to the solvent mixture while stirring to achieve the desired molarity (typically 1.0 M). For example, to make 50 mL of 1.0 M LiPF₆ in EC/DMC, add the appropriate mass of LiPF₆. Continue stirring until fully dissolved. This is your "baseline" electrolyte.
-
Additive Incorporation: Weigh the total mass of the baseline electrolyte. Calculate 1% of this mass and weigh out the corresponding amount of LiFSI.
-
Final Mixing: Slowly add the LiFSI powder to the baseline electrolyte while stirring. Continue stirring for at least 2-4 hours to ensure complete and homogeneous dissolution.
-
Storage: Store the final electrolyte in a tightly sealed container inside the glovebox. It is recommended to let it rest for 24 hours before use to ensure equilibrium.
Protocol 3.2: Coin Cell Assembly (CR2032 Half-Cell)
This protocol outlines the assembly of a half-cell to test the performance of the prepared electrolyte with a specific anode (e.g., graphite) or cathode.
Materials & Equipment:
-
CR2032 coin cell components (casings, spacers, springs)
-
Working electrode (e.g., graphite-coated copper foil)
-
Counter electrode (lithium metal foil)
-
Separator (e.g., Celgard 2325)
-
Prepared FSI-containing electrolyte
-
Crimping machine
-
Tweezers
Procedure:
-
Place the negative casing on the assembly platform.
-
Place the working electrode in the center, active material facing up.
-
Dispense 2-3 drops (~40-60 µL) of the FSI-electrolyte onto the electrode surface, ensuring it is fully wetted.
-
Place the separator on top of the wetted working electrode.
-
Dispense another 1-2 drops of electrolyte onto the separator.
-
Place the lithium metal counter electrode onto the separator.
-
Add a spacer, followed by the spring.
-
Carefully place the positive casing on top.
-
Transfer the assembly to the crimper and crimp the cell with the appropriate pressure to ensure a hermetic seal.
-
Clean the exterior of the cell and label it. Let the cell rest for 6-12 hours to ensure complete electrolyte wetting of the electrode pores.
Protocol 3.3: Electrochemical Characterization Workflow
A systematic electrochemical evaluation is required to quantify the impact of the FSI additive.
Caption: Standard workflow for electrochemical testing of FSI-based electrolytes.
Detailed Testing Parameters:
-
Formation Cycles: Charge/discharge the cell at a low current rate (e.g., C/20 or C/10) for the first 2-3 cycles.[17]
-
Rationale: This slow initial cycling allows for the formation of a stable and uniform SEI layer, which is critical for long-term performance.[17]
-
-
Galvanostatic Cycling: Cycle the cell at a moderate rate (e.g., C/5 or C/2) for an extended number of cycles (100+) to evaluate capacity retention and long-term stability.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS before cycling, after formation, and after extended cycling. The growth of the semicircle in the Nyquist plot corresponds to an increase in interfacial resistance, providing insight into the stability of the SEI.[1]
PART 4: Key Considerations and Limitations
While highly effective, the use of FSI is not without trade-offs that researchers must consider.
-
Aluminum Current Collector Corrosion: At voltages above 4.3 V, the FSI anion can induce corrosion of the aluminum current collector used for cathodes.[18][19] This can be mitigated by using corrosion inhibitors or other salt additives like lithium difluoro(oxalato)borate (LiDFOB).[18]
-
Thermal Stability Concerns: Although LiFSI is generally more stable than LiPF₆, its mixtures with other salts and solvents can undergo exothermic reactions, especially in the presence of trace amounts of water, with reactions reported at temperatures as low as 120°C.[20] Rigorous control of moisture is essential for safety.
-
Concentration Effects: While higher concentrations of LiFSI can improve performance, they also lead to increased electrolyte viscosity and cost.[14][21] The optimal concentration is application-specific and typically ranges from 1 wt% as an additive to being the primary salt in highly concentrated electrolytes.[6]
-
Purity: The performance is highly sensitive to the purity of the LiFSI salt. Impurities can lead to undesirable side reactions and performance degradation.
Conclusion
The FSI anion, delivered via the LiFSI salt, is a powerful and versatile tool in the development of next-generation lithium-ion batteries. Its ability to form a robust, LiF-rich SEI and CEI provides a direct pathway to enhancing cycle life, improving safety, and enabling the use of high-energy electrode materials. By understanding its fundamental mechanism and adhering to meticulous experimental protocols, researchers can effectively leverage the benefits of FSI to push the boundaries of energy storage technology.
References
- Thermal Behavior of Ionic Liquids Containing the FSI Anion and the Li+ Cation. (2025). Journal of The Electrochemical Society.
- Li-Metal Anode in Dilute Electrolyte LiFSI/TMP: Electrochemical Stability Using Ab Initio Molecular Dynamics. (2020). The Journal of Physical Chemistry C.
- Effect of FSI Based Ionic Liquid on High Voltage Li-Ion B
- Thermal stability of pyrrolidinium-FSI ionic liquid electrolyte and lithium-ion electrodes at elevated temper
- Thermal Stability of Pyrrolidinium-FSI Ionic Liquid Electrolyte and Lithium-Ion Electrodes at Elevated Temperatures. (2018).
- FSI-inspired solvent and “full fluorosulfonyl” electrolyte for 4 V class lithium-metal batteries. (2019). Energy & Environmental Science.
- Thermal stability analysis of nitrile additives in LiFSI for lithium-ion batteries: An accelerating rate calorimetry study. (n.d.). PMC - NIH.
- The Chemistry, Formation and Passivation of Solid-Electrolyte Interphase (SEI)
- Effects of Lithium Salt Concentration in Ionic Liquid Electrolytes on Battery Performance of LiNi0.5Mn0.3Co0.2O2/Graphite Cells. (2021). J-Stage.
- Application-driven design of non-aqueous electrolyte solutions through quantification of interfacial reactions in lithium metal b
- Conformal LiF Stabilized Interfaces via Electrochemical Fluorination on High Voltage Spinel Cathodes (≈4.9 V) for Lithium‐Ion Batteries. (n.d.).
- FSI-inspired solvent and “full fluorosulfonyl” electrolyte for 4V-class lithium-metal batteries. (2019).
- Thermal stability and decomposition of lithium bis(fluorosulfonyl)imide (LiFSI) salts. (n.d.).
- Electrolyte Engineering for High-Voltage Lithium Metal B
- Strategies towards inhibition of aluminum current collector corrosion in lithium batteries. (2023). Journal of Energy Chemistry.
- A long-lasting dual-function electrolyte additive for stable lithium metal b
- Effect of the Anion Activity on the Stability of Li Metal Anodes in Lithium-Sulfur Batteries. (2016).
- Effect of the Anion Activity on the Stability of Li Metal Anodes in Lithium-Sulfur Batteries. (2016).
- The Effect of Lifsi Salt Concentration and Electrolyte Additives on the Performance of Silicon Anodes for Li-Ion Batteries. (n.d.).
- Ionic liquid based lithium battery electrolytes: Fundamental benefits of utilizing both TFSI and FSI anions?. (2015). The Royal Society of Chemistry.
- Revisiting the Corrosion Mechanism of LiFSI Based Electrolytes in Lithium Metal Batteries. (n.d.).
- Separators for Li-Ion and Li-Metal Battery Including Ionic Liquid Based Electrolytes Based on the TFSI− and FSI− Anions. (n.d.). MDPI.
- LiFSI to improve lithium deposition in carbonate electrolyte. (n.d.).
- The effect of solid electrolyte interface formation conditions on the aging performance of Li-ion cells. (n.d.).
- Probing the Functionality of LiFSI Structural Derivatives as Additives for Li Metal Anodes. (n.d.).
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- 5. mdpi.com [mdpi.com]
- 6. Electrolyte Engineering for High-Voltage Lithium Metal Batteries - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Fluorosulfonyl Isocyanate (FSI) for Carbamate Formation
Introduction: The Strategic Value of Fluorosulfonyl Isocyanate in Modern Synthesis
This compound (FSI, FSO₂NCO) has emerged as a powerful and versatile reagent in contemporary chemistry, particularly for researchers, scientists, and drug development professionals. Its high reactivity and unique bifunctional nature make it an invaluable tool for the synthesis of fluorosulfonyl carbamates and as a linchpin in advanced synthetic strategies like Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1][2]
Carbamates are a critical functional group in medicinal chemistry, present in numerous approved therapeutic agents due to their stability and ability to act as peptide bond surrogates.[3][4] FSI provides a direct and highly efficient route to these structures. The strong electron-withdrawing effect of the fluorosulfonyl group significantly enhances the electrophilicity of the adjacent isocyanate carbon, allowing for rapid and often quantitative reactions with a wide array of alcohols and phenols.[1][2] This heightened reactivity distinguishes FSI from less reactive analogues and enables carbamate formation under mild conditions, often without the need for catalysts.[2]
Furthermore, the resulting fluorosulfonyl carbamate product is not merely a stable endpoint. The retained "-SO₂F" moiety serves as a versatile "handle" for subsequent transformations, a cornerstone of SuFEx chemistry.[2] This allows for the modular, stepwise assembly of complex molecules, which is of paramount importance in creating libraries for drug discovery and developing targeted covalent inhibitors.[2][5][6] This guide provides a comprehensive overview of the reaction mechanisms, detailed experimental protocols, and critical safety considerations for leveraging FSI in your research.
Mechanistic Insights: The Engine of FSI's Reactivity
The utility of this compound stems from the unique electronic properties of its constituent parts. The molecule can be conceptualized as two highly reactive electrophilic centers.
Nucleophilic Attack at the Isocyanate Carbon
The primary reaction for carbamate formation involves the nucleophilic attack of an alcohol's oxygen atom on the highly electrophilic carbon of the isocyanate group (O=C=N). The potent electron-withdrawing nature of the neighboring fluorosulfonyl group (FSO₂) dramatically increases this electrophilicity, making the reaction exceptionally rapid.[1][2]
The generally accepted mechanism proceeds as follows:
-
Nucleophilic Addition: The lone pair of electrons on the alcohol's hydroxyl group attacks the central carbon of the isocyanate.
-
Proton Transfer: Simultaneously or in a rapid subsequent step, the proton from the alcohol is transferred to the nitrogen atom of the isocyanate.
This concerted or near-concerted process is highly efficient and typically proceeds without the need for a catalyst, especially with primary and secondary alcohols.[2] The reaction is often quantitative and complete within minutes, even at low temperatures.[2]
The Stability of the Fluorosulfonyl Group
A key feature of FSI is the remarkable stability of the resulting fluorosulfonyl carbamate adducts compared to their chlorosulfonyl counterparts derived from Chlorosulfonyl Isocyanate (CSI).[2] This stability is crucial, as it allows the "-SO₂F" group to be carried through the initial reaction, ready for subsequent "click" reactions with other nucleophiles, such as amines, often under aqueous conditions.[2]
Experimental Protocols & Methodologies
Mandatory Safety Precautions
WARNING: this compound is a highly reactive, corrosive, and moisture-sensitive compound. It causes severe skin burns and eye damage and may cause allergic or asthma-like respiratory reactions if inhaled.[7] All manipulations must be performed under strictly anhydrous conditions in a certified chemical fume hood by trained personnel.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene are recommended), a flame-retardant lab coat, and chemical splash goggles with a full-face shield.[8]
-
Atmosphere: Conduct all transfers and reactions under an inert atmosphere (e.g., dry nitrogen or argon).[1]
-
Handling: Use syringes or cannulas for transferring FSI. Never handle it in the open air. Ensure all glassware is oven- or flame-dried before use.
-
Spills & Quenching: In case of a spill, neutralize with a non-flammable absorbent material. Small amounts of residual FSI in equipment can be quenched carefully by the slow addition of a large excess of a high-boiling point alcohol like isopropanol, followed by an aqueous base.
-
Waste Disposal: Dispose of all waste in accordance with local, state, and federal regulations for hazardous materials.
General Protocol for Carbamate Synthesis from an Alcohol
This protocol provides a general method for the reaction of FSI with a primary or secondary alcohol.
Materials:
-
This compound (FSI)
-
Alcohol substrate
-
Anhydrous acetonitrile (CH₃CN) or other suitable anhydrous solvent (e.g., Dichloromethane, THF)
-
Round-bottom flask, magnetic stirrer, stir bar
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Syringes and needles
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, magnesium sulfate)
Procedure:
-
Reaction Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a septum under a positive pressure of inert gas.
-
Substrate Dissolution: Dissolve the alcohol substrate (1.0 eq) in anhydrous acetonitrile to a concentration of approximately 0.1-0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the reaction exotherm, although the reaction is often rapid even at this temperature.
-
FSI Addition: While stirring vigorously, add this compound (1.0-1.1 eq) dropwise via syringe. A slight excess of FSI can be used to ensure complete consumption of the starting alcohol.
-
Reaction Monitoring: The reaction is typically very fast, often complete within 5-30 minutes.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alcohol is fully consumed.
-
Quenching (if necessary): If a slight excess of FSI was used, the reaction can be quenched by the careful addition of a few drops of a secondary alcohol like isopropanol.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The resulting fluorosulfonyl carbamate is often obtained in high purity after work-up. If necessary, purify the crude product by column chromatography on silica gel.
Visualization of the Experimental Workflow
The following diagram outlines the key steps in the synthesis of a fluorosulfonyl carbamate using FSI.
Caption: Workflow for FSI-mediated carbamate synthesis.
Reaction Scope and Conditions
FSI demonstrates broad applicability with various alcohol substrates. The general conditions are mild, but slight adjustments can optimize outcomes for specific substrate classes.
| Substrate Class | Typical Solvent | Temperature (°C) | Time (min) | Typical Yield | Notes |
| Primary Alcohols | Acetonitrile | 0 to RT | 5 - 15 | >95% | Reaction is extremely rapid and clean.[2] |
| Secondary Alcohols | Acetonitrile, DCM | 0 to RT | 10 - 30 | >90% | Slightly slower than primary alcohols but still highly efficient. |
| Phenols | Acetonitrile, THF | 0 to RT | 10 - 60 | >90% | Reaction proceeds smoothly to yield the corresponding aryl fluorosulfonyl carbamates.[2] |
| Tertiary Alcohols | DCM, Toluene | RT to 40 | 1 - 4 h | Variable | Reaction is slower and may require elevated temperatures. Potential for elimination side reactions. |
This table is a generalized summary based on established reactivity patterns. Optimization may be required for complex or sterically hindered substrates.
Conclusion: A Gateway to Molecular Innovation
This compound is more than just a reagent for carbamate formation; it is a strategic tool for molecular design and discovery. Its high, catalyst-free reactivity with alcohols and phenols provides a robust and efficient entry point to stable fluorosulfonyl carbamates.[1][2] The true power of this methodology lies in the bifunctional nature of FSI, installing a stable, yet reactive, SuFEx-able handle that enables subsequent, modular connections.[2] For researchers in drug development, this dual reactivity opens new avenues for creating diverse molecular libraries and novel covalent therapeutics. By adhering to the stringent safety protocols outlined, scientists can confidently and effectively harness the synthetic potential of FSI to accelerate their research programs.
References
- Benchchem. (n.d.). This compound | 1495-51-8.
- Li, S., Wu, P., et al. (2017). Fluorosulfuryl Isocyanate Enabled SuFEx Ligation of Alcohols and Amines. National Center for Biotechnology Information.
- Reva, I., et al. (2016). Electronic Properties of this compound, FSO2NCO: A Photoelectron Spectroscopy and Synchrotron Photoionization Study. ACS Publications.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - this compound.
-
PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]
- Gedeon, P., et al. (2022). Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations. ResearchGate.
- WuXi AppTec. (2023). How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies.
- Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products.
- California Department of Public Health. (n.d.). Isocyanates: Working Safely.
- S. Health and Safety Executive. (n.d.). Safe Use of Di-Isocyanates.
-
Varelis, P., et al. (2021). Organic Carbamates in Drug Design and Medicinal Chemistry. National Center for Biotechnology Information. Retrieved from [Link]
-
Radić, Z., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. National Center for Biotechnology Information. Retrieved from [Link]
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- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 8. new.calderdale.gov.uk [new.calderdale.gov.uk]
The "On Water" SuFEx Reaction: A Detailed Application Guide to Fluorosulfonyl Isocyanate Chemistry
Introduction: Embracing the Power of SuFEx and Water
The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a cornerstone of click chemistry, has emerged as a robust and versatile tool for forging molecular connections.[1][2] This family of reactions, characterized by the exchange of a sulfur-fluoride bond with a nucleophile, offers high efficiency, broad functional group tolerance, and often proceeds under mild, metal-free conditions.[2] Within the expanding SuFEx toolkit, fluorosulfonyl isocyanate (FSI, FSO₂NCO) has been identified as a powerful bifunctional linker, enabling the sequential and selective connection of diverse molecular fragments.[3][4]
A particularly compelling advancement in FSI-mediated SuFEx chemistry is the discovery of a remarkable "on water" phenomenon for the final ligation step.[2][3] This guide provides a comprehensive overview and detailed protocols for utilizing this compound in a two-step process to link alcohols/phenols with amines, culminating in an exceptionally efficient "on water" SuFEx reaction. This methodology is of significant interest to researchers in drug discovery, chemical biology, and materials science, offering a reliable and operationally simple route to novel molecular architectures.[5]
The Two-Step SuFEx Ligation Strategy with this compound
The core strategy involves a two-step sequence. First, an alcohol or phenol is reacted with the highly electrophilic isocyanate moiety of FSI to form a stable fluorosulfonyl carbamate intermediate. In the second step, this intermediate undergoes a SuFEx reaction with an amine, where the sulfonyl fluoride group is displaced to form the final sulfamide product. The remarkable finding is that this second step proceeds with the highest yields and efficiency when conducted simply in water.[3][6]
Step 1: Formation of the Fluorosulfonyl Carbamate Intermediate
The isocyanate group of FSI is highly reactive towards nucleophiles like alcohols and phenols.[3] This initial reaction is typically fast and clean, proceeding to near-quantitative yields. The resulting fluorosulfonyl carbamate is a stable, isolable intermediate, carrying the SuFEx-active S(VI)-F moiety.[3]
Step 2: The "On Water" SuFEx Reaction with Amines
The fluorosulfonyl carbamate intermediate is then subjected to a reaction with a primary or secondary amine. While this SuFEx reaction can proceed under various conditions, it has been demonstrated that conducting the reaction in water often leads to superior results.[3][6] This "on water" effect is attributed to the unique properties of the oil-water interface, which can accelerate reaction rates and enhance product yields.[3]
Reaction Mechanism and Causality
The underlying mechanism of the "on water" SuFEx reaction is a subject of ongoing investigation, but it is believed that the hydrophobic effect and the unique hydrogen-bonding network of water at the interface play crucial roles. It is postulated that the reactants are brought into close proximity at the interface of the organic and aqueous phases, leading to an increase in the effective molarity and accelerating the reaction.
Caption: General workflow of the two-step SuFEx ligation using FSI.
Detailed Experimental Protocols
Safety First: Handling this compound
This compound is a reactive and corrosive chemical that is sensitive to moisture.[1][7] It should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.[8] FSI reacts violently with water, so all glassware must be scrupulously dried before use.[7] For spills, use an inert absorbent material and decontaminate with a solution of sodium carbonate or ammonia.[9] Dispose of all waste in accordance with local regulations.[9]
Protocol 1: Synthesis of Fluorosulfonyl Carbamate Intermediate from an Alcohol
This protocol describes the general procedure for the reaction of an alcohol with this compound.
Materials:
-
Alcohol of interest
-
This compound (FSI)
-
Anhydrous acetonitrile (or other suitable anhydrous aprotic solvent like dichloromethane)
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen inlet
-
Syringes
Procedure:
-
Preparation: Dry all glassware in an oven at >100 °C overnight and cool under a stream of dry nitrogen.
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the alcohol (1.0 equiv).
-
Solvent Addition: Dissolve the alcohol in anhydrous acetonitrile (target concentration of 0.1-0.5 M).
-
FSI Addition: Cool the solution to 0 °C using an ice bath. Slowly add this compound (1.0-1.1 equiv) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. The reaction is typically complete within 30 minutes to a few hours. Monitor the progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, carefully quench any remaining FSI by the slow addition of a few drops of anhydrous methanol. Remove the solvent under reduced pressure.
-
Purification: The crude fluorosulfonyl carbamate is often of high purity and can be used directly in the next step. If necessary, purification can be achieved by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.
Characterization:
-
¹H and ¹³C NMR: To confirm the structure of the carbamate.
-
¹⁹F NMR: To observe the characteristic signal of the -SO₂F group.
-
Mass Spectrometry: To confirm the molecular weight of the product.
Protocol 2: "On Water" SuFEx Reaction of Fluorosulfonyl Carbamate with an Amine
This protocol details the highly efficient "on water" SuFEx ligation.
Materials:
-
Fluorosulfonyl carbamate intermediate (from Protocol 1)
-
Amine of interest (primary or secondary)
-
Deionized water
-
Vial with a magnetic stir bar
Procedure:
-
Reaction Setup: In a vial, dissolve the fluorosulfonyl carbamate (1.0 equiv) in a minimal amount of a water-miscible organic solvent (e.g., acetonitrile, THF, or DMSO) if it is not readily soluble in water.
-
Amine Addition: Add the amine (1.0-1.2 equiv) to the solution.
-
Water Addition: Add deionized water to the reaction mixture. The amount of water can vary, but a 1:1 to 1:10 ratio of organic solvent to water is a good starting point. For water-soluble substrates, the reaction can be performed entirely in water.
-
Reaction Monitoring: Vigorously stir the biphasic or homogeneous mixture at room temperature. The reaction is typically complete within 1-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, the product may precipitate out of the solution and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude sulfamide can be purified by flash column chromatography or recrystallization.
Data Presentation: Representative Reaction Parameters
| Entry | Alcohol Substrate | Amine Substrate | Solvent (Step 2) | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | Piperidine | Water/ACN (1:1) | 2 | >95 |
| 2 | Phenol | Morpholine | Water | 4 | >90 |
| 3 | Cholesterol | n-Butylamine | Water/THF (1:1) | 6 | 85 |
| 4 | Geraniol | Aniline | Water | 12 | 78 |
Visualization of the Experimental Workflow
Caption: Step-by-step experimental workflow for the FSI-mediated SuFEx ligation.
Conclusion and Future Outlook
The use of this compound in a two-step SuFEx ligation, culminating in a highly efficient "on water" reaction, represents a significant advancement in the field of click chemistry. This methodology provides a powerful and practical tool for the synthesis of complex molecules from simple building blocks. The operational simplicity, high yields, and the use of water as a reaction medium make this an attractive strategy for applications in drug discovery, bioconjugation, and materials science. Further exploration of the substrate scope and a deeper understanding of the "on water" catalytic phenomenon will undoubtedly lead to even broader applications of this elegant chemical transformation.
References
-
Fluorosulfuryl Isocyanate Enabled SuFEx Ligation of Alcohols and Amines. Angewandte Chemie International Edition, 2021 . [Link][3][4][6]
-
This compound | CFNO3S | CID 12636793. PubChem. [Link][1][10]
-
Fluorosulfuryl Isocyanate Enabled SuFEx Ligation of Alcohols and Amines. ResearchGate. [Link][2]
-
Chlorosulfonyl isocyanate 103750 - Safety Data Sheet. Scharlab. [Link][7]
-
Synthesis of a variety of sulfamides via SuFEx with isolated yields... ResearchGate. [Link][5]
-
Fluorosulfuryl Isocyanate Enabled SuFEx Ligation of Alcohols and Amines. ResearchGate. [Link]
-
Fluorosulfuryl Isocyanate Enabled SuFEx Ligation of Alcohols and Amines. PubMed. [Link]
-
Synthesis of unsymmetrical sulfamides and polysulfamides via SuFEx click chemistry. Chemical Science, 2020 . [Link][11]
-
This compound | CFNO3S | CID 12636793. PubChem. [Link]
-
Synthesis of Unsymmetrical Sulfamides and Polysulfamides Via SuFEx Click Chemistry. ChemRxiv. [Link]
-
Synthesis of Unsymmetrical Sulfamides and Polysulfamides Via SuFEx Click Chemistry. Amazon S3. [Link]
-
Scheme 1. a) Surface-bound SuFEx reaction with amines. b) Multiple or... ResearchGate. [Link]
-
A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. PubMed. [Link]
-
Synthesis of 11C-labeled Sulfonyl Carbamates through a Multicomponent Reaction Employing Sulfonyl Azides, Alcohols, and [11C]CO. National Institutes of Health. [Link]
-
SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). FSI. [Link]
-
Sulfur fluoride exchange. PMC. [Link]
-
Regioselective Synthesis of Fluorosulfonyl 1,2,3-Triazoles from Bromovinylsulfonyl Fluoride. PubMed. [Link]
-
Regioselective Synthesis of Fluorosulfonyl 1,2,3-Triazoles from Bromovinylsulfonyl Fluoride. Organic Chemistry Portal. [Link]
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The Versatility of a Super Electrophile: Fluorosulfonyl Isocyanate in Materials Science
Introduction: Unveiling the Potential of a Highly Reactive Building Block
Fluorosulfonyl isocyanate (FSI), with the chemical formula FSO₂NCO, is a small yet remarkably powerful molecule that has carved a significant niche in the landscape of modern materials science.[1][2] Its unique molecular architecture, featuring a highly electrophilic isocyanate group directly bonded to an electron-withdrawing fluorosulfonyl moiety, imbues it with exceptional reactivity towards a broad range of nucleophiles.[1][2] This inherent reactivity, coupled with the stability of the resulting linkages, makes FSI a versatile and indispensable tool for the synthesis and modification of advanced materials.[3] This guide provides an in-depth exploration of FSI's applications, offering both the theoretical underpinnings and practical protocols for its use in cutting-edge research.
The exceptional reactivity of FSI stems from the potent electron-withdrawing nature of the fluorosulfonyl group, which significantly enhances the electrophilicity of the isocyanate carbon.[2] This allows for rapid and often quantitative reactions with nucleophiles like alcohols and amines under mild conditions, a distinct advantage over its chloro-analogue, chlorosulfonyl isocyanate (CSI).[2][3] While both are powerful reagents, the resulting N-sulfonyl fluorides from FSI reactions are generally more stable to hydrolysis and heat than their N-sulfonyl chloride counterparts.[3]
Key Properties of this compound:
| Property | Value | Source |
| CAS Number | 1495-51-8 | [1][4] |
| Molecular Formula | CFNO₃S | [4][5][6] |
| Molecular Weight | 125.08 g/mol | [4][5][6] |
| Appearance | Colorless liquid | [1] |
| Reactivity | Highly reactive with nucleophiles (e.g., alcohols, amines); moisture-sensitive. | [1][2][7] |
| Stability | Thermally stable up to 300 °C, but sensitive to moisture. | [1][3] |
Application I: A New Frontier in Energy Storage - FSI in Battery Electrolytes
The quest for high-performance lithium-ion batteries (LIBs) has led to intensive research into novel electrolyte formulations. FSI has emerged as a promising electrolyte additive that can significantly enhance battery performance, particularly in high-voltage systems like lithium-metal batteries (LMBs).[1][8] Its primary role is to participate in the formation of a stable and robust solid electrolyte interphase (SEI) on the anode surface.[2] A well-formed SEI is crucial for preventing electrolyte decomposition and ensuring the long-term cyclability of the battery.
The addition of FSI to the electrolyte contributes to a thinner and more stable SEI layer, which in turn improves lithium-ion conductivity and reduces irreversible capacity loss.[2] This is attributed to the ability of FSI to scavenge trace amounts of water and other impurities in the electrolyte, as well as its electrochemical reduction products contributing to a favorable SEI composition. Inspired by the success of the fluorosulfonyl imide group in the well-known salt, lithium bis(fluorosulfonyl) imide (LiFSI), researchers are exploring FSI-derived solvents and "full fluorosulfonyl" electrolytes for next-generation batteries.[8][9]
Protocol: Preparation of an FSI-Containing Electrolyte for Lithium-Ion Battery Testing
Objective: To prepare a standard carbonate-based electrolyte with a small percentage of FSI as an additive for performance evaluation in a lithium-ion coin cell.
Materials:
-
Battery-grade ethylene carbonate (EC)
-
Battery-grade dimethyl carbonate (DMC)
-
Lithium hexafluorophosphate (LiPF₆)
-
This compound (FSI)
-
Argon-filled glovebox with H₂O and O₂ levels < 0.1 ppm
-
Precision balance
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
Procedure:
-
Solvent Preparation: Inside the argon-filled glovebox, prepare the base solvent by mixing EC and DMC in a 1:1 volume ratio. For example, to prepare 100 mL of solvent, mix 50 mL of EC and 50 mL of DMC.
-
Electrolyte Formulation: To the prepared solvent, slowly add LiPF₆ to achieve a 1 M concentration. Stir the solution until the salt is completely dissolved.
-
FSI Addition: Carefully add a predetermined amount of FSI to the electrolyte solution. A typical starting concentration for an additive is 1-2% by weight. For example, for 10 g of electrolyte, add 0.1-0.2 g of FSI.
-
Homogenization: Stir the final electrolyte solution for several hours to ensure complete homogenization.
-
Storage: Store the FSI-containing electrolyte in a tightly sealed container inside the glovebox until use.
Caution: FSI is highly reactive and moisture-sensitive.[2][7] All handling must be performed in a dry, inert atmosphere.
Application II: Tailoring Polymer Properties through FSI Modification
The versatility of FSI extends to the field of polymer chemistry, where it is employed to modify the properties of existing polymers or to synthesize novel polymeric materials.[1] The isocyanate group of FSI readily reacts with hydroxyl or amine functionalities present on polymer backbones, allowing for the introduction of the fluorosulfonyl group. This modification can impart desirable properties such as improved thermal stability, altered solubility, and enhanced proton conductivity, making these materials suitable for applications like proton exchange membrane fuel cells.[1]
Caption: Workflow for Polymer Modification using FSI.
Application III: The Power of "Click" Chemistry - FSI as a SuFEx Linker
The advent of "click chemistry" has revolutionized the synthesis of complex molecules by providing a set of powerful, reliable, and selective reactions. Within this paradigm, the Sulfur(VI) Fluoride Exchange (SuFEx) reaction has emerged as a robust tool for creating diverse molecular architectures.[3] FSI has been established as an outstanding bis-electrophilic linker for SuFEx chemistry, enabling the stepwise and modular connection of alcohol and amine-bearing modules.[3]
The process typically involves a two-step sequence. First, the highly reactive isocyanate group of FSI reacts rapidly and quantitatively with an alcohol or phenol to form a stable fluorosulfonyl carbamate.[3] In the second step, the remaining S-F bond can undergo a SuFEx reaction with an amine, creating a new S-N linkage.[3] This "on-water" interfacial reactivity for the second step is a particularly noteworthy feature, expanding the scope and applicability of SuFEx chemistry, especially in the context of drug discovery and chemical biology.[3]
Caption: Stepwise SuFEx Ligation using FSI.
Protocol: Two-Step SuFEx Ligation of an Alcohol and an Amine using FSI
Objective: To demonstrate the modular connection of an alcohol and an amine using FSI as a linker.
Materials:
-
This compound (FSI)
-
An alcohol (e.g., benzyl alcohol)
-
An amine (e.g., benzylamine)
-
Anhydrous acetonitrile
-
Potassium phosphate (K₃PO₄)
-
Deionized water
-
Round-bottom flasks, magnetic stir bars, and standard glassware
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
Step 1: Formation of the Fluorosulfonyl Carbamate
-
Under an inert atmosphere, dissolve the alcohol (1 equivalent) in anhydrous acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add FSI (1 equivalent) to the cooled solution while stirring.
-
Allow the reaction to proceed for 30 minutes at 0 °C. The reaction is typically rapid and quantitative.[3]
-
Remove the solvent under reduced pressure to obtain the crude fluorosulfonyl carbamate, which can often be used in the next step without further purification.
Step 2: SuFEx Ligation with the Amine ("on water")
-
In a separate flask, add the crude fluorosulfonyl carbamate from Step 1, the amine (1.5 equivalents), and potassium phosphate (3.0 equivalents) to deionized water.[3]
-
Heat the reaction mixture to 80 °C and stir vigorously for 2-16 hours.[3]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography if necessary.
Safety and Handling Considerations
This compound is a highly reactive and moisture-sensitive compound.[2][7] Its precursor, chlorosulfonyl isocyanate, is also highly corrosive.[2] Therefore, all manipulations involving FSI must be conducted under strictly anhydrous conditions in an inert atmosphere (e.g., a nitrogen or argon-filled glovebox or using Schlenk line techniques).[2] It is harmful if swallowed, causes severe skin burns and eye damage, and may cause allergic skin or respiratory reactions.[5] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.
Conclusion: A Small Molecule with a Big Impact
This compound stands as a testament to how the unique properties of a single molecule can drive innovation across multiple scientific disciplines. Its high reactivity, coupled with the stability of its reaction products, has made it an invaluable tool in materials science. From enhancing the performance of next-generation batteries to enabling the precise construction of complex polymers and bioactive molecules through SuFEx chemistry, the applications of FSI continue to expand. As researchers further unravel the nuances of its reactivity, FSI is poised to play an even more significant role in the development of advanced materials that will shape our future.
References
-
Li, S., et al. (2022). Fluorosulfuryl Isocyanate Enabled SuFEx Ligation of Alcohols and Amines. National Institutes of Health. Retrieved from [Link]
-
Liu, S., et al. (n.d.). Hexafluoroisopropyl N-Fluorosulfonyl Carbamate: Synthesis and Its Facile Transformation to Sulfamoyl Ureas. WOSON. Retrieved from [Link]
-
Shellhamer, D. F. (2010). Reaction of Chlorosulfonyl Isocyanate (CSI) with Fluorosubstituted Alkenes. Defense Technical Information Center. Retrieved from [Link]
-
Wang, J., et al. (2019). FSI-inspired solvent and “full fluorosulfonyl” electrolyte for 4 V class lithium-metal batteries. Energy & Environmental Science, 12(4), 1288-1297. Retrieved from [Link]
-
Provisco CS. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
precisionFDA. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. Buy this compound (EVT-3104351) | 1495-51-8 [evitachem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorosulfuryl Isocyanate Enabled SuFEx Ligation of Alcohols and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound – Provisco CS [proviscocs.com]
- 5. This compound | CFNO3S | CID 12636793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. FSI-inspired solvent and “full fluorosulfonyl” electrolyte for 4 V class lithium-metal batteries - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 9. diduco.com [diduco.com]
Troubleshooting & Optimization
"Fluorosulfonyl isocyanate" reaction side products and impurities
Welcome to the technical support resource for Fluorosulfonyl Isocyanate (FSI). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly reactive and versatile reagent. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to help you anticipate challenges, troubleshoot issues, and ensure the success and integrity of your experiments. This document is structured in a question-and-answer format to directly address common issues encountered in the field.
Frequently Asked Questions (FAQs)
Section 1: Understanding FSI Starting Material: Purity and Impurities
Question 1: What are the common impurities in commercially available this compound (FSI), and how do they originate?
Answer: The purity of your FSI is critical for clean and reproducible results. Impurities typically stem from its synthesis. The two primary commercial synthesis routes are the main sources of potential contaminants.
-
Halogen Exchange from Chlorosulfonyl Isocyanate (CSI): This is the most common method, where CSI is treated with a fluorinating agent like sodium fluoride (NaF) or antimony trifluoride (SbF₃).[1][2] The primary impurities from this process are:
-
Unreacted Chlorosulfonyl Isocyanate (CSI): If the halogen exchange reaction does not go to completion, residual CSI will be present. Given that CSI is also highly reactive, its presence can lead to the formation of chlorinated side products in your reaction.[1]
-
Mixed Halide Species: In some instances, trace amounts of species containing both chlorine and fluorine might be present.
-
-
Reaction of Sulfuryl Diisocyanate with Fluorosulfonic Acid: This alternative route produces FSI in excellent yields but can introduce different impurities.[1][3]
-
Sulfur Dioxide (SO₂): The patent literature for this process notes that the product can be contaminated with a small amount of SO₂.[3]
-
Polymeric Residues: The reaction byproducts are described as unstable polymeric materials containing C, S, N, H, and O.[3] While FSI is purified by distillation, inefficient separation could lead to trace contamination.
-
A key quality control step for FSI is fractional distillation, which is used to separate the volatile FSI (b.p. 62–65 °C) from less volatile starting materials and byproducts.[1][4]
Table 1: Summary of Potential Impurities in FSI
| Impurity/Side Product | Origin | Impact on Reactions | Recommended Action |
| Chlorosulfonyl Isocyanate (CSI) | Incomplete halogen exchange during synthesis.[1] | Forms N-sulfonyl chloride adducts, which are less stable to hydrolysis and heat.[4] | Source high-purity FSI; if in doubt, purify by fractional distillation. |
| Sulfur Dioxide (SO₂) | Byproduct from the sulfuryl diisocyanate synthesis route.[3] | Can potentially react with nucleophiles or bases, leading to undesired sulfonates. | Use FSI from the halogen exchange route or ensure proper purification is documented. |
| Hydrolysis Products (Fluorosulfonamide) | Exposure to atmospheric or solvent moisture during storage or handling. | Reduces the active concentration of FSI and introduces an acidic impurity. | Maintain strict anhydrous conditions; handle under an inert atmosphere.[1] |
Diagram 1: Origins of FSI Impurities
Caption: FSI synthesis routes and potential points of impurity introduction.
Section 2: Troubleshooting Side Products in FSI Reactions
Question 2: I'm reacting FSI with an alcohol to form a fluorosulfonyl carbamate, but my yield is low and I see byproducts. What is happening?
Answer: The reaction of FSI with alcohols or phenols is typically very fast and clean, often proceeding to quantitative yield within minutes under cold conditions.[4] If you are experiencing issues, the cause is almost certainly one of two things: moisture contamination or a competing reaction catalyzed by base.
-
Hydrolysis (The Primary Culprit): FSI is extremely sensitive to moisture.[1][5] The isocyanate group (–N=C=O) is highly electrophilic and will readily react with water, which is often present in trace amounts in solvents or on glassware. This leads to the formation of an unstable carbamic acid, which then decarboxylates to give fluorosulfonamide and carbon dioxide gas. This side reaction consumes your FSI, lowering the yield of the desired carbamate.
-
Dimerization/Trimerization: While less common in direct reactions with alcohols, isocyanates can dimerize or trimerize, especially in the presence of tertiary amine bases or catalysts.[4] If your protocol involves a base to deprotonate the alcohol, you may be inadvertently promoting this side reaction. The strong electron-withdrawing effect of the fluorosulfonyl group makes the FSI isocyanate carbon highly electrophilic and susceptible to such reactions.[1]
Protocol 1: Minimizing Side Products in FSI-Alcohol Reactions
-
Glassware Preparation: Oven-dry all glassware at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of dry inert gas (N₂ or Ar).
-
Solvent Preparation: Use anhydrous solvents from a freshly opened bottle or a solvent purification system. Acetonitrile is a common choice.[4]
-
Reaction Setup: Assemble the reaction apparatus under a positive pressure of inert gas. Use septa and syringes for all liquid transfers.
-
Reagent Addition: Dissolve the alcohol in the anhydrous solvent. Cool the solution to 0 °C in an ice bath. Add the FSI dropwise via syringe. The reaction is often complete in minutes.
-
Monitoring: You can monitor the reaction by FT-IR by observing the disappearance of the strong isocyanate stretch at ~2250 cm⁻¹.
-
Work-up: Proceed with your standard work-up and purification. The high stability of the resulting fluorosulfonyl carbamate makes it robust.[4]
Question 3: My reaction of FSI with an aliphatic amine is giving a complex mixture of products instead of the expected fluorosulfonyl urea. Why is this so difficult?
Answer: This is a well-documented challenge. While FSI reacts cleanly with anilines (aromatic amines), its direct reaction with primary and secondary aliphatic amines is known to produce mixtures.[4] The high reactivity of both the amine nucleophile and the FSI electrophile leads to multiple competing pathways.
-
The Challenge: The issue arises from the high basicity and nucleophilicity of aliphatic amines, which can lead to several side reactions beyond the simple formation of urea.
-
Zwitterion Formation: Tertiary amines, and potentially primary/secondary amines acting as a base, can attack the FSI to form a zwitterionic intermediate.[4] These intermediates are known to catalyze the dimerization or polymerization of the isocyanate.
-
Over-reaction: While the isocyanate group is the more reactive electrophilic site, the sulfonyl group can also be attacked by a strong nucleophile, especially under forcing conditions, leading to displacement of the fluoride.
Diagram 2: Competing Reaction Pathways of FSI with Nucleophiles
Caption: Desired vs. side-reaction pathways for FSI with common nucleophiles.
The Solution: The Two-Step SuFEx Ligation Strategy
To overcome the challenge with aliphatic amines, a robust, two-step strategy has been developed as part of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[4] This approach avoids the direct reaction of the amine with FSI.
-
Step 1: Reaction with an Alcohol. First, react FSI with an alcohol (often a sacrificial or easily removed one) to cleanly form a stable fluorosulfonyl carbamate intermediate. This reaction is highly efficient.[4]
-
Step 2: Amine Addition. The purified fluorosulfonyl carbamate is then reacted with the aliphatic amine. The amine displaces the alcohol portion by attacking the sulfonyl group, cleanly forming the desired S-N bond of the fluorosulfonyl urea. Interestingly, this second step often works best "on water".[4]
This two-step process leverages the bis-electrophilic nature of FSI, using the more reactive isocyanate site first, followed by a controlled reaction at the sulfonyl fluoride site.[4]
Section 3: Analytical Methods for Impurity Detection
Question 4: How can I analyze my FSI starting material or reaction mixture for the presence of these impurities and side products?
Answer: A multi-technique approach is recommended for a comprehensive purity profile. No single method can identify all potential contaminants.
Protocol 2: General Analytical Workflow for FSI Purity Assessment
-
Sample Preparation (CRITICAL): All sample preparation must be performed under strictly anhydrous conditions. Use anhydrous deuterated solvents (e.g., CDCl₃, CD₃CN) for NMR. For chromatography, use HPLC-grade anhydrous solvents.[6] Prepare samples in a glovebox or under an inert atmosphere.
-
Initial Screening (FT-IR): Use Fourier-Transform Infrared spectroscopy as a quick preliminary check.
-
FSI: Look for the very strong, sharp absorbance at ~2250 cm⁻¹. Its presence indicates remaining starting material.
-
Ureas/Carbamates: Look for the appearance of C=O stretches (~1650-1750 cm⁻¹) and N-H stretches (~3300 cm⁻¹).
-
-
Definitive Analysis (NMR): Nuclear Magnetic Resonance spectroscopy is invaluable.
-
¹⁹F NMR: This is the most diagnostic technique. FSI will have a specific chemical shift. Unreacted CSI will be absent. The S-F bond of the product will have a different chemical shift, allowing for easy monitoring of conversion.
-
¹H & ¹³C NMR: Useful for confirming the structure of the final product and identifying organic impurities or side products.
-
-
Separation and Identification (Chromatography-Mass Spectrometry):
Table 2: Recommended Analytical Techniques for FSI and its Reactions
| Technique | Purpose | Key Features to Observe |
| FT-IR (Infrared Spectroscopy) | Quick reaction monitoring; functional group identification. | Disappearance of strong –N=C=O peak (~2250 cm⁻¹). Appearance of C=O and N-H peaks. |
| ¹⁹F NMR (Fluorine NMR) | Most definitive method for tracking the S-F moiety. | Distinct signals for FSI vs. product fluorosulfonyl group. Absence of CSI-related signals. |
| ¹H / ¹³C NMR | Structural elucidation of products and organic side products. | Confirming expected structure, identifying unexpected aliphatic or aromatic signals. |
| GC-MS (Gas Chromatography-MS) | Detection of volatile impurities in the starting material.[7] | Peaks corresponding to CSI, solvents, or other low molecular weight synthesis byproducts. |
| LC-MS (Liquid Chromatography-MS) | Separation and identification of products and non-volatile side products.[6][7] | Quantifying product purity; identifying masses corresponding to dimers, trimers, or other adducts. |
References
-
Li, S., et al. (2017). Fluorosulfuryl Isocyanate Enabled SuFEx Ligation of Alcohols and Amines. Angewandte Chemie International Edition. Published in final edited form as: Angew Chem Int Ed Engl. 2017 Aug 14; 56(34): 10136–10140. Available from: [Link]
- Applegath, F. (1967). Process for preparing halosulfonyl isocyanates. U.S. Patent No. 3,357,804.
-
Scribd. (n.d.). Chlorosulfonyl Isocyanate Reactions with Fluoroalkenes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12636793, this compound. Retrieved from [Link]
-
Shellhamer, D. F., et al. (2010). Reaction of Chlorosulfonyl Isocyanate (CSI) with Fluorosubstituted Alkenes: Evidence of a Concerted Pathway for Reaction of CSI with Fluorosubstituted Alkenes (Preprint). ResearchGate. Retrieved from [Link]
-
Ministry of Food and Drug Safety. (n.d.). Analytical Methods. Retrieved from [Link]
-
precisionFDA. (n.d.). This compound. Retrieved from [Link]
-
Provisco CS. (n.d.). This compound. Retrieved from [Link]
-
ALS. (2021). Analytical Method Summaries. Retrieved from [Link]
-
Ivanova, E. V., & Muchall, H. M. (2007). Hydrolysis of N-sulfinylamines and isocyanates: a computational comparison. The Journal of Physical Chemistry A, 111(42), 10824–10833. Retrieved from [Link]
-
BioPharm International. (2013). Analytical Strategies for Monitoring Residual Impurities. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Retrieved from [Link]
-
Shellhamer, D. F., et al. (2010). Reaction of chlorosulfonyl isocyanate with fluorosubstituted alkenes: evidence of a concerted pathway. The Journal of Organic Chemistry, 75(22), 7913–7916. Retrieved from [Link]
-
Raspoet, G., et al. (2000). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry, 65(2), 468-477. Retrieved from [Link]
-
Gylseth, B., & Skaug, V. (1986). Trace analysis of airborne aromatic isocyanates and related aminoisocyanates and diamines using high-performance liquid chromatography with ultraviolet and electrochemical detection. Journal of Chromatography A, 361, 107-115. Retrieved from [Link]
-
Si, Y.-X., et al. (2020). Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. ResearchGate. Retrieved from [Link]
-
Viskolcz, B., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules, 24(18), 3389. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Isocyanate-based multicomponent reactions. Organic & Biomolecular Chemistry, 19(3), 488-508. Retrieved from [Link]
-
Covestro. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Prakash, G. K. S., et al. (2018). Regioselective Synthesis of Fluorosulfonyl 1,2,3-Triazoles from Bromovinylsulfonyl Fluoride. Organic Letters, 20(13), 3749–3752. Retrieved from [Link]
-
ScienceDirect. (n.d.). Thermochemical Studies of Some Alcohol–Isocyanate Reactions. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound (EVT-3104351) | 1495-51-8 [evitachem.com]
- 3. US3357804A - Process for preparing halosulfonyl isocyanates - Google Patents [patents.google.com]
- 4. Fluorosulfuryl Isocyanate Enabled SuFEx Ligation of Alcohols and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. epa.gov [epa.gov]
- 7. biopharminternational.com [biopharminternational.com]
Handling and storage of moisture-sensitive "Fluorosulfonyl isocyanate"
Welcome to the technical support resource for Fluorosulfonyl isocyanate (FSI, FSO₂NCO). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth information, troubleshooting advice, and best practices for the safe and effective handling and storage of this highly reactive and versatile reagent. As a potent electrophile and a key building block in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, FSI's unique reactivity demands meticulous attention to detail to ensure experimental success and user safety.[1][2]
Section 1: Understanding this compound
Chemical Properties and Reactivity
This compound is a colorless, volatile liquid characterized by its high electrophilicity, making it extremely reactive towards nucleophiles.[1] The strong electron-withdrawing nature of the fluorosulfonyl group significantly enhances the reactivity of the isocyanate moiety.[1]
Key Reactivity Profile:
-
Moisture Sensitivity: FSI reacts violently with water.[3] This is the most critical handling consideration. The reaction proceeds through an unstable carbamic acid intermediate which rapidly decomposes into fluorosulfonamide and carbon dioxide (CO₂). The generated amine can then react with another molecule of FSI to form a stable, often insoluble, urea byproduct.[4] This side reaction not only consumes the reagent but the evolution of CO₂ can lead to dangerous pressure buildup in sealed vessels.[4][5]
-
Reaction with Alcohols and Amines: FSI reacts readily with alcohols and phenols to form fluorosulfonyl carbamates and with amines to yield fluorosulfonyl ureas.[1] These reactions are often quantitative and form the basis of its utility in drug discovery and materials science.[1][2]
-
Thermal Stability: While FSI is highly reactive, it is noted to be remarkably photostable compared to its chloro-analogue, chlorosulfonyl isocyanate (CSI).[1] However, like other isocyanates, it can be sensitive to high temperatures, which may promote polymerization.[5][6]
Safety at a Glance
FSI is a hazardous chemical and requires strict adherence to safety protocols. All manipulations must be performed by trained personnel in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
| Hazard Class | Description | GHS Hazard Statements |
| Acute Toxicity, Oral | Harmful if swallowed. | H302[7] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | H314[7] |
| Sensitization, Skin | May cause an allergic skin reaction. | H317[7] |
| Sensitization, Respiratory | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | H334[7] |
Data compiled from PubChem and commercial safety data sheets.[7]
Section 2: Storage and Handling Protocols
The overarching principle for FSI is the strict exclusion of atmospheric moisture. Failure to do so is the primary cause of reagent degradation and experimental failure.[1]
Recommended Storage Protocol
-
Container: Store FSI in its original, tightly sealed container or in a flask with a securely sealed septum over a ground glass joint. Ensure the cap/seal is intact before and after each use.
-
Atmosphere: The headspace of the container should be blanketed with a dry, inert gas such as argon or nitrogen.
-
Temperature: Store in a refrigerator, typically between 2-8°C, in a designated area for reactive and hazardous chemicals.[8][9] Storage at low temperatures helps to minimize the vapor pressure and reduce the rate of potential decomposition or polymerization.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[5]
-
Incompatible Materials: Segregate FSI from water, acids, bases, alcohols, amines, and strong oxidizing agents.[8]
Step-by-Step Handling Workflow (Inert Atmosphere)
This protocol outlines the standard procedure for dispensing FSI using Schlenk line techniques to maintain an anhydrous, inert atmosphere.
-
Preparation:
-
Ensure all glassware is oven-dried (minimum 4 hours at >120°C) or flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere.
-
Purge the Schlenk line and manifold with dry argon or nitrogen.
-
Allow the FSI container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.
-
-
Inert Gas Connection:
-
Carefully and quickly replace the container cap with a septum that can be securely fastened.
-
Insert two needles through the septum: one connected to the inert gas line (providing positive pressure) and a short vent needle to allow for gas exchange.
-
-
Reagent Transfer:
-
Use a clean, dry, gas-tight syringe that has been flushed with inert gas several times.
-
Insert the syringe needle through the septum into the liquid FSI.
-
Slowly draw the desired volume of FSI into the syringe. The positive pressure from the inert gas line will facilitate this process.
-
To avoid pulling gas into the syringe, always keep the needle tip below the liquid surface.
-
-
Dispensing:
-
Withdraw the syringe and immediately insert it into the reaction vessel, which must also be under a positive pressure of inert gas.
-
Dispense the FSI into the reaction mixture.
-
-
Shutdown and Storage:
-
Remove the syringe from the reaction vessel.
-
Remove the vent needle and then the inert gas needle from the FSI container.
-
Immediately and securely recap the FSI container. Parafilm can be wrapped around the cap-bottle interface for an extra seal.
-
Return the FSI container to the recommended refrigerated storage.
-
Clean the syringe immediately by quenching as described in the troubleshooting section.
-
Caption: Inert atmosphere workflow for handling FSI.
Section 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the use of this compound in a question-and-answer format.
Q1: I opened my reaction flask and observed a white precipitate and/or foaming. What happened?
A: This is a classic sign of moisture contamination.[4] The isocyanate group (-NCO) has reacted with water (H₂O).
-
The Chemistry:
-
FSO₂NCO + H₂O → [FSO₂NHCOOH] (Unstable Carbamic Acid)
-
[FSO₂NHCOOH] → FSO₂NH₂ + CO₂ (gas)
-
FSO₂NH₂ + FSO₂NCO → FSO₂NHCONHSO₂F (Disubstituted Urea - Precipitate)
-
-
Causality: The foaming is caused by the evolution of carbon dioxide gas.[4] The white precipitate is the insoluble urea byproduct. This side reaction consumes two equivalents of your valuable FSI for every one equivalent of water, leading to significantly lower yields of your desired product.[4]
-
Solution:
-
Prevention is Key: Rigorously dry all solvents and reagents before your next attempt. Common solvents can be dried over molecular sieves or by distillation from an appropriate drying agent (e.g., sodium/benzophenone for THF).[4]
-
Inert Atmosphere: Ensure your reaction is conducted under a positive pressure of a dry, inert gas like nitrogen or argon from start to finish. Check for leaks in your system.
-
Glassware: Ensure all glassware is thoroughly dried immediately before use.
-
Caption: FSI degradation pathway due to moisture.
Q2: My reaction yield is consistently low, but I don't see any precipitate. What could be the issue?
A: Low yields without obvious precipitation can still be due to subtle moisture contamination or issues with other reagents.
-
Causality:
-
Trace Moisture: Even small amounts of water can consume FSI without forming a visible precipitate, especially in larger solvent volumes.
-
Reagent Purity: Check the purity and dryness of your other starting materials (e.g., your alcohol or amine). Hygroscopic reagents can introduce water.
-
Temperature Control: If your reaction is exothermic, poor temperature control could lead to side reactions.
-
Stoichiometry: Inaccurate measurement of the highly reactive FSI can lead to lower-than-expected yields.
-
-
Troubleshooting Steps:
-
Re-verify Drying Procedures: Do not assume solvents are dry from the manufacturer. Test or re-dry them.
-
Use Fresh Reagent: If your bottle of FSI has been opened multiple times over a long period, its quality may have degraded. Consider using a fresh, unopened bottle.
-
Accurate Dosing: Use a calibrated, gas-tight syringe for accurate measurement. The density of FSI is approximately 1.626 g/cm³.
-
Q3: How should I safely quench unreacted FSI and clean contaminated glassware?
A: Never add water directly to concentrated FSI or contaminated equipment, as the reaction can be violent and produce gas.[3][10] A controlled quenching procedure is required.
-
Causality: Direct addition of water or other protic solvents can cause a rapid, exothermic reaction and evolution of CO₂, potentially leading to splashing of the corrosive material and pressure buildup.[3][5]
-
Recommended Quenching Protocol:
-
Work in a Fume Hood: Always perform quenching procedures inside a certified chemical fume hood.
-
Prepare Quench Solution: A common and effective quench solution is a mixture of 10% isopropyl alcohol and 1-5% ammonia or sodium carbonate in water.[11][12] The alcohol helps to solubilize the isocyanate, and the base neutralizes the acidic byproducts.
-
Slow Addition: For quenching a reaction, cool the reaction vessel in an ice bath and slowly add the quench solution dropwise with vigorous stirring.
-
Glassware Cleaning: To clean glassware (including syringes), rinse it first with an anhydrous solvent (like acetone) to remove the bulk of the material.[11] Then, immerse the glassware in the quench solution. Let it sit for several hours to ensure complete neutralization before standard washing.
-
Waste Disposal: Dispose of the neutralized waste according to your institution's hazardous waste disposal guidelines.
-
Q4: I spilled a small amount of FSI in the fume hood. What is the correct cleanup procedure?
A: Act immediately to contain and neutralize the spill.
-
Causality: FSI is volatile and its vapors are sensitizers.[6][7] A quick response is necessary to minimize exposure risk.
-
Spill Cleanup Protocol:
-
Ensure Safety: Keep the fume hood sash as low as possible. Ensure you are wearing appropriate PPE, including double gloves (nitrile), safety goggles, and a lab coat.[11]
-
Contain: Cover the spill with an inert absorbent material like sand, vermiculite, or diatomaceous earth.[5][10] Do NOT use combustible materials like paper towels initially.
-
Neutralize: Slowly add the quench solution (see Q3) to the absorbent material, allowing it to soak in. The mixture may bubble as CO₂ is released.
-
Collect and Dispose: Once the reaction has subsided, carefully scoop the mixture into a designated, labeled waste container. Do not seal the container tightly initially to allow any residual gas to vent.[5] Store the container in the fume hood until it is collected for disposal.
-
Final Decontamination: Wipe the spill area with the quench solution, followed by a standard cleaning procedure.
-
Section 4: References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Li, S., et al. (2019). Fluorosulfuryl Isocyanate Enabled SuFEx Ligation of Alcohols and Amines. Angewandte Chemie International Edition. Retrieved from [Link]
-
Reddit. (2021). Safety measures for working with isocyanate. r/chemistry. Retrieved from [Link]
-
Google Patents. (n.d.). US6664414B2 - Process for reducing residual isocyanate. Retrieved from
-
Google Patents. (n.d.). WO2010003770A1 - Method for removing non-reacted isocyanate from its reaction product. Retrieved from
-
Organic Syntheses. (n.d.). Chlorosulfonyl isocyanate. Retrieved from [Link]
-
Scribd. (n.d.). Chlorosulfonyl Isocyanate Reactions with Fluoroalkenes. Retrieved from [Link]
-
precisionFDA. (n.d.). This compound. Retrieved from [Link]
-
Defense Technical Information Center. (2010). Reaction of Chlorosulfonyl Isocyanate (CSI) with Fluorosubstituted Alkenes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
PubMed. (2010). Reaction of chlorosulfonyl isocyanate with fluorosubstituted alkenes: evidence of a concerted pathway. Retrieved from [Link]
-
Actsafe Safety Association. (2000). Safe Work Procedures for Isocyanate-Containing Products. Retrieved from [Link]
-
Covestro. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (2010). Reaction of Chlorosulfonyl Isocyanate (CSI) with Fluorosubstituted Alkenes: Evidence of a Concerted Pathway. Retrieved from [Link]
-
Patsnap. (2025). The Role of Isocyanates in Modern Pharmaceuticals. Retrieved from [Link]
-
ChemRxiv. (n.d.). Catalyzed Reaction of Isocyanates (RNCO) with Water. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Transport Canada. (2025). Isocyanates – A family of chemicals. Retrieved from [Link]
-
IChemE. (n.d.). Safety aspects of handling isocyanates in urethane foam production. Retrieved from [Link]
-
Safe Work Australia. (2020). Guide to handling isocyanates. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Fluorosulfonyl radicals: new horizons for the synthesis of sulfonyl fluorides. Organic Chemistry Frontiers. Retrieved from [Link]
-
Covestro Solution Center. (n.d.). Aliphatic Isocyanate Monomers Health and Safety. Retrieved from [Link]
-
ResearchGate. (2021). Is an inert atmosphere necessary in the synthesis of polyurethane adhesives?. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Fluorosulfuryl Isocyanate Enabled SuFEx Ligation of Alcohols and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Isocyanates – A family of chemicals [tc.canada.ca]
- 6. icheme.org [icheme.org]
- 7. This compound | CFNO3S | CID 12636793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. reddit.com [reddit.com]
- 12. actsafe.ca [actsafe.ca]
Preventing hydrolysis of "Fluorosulfonyl isocyanate" during reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to Fluorosulfonyl Isocyanate
This compound (FSO₂NCO) is a highly reactive and versatile reagent used extensively in organic synthesis, particularly in "click chemistry" for Sulfur(VI) Fluoride Exchange (SuFEx) reactions.[1][2] Its utility as a bis-electrophilic linker allows for the stepwise connection of alcohol and amine functionalities.[1][2][3] However, the very properties that make FSI a powerful synthetic tool—its high electrophilicity—also render it extremely sensitive to moisture.[1][3][4] Hydrolysis not only consumes the reagent but also introduces byproducts that can complicate reaction pathways and purification processes. This guide is designed to address the common challenges associated with FSI hydrolysis and provide robust solutions for its prevention.
Frequently Asked Questions (FAQs)
Q1: What is the chemical reaction behind the hydrolysis of this compound?
A1: The hydrolysis of FSI is a multi-step process initiated by the reaction of the isocyanate group (-NCO) with water. This reaction forms an unstable fluorosulfonyl carbamic acid intermediate, which then rapidly decomposes to generate fluorosulfonamide and carbon dioxide gas. The newly formed fluorosulfonamide, being an amine, is nucleophilic and can react with a second molecule of FSI to produce an undesired and often insoluble N,N'-bis(fluorosulfonyl)urea byproduct. This side reaction consumes two equivalents of FSI for every mole of water present.[5][6][7]
Q2: What are the tell-tale signs of FSI hydrolysis in my reaction?
A2: Several observable signs can indicate that your FSI is undergoing hydrolysis:
-
Formation of a White Precipitate: The N,N'-bis(fluorosulfonyl)urea byproduct is often a white solid with low solubility in common organic solvents.[5]
-
Unexpected Gas Evolution (Foaming or Bubbling): The decomposition of the carbamic acid intermediate releases carbon dioxide gas, which can cause the reaction mixture to foam or bubble.[5]
-
Increased Reaction Pressure: In a closed system, the evolution of CO₂ can lead to a noticeable increase in pressure.
-
Low Yield of Desired Product: Significant hydrolysis will consume your FSI, leading to a lower than expected yield of the intended product.[5]
-
Inconsistent Reaction Kinetics: The presence of water and the formation of amine byproducts can lead to complex and unpredictable reaction rates.[5]
Q3: My reaction with FSI is showing signs of hydrolysis. What are the most likely sources of water contamination?
A3: Moisture can be introduced into your reaction from several sources. A systematic check of the following is crucial:
-
Solvents: Many organic solvents are hygroscopic and can absorb significant amounts of water from the atmosphere if not properly dried and stored.[5]
-
Reagents: Other starting materials in your reaction may contain residual water.
-
Glassware: The surfaces of glassware can adsorb a thin film of moisture from the air.[8][9]
-
Atmosphere: Running reactions open to the air, especially on humid days, introduces a continuous source of moisture.[5]
-
Transfer Equipment: Syringes, cannulas, and other transfer apparatus can introduce moisture if not properly dried.
Troubleshooting Guide: Preventing FSI Hydrolysis
This section provides a systematic approach to troubleshooting and preventing FSI hydrolysis.
Issue 1: Precipitate Formation and/or Foaming Observed
Probable Cause: Significant water contamination is present in your reaction system.
Troubleshooting Steps:
-
Verify Solvent Anhydrousness: The most common culprit is the solvent. Ensure your solvent is rigorously dried and handled under inert conditions. Refer to the solvent drying guide below.
-
Assess Reagent Purity: Check for water content in your other starting materials. If necessary, dry them using appropriate methods (e.g., azeotropic distillation, drying over desiccants).
-
Confirm Inert Atmosphere: Ensure your reaction is conducted under a positive pressure of a dry, inert gas such as nitrogen or argon.[1][8][10]
Protocol 1: Establishing and Maintaining an Inert Atmosphere
This protocol outlines the essential steps for setting up a reaction under a dry, inert atmosphere to prevent the ingress of atmospheric moisture.
Materials:
-
Reaction flask and other necessary glassware
-
Rubber septa
-
Source of dry inert gas (Nitrogen or Argon) with a regulator
-
Gas manifold or balloon setup[10]
-
Needles and tubing
-
Heat gun or oven
Procedure:
-
Drying Glassware: Thoroughly dry all glassware in an oven at a minimum of 125°C for several hours (overnight is recommended) or by flame-drying under vacuum.[8][11]
-
Assembly: Assemble the hot glassware quickly and cap all openings with rubber septa.
-
Purging the System: Insert a needle connected to the inert gas source into the reaction flask's septum, and an outlet needle in another septum to vent. Gently flush the system with the inert gas for 5-10 minutes to displace all the air.[8]
-
Maintaining Positive Pressure: Remove the outlet needle and either connect the gas inlet to a bubbler or maintain a balloon of inert gas on the flask to ensure a slight positive pressure throughout the reaction.[8][10]
Diagram: Inert Atmosphere Setup
Caption: Workflow for setting up an inert atmosphere for moisture-sensitive reactions.
Issue 2: Low Product Yield Despite Careful Setup
Probable Cause: Trace amounts of water are still present, or the FSI itself has degraded.
Troubleshooting Steps:
-
Solvent Quality Check: Even "anhydrous" solvents from commercial suppliers can absorb moisture over time once the bottle is opened. It is best practice to use freshly dried solvents.
-
FSI Handling and Storage: FSI is highly moisture-sensitive and should be handled exclusively under an inert atmosphere.[1][3] Use syringe techniques for transfer. Store the reagent bottle with a secure cap, under an inert gas blanket if possible.
-
Temperature Control: While FSI is thermally stable up to 300°C, some reactions may be sensitive to temperature.[3] Ensure your reaction is running at the intended temperature.
Protocol 2: Solvent Drying and Transfer
Properly dried solvents are critical for the success of reactions involving FSI.
Data: Recommended Drying Agents for Common Solvents
| Solvent | Primary Drying Agent | Notes | Residual Water (ppm) |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Stir overnight, then distill. | ~13[12] |
| Acetonitrile (MeCN) | Calcium Hydride (CaH₂) | Stir overnight, then distill. | Varies |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Distill from the deep blue ketyl radical. | <10[5] |
| Toluene | Sodium/Benzophenone | Distill from the deep blue ketyl radical. | <10 |
Note: For many applications, passing the solvent through a column of activated alumina or using activated 3Å molecular sieves can also effectively reduce water content to the low ppm range.[12][13]
Procedure for Transferring FSI via Syringe:
-
Prepare the Syringe: Dry the syringe and needle in an oven and allow to cool in a desiccator.
-
Flush with Inert Gas: Before drawing up the FSI, flush the syringe with the inert gas from your reaction setup 2-3 times.
-
Pressurize the FSI Bottle: Carefully introduce a positive pressure of inert gas into the FSI bottle via a needle connected to your gas line.
-
Withdraw the Reagent: Insert the flushed syringe needle through the septum of the FSI bottle and withdraw the desired volume of liquid.
-
Inject into Reaction: Quickly and carefully inject the FSI into your reaction flask through the septum.
Diagram: FSI Hydrolysis and Prevention Workflow
Caption: Logical relationship between the problem of FSI hydrolysis and the key preventative measures.
Analytical Corner: Detecting Hydrolysis
Q4: How can I analytically confirm if hydrolysis has occurred in my reaction?
A4: While visual cues are strong indicators, analytical techniques can provide definitive evidence:
-
FT-IR Spectroscopy: Monitor the disappearance of the strong, characteristic isocyanate (-NCO) stretch around 2250 cm⁻¹. The appearance of N-H stretches (from the urea byproduct) around 3300 cm⁻¹ can also be indicative.
-
NMR Spectroscopy: ¹H and ¹⁹F NMR can be used to identify the signals corresponding to the starting material, desired product, and any urea byproducts.
-
LC-MS: This is a powerful technique to identify the masses of the expected product and potential hydrolysis-related byproducts in the reaction mixture.[14][15]
References
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
-
Delloyd's Lab-Tech. Solvent Drying and Drying Agents. [Link]
-
Chemistry LibreTexts. 3.2: Drying Agents. [Link]
-
Scribd. Drying Agents for Organic Solvents. [Link]
-
Chemistry LibreTexts. 4.4: Drying Agents. [Link]
-
Moses, J. E., & Sharpless, K. B. (2019). Fluorosulfuryl Isocyanate Enabled SuFEx Ligation of Alcohols and Amines. Angewandte Chemie International Edition, 58(31), 10583-10587. [Link]
-
Chemistry LibreTexts. 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]
-
Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
Molecular Inorganic Chemistry. Working with air and moisture sensitive compounds. [Link]
-
L'Heureux, F., et al. (2020). A validated UPLC-MS/MS method for the determination of aliphatic and aromatic isocyanate exposure in human urine. Journal of Chromatography B, 1136, 121915. [Link]
-
Organic Chemistry Lab Techniques. Inert Atmosphere. [Link]
-
Royal Society of Chemistry. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. [Link]
-
Raulf-Heimsoth, M., et al. (2011). Elimination kinetics of diisocyanates after specific inhalative challenges in humans: mass spectrometry analysis, as a basis for biomonitoring strategies. Journal of Occupational Medicine and Toxicology, 6(1), 11. [Link]
- Google Patents.
-
Diva Portal. Isocyanates and Amines - Sampling and Analytical Procedures. [Link]
-
ChemRxiv. Catalyzed Reaction of Isocyanates (RNCO) with Water. [Link]
-
Dongsen Chemicals. Decoding isocyanates: A deep dive into isocyanates. [Link]
-
Chemistry Stack Exchange. Basic Hydrolysis of Isocyanates. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Fluorosulfuryl Isocyanate Enabled SuFEx Ligation of Alcohols and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound (EVT-3104351) | 1495-51-8 [evitachem.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. doxuchem.com [doxuchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. molan.wdfiles.com [molan.wdfiles.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Drying solvents and Drying agents [delloyd.50megs.com]
- 14. A validated UPLC-MS/MS method for the determination of aliphatic and aromatic isocyanate exposure in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Elimination kinetics of diisocyanates after specific inhalative challenges in humans: mass spectrometry analysis, as a basis for biomonitoring strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Yield of Fluorosulfonyl Isocyanate Reactions
Welcome to the technical support center for Fluorosulfonyl Isocyanate (FSI) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing the yield and purity of your FSI reactions. As a highly reactive and versatile reagent, FSI offers unique opportunities in synthetic chemistry, particularly in the realm of SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry.[1][2] However, its reactivity also necessitates careful handling and a thorough understanding of its chemical behavior to achieve optimal results.
This resource provides field-proven insights and troubleshooting strategies to address common challenges encountered during FSI-mediated transformations.
Frequently Asked Questions (FAQs)
Q1: What is this compound (FSI) and what are its primary applications?
This compound (FSO₂NCO) is a highly reactive chemical compound that serves as a versatile building block in organic synthesis.[1][3] Its utility stems from the presence of two highly electrophilic sites: the isocyanate carbon and the sulfur atom of the fluorosulfonyl group.[1] This dual reactivity allows for the stepwise connection of different molecular fragments, making it a valuable tool in drug discovery and materials science.[1][2]
Primary applications of FSI include:
-
SuFEx Click Chemistry: FSI is a key reagent in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, enabling the rapid and efficient synthesis of diverse compound libraries.[1][2]
-
Synthesis of Fluorosulfonyl Carbamates and Ureas: It reacts readily with alcohols and amines to produce the corresponding fluorosulfonyl carbamates and ureas.[1][3]
-
Electrolyte Additive in Lithium-Ion Batteries: FSI has shown promise as an electrolyte additive, improving battery performance.[1][3]
-
Drug Discovery and Development: Its ability to form stable linkages with biomolecules makes it a valuable tool in the synthesis of bioactive compounds.[3][4]
Q2: Why is FSI so reactive and what precautions should I take when handling it?
The high reactivity of FSI is attributed to the strong electron-withdrawing nature of the fluorosulfonyl group, which significantly enhances the electrophilicity of the isocyanate carbon, making it highly susceptible to nucleophilic attack.[1] FSI is also extremely sensitive to moisture.[1][3]
Safety and Handling Precautions:
-
Moisture-Free Environment: All reactions involving FSI must be conducted under strictly anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon).[1][3] Glassware should be rigorously dried, either by oven-drying or flame-drying under vacuum.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile gloves are more resistant than latex), safety goggles, and a lab coat.[6][7]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[6][7] Isocyanates are respiratory sensitizers and can cause occupational asthma.[8]
-
Storage: Store FSI in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, acids, bases, alcohols, and amines.[9]
Q3: What are the most common side reactions observed with FSI and how can they be minimized?
The most common side reaction is the reaction of FSI with water, which leads to the formation of an unstable carbamic acid that decomposes to generate an amine and carbon dioxide. The resulting amine can then react with another molecule of FSI to form a disubstituted urea.[5][10] This side reaction consumes two equivalents of FSI for every mole of water present, significantly reducing the yield of the desired product.[5]
Minimizing Side Reactions:
-
Rigorous Drying of Solvents and Reagents: Use anhydrous solvents and ensure all starting materials are thoroughly dried. The water content of solvents can be verified using Karl Fischer titration.[5]
-
Inert Atmosphere: As mentioned, always work under a positive pressure of a dry, inert gas like nitrogen or argon.[5]
-
Controlled Addition of Reagents: Adding the nucleophile (alcohol or amine) to the FSI solution can sometimes help to favor the desired reaction over side reactions, especially if the nucleophile is present in excess.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with FSI.
Issue 1: My reaction is producing a white, insoluble precipitate.
Probable Cause: You are likely observing the formation of a disubstituted urea, which is a classic indicator of water contamination in your reaction.[5]
Troubleshooting Steps:
-
Verify Solvent and Reagent Purity:
-
Use Karl Fischer titration to confirm the water content of your solvent.[5]
-
Ensure all other reagents, especially hygroscopic ones, are anhydrous.
-
-
Review Glassware Preparation:
-
Confirm that all glassware was oven-dried overnight at >120 °C or flame-dried under vacuum immediately before use.[5]
-
-
Ensure an Inert Atmosphere:
-
Check for leaks in your inert gas setup and ensure a positive pressure of nitrogen or argon is maintained throughout the reaction.[5]
-
Issue 2: The reaction is foaming or bubbling, and I'm observing an increase in pressure.
Probable Cause: This is a strong indication of significant water contamination. The reaction of FSI with water generates carbon dioxide gas, leading to foaming and pressure buildup.[5]
Troubleshooting Steps:
-
Immediate Action: Do not seal the reaction vessel to prevent a dangerous buildup of pressure. Vent the reaction to a fume hood.[5]
-
Identify the Source of Moisture: Follow the steps outlined in "Issue 1" to identify and eliminate the source of water contamination for future experiments.
Issue 3: My final product yield is very low, and I've consumed most of my FSI starting material.
Probable Cause: The FSI has likely been consumed by the side reaction with water. For every mole of water, two moles of FSI are consumed in the formation of urea.[5]
Troubleshooting Steps:
-
Preventative Measures are Key: While post-reaction analysis of byproducts can be informative, the most effective approach is to rigorously quantify and minimize water content in all components before starting the reaction.
-
Re-evaluate Drying Protocols: Review and optimize your procedures for drying solvents and reagents.
-
Consider Reaction Temperature: FSI reactions with alcohols are often rapid even at low temperatures.[3] Running the reaction at 0 °C or even lower can sometimes help to minimize side reactions.
Issue 4: How can I monitor the progress of my FSI reaction?
Probable Cause: You need a reliable analytical method to determine when the reaction is complete.
Recommended Technique:
-
In-situ FT-IR Spectroscopy: Mid-IR spectroscopy is an excellent tool for real-time monitoring of isocyanate reactions. The disappearance of the sharp and isolated asymmetrical N=C=O stretching band between 2250 and 2285 cm⁻¹ provides a convenient marker for reaction progress.[11]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Fluorosulfonyl Carbamate
This protocol describes a general method for the reaction of FSI with an alcohol.
Materials:
-
This compound (FSI)
-
Alcohol
-
Anhydrous acetonitrile (or other suitable anhydrous solvent)
-
Oven-dried or flame-dried glassware
-
Inert gas supply (nitrogen or argon)
-
Magnetic stirrer and stir bar
Procedure:
-
Set up an oven-dried round-bottom flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of nitrogen or argon.
-
In the flask, dissolve the alcohol (1.0 equivalent) in anhydrous acetonitrile.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add this compound (1.05 equivalents) dropwise to the stirred solution.
-
Monitor the reaction progress by in-situ FT-IR or TLC. The reaction is often complete within minutes.[2]
-
Once the reaction is complete, proceed with the quenching and workup procedure.
Protocol 2: Quenching and Aqueous Workup
This protocol is suitable for the purification of neutral, water-insoluble fluorosulfonyl carbamates.
Procedure:
-
Quench Reaction: Once the reaction is deemed complete, add a small amount of methanol (approximately 5 equivalents relative to the excess isocyanate) and stir for 30 minutes at room temperature to quench any remaining FSI.[12]
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Aqueous Workup:
-
Dissolve the residue in an immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic impurities.[13]
-
Wash with brine (saturated aqueous NaCl) to remove the majority of dissolved water.[13]
-
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[13]
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.[13]
-
Further Purification: Proceed with column chromatography or recrystallization as needed.[12][13]
Data Presentation
Table 1: Troubleshooting Common Issues in FSI Reactions
| Issue | Probable Cause | Recommended Solution(s) |
| White, insoluble precipitate | Formation of urea byproduct due to moisture contamination.[5] | Rigorously dry all solvents, reagents, and glassware. Ensure a robust inert atmosphere.[5] |
| Foaming/Bubbling/Pressure buildup | Generation of CO₂ from the reaction of FSI with water.[5] | Do not seal the reaction vessel. Identify and eliminate the source of moisture.[5] |
| Low product yield | Consumption of FSI by side reactions with water.[5] | Minimize water content in all reaction components. Consider running the reaction at a lower temperature. |
| Difficulty monitoring reaction | Lack of a suitable analytical method. | Utilize in-situ FT-IR to monitor the disappearance of the isocyanate peak (2250-2285 cm⁻¹). |
Visualization
Troubleshooting Workflow for Low Yield in FSI Reactions
The following diagram outlines a logical workflow for troubleshooting low-yield FSI reactions.
Caption: Troubleshooting workflow for low-yield FSI reactions.
General Experimental Workflow for FSI Reactions
This diagram illustrates the key steps in a typical FSI reaction, from setup to purification.
Caption: General experimental workflow for FSI reactions.
References
- Benchchem. (n.d.). Technical Support Center: Managing Isocyanate Reactions.
- EvitaChem. (n.d.). Buy this compound (EVT-3104351) | 1495-51-8.
- Scribd. (n.d.). Chlorosulfonyl Isocyanate Reactions with Fluoroalkenes.
- Benchchem. (n.d.). This compound | 1495-51-8.
- DTIC. (2010). Reaction of Chlorosulfonyl Isocyanate (CSI) with Fluorosubstituted Alkenes.
- ResearchGate. (n.d.). Reaction of Chlorosulfonyl Isocyanate (CSI) with Fluorosubstituted Alkenes: Evidence of a Concerted Pathway for Reaction of CSI with Fluorosubstituted Alkenes (Preprint).
- Google Patents. (1967). US3357804A - Process for preparing halosulfonyl isocyanates.
- PMC. (n.d.). Fluorosulfuryl Isocyanate Enabled SuFEx Ligation of Alcohols and Amines.
- PubMed. (2010). Reaction of chlorosulfonyl isocyanate with fluorosubstituted alkenes: evidence of a concerted pathway.
- Arxada. (n.d.). Chlorosulfonyl Isocyanate (CSI): The Raw Material to Synthesize Carbamates, Lactams, Sulfamides and Many More.
- Organic Syntheses. (n.d.). chlorosulfonyl isocyanate.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES.
- precisionFDA. (n.d.). This compound.
- Benchchem. (n.d.). Technical Support Center: Purification of Phenyl Trifluoromethanesulfonate Reaction Products.
- IRSST. (n.d.). Guide for safe use of isocyanates: An industrial hygiene approach.
- PubChem. (n.d.). This compound.
- OSHA. (n.d.). Isocyanates - Overview.
- Canada.ca. (2022). Isocyanates: Control measures guideline.
- CDPH. (2014). Isocyanates: Working Safely.
- RSC Publishing. (n.d.). Fluorosulfonyl radicals: new horizons for the synthesis of sulfonyl fluorides.
- Patsnap Eureka. (2025). The Role of Isocyanates in Modern Pharmaceuticals.
- Safework Health. (2023). Isocyanates Hazards and Safety Measures – Guide for Employers.
- WorkSafeBC. (2024). Isocyanates.
- Health and Safety Executive for Northern Ireland. (n.d.). Isocyanates.
- Remspec Corporation. (n.d.). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe.
- Chemical Reviews. (n.d.). Recent developments in the synthetic uses of chlorosulfonyl isocyanate.
- EPA. (n.d.). OTM-14 -- Method for Measuring Isocyanates in Stationary Source Emissions NOTE.
- CDC Stacks. (n.d.). Analytical Method.
- Benchchem. (n.d.). Technical Support Center: Purification of Products from Benzoyl Isocyanate Reactions.
- Google Patents. (n.d.). US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol.
- Google Patents. (n.d.). US7358388B2 - Method for the purification of isocyanates.
- AZoM. (2014). Using FT-IR for In-Situ Monitoring of Polyurethane Synthesis.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Fluorosulfuryl Isocyanate Enabled SuFEx Ligation of Alcohols and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound (EVT-3104351) | 1495-51-8 [evitachem.com]
- 4. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 7. Control measures guide - Canada.ca [canada.ca]
- 8. Isocyanates | Health and Safety Executive for Northern Ireland, controlling risk together [hseni.gov.uk]
- 9. fishersci.com [fishersci.com]
- 10. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- 11. azom.com [azom.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Fluorosulfonyl Isocyanate (FSI) Reaction Quenching and Workup
Welcome to the Technical Support Center for Fluorosulfonyl Isocyanate (FSI) Chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the critical quenching and workup stages of reactions involving the highly reactive FSI. As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience to ensure your success.
I. Foundational Principles: Understanding FSI's Reactivity
This compound (FSO₂NCO) is a powerful bifunctional reagent, prized for its ability to efficiently connect alcohols, phenols, and amines.[1] Its high reactivity stems from the potent electron-withdrawing nature of the fluorosulfonyl group, which makes the isocyanate carbon exceptionally electrophilic and susceptible to nucleophilic attack.[2] This enhanced reactivity, while beneficial for synthesis, necessitates meticulous planning and execution of quenching and workup procedures to avoid byproduct formation and ensure product stability.
A key feature of FSI is the remarkable stability of the resulting S(VI)-F bond in the fluorosulfonyl carbamate and urea products, which is crucial for subsequent applications like SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry.[1] However, the N-H proton in the newly formed carbamate or urea is acidic and can be deprotonated under basic conditions, which can lead to undesired side reactions if not properly managed.[1]
II. Quenching Protocols: Neutralizing Excess FSI
Quenching is a critical step to neutralize any unreacted FSI, preventing the formation of unwanted byproducts during the workup and purification phases. The choice of quenching agent depends on the nature of your product and the solvent system.
Q1: What are the recommended quenching agents for FSI reactions?
The most common and effective quenching agents are nucleophiles that react rapidly with the isocyanate group.
| Quenching Agent | Reaction Product with FSI | Advantages | Considerations |
| Methanol (MeOH) | Methyl N-fluorosulfonylcarbamate | Forms a stable, often easily separable byproduct. Ideal for most applications. | Ensure the product is stable to the addition of a small amount of alcohol. |
| Water (H₂O) | Fluorosulfonamide and CO₂ | Readily available and effective. | The reaction is vigorous and produces CO₂ gas. The resulting fluorosulfonamide can sometimes be challenging to separate from the desired product. The amine generated from isocyanate hydrolysis can also react with any remaining FSI to form a urea byproduct. |
| Dilute Aqueous Amine (e.g., NH₄OH) | N-Fluorosulfonylurea | Rapid and effective. | Introduces a urea byproduct that may complicate purification. |
Expert Tip: For most applications, methanol is the preferred quenching agent due to the clean formation of a methyl carbamate derivative that is typically easier to remove during purification than the byproducts from water or amine quenches.
Step-by-Step Protocol for Quenching with Methanol:
-
Cool the Reaction Mixture: Once your reaction is complete (as determined by a suitable monitoring technique like TLC, LC-MS, or NMR), cool the reaction mixture to 0 °C in an ice bath. This helps to control the exothermicity of the quenching reaction.
-
Slow Addition of Methanol: Slowly add an excess of methanol (typically 5-10 equivalents relative to the initial amount of FSI) to the stirred reaction mixture.
-
Stir: Allow the mixture to stir at 0 °C for 15-30 minutes to ensure all residual FSI has been consumed.
-
Proceed to Workup: The quenched reaction mixture is now ready for the workup procedure.
III. Workup Procedures: Isolating Your Product
The workup procedure aims to separate the desired product from the reaction solvent, quenching byproducts, and any other impurities. The stability of the fluorosulfonyl carbamate or urea linkage is a key consideration during this stage.
Q2: What is a general workup procedure for a reaction involving FSI?
A standard aqueous workup is typically effective for isolating neutral fluorosulfonyl carbamates and ureas.
Step-by-Step Aqueous Workup Protocol:
-
Dilution: Dilute the quenched reaction mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with water. This will remove the methanol quenching byproduct (methyl N-fluorosulfonylcarbamate) and other water-soluble impurities.
-
Brine Wash: Perform a subsequent wash with a saturated aqueous solution of sodium chloride (brine). This helps to break up any emulsions and further remove dissolved water from the organic layer.
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
IV. Troubleshooting and FAQs
Q3: My reaction with a primary/secondary aliphatic amine gave a mixture of products. What went wrong?
Direct reaction of FSI with primary and secondary aliphatic amines can often lead to complex mixtures.[1] This is due to the potential for multiple additions and side reactions.
Solution: Consider using a two-step approach where the amine is first converted to a less reactive intermediate before reaction with FSI, or use a milder sulfonating agent if the fluorosulfonyl group is not essential. For direct reactions, careful control of stoichiometry and temperature is crucial.
Q4: I observed a precipitate during my reaction or workup. What is it?
This could be one of several things:
-
Zwitterionic Intermediates: With certain tertiary amines, FSI can form zwitterionic adducts that may precipitate.[1]
-
Insoluble Product: Your desired fluorosulfonyl carbamate or urea may have limited solubility in the reaction solvent.
-
Urea Byproduct: If moisture was present, a disubstituted urea byproduct could have formed and precipitated.
Troubleshooting Steps:
-
Characterize the Precipitate: If possible, isolate and analyze the precipitate by NMR or other spectroscopic methods to determine its identity.
-
Solvent Screening: If the precipitate is your product, you may need to screen for a more suitable reaction solvent.
-
Strictly Anhydrous Conditions: If a urea byproduct is suspected, ensure all reagents and solvents are rigorously dried and the reaction is performed under an inert atmosphere.[2]
Q5: The yield of my reaction is low. What are some common causes?
Low yields in FSI reactions can often be traced back to a few key issues:
| Potential Cause | Troubleshooting Steps |
| Moisture Contamination | Rigorously dry all solvents and reagents. Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[2] |
| Incomplete Reaction | Monitor the reaction closely by TLC or LC-MS to ensure it has gone to completion before quenching. |
| Product Decomposition | The fluorosulfonyl carbamate or urea may be unstable to the reaction or workup conditions. Consider milder conditions or a modified workup. |
| Side Reactions | Re-evaluate the reaction conditions (temperature, stoichiometry, solvent) to minimize the formation of byproducts. |
Q6: How stable are the fluorosulfonyl carbamate and urea products?
The S(VI)-F bond is generally very stable.[1] However, the N-H proton is acidic and can be deprotonated by strong bases, which could lead to decomposition pathways. During a standard aqueous workup, these products are typically stable. Avoid exposing them to strongly basic or acidic conditions for prolonged periods unless a subsequent reaction is intended.
V. Safety First: Handling this compound
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Corrosive and Moisture-Sensitive: FSI is corrosive and reacts violently with water.[2] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Inhalation Hazard: Avoid inhaling the vapors.
-
Storage: Store FSI in a tightly sealed container under an inert atmosphere in a cool, dry place.
By understanding the reactivity of FSI and following these guidelines for quenching, workup, and troubleshooting, you can confidently and safely utilize this powerful reagent in your research and development endeavors.
VI. References
-
Meng, W., Su, Y., He, X., et al. (2022). Fluorosulfuryl Isocyanate Enabled SuFEx Ligation of Alcohols and Amines. National Institutes of Health. Retrieved January 8, 2026, from [Link]
Sources
Technical Support Center: Managing Exothermic Reactions of Fluorosulfonyl Isocyanate (FSI)
This guide is designed for researchers, scientists, and drug development professionals working with Fluorosulfonyl Isocyanate (FSI). FSI is an invaluable reagent due to its high reactivity, but this same property presents significant thermal hazards. This document provides in-depth technical guidance, troubleshooting protocols, and field-proven insights to ensure safe and successful experimentation.
Section 1: Understanding the Hazard - The Intrinsic Reactivity of FSI
This compound (FSO₂NCO) is a potent bis-electrophile. Its reactivity stems from two key features:
-
The Isocyanate Moiety (-NCO): This group is inherently susceptible to nucleophilic attack.
-
The Fluorosulfonyl Group (FSO₂-): This is a powerful electron-withdrawing group that significantly enhances the electrophilicity of the isocyanate carbon.[1] This makes FSI exceptionally reactive towards a wide range of nucleophiles, including alcohols, amines, and even adventitious moisture.
These reactions are often rapid and highly exothermic. Without proper control, the rate of heat generation can quickly exceed the heat removal capacity of the experimental setup, leading to a dangerous, self-accelerating thermal runaway.[2][3] This guide focuses on preventing and managing these exothermic events.
Section 2: Proactive Exotherm Management & Troubleshooting (FAQ)
This section addresses common issues and questions encountered during experiments with FSI in a practical, question-and-answer format.
Initial Setup & Prevention
Q1: What are the most critical parameters to control before starting my reaction with FSI?
A1: Meticulous preparation is the most effective safety measure. Before introducing FSI, you must rigorously control three key areas:
-
Atmosphere: FSI reacts violently with water, producing gas (CO₂) which can pressurize your vessel.[4] All glassware must be oven- or flame-dried, and the reaction must be conducted under a strictly anhydrous, inert atmosphere (e.g., Nitrogen or Argon).[1]
-
Temperature: The initial reaction temperature should be as low as practically feasible to slow the reaction kinetics. Always have a robust cooling bath in place before starting the FSI addition. A simple ice bath may be insufficient; consider a dry ice/acetone bath (-78°C) or a cryocooler for maximum control.
-
Reagent Purity: Ensure all solvents and reagents are anhydrous. Protic impurities (water, alcohols) in your starting materials can initiate an uncontrolled reaction upon FSI addition.
Q2: How do I choose the right solvent to minimize exothermic risk?
A2: Solvent selection is critical for thermal management. An ideal solvent should be:
-
Aprotic and Inert: Must not react with FSI. Avoid alcohols, amines, or water-containing solvents.
-
High Boiling Point: Provides a wider temperature window to operate within and reduces the risk of solvent boiling and vessel pressurization.
-
Good Thermal Conductivity: Helps dissipate heat from the reaction zone to the cooling bath.
Commonly used inert solvents like dichloromethane (DCM) or acetonitrile may have low boiling points, which can be a limitation. Consider higher-boiling alternatives like chlorobenzene or anhydrous ethers (e.g., dioxane) if the chemistry allows. The final choice must be validated on a small scale.
Q3: What is the best way to add FSI to the reaction mixture?
A3: Never add the full charge of FSI at once. The principle is to ensure the rate of addition does not allow heat to accumulate.[3]
-
Slow, Controlled Addition: Use a syringe pump for precise, slow, and consistent addition. This is the most reliable method.
-
Dropping Funnel: If a syringe pump is unavailable, use a pressure-equalizing dropping funnel to add the FSI dropwise.
-
Subsurface Addition: If your setup allows, adding the FSI below the surface of the stirred reaction mixture can improve initial heat dispersion.
-
Monitor Temperature Continuously: The addition rate should be dictated by the internal reaction temperature. If the temperature rises more than a few degrees above the setpoint, stop the addition immediately and allow the system to cool before resuming at a slower rate.
Monitoring & Emergency Response
Q4: What are the early warning signs of a potential runaway reaction?
A4: Vigilance is key. Be alert for:
-
Unexpected Temperature Rise: A sudden, sharp increase in temperature that does not stabilize when addition is stopped is a critical warning sign.[2]
-
Pressure Build-up: Noticeable off-gassing, bubbling, or a rise in pressure on a connected manometer.
-
Color Change or Fume Evolution: Any unexpected change in the reaction's appearance.
-
Boiling of a Low-Boiling Solvent: This indicates a severe loss of thermal control.
Modern laboratories often use reaction calorimeters to quantify heat flow during a reaction, providing precise data on heat evolution and allowing for the calculation of the Maximum Temperature of the Synthesis Reaction (MTSR) in case of a cooling failure.[3][5]
Q5: My reaction temperature is rising uncontrollably. What are the immediate first steps?
A5: Execute your pre-planned emergency response. Time is critical.
-
Stop Reagent Addition: Immediately cease adding FSI.
-
Enhance Cooling: Lower the temperature of your cooling bath if possible (e.g., by adding more dry ice). Ensure the stirrer is functioning correctly to maximize heat transfer.
-
Alert Personnel: Inform colleagues and your lab supervisor immediately. Do not work alone.
-
Prepare for Quench: If the temperature continues to rise despite maximum cooling, you must proceed to an emergency quench.
Q6: What is the recommended procedure for an emergency quench? Which agents should I use or avoid?
A6: The goal of a quench is to rapidly cool and dilute the reaction mixture to stop the self-accelerating process.[2]
AVOID: Never quench with water or other low-boiling point protic solvents (e.g., methanol, ethanol). The reaction with FSI is violently exothermic and liberates large volumes of CO₂ gas, which can cause the vessel to rupture explosively.[4][6]
RECOMMENDED PROCEDURE: Use a pre-chilled, high-boiling point, inert solvent. The choice depends on your reaction scale and chemistry, but a non-reactive hydrocarbon or chlorinated solvent is often suitable. See Protocol 3.2 for a detailed step-by-step guide.
Section 3: Standard Operating Protocols
These protocols provide a framework for safe experimentation. They must be adapted to your specific laboratory conditions and reaction scale.
Protocol 3.1: Recommended Experimental Setup for Reactions with FSI
-
Glassware: Select a round-bottom flask with sufficient headspace (at least 3-4 times the reaction volume). Ensure it has multiple necks to accommodate a thermometer/thermocouple, an inert gas inlet, a stirrer, and the addition funnel/syringe.
-
Inert Atmosphere: Assemble the glassware and flame-dry under vacuum or oven-dry overnight. Cool under a positive pressure of nitrogen or argon. Maintain this inert atmosphere throughout the experiment.
-
Stirring: Use an overhead mechanical stirrer for viscous reactions. For less viscous mixtures, a magnetic stir bar may suffice, but ensure it provides vigorous agitation to prevent localized "hot spots."
-
Temperature Monitoring: Place a calibrated thermometer or thermocouple probe directly into the reaction mixture. The probe should be positioned to avoid contact with the stirrer.
-
Cooling: Position the flask in a cooling bath (e.g., dry ice/acetone) on a lab jack. This allows for rapid removal of the cooling bath if necessary, though this is not a primary means of controlling a runaway.
-
Reagent Addition: Prepare the FSI in a gas-tight syringe for use with a syringe pump or in a pressure-equalizing dropping funnel. The addition line should be placed so the reagent is added directly into the vigorously stirred mixture.
Protocol 3.2: Emergency Quenching of an FSI Runaway Reaction
Prerequisite: This procedure assumes an uncontrolled temperature rise that does not respond to stopping reagent addition and applying maximum cooling. This is a last resort to prevent vessel failure.
-
ALERT & DON PPE: Announce the emergency to lab personnel. Ensure you are wearing full personal protective equipment, including a face shield, safety goggles, and chemical-resistant gloves.[7] Work behind a blast shield.
-
STOP ADDITION & HEATING: Confirm all reagent addition and any heating sources are stopped.
-
CRASH COOL: Add more dry ice or liquid nitrogen carefully to the exterior cooling bath to achieve maximum cooling.
-
PREPARE QUENCH SOLUTION: In a separate, appropriately sized flask, prepare a quench solution. This should be a pre-chilled, high-boiling point, inert solvent (e.g., cold kerosene, chlorobenzene, or a high-boiling point silicone oil). The volume should be large enough to significantly dilute and cool the reaction mixture (e.g., 5-10 times the reaction volume).
-
EXECUTE QUENCH (if safe): If the reaction has not yet escalated to violent boiling or pressurization, and you can do so safely from behind a shield, add the cold quench solution rapidly to the reaction via a cannula or wide-bore tubing. DO NOT add the reaction mixture to the quench solution, as this may be more difficult to control.
-
EVACUATE: Once the quench is complete, or if at any point you feel the situation is unsafe to manage, evacuate the area immediately and follow your institution's emergency procedures.
Section 4: Data & Visual Guides
Table 1: Qualitative Reactivity of Quenching Agents for Isocyanates
| Quenching Agent | Reactivity with -NCO | Gas Evolution | Recommendation | Rationale |
| Water, Alcohols | VIOLENTLY EXOTHERMIC | Yes (CO₂) | AVOID AT ALL COSTS | Extremely dangerous; leads to rapid pressure build-up and potential explosion.[4][6] |
| Primary/Secondary Amines | VERY EXOTHERMIC | No | Avoid for Emergency Quench | Reaction is too fast and exothermic to be a safe emergency quenching agent.[4] |
| High-Boiling Inert Solvents (e.g., Kerosene, Silicone Oil) | None | No | RECOMMENDED | Safely dilutes and absorbs heat without reacting, effectively stopping the runaway.[2] |
| Tertiary Amines | Catalytic | No | Avoid | Can catalyze polymerization or other side reactions, potentially worsening the situation.[4] |
Diagrams
Workflow for Responding to a Temperature Excursion
Caption: Fig 1. Decision workflow for a thermal excursion.
Recommended Experimental Setup
Caption: Fig 2. Recommended setup for FSI reactions.
Section 5: References
-
Santa Cruz Biotechnology. (n.d.). Chlorosulfonyl isocyanate [Safety Data Sheet]. Retrieved from
-
Shellhamer, D. F., et al. (n.d.). Reaction of Chlorosulfonyl Isocyanate (CSI) with Fluorosubstituted Alkenes: Evidence of a Concerted Pathway for Reaction of CSI with Fluorosubstituted Alkenes (Preprint). ResearchGate. Retrieved from [Link]
-
Scribd. (n.d.). Chlorosulfonyl Isocyanate Reactions with Fluoroalkenes. Retrieved from [Link]
-
California Department of Public Health (CDPH). (n.d.). Isocyanates: Working Safely. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Carlo Erba Reagents. (2024). Chlorosulfonyl isocyanate [Safety Data Sheet]. Retrieved from [Link]
-
Safe Work Australia. (n.d.). Guide to Handling Isocyanates. Retrieved from [Link]
-
Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. Retrieved from [Link]
-
Defense Technical Information Center (DTIC). (2010). Reaction of Chlorosulfonyl Isocyanate (CSI) with Fluorosubstituted Alkenes. Retrieved from [Link]
-
precisionFDA. (n.d.). This compound. Retrieved from [Link]
-
Health and Safety Executive. (n.d.). Safe Use of Di-Isocyanates. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Prevent Runaway Chemical Reactions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Quora. (2020). How to slow down a runaway reaction. Retrieved from [Link]
-
Provisco CS. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Isocyanates - Overview. Retrieved from [Link]
-
Gexcon. (n.d.). Runaway Reaction. Retrieved from [Link]
-
MDPI. (2022). Microcalorimetry Techniques for Studying Interactions at Solid–Liquid Interface: A Review. Retrieved from [Link]
-
Google Patents. (n.d.). Method for removing non-reacted isocyanate from its reaction product. Retrieved from
-
Schmidt, M. (2022). Protection of Chemical Reactors Against Exothermal Runaway Reactions with Smart Overpressure Protection Devices. Chemical Engineering Transactions.
-
MDPI. (2022). Calorimetric Measurements of Biological Interactions and Their Relationships to Finite Time Thermodynamics Parameters. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction Calorimetry and UV-Vis Spectrophotometry Integration aimed at Runaway Reaction Early Detection. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 3. mt.com [mt.com]
- 4. ISOCYANATE SOLUTION, FLAMMABLE, POISONOUS, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. researchgate.net [researchgate.net]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. actsafe.ca [actsafe.ca]
Technical Support Center: Purification of Fluorosulfonyl Isocyanate (FSI) Adducts
Welcome to the technical support center for the purification of Fluorosulfonyl Isocyanate (FSI) adducts. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the successful isolation of your target compounds. FSI is a powerful and versatile reagent, and understanding the nuances of its adducts' purification is critical for obtaining high-purity materials for your research.
Introduction to this compound Adducts
This compound (FSI, FSO₂NCO) is a highly reactive dielectrophilic reagent that serves as a valuable linker in synthetic chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals. Its reactions with nucleophiles, such as alcohols and amines, lead to the formation of fluorosulfonyl carbamates and fluorosulfonyl ureas, respectively. These adducts are characterized by the presence of a stable sulfur(VI)-fluoride (S-F) bond, which makes them attractive intermediates in modern organic synthesis, including for SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry.[1][2]
The purification of FSI adducts, however, can present unique challenges due to the reactivity of the starting materials and the physicochemical properties of the products. This guide will address common issues encountered during purification and provide practical, field-proven solutions.
Core Principles of FSI Adduct Purification
Successful purification of FSI adducts hinges on a few core principles that are dictated by the chemistry of FSI and its derivatives.
-
Moisture Sensitivity: FSI is extremely sensitive to moisture.[1][3] All reactions and subsequent manipulations should be performed under strictly anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon).
-
Stability of the S-F Bond: The sulfur-fluoride bond in FSI adducts is remarkably stable compared to the analogous sulfur-chloride bond in adducts of chlorosulfonyl isocyanate (CSI).[1] This stability allows for a wider range of purification techniques.
-
Product Characteristics: FSI adducts, particularly fluorosulfonyl ureas, can be crystalline solids with limited solubility in common organic solvents, which can complicate purification by column chromatography.
Troubleshooting Guide: A-Q&A Approach
This section addresses common problems encountered during the purification of FSI adducts in a question-and-answer format.
Q1: My reaction mixture contains a significant amount of a white, insoluble precipitate. What is it and how do I handle it?
A1: The precipitate is likely your desired fluorosulfonyl urea adduct, which often exhibits low solubility. However, it could also be a symmetrical urea byproduct formed from the reaction of FSI with any residual water in your reaction.
-
Initial Characterization: Before proceeding, it is crucial to verify the identity of the precipitate. A small sample should be isolated and analyzed by techniques such as NMR or LC-MS.
-
Purification Strategy:
-
If the precipitate is the desired product: You can isolate it by filtration and wash it with a suitable solvent to remove soluble impurities. The choice of washing solvent is critical; it should be one in which your product is insoluble but the impurities are soluble.
-
If the precipitate is a byproduct: The purification strategy will depend on the solubility of your desired product. If your product is soluble in the reaction solvent, you can filter off the byproduct and purify the filtrate.
-
Q2: How can I quench the excess FSI in my reaction mixture before workup?
A2: Quenching unreacted FSI is essential to prevent the formation of unwanted byproducts during aqueous workup.
-
Recommended Quenching Agent: The addition of a small amount of a nucleophilic scavenger is the most effective method.
-
Methanol: Adding methanol to the reaction mixture will rapidly convert the remaining FSI into the more stable and easily separable methyl N-(fluorosulfonyl)carbamate.
-
Water: While water can be used, it leads to the formation of fluorosulfonamide, which may be more challenging to separate from your desired product.
-
Q3: My fluorosulfonyl carbamate/urea adduct is an oil and will not crystallize. What are my options for purification?
A3: This is a common challenge. If direct crystallization is unsuccessful, several other purification techniques can be employed.
-
Column Chromatography: This is the most common alternative. However, the choice of stationary and mobile phases is crucial.
-
Stationary Phase: Standard silica gel is often suitable.
-
Mobile Phase: A gradient of non-polar to polar solvents (e.g., hexanes to ethyl acetate) is typically used. The polarity of the eluent should be carefully optimized to achieve good separation.
-
-
Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography (HPLC) can be a powerful tool.
-
Distillation: If your adduct is thermally stable, short-path distillation under high vacuum can be an effective purification method, particularly for removing non-volatile impurities.
Q4: I am having difficulty purifying my FSI adduct by column chromatography. What are some common issues and how can I resolve them?
A4: Challenges in chromatographic purification of FSI adducts can arise from several factors.
-
Poor Solubility: As mentioned, FSI adducts can have low solubility in common chromatography solvents.
-
Solution: You may need to use more polar solvent systems or even a different stationary phase, such as alumina. In some cases, dissolving the crude product in a small amount of a strong solvent like DMF or DMSO and then adsorbing it onto silica gel for dry loading can be effective.
-
-
On-Column Decomposition: While the S-F bond is generally stable, the overall molecule may be sensitive to the acidic nature of silica gel.
-
Solution: You can neutralize the silica gel by pre-treating it with a solution of triethylamine in your mobile phase. Alternatively, using a less acidic stationary phase like neutral alumina can be beneficial.
-
-
Streaking or Tailing of the Product Peak: This can be due to the polar nature of the N-H bond in the adduct.
-
Solution: Adding a small amount of a modifier, such as a few drops of acetic acid or formic acid, to your mobile phase can often improve the peak shape.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a reaction involving FSI?
A1: The most common impurities include:
-
Unreacted Starting Materials: Residual alcohol, amine, or FSI.
-
Hydrolysis Products: Fluorosulfonamide from the reaction of FSI with water.
-
Symmetrical Urea Byproduct: Formed from the reaction of FSI with water, which generates an amine that can then react with another molecule of FSI.
Q2: How can I confirm the purity of my final FSI adduct?
A2: A combination of analytical techniques should be used to confirm the purity of your product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for structural confirmation and purity assessment.
-
Mass Spectrometry (MS): To confirm the molecular weight of your adduct.
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity of your compound.
Q3: What are the safety precautions I should take when working with FSI and its adducts?
A3: FSI is a hazardous substance and should be handled with extreme care in a well-ventilated fume hood.[4] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3] FSI is corrosive and causes severe skin burns and eye damage.[4] It is also harmful if swallowed or inhaled.[4] Refer to the Safety Data Sheet (SDS) for detailed safety information before handling.[3]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis and Purification of a Fluorosulfonyl Carbamate
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, dissolve the alcohol (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Addition of FSI: Cool the solution to 0 °C in an ice bath. Slowly add this compound (1.05 equiv) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, quench any excess FSI by adding a few drops of methanol. Concentrate the reaction mixture under reduced pressure.
-
Purification:
-
Crystallization: If the crude product is a solid, attempt recrystallization from a suitable solvent system (e.g., DCM/hexanes, ethyl acetate/hexanes).
-
Column Chromatography: If the product is an oil or if crystallization is unsuccessful, purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Protocol 2: General Procedure for the Synthesis and Purification of a Fluorosulfonyl Urea
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, dissolve the amine (1.0 equiv) and a non-nucleophilic base such as triethylamine (1.1 equiv) in anhydrous DCM.
-
Addition of FSI: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 equiv) in anhydrous DCM dropwise.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with DCM and wash with a mild aqueous acid (e.g., 1 M HCl) to remove the base, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification:
-
Precipitation/Filtration: If a precipitate forms during the reaction or workup and is identified as the desired product, isolate it by filtration and wash with a suitable solvent.
-
Recrystallization: If the crude product is a solid, recrystallize from an appropriate solvent system.
-
Column Chromatography: If necessary, purify the crude product by flash column chromatography.
-
Visualizing Purification Workflows
Diagram 1: Decision Tree for FSI Adduct Purification
Caption: A decision tree to guide the initial purification strategy for FSI adducts.
Diagram 2: Troubleshooting Column Chromatography
Caption: Troubleshooting common issues encountered during column chromatography of FSI adducts.
References
Sources
- 1. Fluorosulfuryl Isocyanate Enabled SuFEx Ligation of Alcohols and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approaches to access arylfluorosulfates and sulfamoyl fluorides based on sulfur (VI) fluoride exchange (SuFEx) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | CFNO3S | CID 12636793 - PubChem [pubchem.ncbi.nlm.nih.gov]
"Fluorosulfonyl isocyanate" stability in different organic solvents
Technical Support Center: Fluorosulfonyl Isocyanate (FSI)
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction from the Senior Application Scientist
Welcome to the technical support guide for this compound (FSI, FSO₂NCO). As a potent, bifunctional electrophile, FSI has become an invaluable tool in modern synthetic chemistry, most notably for its role as a linker in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1][2] Its unique reactivity profile, stemming from a highly electrophilic isocyanate group and a SuFEx-active sulfonyl fluoride moiety, allows for the rapid and modular construction of complex molecules.[1]
However, this high reactivity necessitates a thorough understanding of its stability, particularly concerning solvent choice. FSI is exceptionally sensitive to moisture and protic functional groups, and its stability can be compromised by seemingly inert solvents if they are not of sufficient purity.[2][3] This guide is designed to provide you with field-proven insights and practical solutions to navigate the challenges of working with FSI, ensuring the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs) on FSI Stability
Q1: What is the general stability of FSI and what are its primary modes of decomposition?
A: this compound is thermally stable, reportedly up to 300 °C, but is highly reactive toward nucleophiles.[1] Its two primary points of reactivity are the carbon of the isocyanate group (-N=C=O) and the sulfur of the sulfonyl fluoride (-SO₂F) group.
-
Isocyanate Reactivity (Primary Concern for Stability): The isocyanate group is extremely electrophilic due to the strong electron-withdrawing effect of the adjacent fluorosulfonyl group.[2] It will react rapidly and exothermically with any nucleophile containing an active hydrogen. The most common cause of decomposition is reaction with trace water, which forms an unstable carbamic acid that quickly decarboxylates to yield fluorosulfonamide and CO₂ gas.[4][5] Reactions with alcohols, primary, or secondary amines are also extremely fast, forming carbamates and ureas, respectively.[1][2][4]
-
Sulfonyl Fluoride Reactivity: The S-F bond is the site of the SuFEx reaction, typically with amines.[1] This bond is significantly more stable to hydrolysis and general decomposition than the S-Cl bond in its more common cousin, chlorosulfonyl isocyanate (CSI), which is a key advantage of FSI.[1][2] Under typical reaction and storage conditions in an anhydrous aprotic solvent, the -SO₂F group is relatively inert until a suitable nucleophile is introduced for the second-stage ligation.
Q2: Which organic solvents are recommended for handling and reacting with FSI?
A: The cardinal rule is that all solvents must be strictly anhydrous and aprotic . The recommended solvents are those that are chemically inert to FSI and can be easily rendered free of water.
-
Recommended:
-
Anhydrous Acetonitrile (MeCN): Often the solvent of choice for reactions involving FSI, as it is polar, aprotic, and effectively solvates the intermediates without participating in the reaction.[1]
-
Anhydrous Dichloromethane (DCM): A common, inert solvent for many organic reactions. It must be fresh and free of acidic impurities or stabilizing agents like methanol.
-
-
Use with Caution:
-
Anhydrous Ethers (THF, Diethyl Ether): While aprotic, ethers must be scrupulously dried and tested for peroxides, which can initiate unwanted side reactions. The Lewis basicity of the ether oxygen could potentially coordinate with the electrophilic sulfur center, although this is not typically a major pathway of decomposition.
-
Anhydrous Aromatic Hydrocarbons (Benzene, Toluene): Suitable for some applications, though the lower polarity may affect reaction rates and solubility. Must be rigorously dried.
-
Anhydrous Chloroform (CHCl₃): Use only stabilizer-free grades. Commercial chloroform is often stabilized with a small percentage of ethanol, which will rapidly consume the FSI.
-
Q3: Which solvents and substances must be strictly avoided?
A: Any substance containing an active hydrogen will react.
-
Not Recommended:
-
Water: Reacts immediately.
-
Alcohols (Methanol, Ethanol, etc.): Reacts instantly to form fluorosulfonyl carbamates.[1][2]
-
Primary and Secondary Amines: React instantly to form fluorosulfonyl ureas.[2]
-
Acetone: While aprotic, its enol form contains a reactive hydroxyl group. It is known to be reactive with the related compound CSI and should be avoided.[6]
-
Acids (e.g., Acetic Acid): Reacts with the isocyanate group.[4]
-
"Wet" or Low-Purity Solvents: Any residual moisture will degrade the reagent.
-
Q4: How should I properly prepare and store solvents for use with FSI?
A: Your experimental success hinges on solvent quality. Standard "anhydrous" solvents from commercial suppliers may still contain enough moisture to cause issues.
-
Drying: For ultimate performance, solvents should be passed through an activated alumina solvent purification system (e.g., a Grignard apparatus). Alternatively, they can be distilled from an appropriate drying agent under an inert atmosphere (e.g., CaH₂ for DCM and acetonitrile; sodium/benzophenone for ethers).
-
Storage: Store freshly purified solvents under an inert atmosphere (argon or nitrogen) over activated 3Å or 4Å molecular sieves. Use a syringe or cannula for transfers to prevent introducing atmospheric moisture.[2]
Q5: I suspect my FSI solution is decomposing. What are the signs?
A: Decomposition can be identified through several observations:
-
Visual Cues: Formation of a white precipitate (often the corresponding urea from reaction with moisture), or evolution of gas (CO₂ bubbles).
-
Pressure Buildup: In a sealed container, the formation of CO₂ from reaction with water can cause a dangerous pressure buildup.[7] Always handle with care and vent containers appropriately.
-
Analytical Evidence:
-
NMR Spectroscopy: In ¹H or ¹⁹F NMR, you will observe the appearance of new peaks and a corresponding decrease in the intensity of the FSI signal over time.
-
IR Spectroscopy: The sharp, strong isocyanate (-NCO) peak around 2250 cm⁻¹ will decrease in intensity, while new peaks corresponding to carbamates or ureas (C=O stretch around 1650-1750 cm⁻¹) may appear.
-
-
Reaction Failure: The most obvious sign is the failure of your subsequent reaction or significantly reduced yields.
Data Presentation: Solvent Compatibility Summary
| Solvent | Category | Rationale & Key Considerations |
| Acetonitrile (CH₃CN) | Recommended | Excellent polar aprotic solvent for FSI reactions. Must be rigorously dried.[1] |
| Dichloromethane (DCM) | Recommended | Common inert, aprotic solvent. Ensure it is anhydrous and free from acidic impurities. |
| Tetrahydrofuran (THF) | Use with Caution | Aprotic, but must be anhydrous and peroxide-free. Its Lewis basicity may influence reactivity. |
| Diethyl Ether (Et₂O) | Use with Caution | Less polar aprotic solvent. Must be anhydrous and peroxide-free. Highly volatile. |
| Toluene / Benzene | Use with Caution | Nonpolar aprotic solvents. Ensure anhydrous conditions. Solubility of reagents may be limited. |
| Chloroform (CHCl₃) | Use with Caution | Must use stabilizer-free grades. Standard grades contain ethanol, which is highly reactive with FSI. |
| Dimethylformamide (DMF) | Use with Caution | Can contain trace amine impurities from degradation. Use only high-purity, anhydrous grades. |
| Dimethyl Sulfoxide (DMSO) | Use with Caution | Highly polar and hygroscopic. Must be rigorously dried. Difficult to remove under vacuum. |
| Alcohols (MeOH, EtOH, etc.) | Not Recommended | Protic. Reacts instantly with the isocyanate group to form carbamates.[1][2][5] |
| Water (H₂O) | Not Recommended | Extremely reactive. FSI is highly moisture-sensitive.[2][6] |
| Primary/Secondary Amines | Not Recommended | Protic. React instantly with the isocyanate group to form ureas.[2][4] |
| Acetone / MEK | Not Recommended | Enolizable ketones can react. Known to be incompatible with the related CSI.[6] |
Troubleshooting and Experimental Workflows
Troubleshooting Guide for FSI Reactions
This workflow helps diagnose common issues encountered when using FSI, with a focus on stability-related problems.
Caption: Troubleshooting workflow for FSI reactions.
Experimental Protocol: Assessing FSI Stability in an Organic Solvent via ¹⁹F NMR
This protocol provides a quantitative method to evaluate the stability of FSI in a solvent of your choice. ¹⁹F NMR is ideal due to its high sensitivity and the simple, clean signal of the -SO₂F group.
Objective: To determine the half-life or percentage decomposition of FSI in a candidate solvent over a 24-hour period at room temperature.
Materials:
-
This compound (FSI)
-
High-purity, anhydrous candidate solvent
-
An inert internal standard (e.g., trifluorotoluene)
-
NMR tubes equipped with J. Young valves or septa
-
Gas-tight syringes
-
Inert atmosphere glovebox or Schlenk line
-
NMR spectrometer
Methodology:
-
Preparation (Strict Inert Atmosphere): All steps must be performed in a glovebox or using a Schlenk line with oven-dried glassware.
-
Prepare Stock Solution: In a volumetric flask, prepare a stock solution of the internal standard (e.g., 50 mM trifluorotoluene) in the candidate solvent.
-
Sample Preparation:
-
Dispense 500 µL of the internal standard stock solution into a clean, dry NMR tube.
-
Using a gas-tight syringe, carefully add a precise volume of FSI (e.g., 5 µL, ~0.07 mmol) to the NMR tube. The final concentration should be around 100-150 mM.
-
Seal the NMR tube immediately. Mix gently by inverting the tube.
-
-
NMR Analysis:
-
Acquire an initial ¹⁹F NMR spectrum immediately (t=0). Record the integration of the FSI peak and the internal standard peak. The ratio of these integrals will be your baseline.
-
Store the NMR tube at a constant room temperature, protected from light.
-
Acquire subsequent ¹⁹F NMR spectra at regular intervals (e.g., 1, 4, 8, and 24 hours).
-
-
Data Analysis:
-
For each time point, calculate the ratio of the FSI integral to the internal standard integral.
-
Normalize this ratio to the t=0 value to determine the percentage of FSI remaining.
-
Plot % FSI remaining vs. time to visualize the stability profile.
-
Safety Precautions:
-
This compound is highly corrosive, moisture-sensitive, and a potent respiratory sensitizer.[8] It causes severe skin burns and eye damage.[8]
-
Always handle FSI in a well-ventilated chemical fume hood, using appropriate personal protective equipment (PPE), including butyl rubber gloves, a lab coat, and chemical safety goggles.[9]
-
All manipulations must be carried out under a strictly anhydrous, inert atmosphere to prevent violent reactions and reagent decomposition.[2][6]
References
-
Qin, W., et al. (2022). Fluorosulfuryl Isocyanate Enabled SuFEx Ligation of Alcohols and Amines. Angewandte Chemie International Edition. [Link]
-
ResearchGate. (n.d.). Reaction of Chlorosulfonyl Isocyanate with Fluorosubstituted Alkenes Evidence of a Concerted Pathway | Request PDF. ResearchGate. [Link]
-
Shellhamer, D. F., et al. (2010). Reaction of Chlorosulfonyl Isocyanate (CSI) with Fluorosubstituted Alkenes. DTIC. [Link]
-
ResearchGate. (n.d.). Recent advances in the chemistry of chlorosulfonyl isocyanate: a review. ResearchGate. [Link]
-
ResearchGate. (n.d.). Reaction of Chlorosulfonyl Isocyanate (CSI) with Fluorosubstituted Alkenes: Evidence of a Concerted Pathway for Reaction of CSI with Fluorosubstituted Alkenes (Preprint). ResearchGate. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
RSC Publishing. (n.d.). Recent advances in reactions of aryl sulfonyl isocyanates. Organic & Biomolecular Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Organic Syntheses. (n.d.). β-LACTAM-N-SULFONYL CHLORIDE: 4-ACETOXY-2-AZETIDINONE-1-SULFONYL CHLORIDE. Organic Syntheses. [Link]
-
precisionFDA. (n.d.). This compound. precisionFDA. [Link]
-
ResearchGate. (n.d.). Reaction of isocyanates with alcohols. ResearchGate. [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Chart. Cole-Parmer. [Link]
-
ResearchGate. (n.d.). Reactions of isocyanate with water (a), amine (b), urea (c), urethane (d), and carboxylic acid (e). ResearchGate. [Link]
-
Patsnap. (2025). How to Enhance Isocyanate Storage and Handling Safety?. Patsnap Eureka. [Link]
-
Patsnap. (2025). How to Safely Handle Isocyanates?. Patsnap Eureka. [Link]
-
Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. Safe Work Australia. [Link]
Sources
- 1. Fluorosulfuryl Isocyanate Enabled SuFEx Ligation of Alcohols and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. ISOCYANATE SOLUTION, POISONOUS, FLAMMABLE, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 8. This compound | CFNO3S | CID 12636793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. How to Enhance Isocyanate Storage and Handling Safety? [eureka.patsnap.com]
SuFEx Reactions with Fluorosulfonyl Isocyanate: A Technical Support Guide
Welcome to the technical support center for Sulfur(VI) Fluoride Exchange (SuFEx) reactions utilizing Fluorosulfonyl Isocyanate (FSI). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common pitfalls associated with this powerful bis-electrophilic linker. As Senior Application Scientists, we have compiled this resource based on established protocols and field-proven insights to ensure the success of your experiments.
I. Understanding the Reagent: this compound (FSI)
This compound (FSO₂NCO) is a highly versatile reagent in SuFEx chemistry, prized for its ability to act as a bridge between two different nucleophiles, typically an alcohol or phenol followed by an amine.[1] This is possible due to its two distinct electrophilic sites: the highly reactive isocyanate carbon and the more stable sulfuryl fluoride hub. The general reaction scheme involves a two-step process:
-
Step 1: Carbamate Formation. The isocyanate group reacts readily with alcohols or phenols to form a stable fluorosulfonyl carbamate intermediate. This reaction is often fast and proceeds in nearly quantitative yields.[1]
-
Step 2: SuFEx Ligation. The resulting S(VI)-F bond of the carbamate can then be subjected to a nucleophilic substitution by an amine, displacing the fluoride and forming the final S-N linkage.
The S(VI)-F bond's inherent stability, until activated for the second step, is a cornerstone of SuFEx chemistry.[1] The fluorosulfonyl carbamate adducts are notably more stable than their chlorosulfonyl counterparts derived from chlorosulfonyl isocyanate (CSI).[1]
II. Troubleshooting Guide: Common Pitfalls and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles.
Issue 1: Low or No Yield of the Fluorosulfonyl Carbamate (Step 1)
Question: I am reacting my alcohol/phenol with FSI, but I am observing a low yield of the desired fluorosulfonyl carbamate. What could be the issue?
Answer: A low yield in the first step of the reaction is often attributable to the quality of the reagents and the reaction conditions. Here are the most common culprits and their solutions:
-
Moisture Contamination: FSI is extremely sensitive to moisture.[1][2] Any water present in the reaction will lead to its rapid hydrolysis. The hydrolysis of the isocyanate group initially forms an unstable carbamic acid, which then decarboxylates to produce fluorosulfonamide. This primary amine by-product can then react with another molecule of FSI to form a urea by-product, consuming your reagent and complicating purification.[3][4]
Troubleshooting Protocol: Ensuring Anhydrous Conditions
-
Solvent Purity: Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves.
-
Glassware: Oven-dry all glassware immediately before use and allow it to cool in a desiccator or under a stream of inert gas.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Reagent Quality: Ensure your alcohol or phenol substrate is dry. If necessary, dry it by azeotropic distillation with toluene or by storing it over a desiccant.
-
-
Substrate Reactivity: While FSI is highly reactive, sterically hindered alcohols or phenols may react more slowly.[5]
Solution:
-
Increase Reaction Time/Temperature: For hindered substrates, you may need to extend the reaction time or gently warm the reaction mixture. Monitor the reaction progress by TLC or LC-MS to determine the optimal conditions.
-
Catalyst: While often not necessary for the first step, a non-nucleophilic base could potentially facilitate the reaction with very hindered or acidic phenols. However, this should be approached with caution to avoid side reactions.
-
Issue 2: Formation of Multiple Products in Reactions with Aliphatic Amines
Question: When I try to directly react FSI with a primary or secondary aliphatic amine to form a fluorosulfonyl urea, I get a complex mixture of products. Why is this happening?
Answer: This is a known complication with FSI. While anilines (aromatic amines) generally react cleanly with FSI to provide the expected fluorosulfonyl ureas, primary and secondary aliphatic amines often lead to mixtures.[1]
Causality: The reasons for this are multifaceted and can include:
-
Over-reaction: The initial urea product still possesses an acidic N-H proton, which can be deprotonated, leading to further reactions.
-
Side Reactions with the Sulfonyl Group: The amine can potentially react at the sulfur center, though this is less common in the initial reaction.
-
Zwitterion Formation with Tertiary Amines: If your aliphatic amine contains a tertiary amine moiety, it can react with FSI to form a zwitterionic intermediate which can lead to dimerization or polymerization.[1]
Recommended Protocol: The Two-Step Approach
For aliphatic amines, it is highly recommended to follow the two-step ligation process:
-
First, react FSI with an alcohol (e.g., methanol) to form the stable methyl fluorosulfonyl carbamate.
-
Then, react this intermediate with your aliphatic amine in the second step to form the desired product. This sequential approach provides much cleaner reactions and higher yields.[1]
III. Frequently Asked Questions (FAQs)
Q1: What is the difference in reactivity between this compound (FSI) and Chlorosulfonyl Isocyanate (CSI)?
A1: FSI and CSI are closely related reagents, but they have key differences in reactivity and the stability of their products. FSI generally reacts a little more slowly than CSI.[1] However, the key advantage of FSI lies in the enhanced stability of its products. The N-sulfonyl fluorides formed from FSI are significantly more stable towards hydrolysis and heat compared to the N-sulfonyl chlorides derived from CSI.[1] This makes FSI-derived intermediates easier to handle and purify, and more robust for subsequent reactions.
Q2: My fluorosulfonyl carbamate intermediate appears to be unstable during purification on silica gel. What should I do?
A2: While generally stable, some fluorosulfonyl carbamates can be sensitive to the acidic nature of standard silica gel. If you observe degradation on your TLC plate or during column chromatography, consider the following:
-
Neutralized Silica Gel: Deactivate the silica gel by treating it with a base, such as triethylamine, before preparing your column.
-
Alternative Stationary Phases: Consider using a more inert stationary phase like alumina (basic or neutral) or Celite.
-
Non-chromatographic Purification: If possible, try to purify the product by crystallization or precipitation. For instance, if your substrate contains a tertiary amine, the resulting zwitterionic carbamate may precipitate from the reaction mixture, allowing for simple filtration.[1]
Q3: The protocol for the second step (amine ligation) mentions using "on water" conditions. This seems counterintuitive for a moisture-sensitive group. Can you explain?
A3: The "on water" condition for the second step of the SuFEx ligation is a fascinating and highly effective phenomenon.[1][6][7] While the initial FSI reagent is moisture-sensitive, the fluorosulfonyl carbamate intermediate is significantly more stable. The reaction between the fluorosulfonyl carbamate and the amine often proceeds with the best yields when performed in a biphasic system with water, or even in pure water.[1] The exact mechanism is a subject of ongoing research, but it is believed that the interface between the organic and aqueous phases plays a crucial role in catalysis, potentially by organizing the reactants and facilitating proton transfer.[7] This "on water" reactivity is a powerful feature of SuFEx chemistry, highlighting the robustness of the S(VI)-F bond in the intermediate.
Q4: How should I properly store and handle this compound?
A4: Due to its reactivity and moisture sensitivity, proper storage and handling of FSI are critical for its longevity and for ensuring safety.
| Parameter | Recommendation | Rationale |
| Storage | Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place. | To prevent hydrolysis from atmospheric moisture. |
| Handling | Always handle FSI in a well-ventilated fume hood. Use dry syringes and needles for transfers. | FSI is corrosive and lachrymatory. Inhalation should be avoided. |
| Personal Protective Equipment (PPE) | Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves. | To protect from skin and eye contact. |
IV. Visualizing the Workflow and Pitfalls
To aid in understanding the experimental workflow and potential troubleshooting paths, the following diagrams are provided.
General Reaction Workflow
Caption: Standard two-step workflow for SuFEx reactions using FSI.
Troubleshooting Logic Diagram
Caption: Troubleshooting flowchart for common FSI reaction issues.
References
-
Gao, B., et al. (2021). Fluorosulfuryl Isocyanate Enabled SuFEx Ligation of Alcohols and Amines. Angewandte Chemie International Edition, 60(39), 21195-21199*. [Link]
- O'Brien, P. J. (1967). Process for preparing halosulfonyl isocyanates.
-
Bertram, J., et al. (2024). Desmethyl SuFEx-IT: SO2F2-Free Synthesis and Evaluation as a Fluorosulfurylating Agent. The Journal of Organic Chemistry. [Link]
-
Appel, R., & Montenarh, M. (1977). Additionsreaktionen vonN,N-Dialkylsulfamiden, tertiären Aminen und Phosphinen mit Fluorsulfonylisocyanat. Chemische Berichte, 110(6), 2368-2374*. [Link]
-
Bertram, J., et al. (2024). Desmethyl SuFEx-IT: SO2F2-Free Synthesis and Evaluation as a Fluorosulfurylating Agent. The Journal of Organic Chemistry, 89(6), 3568–3573*. [Link]
-
Sun, S., et al. (2021). Fluorosulfuryl Isocyanate Enabled SuFEx Ligation of Alcohols and Amines. Angewandte Chemie International Edition. [Link]
-
Li, G., et al. (2024). Hexafluoroisopropyl N-Fluorosulfonyl Carbamate: Synthesis and Its Facile Transformation to Sulfamoyl Ureas. The Journal of Organic Chemistry. [Link]
-
Yan, Z.-M., et al. (2023). SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. ACS Catalysis, 13(22), 14503–14512*. [Link]
-
Wang, P., et al. (2021). A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. Angewandte Chemie International Edition, 60(13), 7397-7404*. [Link]
-
Gao, B., et al. (2021). Fluorosulfuryl Isocyanate Enabled SuFEx Ligation of Alcohols and Amines. Angewandte Chemie International Edition. [Link]
-
Wang, P., et al. (2020). A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. Request PDF. [Link]
-
Stavber, S., & Zupan, M. (2001). The effect of the reaction conditions on the course of the reactions of hindered phenols with N-F reagents. ARKIVOC. [Link]
-
Wu, P., et al. (2021). SuFExable Isocyanides for Ugi Reaction: Facile Synthesis of Sulfonyl Fluoro Peptides. Organic Letters, 23(1), 163-168*. [Link]
-
Moses, J. E., & Sharpless, K. B. (2023). Sulfur fluoride exchange. Nature Reviews Methods Primers, 3(1), 1-21*. [Link]
-
Romkes, M., et al. (2024). SuFEx Reactions When Shaken Not Stirred. Chemistry–A European Journal. [Link]
-
precisionFDA (n.d.). This compound. [Link]
-
Ivanova, E. V., & Muchall, H. M. (2007). Hydrolysis of N-sulfinylamines and isocyanates: a computational comparison. The Journal of Physical Chemistry A, 111(42), 10824–10833*. [Link]
-
Dong, J., et al. (2018). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Journal of the American Chemical Society, 140(8), 2959–2966*. [Link]
-
Tom-Moy, M., et al. (2005). A water-stable protected isocyanate glass array substrate. Analytical Biochemistry, 346(2), 243–253*. [Link]
-
ResearchGate (2018). Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines?. [Link]
-
Chemistry King (2020, March 26). Hydrolysis of isocyanate. [Link]
-
Reddit (2021, April 14). Isocyanate Stability and precipitate formation. [Link]
-
ResearchGate (n.d.). Hydrolysis reaction of isocyanate. [Link]
-
Kasi, R. M., et al. (1998). Effects of Si-functional isocyanate on the stability of oil-in-water emulsion with and without a carbon functional isocyanate. Journal of Colloid and Interface Science, 205(1), 129–134*. [Link]
-
Huntsman (2005, September 26). Bridging The Gap Between Primary Amines And Hydroxyl Reactivity. [Link]
-
Yang, S., et al. (2020). Synthesis of water-soluble highly blocked (≥ 98%) isophorone diisocyanate using NaHSO3 and its effects on paper properties. BioResources, 15(3), 5035-5047*. [Link]
-
ResearchGate (n.d.). Reaction of Isocyanates with amines. [Link]
-
Naidu, S. K. (1964). A thesis on the kinetics of the reaction between phenyl isocyanate and aniline. [Link]
-
Wicks, Z. W., et al. (2006). The reaction of o-hydroxybenzyl alcohol with phenyl isocyanate in polar solvents. Progress in Organic Coatings, 57(3), 223-231*. [Link]
Sources
- 1. Fluorosulfuryl Isocyanate Enabled SuFEx Ligation of Alcohols and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Selectivity in Fluorosulfonyl Isocyanate (FSI) Chemistry
Welcome to the technical support guide for Fluorosulfonyl Isocyanate (FSI, FSO₂NCO). This resource is designed for researchers, medicinal chemists, and drug development professionals who are leveraging the unique capabilities of FSI in their synthetic workflows. As a powerful bis-electrophilic linker, FSI offers remarkable versatility, but its high reactivity demands precise control to achieve desired outcomes. This guide provides in-depth, field-proven insights to help you navigate experimental challenges, improve reaction selectivity, and troubleshoot common issues.
Core Principles of FSI Reactivity
Understanding the dual electrophilic nature of this compound is fundamental to controlling its reaction selectivity. The molecule contains two distinct reactive sites: the highly electrophilic carbon of the isocyanate group and the sulfur atom of the fluorosulfonyl group.
The strong electron-withdrawing nature of the fluorosulfonyl group significantly enhances the electrophilicity of the adjacent isocyanate carbon, making it exceptionally reactive towards nucleophiles like alcohols and amines.[1][2] This allows for rapid and often quantitative formation of fluorosulfonyl carbamates and ureas.[2] The second site, the sulfur (VI) center, enables subsequent Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry reactions, making FSI an invaluable tool for modular synthesis in drug discovery.[1][3]
Caption: Reactivity of FSI with common nucleophiles.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, storage, and safety of FSI.
Q1: What are the primary hazards associated with this compound?
A1: FSI is a hazardous chemical that must be handled with extreme care. It is moisture-sensitive, corrosive, and a respiratory and skin sensitizer.[1][3][4] Inhalation may cause allergy or asthma-like symptoms, and direct contact can lead to severe skin burns and eye damage.[4] All manipulations must be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (thin latex gloves are unsuitable), safety goggles, a face shield, and a lab coat.[5]
Q2: How should I properly store FSI?
A2: FSI is highly sensitive to moisture.[1][3] It reacts with water to produce carbon dioxide, which can lead to a dangerous pressure buildup in sealed containers.[6] Therefore, it must be stored under a dry, inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[2] For long-term storage, refrigeration in a dry environment is recommended to minimize degradation.[7][8]
Q3: What is the thermal stability of FSI?
A3: FSI is thermally stable up to 300 °C.[3] However, heating should be controlled, as isocyanates, in general, can polymerize at elevated temperatures or decompose to produce toxic fumes.[5][6]
Q4: Can I use common solvents for my FSI reactions?
A4: Yes, but the choice of solvent is critical and must be strictly anhydrous. Protic solvents like alcohols will react directly with FSI and cannot be used unless they are the intended reagent. Common choices include anhydrous acetonitrile, dichloromethane (DCM), and tetrahydrofuran (THF). Always use freshly dried solvents to prevent hydrolysis of the FSI.
Troubleshooting Guide: Improving Reaction Selectivity
This guide provides solutions to specific experimental challenges you may encounter.
Problem 1: My reaction with a primary or secondary aliphatic amine is messy and gives a mixture of products.
Question: I'm trying to synthesize a fluorosulfonyl urea by reacting FSI directly with my primary aliphatic amine, but I'm getting poor yields and multiple spots on my TLC. What is happening?
Answer:
-
Probable Cause: The direct reaction of FSI with primary and secondary aliphatic amines is often problematic and leads to mixtures.[3] This is because the initially formed fluorosulfonyl urea is acidic and can react further, or the amine can attack the sulfonyl group, leading to side reactions.
-
Proposed Solution & Scientific Rationale: A more reliable and selective method is a two-step "carbamate transfer" strategy.[3][9]
-
Step 1: Form a Zwitterionic Intermediate. First, react FSI with a suitable tertiary amine (e.g., DABCO, quinuclidine) in an aprotic solvent like acetonitrile. This rapidly forms a stable zwitterionic adduct.[3] This adduct acts as a carrier, effectively "taming" the reactivity of the FSI.
-
Step 2: Amine Addition. In a second step, add your primary or secondary aliphatic amine to the solution containing the zwitterionic intermediate. The amine will then displace the tertiary amine in a clean carbamate group transfer event to yield the desired fluorosulfonyl urea with much higher selectivity and yield.[3]
-
Caption: Contrasting direct vs. two-step amination strategies.
Problem 2: The reaction with my alcohol substrate is sluggish or gives a low yield.
Question: I'm reacting FSI with a sterically hindered secondary alcohol, and the reaction is not going to completion. How can I drive it forward?
Answer:
-
Probable Cause: While FSI is highly reactive with primary and secondary alcohols, extreme steric hindrance can slow the reaction.[3] Another common cause is the deactivation of FSI due to trace amounts of water in the reagents or solvent, or an insufficient amount of FSI.
-
Proposed Solutions & Scientific Rationale:
-
Ensure Anhydrous Conditions: Rigorously dry all glassware, solvents, and the alcohol substrate. Even small amounts of water can consume the FSI. Use of molecular sieves in the reaction vessel can be beneficial.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of FSI to compensate for any minor hydrolysis and to drive the reaction to completion.
-
Temperature Control: The reaction is typically very fast, even at 0 °C or in cold acetonitrile.[3] For a sluggish reaction, allowing the mixture to slowly warm to room temperature may be sufficient. Avoid excessive heating, which can promote side reactions.
-
Catalysis (Use with Caution): While FSI reactions with alcohols generally do not require a catalyst due to the highly activated isocyanate,[3] in very challenging cases, a non-nucleophilic base could be considered. However, this can complicate the reaction profile. Standard isocyanate alcoholysis reactions can be catalyzed by tertiary amines or organotin compounds, but these may lead to zwitterion formation or other side reactions with FSI.[10] This should be a last resort and carefully optimized.
-
Problem 3: How do I achieve selectivity for an alcohol in the presence of an amine?
Question: My substrate contains both a primary alcohol and a secondary aniline moiety. I want to selectively form the fluorosulfonyl carbamate at the alcohol. Is this possible?
Answer:
-
Probable Cause: Both alcohols and anilines react with FSI. However, their relative nucleophilicity and reaction kinetics can be exploited to achieve selectivity. The reaction of FSI with alcohols is exceptionally fast and clean, often completing within minutes at low temperatures.[3] The direct reaction with anilines also works well but may have different kinetics.[3]
-
Proposed Solution & Scientific Rationale: Kinetic control is the key to achieving selectivity.
-
Low Temperature: Perform the reaction at a low temperature (e.g., -20 °C to 0 °C). The activation energy for the alcoholysis is generally very low. By keeping the temperature down, you can favor the faster reaction (alcoholysis) while disfavoring the potentially slower reaction with the aniline.
-
Controlled Addition: Use a syringe pump to slowly add a stoichiometric amount (1.0 equivalent) of FSI to a solution of your substrate. This prevents a localized excess of FSI that could lead to non-selective reactions.
-
Monitoring: Closely monitor the reaction by TLC or rapid LC-MS analysis. Quench the reaction as soon as the starting material (the bifunctional substrate) is consumed to prevent subsequent reaction at the aniline site.
-
| Parameter | Condition for Alcohol Selectivity | Rationale |
| Temperature | Low (-20 °C to 0 °C) | Exploits differences in reaction kinetics; the alcohol reaction is extremely fast even when cold.[3] |
| Stoichiometry | 1.0 - 1.05 eq. FSI | Minimizes excess reagent that could react with the less reactive amine group. |
| Addition Rate | Slow, controlled addition | Prevents high local concentrations of FSI, reducing the chance of side reactions. |
| Solvent | Anhydrous Aprotic (e.g., ACN, DCM) | Ensures FSI stability and does not participate in the reaction. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Fluorosulfonyl Carbamate
This protocol describes the highly selective reaction of FSI with an alcohol.
-
Preparation: Under an inert atmosphere of nitrogen or argon, add the alcohol substrate (1.0 mmol) to a flame-dried flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous acetonitrile (0.1 M concentration) and cool the solution to 0 °C in an ice bath.
-
FSI Addition: While stirring, add this compound (1.1 mmol, 1.1 eq.) dropwise to the cold solution.
-
Reaction: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 15-30 minutes.
-
Workup: Once the starting material is consumed, carefully quench the reaction by adding a small amount of saturated aqueous sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Protocol 2: Two-Step Procedure for Selective Amination via Carbamate Transfer
This protocol is recommended for primary and secondary aliphatic amines.[3]
-
Adduct Formation (Step 1): In a flame-dried flask under an inert atmosphere, dissolve the tertiary amine (e.g., DABCO, 1.0 mmol) in anhydrous acetonitrile. Cool the solution to 0 °C. Add this compound (1.0 mmol) dropwise. Stir for 10 minutes at 0 °C to allow for the complete formation of the zwitterionic adduct.
-
Amine Addition (Step 2): To the suspension of the zwitterionic adduct, add a solution of the primary or secondary aliphatic amine (1.0 mmol) in anhydrous acetonitrile.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Workup & Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by column chromatography to yield the desired fluorosulfonyl urea.
References
-
Zhang, J., et al. (2022). Fluorosulfuryl Isocyanate Enabled SuFEx Ligation of Alcohols and Amines. Angewandte Chemie International Edition. [Link]
-
Safe Work Australia. (2013). GUIDE TO HANDLING ISOCYANATES. [Link]
-
Transport Canada. (2022). Isocyanates – A family of chemicals. [Link]
-
California Department of Public Health. (2014). Isocyanates: Working Safely. [Link]
-
Shellhamer, D. F., et al. (2010). Reaction of Chlorosulfonyl Isocyanate (CSI) with Fluorosubstituted Alkenes: Evidence of a Concerted Pathway. ResearchGate. [Link]
-
National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 12636793. [Link]
-
Occupational Safety and Health Administration. Isocyanates - Overview. [Link]
-
Si, Y.-X., et al. (2020). Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. Organic Letters. [Link]
-
Dong, J., et al. (2022). Fluorosulfuryl Isocyanate Enabled SuFEx Ligation of Alcohols and Amines. ResearchGate. [Link]
-
Zhou, Y., et al. (2024). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound (EVT-3104351) | 1495-51-8 [evitachem.com]
- 3. Fluorosulfuryl Isocyanate Enabled SuFEx Ligation of Alcohols and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CFNO3S | CID 12636793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 6. Isocyanates – A family of chemicals [tc.canada.ca]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. reaxis.com [reaxis.com]
Technical Support Center: Catalyst Selection for Fluorosulfonyl Isocyanate (FSI) Mediated Transformations
Welcome to the technical support center for Fluorosulfonyl Isocyanate (FSI) mediated transformations. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the unique reactivity of FSI. As a highly electrophilic building block, FSI is a powerful tool for introducing the fluorosulfonyl group, particularly in the context of SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry.[1] However, its high reactivity necessitates careful control to achieve desired outcomes, and catalysis is often the key to unlocking its full potential in a selective and efficient manner.
This document moves beyond simple protocols to explain the fundamental principles behind catalyst selection, helping you troubleshoot common issues and optimize your reaction conditions with a rational, science-first approach.
Section 1: Foundational Principles & FAQs
This section addresses the core concepts of FSI reactivity and the role of catalysis.
Q1: Why is this compound (FSI) so reactive, and why would I need a catalyst?
A1: The exceptional reactivity of FSI stems from the potent electron-withdrawing power of the fluorosulfonyl group (-SO₂F) attached to the isocyanate (-N=C=O) nitrogen.[1] This group significantly depletes electron density from the isocyanate carbon, making it an extremely "hot" electrophile, far more reactive than typical alkyl or aryl isocyanates.
While this intrinsic reactivity is advantageous for reactions with strong nucleophiles (e.g., primary amines, unhindered alcohols), it can be insufficient for transformations involving weaker nucleophiles such as hindered alcohols, phenols, or electronically deactivated amines. In these cases, a catalyst is essential to further enhance the electrophilicity of the FSI, thereby lowering the activation energy of the reaction.
The goal of catalysis in this context is to accelerate the desired transformation without promoting side reactions, such as the dimerization or trimerization of the isocyanate or, more commonly, its reaction with trace moisture.[2]
Q2: What is the general mechanistic principle behind catalysis in FSI reactions?
A2: Most catalysts employed in FSI transformations function as Lewis acids or, in some cases, Brønsted acids . The underlying principle is the activation of the isocyanate carbonyl group.
-
Lewis Acid Catalysis: A Lewis acid (LA) coordinates to the lone pair of electrons on the carbonyl oxygen of the isocyanate. This coordination polarizes the C=O bond, withdrawing even more electron density from the adjacent carbon atom. This makes the carbon atom significantly more electrophilic and thus more susceptible to attack by a weak nucleophile.
Below is a diagram illustrating this general activation mechanism.
Caption: General mechanism of Lewis Acid (LA) activation of FSI for nucleophilic attack.
-
Brønsted Acid Catalysis: Strong Brønsted acids can protonate the isocyanate, which also increases its electrophilicity, although this is a less common strategy for FSI due to the availability of highly effective Lewis acids. Computational studies on other isocyanates have shown that acids can effectively lower the activation energy for urethane formation.[3]
Section 2: Catalyst Selection Guide
Choosing the right catalyst is critical and depends heavily on the nucleophile's reactivity and the overall substrate tolerance.
Q3: What are the primary classes of catalysts for FSI transformations and when should I use them?
A3: The choice of catalyst can be broadly categorized based on the nature of the nucleophile.
| Catalyst Class | Examples | Typical Use Case | Rationale |
| None | - | Primary amines, unhindered primary & secondary alcohols. | The intrinsic reactivity of FSI is sufficient for strong, unhindered nucleophiles. Adding a catalyst is unnecessary and may increase the risk of side reactions. |
| Weak Lewis Acids | MgCl₂, ZnCl₂, Cu(OTf)₂ | Hindered secondary alcohols, electron-deficient anilines. | These catalysts provide a moderate boost in reactivity, sufficient to overcome moderate steric hindrance or electronic deactivation without being overly aggressive. |
| Strong Lewis Acids | Sc(OTf)₃, Yb(OTf)₃, Hf(N(SO₂C₈F₁₇)₂)₄ | Tertiary alcohols, hindered phenols, very weakly nucleophilic substrates. | Required for activating FSI towards very weak or sterically demanding nucleophiles.[4][5] Caution is advised as they are highly sensitive to moisture and can promote substrate degradation. |
| Organocatalysts | 4-DMAP (nucleophilic), DBU (basic) | Specialized applications requiring non-metal catalysis. | A nucleophilic catalyst like DMAP can form a highly reactive acylpyridinium intermediate. A basic catalyst like DBU activates the nucleophile by deprotonation, increasing its nucleophilicity. |
The following workflow provides a general decision-making framework for catalyst selection.
Caption: Decision workflow for selecting a catalyst class for FSI transformations.
Section 3: Troubleshooting Common Issues
Even with careful planning, experimental challenges can arise. This section addresses the most common problems encountered during FSI reactions.
Q4: My reaction is sluggish, and upon workup, I isolate a significant amount of a white, insoluble precipitate. What is happening?
A4: This is the most classic and frequent issue when working with FSI and other isocyanates. The white precipitate is almost certainly a disubstituted urea byproduct.[2] This problem is caused by trace amounts of water in your reaction system.
Causality:
-
FSI is highly sensitive to moisture.[1] It reacts rapidly with water to form an unstable fluorosulfonyl carbamic acid.
-
This carbamic acid intermediate immediately decomposes, releasing carbon dioxide (which may be observed as slight bubbling or foaming) and forming fluorosulfonamide (FSO₂NH₂).[2]
-
The newly formed fluorosulfonamide is a nucleophile and can attack a second molecule of FSI, resulting in the formation of N,N'-bis(fluorosulfonyl)urea, which is often a stable, insoluble solid.
This side reaction consumes two equivalents of your valuable FSI for every one equivalent of water, drastically reducing your yield and complicating purification.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Urethane Synthesis in the Presence of Organic Acid Catalysts—A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Fluorous Lewis Acid-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of fluorous Lewis acid-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Temperature Control in Fluorosulfonyl Isocyanate (FSI) Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fluorosulfonyl Isocyanate (FSI). This guide is designed to provide in-depth technical assistance and troubleshooting advice for managing the thermal properties of FSI reactions. As a highly reactive electrophile, precise temperature control is paramount to ensure reaction success, selectivity, and, most importantly, safety. This document will provide you with the expertise and field-proven insights necessary to handle this versatile reagent with confidence.
I. Understanding the Thermal Profile of FSI Reactions
This compound (FSI, FSO₂NCO) is a powerful reagent, prized for its ability to readily form fluorosulfonyl carbamates and ureas.[1] This high reactivity stems from the potent electron-withdrawing effect of the fluorosulfonyl group, which makes the isocyanate carbon exceptionally electrophilic.[1] Consequently, reactions with nucleophiles such as alcohols and amines are typically rapid and highly exothermic.
While FSI itself is thermally stable to temperatures as high as 300 °C, the reactions it undergoes can generate significant heat.[2] Failure to adequately manage this heat can lead to a rapid increase in reaction temperature, a phenomenon known as thermal runaway.[3][4] A thermal runaway can result in:
-
Loss of reaction control.
-
Increased formation of byproducts.
-
Decomposition of reactants and products.
-
Excessive pressure build-up, potentially leading to catastrophic failure of the reaction vessel.
Therefore, a thorough understanding of and adherence to strict temperature control protocols are not merely best practices—they are essential safety requirements.
II. Troubleshooting Guide: Temperature-Related Issues
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Scenario 1: Unexpectedly Rapid Exotherm During FSI Addition
-
Question: I started the dropwise addition of FSI to my alcohol solution at 0 °C, and the internal temperature immediately spiked to 15 °C, even with a cooling bath. What went wrong, and what should I do?
-
Answer: This indicates that the rate of heat generation is exceeding the capacity of your cooling system. The reaction of FSI with alcohols is extremely fast, often yielding quantitative results within minutes in a cold solvent like acetonitrile.[2]
Immediate Actions:
-
Stop the Addition: Immediately cease the addition of FSI.
-
Emergency Cooling: If the temperature continues to rise, consider adding a pre-chilled, inert solvent to dilute the reaction mixture and absorb some of the heat. Ensure the solvent is compatible with all components of your reaction.
-
Monitor: Continue to monitor the internal temperature closely until it stabilizes and begins to decrease.
Root Cause Analysis and Prevention:
-
Addition Rate: Your addition rate was likely too fast. For highly exothermic reactions, a very slow, controlled addition is critical.[3]
-
Cooling Capacity: Your cooling bath may be insufficient for the scale of the reaction. Ensure your cooling bath has a large thermal mass (e.g., a large ice/water slurry or a cryo-cooler with sufficient wattage).
-
Mixing: Inadequate stirring can lead to localized "hot spots" where the concentration of FSI is high, causing a rapid local exotherm that then propagates through the solution. Ensure vigorous and efficient stirring.
-
Initial Temperature: For particularly reactive substrates, starting the addition at a lower temperature (e.g., -20 °C or -40 °C) provides a larger safety margin.
-
Scenario 2: Reaction Stalls or is Incomplete
-
Question: I ran my reaction of FSI with a sterically hindered amine at room temperature, and after several hours, I still have significant starting material remaining. Should I heat the reaction?
-
Answer: While FSI is highly reactive, sterically hindered nucleophiles can slow the reaction rate. Heating the reaction should be approached with extreme caution due to the potential for runaway reactions and byproduct formation.
Troubleshooting Steps:
-
Reaction Calorimetry: If available, reaction calorimetry is the best tool to determine the thermal profile of your reaction and establish safe operating temperatures.[5] It will reveal if there is a significant amount of unreacted FSI that could lead to a dangerous exotherm upon heating.
-
Incremental Temperature Increase: If calorimetry is not an option, increase the temperature in small, controlled increments (e.g., 5-10 °C at a time).
-
Continuous Monitoring: Closely monitor the internal temperature after each increase. If you observe a sudden rise in temperature, immediately cool the reaction.
-
Catalysis: For some isocyanate reactions, a non-nucleophilic base or catalyst can be used to promote the reaction at lower temperatures.[2] However, the compatibility of any catalyst with FSI must be carefully evaluated.
-
Scenario 3: Formation of Byproducts
-
Question: My reaction of FSI with a primary alcohol at an elevated temperature produced a significant amount of an unexpected side product. What could this be, and how can I avoid it?
-
Answer: At higher temperatures (typically above 100-140 °C), isocyanates can react with the newly formed urethane linkage to create allophanates.[6] This and other side reactions are often promoted by excessive heat.
Prevention:
-
Lower Reaction Temperature: The most effective way to prevent allophanate formation and other temperature-induced side reactions is to maintain a lower reaction temperature. For most FSI reactions with alcohols and amines, conducting the reaction at 0 °C or even lower is sufficient to drive the reaction to completion without significant byproduct formation.[2]
-
Controlled Addition: As mentioned previously, slow, controlled addition of FSI helps to dissipate heat and maintain a consistent, low reaction temperature.
-
III. Frequently Asked Questions (FAQs)
-
Q1: What is a safe starting temperature for a reaction with FSI?
-
A1: For reactions with primary and secondary alcohols and amines, a starting temperature of 0 °C is generally recommended.[2] For highly reactive substrates or large-scale reactions, starting at a lower temperature (e.g., -20 °C to -40 °C) is a prudent safety measure.
-
-
Q2: How can I estimate the potential exotherm of my FSI reaction?
-
Q3: What are the best practices for quenching an FSI reaction?
-
A3: Quenching should be performed carefully, as unreacted FSI will react exothermically with the quenching agent. A common and safe procedure is the slow, controlled addition of a less reactive alcohol like isopropanol at a low temperature (e.g., 0 °C).[8][9] After the initial exotherm subsides, water can be cautiously added. Never add water directly to a reaction mixture containing a significant amount of unreacted FSI, as the reaction is vigorous and can lead to a dangerous release of energy and gas.
-
-
Q4: How does temperature affect the selectivity of FSI reactions?
-
A4: In general, lower reaction temperatures lead to higher selectivity in isocyanate reactions.[10] FSI shows remarkable selectivity for aliphatic alcohols over other functional groups.[2] By maintaining a low temperature, you can minimize side reactions and enhance the selectivity for the desired product.
-
IV. Experimental Protocols and Data
Table 1: Recommended Temperature Control Parameters for FSI Reactions
| Parameter | Recommended Range | Rationale |
| Initial Reaction Temperature | -20 °C to 0 °C | Provides a safety buffer to absorb the initial exotherm upon addition of FSI. |
| FSI Addition Temperature | Maintain within ± 5 °C of the initial temperature | Prevents accumulation of unreacted FSI and reduces the risk of thermal runaway. |
| Post-Addition Temperature | 0 °C to Room Temperature | Allows the reaction to proceed to completion while minimizing side reactions. |
| Stirring Speed | > 300 RPM (ensure good vortex) | Efficient mixing is critical for heat dissipation and preventing localized hot spots. |
| Emergency Quench | Cooled Isopropanol | A less reactive alcohol to safely consume excess FSI in case of a thermal event.[8] |
Protocol 1: General Procedure for the Reaction of FSI with an Alcohol
-
Setup: Equip a dry, three-necked, round-bottom flask with a magnetic stirrer, a thermocouple to monitor the internal temperature, a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon.
-
Charge Reactants: Charge the alcohol and an anhydrous solvent (e.g., acetonitrile or dichloromethane) to the flask.
-
Cooling: Cool the solution to the desired initial temperature (e.g., 0 °C) using an appropriate cooling bath (e.g., ice/water).
-
FSI Addition: Add the FSI dropwise from the addition funnel at a rate that maintains the internal temperature within the desired range (e.g., 0-5 °C). Continuous monitoring of the internal temperature is critical.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the specified temperature for a designated period (e.g., 1-2 hours). Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).
-
Quenching: Once the reaction is complete, slowly add a quenching agent such as isopropanol while maintaining a low temperature.
V. Visualization of Workflow and Safety Procedures
Diagram 1: Decision Tree for Managing a Temperature Excursion
Caption: Key steps for a proactive temperature control strategy in FSI reactions.
VI. References
-
W. M. Abdel-Majid, et al. (2022). Fluorosulfuryl Isocyanate Enabled SuFEx Ligation of Alcohols and Amines. PMC. [Link]
-
R. Sarpong. (2016). Quenching of Pyrophoric Materials. Richmond Sarpong Group. [Link]
-
Practical approach to prediction and prevention of runaway reactions. International Journal of System Assurance Engineering and Management. [Link]
-
Zeal. (2024). Runaway Chemical Reactions: Causes and Prevention. [Link]
-
S. J. Mickel, et al. (1993). SYNTHESIS OF A KEY β-LACTAM INTERMEDIATE BY A [2 + 2] CYCLOADDITION ROUTE: 4-ACETOXYAZETIDIN-2-ONE. Organic Syntheses. [Link]
-
ResearchGate. Impact of the reaction temperature on the selectivity (at 95% conv. of.... [Link]
-
AIAA Journal. (2020). Experiments on High-Temperature Hypersonic Fluid–Structure Interaction with Plastic Deformation. [Link]
-
Scribd. Chlorosulfonyl Isocyanate Reactions with Fluoroalkenes. [Link]
-
ResearchGate. A Novel Fluid–Structure Interaction (FSI) Modeling Approach to Predict the Temperature Distribution in Single-Point Cutting Tool for Condition Monitoring During Turning Process. [Link]
-
E. De Bie. (2016). Study in the RC1 reaction calorimeter: Schotten-Bauman coupling to T003622 and BOC deprotection to T002633. [Link]
-
WIKA blog. How to Prevent Thermal Runaway Reactions with Fast-Response Sensors. [Link]
-
Health and Safety Executive. Chemical reaction hazards and the risk of thermal runaway INDG254. [Link]
-
ResearchGate. THERMOCHEMICAL STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. [Link]
-
M. Groll, et al. (2018). Experiment and model results of a first bidirectional active temperature control module with metal hydrides for a fuel cell. [Link]
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F. Visentin, O. Ubrich. Characterize your reaction at a glance. RTCal a new real time calorimetry technique. AIDIC. [Link]
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TSI Journals. (2017). Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes. [Link]
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Gexcon. Runaway Reaction. [Link]
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ResearchGate. (2020). (PDF) Experiments on Aerothermal Supersonic Fluid-Structure Interaction. [Link]
-
ResearchGate. Reaction of Chlorosulfonyl Isocyanate (CSI) with Fluorosubstituted Alkenes: Evidence of a Concerted Pathway for Reaction of CSI with Fluorosubstituted Alkenes (Preprint). [Link]
-
ResearchGate. (2002). Effects of Reaction Temperature on the Formation of Polyurethane Prepolymer Structures. [Link]
-
Reddit. (2024). Quenching guide. [Link]
-
Frontiers. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. [Link]
-
W. Cheikh, et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. MDPI. [Link]
-
ResearchGate. Reactivity of isocyanates with urethanes: Conditions for allophanate formation. [Link]
-
ResearchGate. The effect of temperature and solvent on the reaction a. [Link]
-
R. Lomölder, et al. Selectivity of Isophorone Diisocyanate in the Urethane Reaction Influence of Temperature, Catalysis, and Reaction Partners. [Link]
-
ResearchGate. Computational study on reaction enthalpies of urethane-forming reactions. [Link]
-
G. Raspoet, et al. (1998). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. [Link]
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Inert atmosphere techniques for "Fluorosulfonyl isocyanate" handling
This guide provides in-depth technical support for researchers, scientists, and drug development professionals handling Fluorosulfonyl isocyanate (FSI). It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address practical challenges encountered during experimentation. Our focus is on ensuring both experimental success and operator safety through a deep understanding of the causality behind each procedural step.
Section 1: Core Concepts & Hazard Awareness (FAQs)
This section addresses fundamental questions regarding the nature of FSI and its inherent risks. Understanding these principles is critical for safe and effective handling.
Q1: What is this compound (FSI) and why is it so reactive?
Answer: this compound (FSO₂NCO) is a small, highly reactive chemical building block used extensively in organic synthesis, particularly in "click chemistry" (specifically SuFEx reactions) and for creating novel pharmaceuticals and materials.[1][2][3] Its high reactivity stems from the combination of two key functional groups:
-
The Isocyanate Group (-N=C=O): The carbon atom in this group is highly electrophilic, making it extremely susceptible to attack by nucleophiles (electron-rich species) like alcohols, amines, and even water.[1][4][5]
-
The Fluorosulfonyl Group (FSO₂-): This is a powerful electron-withdrawing group. It pulls electron density away from the isocyanate group, further increasing the electrophilicity of the isocyanate carbon and making FSI one of the most reactive isocyanates known.[1][6]
Application Scientist's Note: Think of the fluorosulfonyl group as an "activator" that primes the isocyanate for reaction. This extreme reactivity is a double-edged sword. It's what makes FSI a powerful tool for synthesis, enabling rapid and high-yield reactions.[2][3] However, it also means that FSI will react vigorously and indiscriminately with any available nucleophile, most notably atmospheric moisture. This necessitates the use of stringent inert atmosphere techniques.
Q2: What are the primary hazards associated with FSI?
Answer: FSI is a hazardous material that requires careful handling in a controlled environment. The primary hazards are:
-
Extreme Moisture Sensitivity: FSI reacts violently with water.[7] This reaction is not only detrimental to your experiment but can also lead to pressure buildup in sealed containers as it may release gaseous byproducts.
-
Corrosivity: It causes severe skin burns and serious eye damage upon contact.[8]
-
Toxicity: It is harmful if swallowed.[8]
-
Sensitization: It may cause allergic skin reactions and, more critically, can cause allergy or asthma symptoms or breathing difficulties if inhaled.[8] Once an individual is sensitized to isocyanates, subsequent exposures at even very low levels can trigger a severe allergic reaction.
Application Scientist's Note: All work with FSI must be conducted within a certified chemical fume hood. Never work alone. Due to the severe respiratory sensitization risk, it is crucial to avoid any inhalation of vapors. Standard laboratory PPE (lab coat, safety glasses) is insufficient. You must use chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (e.g., butyl rubber or laminate films; consult your institution's safety guidelines and the glove manufacturer's compatibility charts).
| Property | Value | Source |
| Molecular Formula | CFNO₃S | [8][9] |
| Molecular Weight | 125.08 g/mol | [8] |
| Appearance | Colorless Liquid | [2] |
| Density | 1.626 g/cm³ at 25 °C | |
| Boiling Point | 107 °C | |
| Melting Point | -44 °C |
Section 2: Inert Atmosphere Fundamentals (FAQs)
Successful experiments with FSI depend entirely on the rigorous exclusion of air and moisture. This section covers the foundational knowledge for creating and maintaining a suitable inert environment.
Q3: Should I use a Schlenk line or a glovebox for my FSI experiment?
Answer: The choice depends on the scale of your reaction and the complexity of the manipulations required.
-
Schlenk Line: Ideal for most standard solution-phase reactions, titrations, and transfers.[10][11] It is a versatile and cost-effective setup that allows for the manipulation of air-sensitive compounds using specialized glassware under a dual vacuum/inert gas manifold.[12][13]
-
Glovebox (Dry Box): The preferred environment for manipulations involving solids, weighing samples, preparing multiple reactions, or performing complex procedures that are difficult to execute in sealed glassware.[13][14] A glovebox provides a large, enclosed workspace with a continuously purified inert atmosphere.[14][15]
Application Scientist's Note: For routine syntheses where you are simply adding FSI to a reaction flask and letting it stir, a well-maintained Schlenk line is perfectly adequate. However, if your procedure requires weighing out FSI, preparing stock solutions, or setting up numerous small-scale screening reactions, the dexterity and open manipulation afforded by a glovebox are invaluable. Be aware that solvents with high vapor pressure can contaminate the glovebox atmosphere and may require a lengthy purge cycle after use.[14][15]
Q4: Is nitrogen or argon the better choice for an inert gas?
Answer: Both nitrogen (N₂) and argon (Ar) are suitable for creating an inert atmosphere for FSI handling.
-
Nitrogen (N₂): The most common and economical choice. It is suitable for the vast majority of FSI reactions.[16]
-
Argon (Ar): More expensive than nitrogen, but it is denser. This density provides a more stable "blanket" over the reaction mixture, making it slightly more effective at excluding air, especially if there are minor leaks or during transfers where a positive pressure is key.[16] It is the preferred choice for reactions that are exceptionally sensitive or involve metals that can form nitrides (though this is not a concern with FSI itself).
Application Scientist's Note: For 99% of applications involving FSI, high-purity nitrogen is sufficient. The marginal benefit of argon's density does not typically justify the increased cost unless you are working with other reagents in your system that are known to react with nitrogen or if your lab has a history of issues maintaining a leak-free nitrogen setup. The purity of the gas is more important than the choice between N₂ and Ar.
Q5: How can I be sure my glassware is sufficiently dry?
Answer: Residual moisture on glassware is a common source of reaction failure. Standard air-drying is inadequate.
-
Oven Drying: All glassware must be rigorously dried in a laboratory oven, ideally overnight at >120 °C.[14]
-
Assembly and Flame-Drying: The glassware should be assembled hot from the oven and immediately connected to the Schlenk line. While under vacuum, the glassware should be gently heated with a heat gun to drive off any adsorbed water from the glass surface. Allow the glassware to cool completely to room temperature under vacuum.
-
Evacuate-Refill Cycles: Once cool, perform a minimum of three evacuate-refill cycles.[12][15] This process involves evacuating the flask to remove the laboratory atmosphere and then refilling it with your inert gas. Repeating this cycle dilutes the remaining atmospheric components to negligible levels.[12]
Application Scientist's Note: The "vac-and-back" cycle is the heart of Schlenk line technique.[12] Do not rush this step. When you refill the flask with inert gas, do so slowly to avoid disturbing any powdered reagents or creating a pressure surge. A common mistake is not allowing the glassware to cool fully before adding reagents. Adding a cold solvent or reagent to hot glassware can cause thermal shock and crack the flask.
Section 3: Practical Workflows & Protocols
This section provides step-by-step instructions for essential FSI handling procedures.
Protocol 1: Standard Schlenk Line Evacuate-Refill Cycle
This protocol is fundamental for preparing any reaction vessel for use with FSI.
Caption: Troubleshooting decision tree for a failed FSI reaction.
Section 5: References
-
Chemistry LibreTexts. (2024, October 15). Guides. Retrieved from [Link]
-
Scott, D. (2013, June 4). Tips and Tricks for the Lab: Air-Sensitive Techniques (2). ChemistryViews. Retrieved from [Link]
-
Organ, M. G., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education. Retrieved from [Link]
-
Wipf, P. Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. Retrieved from [Link]
-
Reva, I., et al. (2020). Electronic Properties of this compound, FSO2NCO: A Photoelectron Spectroscopy and Synchrotron Photoionization Study. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Rioux, R. M., et al. (2017). Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. JoVE. Retrieved from [Link]
-
National Center for Biotechnology Information. This compound. PubChem. Retrieved from [Link]
-
Li, S., et al. (2017). Fluorosulfuryl Isocyanate Enabled SuFEx Ligation of Alcohols and Amines. Angewandte Chemie. Retrieved from [Link]
-
Molecular Inorganic Chemistry, Utrecht University. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
Biocyclopedia. Inert atmosphere methods. Retrieved from [Link]
-
Chemistry Online. (2022, October 30). Inert atmosphere reactions. Retrieved from [Link]
-
Carl Roth. SAFETY DATA SHEET - Chlorosulfonyl isocyanate. Retrieved from [Link]
-
precisionFDA. This compound. Retrieved from [Link]
-
California Department of Public Health. Isocyanates: Working Safely. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Reactivity of organic isocyanates with nucleophilic compounds. Retrieved from [Link]
-
EPFL. Glove box. Retrieved from [Link]
-
ResearchGate. (2021, December 29). Is an inert atmosphere necessary in the synthesis of polyurethane adhesives? Retrieved from [Link]
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Validation & Comparative
A Comparative Guide for Synthetic Chemists: Fluorosulfonyl Isocyanate (FSI) vs. Chlorosulfonyl Isocyanate (CSI)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the choice of reagents is paramount to achieving desired molecular architectures with efficiency and precision. Among the myriad of electrophilic building blocks, sulfonyl isocyanates stand out for their utility in constructing key functional groups such as sulfonylureas and carbamates, moieties frequently found in pharmaceuticals and agrochemicals. For decades, Chlorosulfonyl Isocyanate (CSI) has been a workhorse in this domain, valued for its high reactivity. However, its fluorinated analog, Fluorosulfonyl Isocyanate (FSI), has emerged as a powerful alternative, particularly with the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This guide provides an in-depth, objective comparison of FSI and CSI, drawing upon experimental data to inform the judicious selection of these reagents in synthetic endeavors.
At a Glance: Key Physicochemical and Reactivity Differences
| Property | This compound (FSI) | Chlorosulfonyl Isocyanate (CSI) |
| Molecular Formula | FSO₂NCO | ClSO₂NCO |
| Molecular Weight | 125.08 g/mol [1] | 141.53 g/mol |
| Boiling Point | 62-65 °C[2] | 107 °C |
| Reactivity | Highly reactive, enhanced electrophilicity at the isocyanate carbon[2] | Highly reactive, strong electrophile[3] |
| Key Applications | SuFEx chemistry, synthesis of sulfonylureas and carbamates, bis-electrophilic linker[2] | Synthesis of β-lactams, carbamates, nitriles, and sulfamides; precursor to the Burgess reagent[3] |
| Product Stability | Forms highly stable S(VI)-F bonds, resistant to hydrolysis | Forms S(VI)-Cl bonds that are susceptible to hydrolysis |
| Handling | Moisture-sensitive, thermally stable up to 300 °C[2] | Highly corrosive, reacts violently with water, moisture-sensitive[4] |
Delving Deeper: A Comparative Analysis
Synthesis and Availability
Chlorosulfonyl isocyanate is commercially available and typically synthesized by the reaction of cyanogen chloride with sulfur trioxide. This compound, on the other hand, is most commonly prepared from CSI through a halogen exchange reaction, for instance, by refluxing CSI with sodium fluoride.[2] This precursor-product relationship means that the accessibility of FSI is inherently linked to that of CSI.
Reactivity and Electrophilicity: A Tale of Two Halogens
The primary locus of reaction for both FSI and CSI with most nucleophiles is the highly electrophilic carbon atom of the isocyanate group.[3] The potent electron-withdrawing nature of the adjacent sulfonyl group significantly enhances this electrophilicity.
While both are highly reactive, a nuanced difference exists. The extreme electronegativity of the fluorine atom in FSI is thought to impart a greater degree of electrophilicity to the isocyanate carbon compared to the chlorine atom in CSI. This is supported by the observation that FSI reacts directly and rapidly with alcohols in cold acetonitrile to give nearly quantitative yields of fluorosulfonyl carbamates.[2] In contrast, while CSI also reacts readily with alcohols, the reaction conditions and potential for side reactions can be more demanding.
It is noteworthy that early literature suggested FSI might react slightly slower than CSI. However, more recent studies, particularly in the context of SuFEx chemistry, have highlighted the exceptional reactivity of FSI. This apparent contradiction may be attributable to the specific reaction conditions and substrates employed in different studies.
Reaction Mechanisms: Concerted vs. Stepwise Pathways
The reaction of sulfonyl isocyanates with alkenes to form β-lactams is a synthetically valuable transformation. Kinetic studies on the reaction of CSI with various alkenes have revealed that the mechanism can be substrate-dependent.[5][6] With electron-deficient alkenes or monofluoroalkenes, the reaction tends to proceed through a concerted [2+2] cycloaddition.[7][8] However, with electron-rich alkenes, a stepwise mechanism involving a dipolar or radical intermediate is favored.[5]
While specific comparative kinetic studies with FSI in cycloaddition reactions are less common in the literature, the fundamental electronic properties of FSI suggest it would likely follow similar mechanistic pathways, with the specific course of the reaction being influenced by the electronic nature of the alkene.
Figure 1. Generalized reaction pathways for the cycloaddition of CSI and FSI with alkenes.
Product Stability and Byproducts: The Decisive Role of the Halogen
A critical point of differentiation between FSI and CSI lies in the stability of the resulting products. The sulfur-fluorine bond is significantly more robust and resistant to hydrolysis than the sulfur-chlorine bond. This has profound implications for the synthetic utility of these reagents.
Products derived from FSI, such as fluorosulfonyl carbamates and ureas, are generally stable compounds that can be isolated and purified under standard laboratory conditions. This stability is a cornerstone of SuFEx chemistry, where the S(VI)-F moiety serves as a reliable connective handle for subsequent transformations.
In stark contrast, the chlorosulfonyl group in CSI-derived products is readily hydrolyzed. While this reactivity can be exploited for the in-situ generation of other functionalities (e.g., removal of the SO₂Cl group to yield a secondary amide in β-lactam synthesis), it also means that the primary products are often moisture-sensitive and may require careful handling or immediate use. The primary byproduct of CSI reactions in the presence of water is sulfamoyl chloride, which can sometimes complicate product isolation.[4]
Reactions of FSI with primary and secondary aliphatic amines have been reported to sometimes yield mixtures, suggesting the potential for side reactions.[2] However, in many applications, particularly in SuFEx ligations, FSI is lauded for its clean and high-yielding transformations.
Figure 2. Comparative stability of products derived from FSI and CSI.
Experimental Protocols: A Practical Comparison
Synthesis of a Carbamate
Using this compound (FSI):
This protocol is adapted from the principles of SuFEx chemistry, highlighting a rapid and clean conversion.
-
Dissolve the alcohol (1.0 equiv.) in anhydrous acetonitrile (0.5 M) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.1 equiv.) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 15-30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a few drops of saturated aqueous sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the fluorosulfonyl carbamate, which can often be used without further purification.
Using Chlorosulfonyl Isocyanate (CSI):
This protocol reflects the need for careful handling of the moisture-sensitive intermediate.
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a reflux condenser under an inert atmosphere, dissolve the alcohol (1.0 equiv.) in an anhydrous, non-nucleophilic solvent such as dichloromethane or toluene (0.5 M).
-
Add chlorosulfonyl isocyanate (1.05 equiv.) dropwise to the solution at room temperature. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
Carefully pour the reaction mixture onto crushed ice to hydrolyze any unreacted CSI and the chlorosulfonyl group of the product if desired, or treat with a non-aqueous workup if the N-chlorosulfonyl carbamate is the target.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product may require purification by column chromatography.
Applications in Drug Discovery and Beyond
Both FSI and CSI are valuable tools in drug discovery. CSI has a long history in the synthesis of various bioactive molecules, including those with antibacterial properties.[3] The versatility of CSI extends to its use as a precursor for the Burgess reagent, a mild and selective dehydrating agent.[3]
FSI has gained significant traction in recent years as a key linker in SuFEx click chemistry.[2] This modular approach allows for the rapid and reliable synthesis of large libraries of compounds for high-throughput screening. The exceptional stability of the S(VI)-F bond makes FSI-derived compounds ideal for creating robust molecular probes and drug candidates. The ability to link diverse molecular fragments (e.g., an alcohol and an amine) through the FSI core provides a powerful strategy for exploring chemical space in drug discovery programs.
Safety and Handling
Both this compound and chlorosulfonyl isocyanate are highly reactive and hazardous chemicals that must be handled with extreme care in a well-ventilated fume hood.
-
Chlorosulfonyl Isocyanate (CSI): CSI is toxic, highly corrosive, and reacts violently with water.[4] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is essential. Anhydrous conditions are critical to prevent vigorous reactions and decomposition.
-
This compound (FSI): FSI is also moisture-sensitive, though it exhibits high thermal stability.[2] Similar precautions as for CSI should be taken, including the use of an inert atmosphere and scrupulously dried solvents and glassware.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and chlorosulfonyl isocyanate is dictated by the specific synthetic objective.
Choose Chlorosulfonyl Isocyanate (CSI) when:
-
A highly reactive isocyanate is needed for traditional applications like β-lactam or nitrile synthesis.
-
The lability of the S(VI)-Cl bond is synthetically advantageous for subsequent transformations.
-
Cost and ready availability are primary considerations.
Choose this compound (FSI) when:
-
The goal is to synthesize highly stable sulfonylurea or carbamate products.
-
The principles of SuFEx click chemistry are being employed for modular synthesis and library generation.
-
A clean reaction with minimal byproducts is a priority, and the resulting stable S(VI)-F handle is desired for further functionalization.
In essence, while CSI remains a powerful and versatile reagent, FSI offers distinct advantages in terms of product stability and its role as a superior connective linker in modern modular synthesis paradigms. As the demand for robust and efficient synthetic methodologies continues to grow, particularly in the pharmaceutical and materials science sectors, the utility of this compound is poised to expand even further.
References
-
Dong, J., et al. (2022). Fluorosulfuryl Isocyanate Enabled SuFEx Ligation of Alcohols and Amines. Angewandte Chemie International Edition, 61(4), e202113753. Retrieved from [Link]
-
Shellhamer, D. F., et al. (2012). Kinetic Studies on the Reaction of Chlorosulfonyl Isocyanate with Monofluoralkenes: Experimental Evidence for Both Stepwise and Concerted Mechanisms and a Pre-equilibrium Complex on the Reaction Pathway. The Journal of Organic Chemistry, 78(2), 246-252. Retrieved from [Link]
-
Shellhamer, D. F., et al. (2010). Reaction of chlorosulfonyl isocyanate with fluorosubstituted alkenes: evidence of a concerted pathway. The Journal of Organic Chemistry, 75(22), 7913-7916. Retrieved from [Link]
-
Shellhamer, D. F., et al. (2012). Kinetic Studies on the Reaction of Chlorosulfonyl Isocyanate with Monofluoralkenes: Experimental Evidence for Both Stepwise and. DTIC. Retrieved from [Link]
-
Rasmussen, J. K., & Hassner, A. (1976). Recent developments in the synthetic uses of chlorosulfonyl isocyanate. Chemical Reviews, 76(3), 389-408. Retrieved from [Link]
-
Scribd. (n.d.). Chlorosulfonyl Isocyanate Reactions with Fluoroalkenes. Retrieved from [Link]
-
Shaaban, M. R., et al. (2021). Recent advances in the chemistry of chlorosulfonyl isocyanate: a review. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(8), 737-751. Retrieved from [Link]
-
Denny, G. H., et al. (1980). Reactions of alkyl isocyanates and chlorosulfonyl isocyanate with 1H-tetrazole-5-amine and conversion of reaction products to (1H-tetrazol-5-yl)ureas. The Journal of Organic Chemistry, 45(9), 1633-1635. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of Chlorosulfonyl Isocyanate with Fluorosubstituted Alkenes Evidence of a Concerted Pathway. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Comparing the Lewis acidity of carbon tetrafluoride and silicon tetrafluoride. Retrieved from [Link]
-
Park, B.-D., & Jeong, H. (2012). Hydrolytic stability and crystallinity of cured urea–formaldehyde resin adhesives with different formaldehyde/urea mole ratios. Journal of Applied Polymer Science, 129(3), 1404-1410. Retrieved from [Link]
-
Hartono, A., et al. (2014). Carbamate stability versus CO 2 loading at 25ºC. Energy Procedia, 63, 2118-2127. Retrieved from [Link]
-
precisionFDA. (n.d.). This compound. Retrieved from [Link]
-
de la Voris, C. R., et al. (2023). Carbamates: Are they “Good” or “Bad Guys”?. Revista Virtual de Química, 15(6), 1632-1650. Retrieved from [Link]
-
Si, Y.-X., et al. (2020). Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. Organic Letters, 22(22), 9086-9090. Retrieved from [Link]
-
ResearchGate. (n.d.). Syntheses of Isocyanates via Amines and Carbonyl Fluoride. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of Isocyanates with amines. Retrieved from [Link]
-
Kopp, M., et al. (2021). A Consistent Data Set of Chloride, Hydride, Methide, Water and Ammonia Affinities for 183 p‐Block Element Lewis Acids. Chemistry – A European Journal, 27(36), 9304-9316. Retrieved from [Link]
-
Acidity versus metal-induced Lewis acidity in zeolites for Friedel–Crafts acylation. (2017). Catalysis Science & Technology, 7(14), 3076-3085. Retrieved from [Link]
-
ResearchGate. (n.d.). Identifying the Role of Brønsted and Lewis Acid Sites in the Diels‐Alder Cycloaddition of 2,5‐DMF and Ethylene. Retrieved from [Link]
-
Poliuretanos. (n.d.). 1.2.1 - Isocyanate Reactions. Retrieved from [Link]
-
Ates, B., et al. (2022). A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. Journal of Biomolecular Structure & Dynamics, 41(19), 9789-9798. Retrieved from [Link]
-
ResearchGate. (n.d.). Net electrophilicity as computational route for the choice of favorable ionic liquids in nanoparticle production. Retrieved from [Link]
-
de la Voris, C. R., et al. (2023). Carbamates: Are they “Good” or “Bad Guys”?. Revista Virtual de Química, 15(6), 1632-1650. Retrieved from [Link]
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Reactivity comparison of "Fluorosulfonyl isocyanate" and other isocyanates
An In-Depth Guide to the Comparative Reactivity of Fluorosulfonyl Isocyanate and Its Alternatives
Abstract
In the landscape of modern chemical synthesis, particularly within drug discovery and chemical biology, the choice of a reagent is dictated by its reactivity, selectivity, and reliability. Isocyanates are a cornerstone class of electrophiles, but their reactivity profiles vary dramatically. This guide provides a comprehensive comparison of this compound (FSI, FSO₂NCO) against other common isocyanates, including its close analogs, Chlorosulfonyl Isocyanate (CSI) and p-Toluenesulfonyl Isocyanate (TSI), as well as standard aryl and alkyl isocyanates. We will delve into the electronic factors governing their reactivity, present supporting experimental insights, and provide actionable protocols for researchers. The unique and potent electrophilicity of FSI, driven by the powerful inductive effect of the fluorosulfonyl group, positions it as a superior reagent for specific applications, most notably in the realm of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.
The Isocyanate Functional Group: A Primer on Electrophilicity
The reactivity of the isocyanate group (-N=C=O) is rooted in the electronic character of its central carbon atom. This carbon is bonded to two highly electronegative atoms (nitrogen and oxygen), which induces a significant partial positive charge, rendering it highly electrophilic.[1] Consequently, isocyanates are susceptible to attack by a wide range of nucleophiles, including alcohols, amines, and water, to form urethanes, ureas, and carbamic acids, respectively.[2]
The substituent (R) attached to the nitrogen atom is the primary determinant of the isocyanate's reactivity.
-
Electron-Withdrawing Groups (EWGs): Greatly enhance the electrophilicity of the isocyanate carbon, leading to a more vigorous and often faster reaction.
-
Electron-Donating Groups (EDGs): Decrease the electrophilicity, resulting in a less reactive isocyanate that may require catalysts or harsher conditions to react.[1]
Aromatic isocyanates are generally more reactive than aliphatic isocyanates because the aromatic ring can stabilize the negative charge through resonance, increasing the positive charge on the carbonyl carbon.[1][3][4] However, the most profound increases in reactivity come from potent sulfonyl-based EWGs.
Profiling the Isocyanates: A Hierarchy of Reactivity
We can establish a clear hierarchy of reactivity based on the electronic nature of the substituent attached to the isocyanate nitrogen.
This compound (FSI): The Apex Electrophile
FSI (FSO₂NCO) stands as one of the most powerful isocyanate electrophiles. The fluorosulfonyl group (-SO₂F) is an exceptionally strong electron-withdrawing group due to the high electronegativity of both the fluorine and oxygen atoms. This potent inductive effect dramatically increases the partial positive charge on the isocyanate carbon, making FSI exquisitely sensitive to nucleophilic attack.[5] This heightened reactivity allows it to engage with a broad scope of nucleophiles, including alcohols and phenols, rapidly and often in quantitative yields, a feat not easily achieved with less reactive isocyanates.[5][6]
Chlorosulfonyl Isocyanate (CSI): A Potent, Versatile Analog
CSI (ClSO₂NCO) is also among the most reactive isocyanates known.[7] Like FSI, its reactivity is driven by the strong electron-withdrawing nature of the chlorosulfonyl group.[8] It is a highly versatile reagent used extensively in organic synthesis, particularly for creating β-lactams via [2+2] cycloaddition with alkenes.[8][9] While highly reactive, the S-Cl bond is generally more susceptible to nucleophilic attack than the S-F bond of FSI-adducts, a key distinction for sequential ligation strategies. The isocyanate moiety of CSI is known to react preferentially over the chlorosulfonyl group, allowing for controlled, stepwise reactions.[10]
p-Toluenesulfonyl Isocyanate (TSI): The Milder Sulfonyl Isocyanate
TSI (CH₃C₆H₄SO₂NCO) contains a sulfonyl group, but its reactivity is significantly attenuated compared to FSI and CSI.[11] The tosyl group is a good electron-withdrawing group, but it is less potent than its halogenated counterparts. Consequently, TSI is considered a weaker electrophile that often requires higher temperatures for reactions like [2+2] cycloadditions, which can sometimes lead to the decomposition of the desired product.[11] It is widely used as a water scavenger in moisture-sensitive formulations, such as polyurethane coatings, where its high reactivity towards water is advantageous.[12]
Aryl & Alkyl Isocyanates: The Workhorse Reagents
This broad category includes compounds like Methylene Diphenyl Diisocyanate (MDI), Toluene Diisocyanate (TDI), and Hexamethylene Diisocyanate (HDI). Aromatic isocyanates (MDI, TDI) are more reactive than aliphatic ones (HDI) due to the resonance effects of the aryl ring.[3][13] However, their overall reactivity is considerably lower than the sulfonyl isocyanates. Their reactions, especially with less potent nucleophiles like secondary alcohols, often require catalysis (e.g., with dibutyltin dilaurate) and/or elevated temperatures.[13]
Comparative Reactivity Analysis
The practical utility of an isocyanate is defined by its reaction kinetics and selectivity towards different nucleophiles.
Caption: Figure 1: General hierarchy of isocyanate reactivity.
Data Summary
The following table summarizes the qualitative reactivity and key features of the compared isocyanates.
| Isocyanate | Abbreviation | Key Structural Feature | Relative Reactivity | Typical Reaction Conditions | Key Applications |
| This compound | FSI | FSO₂- (Strongest EWG) | Highest | Room temp or below, rapid | SuFEx chemistry, bifunctional linkers[6] |
| Chlorosulfonyl Isocyanate | CSI | ClSO₂- (Strong EWG) | Very High | Low temperatures, rapid | β-Lactam synthesis, Burgess reagent precursor[7][8] |
| p-Toluenesulfonyl Isocyanate | TSI | Tosyl- (Moderate EWG) | High | Room temp to elevated temp | Water scavenger, derivatization |
| Aromatic Isocyanates | MDI, TDI | Aryl- (Resonance) | Moderate | Catalysis/Heat often needed | Polyurethane production[13][14] |
| Aliphatic Isocyanates | HDI, IPDI | Alkyl- (Inductive EDG) | Lowest | Requires strong catalysis/heat | Light-stable polyurethanes[13] |
Reactivity Towards Nucleophiles
-
Alcohols: FSI reacts directly and rapidly with alcohols and phenols to furnish fluorosulfonyl carbamates in nearly quantitative yields.[6] This efficiency is a significant advantage. CSI also reacts readily with alcohols to form carbamates.[8] TSI and aryl/alkyl isocyanates are progressively slower, often necessitating catalysts.
-
Amines: The reaction with amines to form ureas is generally very fast for all isocyanates.[15] However, FSI displays unique behavior. While it reacts well with anilines, its reaction with primary and secondary aliphatic amines can be complex, sometimes requiring a "sulfuryl carbamate transfer" strategy for clean product formation.[6] This contrasts with standard isocyanates, which typically react indiscriminately with all types of amines.
-
Water: Sulfonyl isocyanates, particularly CSI and TSI, are known to react violently or rapidly with water.[8][16][17] This makes them effective dehydrating agents but also necessitates strict handling under anhydrous conditions.[5] While all isocyanates are water-sensitive, the sulfonyl derivatives are exceptionally so.
Experimental Protocols
To provide a tangible framework for researchers, we outline two key experimental procedures.
Protocol 1: Competitive Reaction for Relative Reactivity Assessment
This protocol is designed to qualitatively assess the relative reactivity of two different isocyanates (e.g., FSI vs. TSI) towards a single nucleophile. The causality behind this design is that the more reactive electrophile will be consumed faster, which can be monitored over time.
Caption: Figure 2: Experimental workflow for comparing isocyanate reactivity.
Methodology:
-
Preparation: In a flame-dried NMR tube under an argon atmosphere, prepare a solution of Isocyanate A (e.g., FSI, 0.1 mmol), Isocyanate B (e.g., TSI, 0.1 mmol), and an inert internal standard (e.g., 1,3,5-trimethoxybenzene, 0.1 mmol) in 0.5 mL of anhydrous deuterated chloroform (CDCl₃).
-
Initial Analysis: Acquire a baseline ¹H NMR spectrum (t=0).
-
Initiation: Cool the solution to 0°C in an ice bath. Add the limiting nucleophile (e.g., benzyl alcohol, 0.05 mmol, 0.5 equivalents) via syringe.
-
Monitoring: Immediately begin acquiring spectra at set intervals (e.g., 5, 15, 30, 60 minutes).
-
Data Analysis: Integrate the signals corresponding to the starting isocyanates relative to the internal standard. A faster decrease in the integral for one isocyanate indicates its higher reactivity. This system is self-validating as the internal standard ensures accurate comparison of concentration changes.
Protocol 2: Synthesis of an Alcohol-FSI Adduct for SuFEx Ligation
This protocol demonstrates the utility of FSI in the first step of a sequential click chemistry reaction, leveraging its high and selective reactivity towards alcohols.
Methodology:
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add a solution of the desired alcohol (e.g., 1.0 mmol of 2-phenylethanol) in anhydrous dichloromethane (5 mL).
-
Reaction: Cool the solution to 0°C. Add this compound (FSI, 1.05 mmol, 1.05 eq.) dropwise via syringe.
-
Monitoring: Allow the reaction to stir at 0°C for 15 minutes, then warm to room temperature. Monitor the reaction for the complete consumption of the alcohol by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Workup: Upon completion, concentrate the reaction mixture in vacuo. The resulting fluorosulfonyl carbamate is often of sufficient purity for the next step without further purification. This demonstrates the efficiency and clean nature of the reaction, a hallmark of click chemistry.[6]
FSI in Drug Discovery: The SuFEx Click Chemistry Advantage
The exceptional reactivity profile of FSI makes it a cornerstone of SuFEx click chemistry. FSI serves as a highly reliable "bis-electrophilic" linker, capable of sequentially connecting two different modules (e.g., an alcohol and an amine).[6]
Caption: Figure 3: The two-stage utility of FSI in SuFEx chemistry.
This two-stage process is enabled by FSI's unique reactivity:
-
Stage 1 (Isocyanate Reaction): The highly electrophilic isocyanate carbon reacts rapidly and selectively with an alcohol or phenol.[6]
-
Stage 2 (SuFEx Reaction): The resulting fluorosulfonyl carbamate contains a stable yet reactive S-F bond. This "S-F handle" can then undergo a subsequent nucleophilic substitution with an amine, completing the linkage.[6]
This modular approach is invaluable in drug discovery for rapidly generating libraries of complex molecules from simpler building blocks, accelerating the identification of new therapeutic leads. The judicious use of fluorine in drug design can significantly improve metabolic stability, binding affinity, and pharmacokinetic properties.[18]
Handling and Safety
Critical: FSI, CSI, and TSI are highly reactive, corrosive, and moisture-sensitive compounds.[5][8][17][19]
-
Inert Atmosphere: All manipulations must be performed under a dry, inert atmosphere (e.g., argon or nitrogen).
-
Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents to prevent violent decomposition.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, face shields, and chemical-resistant gloves. Work in a well-ventilated chemical fume hood.
-
Quenching: Never quench these reagents with water directly. Reactions should be quenched carefully with a suitable alcohol (e.g., isopropanol) under controlled conditions.
Conclusion
This compound (FSI) is a uniquely powerful electrophile whose reactivity surpasses that of other sulfonyl isocyanates and far exceeds that of standard aryl and alkyl isocyanates. This heightened reactivity, a direct consequence of the potent electron-withdrawing fluorosulfonyl group, allows for rapid, efficient, and selective reactions, particularly with alcohols. While its handling requires care, FSI's distinct properties make it an indispensable tool in modern synthesis, most notably as a bifunctional linker in SuFEx click chemistry, enabling the rapid assembly of molecular libraries crucial for drug discovery and development. For researchers seeking maximum electrophilic activation in an isocyanate framework, FSI represents the pinnacle of reactivity.
References
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ResearchGate. Reaction of Chlorosulfonyl Isocyanate (CSI) with Fluorosubstituted Alkenes: Evidence of a Concerted Pathway for Reaction of CSI with Fluorosubstituted Alkenes (Preprint). Available from: [Link]
-
PMC. (2022-04-19). Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates. Available from: [Link]
-
PMC. Fluorosulfuryl Isocyanate Enabled SuFEx Ligation of Alcohols and Amines. Available from: [Link]
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PCI Magazine. (2025-03-03). Resins: Isocyanates, Part I: Fundamentals and Reactivity. Available from: [Link]
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PubChem - NIH. This compound. Available from: [Link]
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ResearchGate. Relative reactivity's of various functional groups towards isocyanates. Available from: [Link]
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MDPI. (2020-07-03). Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings. Available from: [Link]
-
precisionFDA. This compound. Available from: [Link]
-
Dongsen Chemicals. (2023-10-21). Decoding isocyanates: A deep dive into isocyanates. Available from: [Link]
-
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-
Wikipedia. Chlorosulfonyl isocyanate. Available from: [Link]
-
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-
ResearchGate. (2025-08-06). A laboratory comparison of analytical methods used for isocyanates. Available from: [Link]
-
VanDeMark Chemical. p-Toluenesulfonyl Isocyanate. Available from: [Link]
-
Organic Chemistry Frontiers (RSC Publishing). Fluorosulfonyl radicals: new horizons for the synthesis of sulfonyl fluorides. Available from: [Link]
-
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-
ResearchGate. (2025-10-13). Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates. Available from: [Link]
-
PubMed. (2015-11-12). Applications of Fluorine in Medicinal Chemistry. Available from: [Link]
-
Arxada. Chlorosulfonyl Isocyanate (CSI): The Raw Material to Synthesize Carbamates, Lactams, Sulfamides and Many More. Available from: [Link]
-
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-
Scribd. Chlorosulfonyl Isocyanate Reactions with Fluoroalkenes. Available from: [Link]
-
REACTION OF p-TOLUENESULFONYL ISOCYANATE WITH ELECTRON-RICH ALKENES AND MONOFLUOROALKENES. Available from: [Link]
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A Comparative Guide to SuFEx Reagents: Moving Beyond Fluorosulfonyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has provided a powerful tool for forging robust molecular connections with unparalleled efficiency and reliability. While fluorosulfonyl isocyanate (FSI) has its place in the SuFEx toolbox, a new generation of alternative reagents offers distinct advantages in terms of stability, reactivity, and scope. This guide provides an in-depth technical comparison of the leading alternatives to FSI, offering experimental insights to inform your selection of the optimal SuFEx partner for your research.
Introduction to SuFEx Chemistry and the Role of the SO₂F Moiety
Sulfur(VI) Fluoride Exchange (SuFEx) is a category of click reactions that leverages the unique stability and reactivity of the sulfur(VI)-fluoride bond.[1] This bond is remarkably stable to a wide range of reaction conditions, yet it can be selectively activated to react with nucleophiles, forming highly stable sulfonyl-X (S-O, S-N, S-C) linkages.[1] This "click" reactivity has found broad applications in drug discovery, materials science, and chemical biology.[2][3] The sulfonyl fluoride (-SO₂F) moiety is the cornerstone of SuFEx chemistry, acting as a versatile electrophilic hub.
This compound (FSO₂NCO) is a bifunctional linker in SuFEx chemistry, capable of reacting with a variety of nucleophiles. However, its high reactivity can sometimes be a double-edged sword, and its handling requires care. This has spurred the development and adoption of a range of alternative reagents, each with a unique profile of reactivity and stability.
Key Alternative Reagents: A Head-to-Head Comparison
The most prominent and widely adopted alternatives to this compound are Ethenesulfonyl Fluoride (ESF), Aryl Fluorosulfates, and Sulfamoyl Fluorides. Each of these reagents offers a distinct set of properties that make them suitable for different applications.
Ethenesulfonyl Fluoride (ESF): The Versatile Michael Acceptor
Ethenesulfonyl fluoride (ESF) is a highly versatile reagent in SuFEx chemistry, primarily acting as a potent Michael acceptor. This allows for the facile introduction of the sulfonyl fluoride moiety onto a wide range of nucleophiles, including amines, thiols, and carbon nucleophiles.[4]
Key Features:
-
High Reactivity: ESF exhibits exceptional reactivity as a Michael acceptor, often proceeding rapidly and with high yields.
-
Broad Scope: It reacts with a diverse array of nucleophiles, making it a valuable tool for creating a wide range of sulfonyl fluoride-containing building blocks.[4]
-
Orthogonal Reactivity: The vinyl group of ESF can participate in other transformations, such as cycloadditions, providing opportunities for further molecular diversification.
Aryl Fluorosulfates: The Stable and Tunable Workhorse
Aryl fluorosulfates are another cornerstone of SuFEx chemistry, prized for their remarkable stability and the tunability of their reactivity.[1] They are readily synthesized from widely available phenols and sulfuryl fluoride (SO₂F₂).[1][5]
Key Features:
-
Exceptional Stability: Aryl fluorosulfates are significantly more stable than their sulfonyl fluoride counterparts, exhibiting resistance to hydrolysis over a wide pH range.[1][6] This stability makes them ideal for applications in biological systems and for late-stage functionalization.[7]
-
Tunable Reactivity: The electronic properties of the aryl ring can be modified to fine-tune the reactivity of the fluorosulfate group, allowing for controlled SuFEx reactions.[8]
-
Accessibility: Their straightforward synthesis from common starting materials makes them readily accessible.[5]
Sulfamoyl Fluorides: The Gateway to Sulfamides and Beyond
Sulfamoyl fluorides are key intermediates for the synthesis of sulfamides and other sulfur(VI)-containing functionalities. They can be prepared from the reaction of amines with sulfuryl fluoride or its surrogates.[2][9]
Key Features:
-
Access to Sulfamides: They are excellent precursors for the synthesis of sulfamides, an important functional group in medicinal chemistry.
-
Modularity: The nitrogen atom of the sulfamoyl fluoride can be readily functionalized, allowing for the introduction of diverse substituents.
-
Variable Stability: The stability of sulfamoyl fluorides can vary depending on the substitution pattern on the nitrogen atom.
Performance Comparison: A Data-Driven Overview
To facilitate an objective comparison, the following table summarizes the key performance characteristics of the alternative reagents.
| Feature | Ethenesulfonyl Fluoride (ESF) | Aryl Fluorosulfates | Sulfamoyl Fluorides |
| Primary Reaction Type | Michael Addition | Nucleophilic Aromatic Substitution | Nucleophilic Substitution |
| Reactivity | High | Moderate to High (Tunable) | Moderate |
| Stability | Good | Excellent | Variable |
| Nucleophile Scope | Broad (Amines, Thiols, C-nucleophiles) | Primarily O- and N-nucleophiles | Primarily N- and O-nucleophiles |
| Key Advantages | Versatility, Orthogonal Reactivity | Stability, Tunability, Accessibility | Access to Sulfamides, Modularity |
| Limitations | Potential for polymerization | Generally less reactive than ESF | Stability can be a concern |
Reactivity Hierarchy: A general order of reactivity for SuFExable hubs towards aryl silyl ethers has been proposed as: RN=S(O)F₂ > R-SO₂F > R-OSO₂F > RN=S(O)(OAr)F.[1] This highlights that sulfonyl fluorides are generally more reactive than aryl fluorosulfates.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the synthesis and application of the key alternative reagents. The rationale behind key experimental choices is highlighted to provide a deeper understanding of the processes.
Synthesis of an Aryl Fluorosulfate from a Phenol using Sulfuryl Fluoride
This protocol describes a general procedure for the synthesis of an aryl fluorosulfate from a phenol using sulfuryl fluoride gas. For safety, methods avoiding the direct handling of gaseous SO₂F₂ have been developed, such as using a two-chamber reactor for ex situ generation.[9]
Diagram of the Experimental Workflow:
Caption: Workflow for aryl fluorosulfate synthesis.
Materials:
-
Phenol (1.0 equiv)
-
Triethylamine (Et₃N, 1.5 equiv)
-
Acetonitrile (MeCN)
-
Sulfuryl fluoride (SO₂F₂) gas
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of the phenol in acetonitrile, add triethylamine.
-
Rationale: Triethylamine acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide, and also to neutralize the HF byproduct. Acetonitrile is a common polar aprotic solvent for SuFEx reactions.
-
-
Introduction of SO₂F₂: Carefully introduce sulfuryl fluoride gas into the reaction vessel. The reaction is typically performed in a sealed vessel to maintain a positive pressure of SO₂F₂.
-
Safety Note: Sulfuryl fluoride is a toxic gas and should be handled in a well-ventilated fume hood with appropriate safety precautions.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, carefully vent the excess SO₂F₂. Quench the reaction with saturated aqueous NH₄Cl.
-
Rationale: Quenching with a mild acid neutralizes the excess base.
-
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired aryl fluorosulfate.
Michael Addition of an Amine to Ethenesulfonyl Fluoride (ESF)
This protocol outlines the reaction of a primary or secondary amine with ethenesulfonyl fluoride to generate a β-aminoethylsulfonyl fluoride derivative.
Diagram of the Experimental Workflow:
Caption: Workflow for ESF-amine Michael addition.
Materials:
-
Amine (1.0 equiv)
-
Ethenesulfonyl fluoride (ESF, 1.1 equiv)
-
Tetrahydrofuran (THF) or other suitable aprotic solvent
Procedure:
-
Reaction Setup: Dissolve the amine in THF in a round-bottom flask.
-
Addition of ESF: Cool the solution to 0 °C in an ice bath. Add ESF dropwise to the stirred solution.
-
Rationale: The reaction is often exothermic, so dropwise addition at a low temperature helps to control the reaction rate and prevent side reactions.
-
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: The resulting β-aminoethylsulfonyl fluoride can often be used without further purification. If necessary, purify by flash column chromatography.
Mechanistic Insights: Understanding the "Click"
The SuFEx reaction, while seemingly straightforward, involves a nuanced mechanism. The reaction is generally considered to proceed via a nucleophilic attack on the electron-deficient sulfur(VI) center.[1] The exceptional stability of the S-F bond is overcome through activation by a suitable catalyst, typically a Lewis base such as DBU or a bifluoride salt.[1] The formation of a hypervalent intermediate is a key step in the proposed mechanism.[1] Understanding these mechanistic details is crucial for optimizing reaction conditions and troubleshooting potential issues.
Diagram of the General SuFEx Mechanism:
Caption: General mechanism of a base-catalyzed SuFEx reaction.
Conclusion and Future Outlook
Ethenesulfonyl fluoride, aryl fluorosulfates, and sulfamoyl fluorides represent a powerful and versatile toolkit for SuFEx chemistry, offering significant advantages over this compound in many applications. Their diverse reactivity profiles, tunable stability, and broad substrate scopes make them invaluable reagents for the rapid and reliable construction of complex molecular architectures. As our understanding of SuFEx reactivity continues to grow, we can expect the development of even more sophisticated and selective reagents, further expanding the reach of this remarkable click chemistry paradigm.
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Gao, B., et al. (2017). Bifluoride-Catalysed Sulfur(VI) Fluoride Exchange Reaction for the Synthesis of Polysulfates and Polysulfonates. Nature Chemistry, 9(11), 1083-1088. [Link]
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Li, S., et al. (2020). Sulfur fluoride exchange. Nature Reviews Methods Primers, 1(1), 1-22. [Link]
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Lin, M., et al. (2023). SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. ACS Catalysis, 13(19), 13035-13046. [Link]
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Lin, M., et al. (2022). Organocatalytic Silicon-Free SuFEx reactions for modular synthesis of sulfonates and sulfonamides. ChemRxiv. [Link]
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van der Pijl, R. J., et al. (2025). Multimodal S(VI) Exchange Click Reactions Derived from SF2 Moieties: Comparative Kinetics and Stereochemistry of SuFEx and SuPhenEx Reactions. The Journal of Organic Chemistry, 90(14), 9435-9444. [Link]
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van der Pijl, R. J., et al. (2025). Multimodal S(VI) Exchange Click Reactions Derived from SF2 Moieties: Comparative Kinetics and Stereochemistry of SuFEx and SuPhenEx Reactions. The Journal of Organic Chemistry, 90(14), 9435-9444. [Link]
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Liu, Z., et al. (2018). (A) Twelve phenols for in situ SuFEx transformation. (B) Removal of fluoride ions in situ after reaction. ResearchGate. [Link]
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Dong, J., & Xu, L. (2024). Chapter 7: Applications of SuFEx Click Chemistry in Polymer Science. In Click Chemistry (pp. 165-194). Royal Society of Chemistry. [Link]
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Moses, J. E., et al. (2025). Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery. ResearchGate. [Link]
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Ghosh, J., et al. (2022). Accelerated and Concerted Aza‐Michael Addition and SuFEx Reaction in Microdroplets in Unitary and High‐Throughput Formats. Angewandte Chemie International Edition, 61(50), e202214090. [Link]
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Park, J., et al. (2018). Aryl Sulfate is a Useful Motif for Conjugating and Releasing Phenolic Molecules: Sulfur Fluorine Exchange Click Chemistry Enables Discovery of Ortho-Hydroxy-Protected Aryl Sulfate Linker. Bioconjugate Chemistry, 29(8), 2739-2746. [Link]
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Zheng, Q., et al. (2019). Click Chemistry Expedited Radiosynthesis: Sulfur [18F]fluoride Exchange of Aryl Fluorosulfates. S3 Amazonaws. [Link]
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Liu, Z., et al. (2018). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Journal of the American Chemical Society, 140(8), 2919-2925. [Link]
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Liu, Y., et al. (2021). The proximity-enabled sulfur fluoride exchange reaction in the protein context. Chemical Science, 12(30), 10247-10255. [Link]
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A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Fluorosulfonyl Isocyanate (FSI) Derivatives
For researchers, medicinal chemists, and drug development professionals venturing into the use of fluorosulfonyl isocyanate (FSI) and its derivatives, this guide provides an in-depth comparison of mass spectrometry techniques for their characterization. FSI has emerged as a powerful electrophilic hub in synthetic chemistry, particularly within the realm of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and the development of covalent inhibitors.[1][2] Its high reactivity, driven by the potent electron-withdrawing nature of the fluorosulfonyl group, allows for facile reactions with a host of nucleophiles, including alcohols and amines, to form stable fluorosulfonyl carbamates and ureas.[2][3] The inherent reactivity of these compounds necessitates a nuanced approach to their analysis to ensure data integrity and prevent unwanted reactions during the analytical workflow.
This guide moves beyond a simple recitation of protocols. It delves into the causality behind methodological choices, providing a framework for developing self-validating analytical systems for this unique class of molecules. We will explore the most suitable ionization techniques, predict fragmentation patterns for structural elucidation, and provide detailed experimental workflows, all grounded in the principles of scientific integrity.
Choosing the Right Tool for the Job: A Comparative Analysis of Ionization Techniques
The selection of an appropriate ionization source is paramount for the successful mass spectrometric analysis of FSI derivatives. The choice hinges on the physicochemical properties of the analyte, including its polarity, thermal stability, and molecular weight. Here, we compare the three most common ionization techniques: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI).
| Ionization Technique | Principle | Ideal Analytes for FSI Derivatives | Advantages | Limitations |
| Electrospray Ionization (ESI) | Soft ionization technique that generates ions from a liquid phase by applying a high voltage to create an aerosol.[4] | Polar, thermally labile FSI derivatives, such as those resulting from reactions with amino acids, peptides, or polar small molecules. | Gentle ionization preserves the intact molecule, making it ideal for analyzing covalent adducts with biomolecules.[5] Capable of producing multiply charged ions, extending the mass range for larger molecules.[4] | Less effective for nonpolar derivatives. Can be susceptible to ion suppression from salts and other matrix components.[6] |
| Atmospheric Pressure Chemical Ionization (APCI) | A gas-phase ionization method where a corona discharge creates reactant ions from the solvent vapor, which then ionize the analyte molecules.[7] | Less polar, thermally stable FSI derivatives with molecular weights typically below 1500 Da.[7][8] | Tolerant of less polar solvents and higher flow rates, making it compatible with a wider range of chromatographic methods.[9] Effective for compounds that do not ionize well with ESI.[10] | Requires the analyte to be thermally stable due to the heated nebulizer.[9] May induce more fragmentation than ESI. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | A soft ionization technique where the analyte is co-crystallized with a matrix, and a laser is used to desorb and ionize the analyte.[11] | Analysis of FSI-modified peptides and proteins, and for imaging mass spectrometry applications. | High sensitivity and tolerance to some buffers and salts.[12] Allows for the direct analysis of complex biological samples and tissues.[11] | Matrix interference can be an issue in the low mass range, potentially obscuring small molecule FSI derivatives.[13][14] Requires careful sample preparation and matrix selection.[15] |
Expert Insight: For most small molecule FSI derivatives, such as those synthesized for fragment-based drug discovery, ESI is often the preferred starting point due to its soft nature and compatibility with the polar solvents typically used in their purification.[5] However, if the derivatives are particularly nonpolar or if thermal stability is not a concern, APCI can provide excellent results and may be less susceptible to matrix effects.[9] When analyzing FSI derivatives as covalent modifiers of proteins, ESI is indispensable for intact protein analysis, while MALDI can be a powerful tool for analyzing the resulting modified peptides after proteolytic digestion.[11][16]
Decoding the Fragments: Predicting Fragmentation Patterns of FSI Derivatives
Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of FSI derivatives. By inducing fragmentation of a selected precursor ion, a characteristic fragmentation pattern is generated that can confirm the identity of the molecule and, in the case of covalent adducts, pinpoint the site of modification.[17] The fragmentation of FSI derivatives can be predicted by considering the known fragmentation pathways of isocyanates and sulfonyl compounds.[18][19][20]
Predicted Fragmentation Pathways for a Generic FSI-Amine Adduct (Fluorosulfonyl Urea):
Common Neutral Losses and Characteristic Fragment Ions:
| Precursor Ion | Fragmentation Pathway | Resulting Fragment/Neutral Loss | Significance |
| [M+H]⁺ of Fluorosulfonyl Carbamate/Urea | Cleavage of the S-N or S-O bond | Loss of SO₂F or HSO₂F | Confirms the presence of the fluorosulfonyl group. |
| Cleavage of the C-N or C-O bond of the carbamate/urea | Loss of R-OH or R-NH₂ | Identifies the nucleophile that reacted with the isocyanate. | |
| Cleavage of the N-C bond of the isocyanate moiety | Loss of FSO₂NCO | Indicates the intact FSI moiety was present. | |
| [M+H]⁺ of FSI-modified peptide | Peptide backbone fragmentation (b- and y-ions) | Series of b- and y-ions | Provides sequence information of the peptide. |
| Fragmentation of the modified amino acid side chain | Characteristic mass shift on b- or y-ions | Pinpoints the site of FSI modification.[16] |
Expert Insight: When analyzing FSI-modified peptides, it is crucial to use high-resolution mass spectrometry to accurately determine the mass of the fragment ions. This allows for confident identification of the modified residue. Different fragmentation techniques, such as Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD), can provide complementary information.[21] For instance, HCD is known to be effective for peptide backbone fragmentation, while ETD can be advantageous for preserving labile post-translational modifications, which can be analogous to the FSI adduct.[21]
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a starting point for the analysis of FSI derivatives. It is essential to optimize these methods for the specific analyte and instrumentation.
Sample Preparation for Mass Spectrometry
Given the reactivity of FSI and its derivatives, meticulous sample preparation is critical to avoid hydrolysis or other unwanted side reactions.[3]
-
Solvent Selection: Use anhydrous solvents (e.g., acetonitrile, methanol) for sample dissolution. Avoid water and other protic solvents unless the derivative is known to be stable.
-
Vials: Use glass autosampler vials with PTFE-lined caps to prevent leaching of plasticizers.[6]
-
Concentration: Prepare samples at a concentration of approximately 1-10 µM in the chosen solvent.
-
Additives: If necessary, use volatile additives like formic acid (0.1%) to promote protonation in positive ion mode. Avoid non-volatile salts and buffers.[6]
-
Storage: Analyze samples as quickly as possible after preparation. If storage is necessary, keep them at low temperatures (-20°C or -80°C) under an inert atmosphere (e.g., argon or nitrogen).
LC-MS/MS Workflow for a Small Molecule FSI Derivative
Instrumentation and Parameters:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phases:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A suitable gradient from low to high organic (e.g., 5% to 95% B over 5-10 minutes).
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: ESI (positive ion mode).
-
MS1 Scan Range: m/z 100 - 1000.
-
MS/MS: Data-dependent acquisition (DDA) of the top 3-5 most intense ions from the MS1 scan.
-
Collision Energy: A stepped or ramped collision energy to generate a rich fragmentation spectrum.
Conclusion
The mass spectrometric analysis of this compound derivatives, while presenting unique challenges due to their reactivity, can be approached systematically and successfully. By carefully selecting the ionization technique based on the analyte's properties, leveraging tandem mass spectrometry for structural confirmation, and adhering to rigorous sample preparation protocols, researchers can confidently characterize these versatile molecules. This guide provides a foundational framework for developing robust analytical methods, empowering scientists to accelerate their research in drug discovery and chemical biology.
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Stability Showdown: A Comparative Guide to Fluorosulfonyl and Chlorosulfonyl Carbamates for Advanced Drug Development
In the landscape of covalent drug discovery and chemical biology, the choice of an electrophilic warhead is a critical determinant of a molecule's success. Among the diverse array of reactive groups, those based on the hexavalent sulfur core, particularly sulfonyl halides, have garnered significant interest. This guide provides an in-depth comparison of two key classes of these compounds: fluorosulfonyl carbamates and their chloro-analogs, chlorosulfonyl carbamates. We will delve into their relative stability, reactivity, and synthetic accessibility, providing researchers, scientists, and drug development professionals with the evidence-based insights needed to select the optimal moiety for their applications.
The Core Directive: Understanding the S(VI)-Halide Bond
The fundamental difference between fluorosulfonyl and chlorosulfonyl carbamates lies in the nature of the sulfur-halogen bond. The exceptional strength and high activation barrier of the S(VI)-F bond render fluorosulfonyl compounds significantly more stable than their chlorosulfonyl counterparts.[1][2] This inherent stability against hydrolysis and thermolysis is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that has revolutionized the synthesis of complex molecules.[1] In contrast, the S(VI)-Cl bond is more labile, making chlorosulfonyl compounds more reactive but also more prone to degradation.[2][3] This trade-off between stability and reactivity is the central theme of this guide.
Comparative Stability Analysis
The stability of a potential drug candidate or chemical probe is paramount, influencing its shelf-life, formulation, and in vivo behavior. Here, we compare the hydrolytic and thermal stability of fluorosulfonyl and chlorosulfonyl carbamates.
Hydrolytic Stability
Fluorosulfonyl carbamates exhibit markedly superior resistance to hydrolysis across a wide pH range compared to chlorosulfonyl carbamates.[1][2] This stability is critical for applications in biological systems, where the presence of water is ubiquitous. The S(VI)-F bond is notoriously resistant to cleavage by water, preventing premature degradation of the parent molecule.[1]
In contrast, chlorosulfonyl carbamates are highly susceptible to hydrolysis, readily reacting with water to form the corresponding sulfonic acid and hydrochloric acid. This instability can complicate their handling, storage, and application, particularly in aqueous media.[3]
| Compound Class | Hydrolytic Stability | Key Observations |
| Fluorosulfonyl Carbamates | High | Resistant to hydrolysis under typical physiological conditions.[1] |
| Chlorosulfonyl Carbamates | Low | Rapidly decompose in the presence of water.[2] |
Thermal Stability
The robustness of the S-F bond also translates to greater thermal stability for fluorosulfonyl carbamates.[2] They can withstand higher temperatures without decomposition, which can be advantageous in certain synthetic manipulations and formulation processes. Chlorosulfonyl carbamates, on the other hand, are more thermally labile and may decompose at elevated temperatures.[2]
Reactivity with Biological Nucleophiles
The efficacy of a covalent inhibitor is dictated by its ability to react selectively with a target nucleophile within a protein. The differing reactivity profiles of fluorosulfonyl and chlorosulfonyl carbamates are a direct consequence of the leaving group ability of fluoride versus chloride.
Chloride is a better leaving group than fluoride, which means that chlorosulfonyl carbamates are inherently more electrophilic and will react more readily with nucleophiles.[4][5] However, this heightened reactivity can be a double-edged sword, leading to off-target reactions and potential toxicity.
Fluorosulfonyl carbamates, while less reactive, offer a more "tunable" reactivity profile.[6][7] Their reaction with nucleophiles often requires activation, either by a suitably positioned catalytic residue in an enzyme's active site or through the use of external activators in a synthetic context.[6] This provides a greater degree of control and can lead to more selective covalent modification.[8]
| Nucleophile | Reactivity with Fluorosulfonyl Carbamates | Reactivity with Chlorosulfonyl Carbamates |
| Amines (e.g., Lysine) | Moderate, often requires activation.[6][7] | High |
| Thiols (e.g., Cysteine) | Generally slow, adducts can be unstable.[7] | High |
| Alcohols (e.g., Serine, Tyrosine) | Slow, requires significant activation.[7] | Moderate to High |
Synthetic Strategies and Considerations
The synthetic accessibility of these two classes of compounds also differs significantly, primarily due to the nature of the available starting materials.
Synthesis of Chlorosulfonyl Carbamates
Chlorosulfonyl carbamates are often synthesized from chlorosulfonyl isocyanate (CSI), a highly reactive and moisture-sensitive liquid.[9][10] The reaction of CSI with an alcohol yields the corresponding chlorosulfonyl carbamate. While effective, the hazardous nature of CSI necessitates careful handling and anhydrous conditions.
Figure 1. General synthesis of chlorosulfonyl carbamates.
Synthesis of Fluorosulfonyl Carbamates
The synthesis of fluorosulfonyl carbamates can be approached in several ways. One common method involves the reaction of an amine with sulfuryl fluoride (SO2F2), a gaseous reagent.[1] Alternatively, fluorosulfonyl isocyanate (FSI) can be used, though it shares the hazardous properties of CSI.[9] A more recent and safer approach involves the use of solid, stable surrogates like hexafluoroisopropyl N-fluorosulfonyl carbamate (HFC), which can be easily handled.[9]
Figure 2. Synthetic routes to fluorosulfonyl carbamates.
Experimental Protocols
Protocol: Synthesis of a Model Chlorosulfonyl Carbamate
Objective: To synthesize benzyl (chlorosulfonyl)carbamate.
Materials:
-
Benzyl alcohol
-
Chlorosulfonyl isocyanate (CSI)
-
Anhydrous dichloromethane (DCM)
-
Pyridine
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve benzyl alcohol (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chlorosulfonyl isocyanate (1.1 eq) dropwise via the dropping funnel over 15 minutes.
-
After the addition is complete, add pyridine (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
Purify by column chromatography on silica gel if necessary.
Protocol: Synthesis of a Model Fluorosulfonyl Carbamate
Objective: To synthesize a generic N-fluorosulfonyl carbamate from an amine and sulfuryl fluoride.
Materials:
-
A primary or secondary amine
-
Sulfuryl fluoride (SO2F2) gas
-
A suitable base (e.g., triethylamine or DBU)
-
Anhydrous solvent (e.g., acetonitrile or DCM)
-
A pressure-rated reaction vessel
Procedure:
-
In a pressure-rated vessel, dissolve the amine (1.0 eq) and the base (1.5 eq) in the anhydrous solvent.
-
Seal the vessel and cool to the desired temperature (e.g., 0 °C or room temperature).
-
Carefully introduce a measured excess of sulfuryl fluoride gas into the vessel.
-
Stir the reaction mixture for the required time (can range from hours to days depending on the amine's reactivity).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS).
-
Upon completion, carefully vent the excess SO2F2 in a fume hood.
-
Work up the reaction mixture by washing with aqueous acid and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion and Future Outlook
The choice between fluorosulfonyl and chlorosulfonyl carbamates is a strategic one, hinging on the desired balance between stability and reactivity.
-
Chlorosulfonyl carbamates are highly reactive electrophiles suitable for applications where rapid and indiscriminate labeling is desired. However, their poor stability, particularly towards hydrolysis, limits their utility in many biological and pharmaceutical contexts.
-
Fluorosulfonyl carbamates represent a more robust and versatile class of compounds. Their exceptional stability allows for their incorporation into complex molecules and their use in aqueous environments. While their inherent reactivity is lower, this can be leveraged to achieve greater selectivity for the intended biological target. The continued development of SuFEx chemistry and novel activating reagents will undoubtedly expand the applications of these valuable motifs in drug discovery and beyond.[6][11]
For researchers aiming to develop highly selective and stable covalent therapeutics, the superior profile of fluorosulfonyl carbamates makes them the more promising choice for future development.
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The Ascendancy of Fluorosulfonyl Isocyanate in SuFEx Chemistry: A Comparative Guide
In the ever-evolving landscape of bioconjugation and drug discovery, the quest for robust, efficient, and versatile molecular linkers is paramount. The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has provided a powerful toolkit for forging stable connections between molecular entities.[1][2] Within this toolkit, a diverse array of linkers, or "hubs," have emerged, each with its unique reactivity profile and application scope.[3] This guide provides an in-depth technical comparison of Fluorosulfonyl isocyanate (FSO2NCO), a rising star in the SuFEx constellation, with other prominent SuFEx linkers. We will delve into the mechanistic nuances, present comparative experimental data, and offer practical insights to guide researchers in selecting the optimal linker for their specific needs.
The Unique Proposition of this compound (FSO2NCO)
This compound stands out as a bis-electrophilic linker, uniquely equipped to sequentially connect two of the most abundant functional groups in synthetic and biological chemistry: alcohols and amines.[4][5] This dual reactivity, stemming from the orthogonal reactivity of its isocyanate and sulfonyl fluoride moieties, offers a strategic advantage in the modular assembly of complex molecules.
The primary allure of FSO2NCO lies in its ability to facilitate a two-step ligation process. In the initial step, the highly reactive isocyanate group readily and selectively reacts with alcohols or phenols to form stable fluorosulfonyl carbamate intermediates.[4][6] This reaction is often rapid and proceeds in near-quantitative yields under mild conditions.[4] The resulting fluorosulfonyl carbamate is remarkably stable, a stark contrast to its chloro-analogue, chlorosulfonyl isocyanate (CSI), whose adducts are far less stable.[4] This enhanced stability is a critical advantage, allowing for the isolation and purification of the intermediate before proceeding to the second step.
The second step involves the classic SuFEx reaction, where the sulfonyl fluoride (S-F) bond of the carbamate intermediate is engaged by a nucleophilic amine, forming a stable sulfamide linkage.[4] This stepwise approach provides exceptional control over the assembly process, enabling the precise coupling of distinct alcohol- and amine-containing fragments.
Comparative Analysis: FSO2NCO vs. Other SuFEx Linkers
To provide a clear perspective on the advantages of FSO2NCO, we will compare its performance against two other widely used SuFEx linkers: Ethenesulfonyl Fluoride (ESF) and Sulfuryl Fluoride (SO2F2).
Reactivity and Scope
| Linker | Reactive Moiety | Primary Nucleophiles | Reaction Type | Key Advantages |
| FSO2NCO | Isocyanate (-NCO) & Sulfonyl Fluoride (-SO2F) | Alcohols, Phenols, Amines | Nucleophilic Addition & SuFEx | Stepwise ligation of alcohols and amines; high stability of carbamate intermediate.[4] |
| ESF | α,β-unsaturated Sulfonyl Fluoride | Thiols, Amines, Michael Acceptors | Michael Addition | High reactivity as a Michael acceptor; forms stable thioether and amine linkages.[7][8] |
| SO2F2 | Sulfonyl Fluoride (-SO2F) | Phenols, Secondary Amines | SuFEx | Direct formation of fluorosulfates and sulfamoyl fluorides.[9][10] |
FSO2NCO offers a unique sequential reactivity that is not readily achievable with ESF or SO2F2. While ESF is an excellent Michael acceptor for thiols and amines, and SO2F2 is effective for directly functionalizing phenols and secondary amines, neither possesses the innate ability to controllably link an alcohol and an amine in a stepwise fashion.
Stability of Intermediates and Final Conjugates
A significant advantage of FSO2NCO lies in the stability of the fluorosulfonyl carbamate intermediate. This stability allows for a modular approach where the alcohol-containing component can be pre-functionalized, purified, and stored before the final conjugation with the amine. In contrast, the adducts formed from chlorosulfonyl isocyanate (CSI) are significantly less stable, often necessitating a one-pot reaction with a higher risk of side products.[4]
The final sulfamide linkage formed from the FSO2NCO-mediated ligation is known to be highly stable.[11] Similarly, the thioether and amine linkages formed from ESF Michael addition are generally stable. However, a study on the radiolabeled bioconjugates of [18F]ESF reported that the stability of the final conjugates was substrate-dependent and could be poor in rat serum, suggesting that the nature of the nucleophile and the local molecular environment can influence the stability of the resulting bond.[7] The fluorosulfates and sulfamoyl fluorides generated from SO2F2 are generally stable, with the S-F bond being resistant to hydrolysis under physiological conditions.[12]
Experimental Workflow and Conditions
The choice of linker significantly impacts the experimental design. The use of FSO2NCO involves a two-step process, which may be perceived as longer but offers greater control and modularity. Reactions with ESF are typically rapid Michael additions performed at room temperature.[7] SO2F2, being a gas, requires specialized handling procedures, although recent developments in flow chemistry are making its use more accessible.[10]
Mechanistic Insights
The distinct reactivity of each linker is rooted in its electronic structure.
FSO2NCO Reaction Pathway
ESF acts as a potent Michael acceptor due to the electron-withdrawing sulfonyl fluoride group, which activates the double bond for nucleophilic attack. [13]
SO2F2 SuFEx Pathway
The reaction of SO2F2 with phenols is typically base-catalyzed, proceeding through a nucleophilic attack of the phenoxide on the sulfur atom. [9]
Experimental Protocols
To provide a practical context, we outline representative experimental protocols for each linker.
Protocol 1: Two-Step Ligation of an Alcohol and an Amine using FSO2NCO
Step 1: Formation of Fluorosulfonyl Carbamate
-
Dissolve the alcohol (1.0 equiv) in anhydrous acetonitrile (0.1 M).
-
Cool the solution to 0 °C in an ice bath under an inert atmosphere (N2 or Ar).
-
Add this compound (1.05 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the solvent is removed under reduced pressure. The crude fluorosulfonyl carbamate is often of sufficient purity for the next step, or can be purified by column chromatography on silica gel.
Step 2: SuFEx Reaction with an Amine
-
Dissolve the fluorosulfonyl carbamate (1.0 equiv) and the amine (1.2 equiv) in a suitable solvent (e.g., acetonitrile or DMF, 0.1 M).
-
Add a base, such as triethylamine (2.0 equiv) or DBU (1.5 equiv), to the mixture.
-
Stir the reaction at room temperature or heat as required (e.g., 50-80 °C), monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired sulfamide.
Protocol 2: Michael Addition of a Thiol to ESF
-
Dissolve the thiol (1.0 equiv) and ethenesulfonyl fluoride (ESF, 1.1 equiv) in a suitable solvent such as a mixture of acetonitrile and water (e.g., 1:1 v/v, 0.1 M).
-
Add a catalytic amount of a base, such as triethylamine (0.1 equiv).
-
Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
The organic layer is dried and concentrated, and the product is purified by column chromatography.
Protocol 3: Formation of an Aryl Fluorosulfate using SO2F2
Caution: SO2F2 is a toxic gas and should be handled in a well-ventilated fume hood with appropriate safety precautions.
-
To a solution of the phenol (1.0 equiv) in a suitable solvent (e.g., acetonitrile, 0.2 M) in a pressure-rated vessel, add a base such as triethylamine (1.5 equiv).
-
Seal the vessel and carefully introduce sulfuryl fluoride (SO2F2) gas (typically from a lecture bottle, ~1.2-1.5 equiv).
-
Stir the reaction at room temperature for 2-6 hours.
-
After the reaction is complete, carefully vent the excess SO2F2 in a safe manner.
-
The reaction mixture is then worked up by adding water and extracting with an organic solvent.
-
The product is purified by column chromatography.
Conclusion
This compound offers a distinct and powerful approach within the SuFEx click chemistry paradigm. Its unique ability to controllably and sequentially link alcohols and amines, coupled with the high stability of its carbamate intermediate, provides a level of synthetic precision and modularity that is not intrinsically offered by other common SuFEx linkers like ESF and SO2F2. While ESF excels in Michael additions and SO2F2 provides a direct route to fluorosulfates and sulfamoyl fluorides, the strategic advantages of FSO2NCO in the convergent synthesis of complex molecules make it an invaluable tool for researchers in drug discovery, chemical biology, and materials science. The choice of linker will ultimately depend on the specific synthetic challenge at hand, but the unique capabilities of FSO2NCO undoubtedly position it as a premier choice for sophisticated molecular construction.
References
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Dong, J., et al. (2021). This compound Enabled SuFEx Ligation of Alcohols and Amines. Angewandte Chemie International Edition, 60(39), 21195-21199. [Link] [4][14]2. Perrin, D. M., et al. (2018). Synthesis, bioconjugation and stability studies of [18F]ethenesulfonyl fluoride. Journal of Labelled Compounds and Radiopharmaceuticals, 61(9), 683-693. [Link] [7][8]3. Dong, J., et al. (2021). This compound Enabled SuFEx Ligation of Alcohols and Amines. ResearchGate. [Link] [5][15]4. Moses, J. E., et al. (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews, 48(17), 4731-4758. [Link] [2][3]5. Perrin, D. M., et al. (2018). Synthesis, bioconjugation and stability studies of [18F]ethenesulfonyl fluoride. Wiley Online Library. [Link]
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Unveiling the Reactivity of Fluorosulfonyl Isocyanate: A Quantum Chemical Perspective
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug discovery, the quest for reagents with tunable reactivity and predictable outcomes is paramount. Fluorosulfonyl isocyanate (FSI, FSO₂NCO) has emerged as a powerful and versatile electrophile, offering unique advantages in the construction of complex molecules. This guide provides an in-depth analysis of FSI's reactivity, underpinned by the predictive power of quantum chemical calculations. We will objectively compare its performance with its well-known chloro-analogue, chlorosulfonyl isocyanate (CSI), and provide the theoretical framework and practical data necessary for its effective application in research and development.
This compound: An Electrophile of Growing Importance
This compound is a highly reactive compound characterized by the potent electron-withdrawing nature of the fluorosulfonyl group, which significantly enhances the electrophilicity of the isocyanate carbon.[1] This inherent reactivity makes it a valuable reagent for a variety of chemical transformations, including its use as a bis-electrophilic linker in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry. FSI is typically synthesized via a halogen exchange reaction from the more common chlorosulfonyl isocyanate (CSI), a process analogous to the Finkelstein and Swarts reactions.[1]
Its utility spans the synthesis of diverse molecular architectures, from fluorosulfonyl carbamates and ureas to more complex heterocyclic systems.[1][2] Understanding the nuances of its reactivity is crucial for harnessing its full synthetic potential.
The Reactivity Dichotomy: FSI vs. CSI
While both FSI and CSI are powerful electrophiles, the substitution of chlorine with fluorine imparts significant and often advantageous differences in reactivity and stability.
A notable distinction is observed in their reactions with phenols. While FSI reacts selectively at the isocyanate group to yield fluorosulfonyl carbamates (RO-CONHSO₂F), CSI can lead to products resulting from the cleavage of the S-Cl bond at elevated temperatures, forming RO-SO₂-NCO. This highlights the exceptional stability of the S-F bond in FSI, a key feature that can be exploited for selective functionalization.
Furthermore, the fluorosulfonyl motif in FSI-derived products exhibits remarkable stability, even under conditions where the corresponding chlorosulfonyl analogues might undergo elimination to form highly reactive azasulfene intermediates. This enhanced stability of the S-F bond is a critical consideration in multi-step synthetic sequences.
Peering into the Reaction Mechanism: The Power of Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool for elucidating the intricate details of reaction mechanisms, providing insights that are often difficult or impossible to obtain through experimental means alone.[3] For a reagent as reactive as FSI, these computational methods offer a powerful lens through which to understand and predict its behavior.
Why Use Quantum Chemical Calculations?
-
Elucidating Electronic Structure: Methods like Density Functional Theory (DFT) and ab initio calculations (e.g., Outer Valence Green Function - OVGF, and Partial Third Order - P3) provide a detailed picture of FSI's electronic properties.[1][4] This includes mapping the electron density distribution, determining molecular orbital energies (HOMO and LUMO), and calculating atomic charges. This fundamental understanding of the molecule's electronic landscape is the first step in predicting its reactivity. The strong electron-withdrawing fluorosulfonyl group significantly lowers the energy of the LUMO, enhancing the electrophilicity of the isocyanate carbon.[1]
-
Mapping Reaction Pathways: Computational chemistry allows for the exploration of potential energy surfaces, identifying transition states, intermediates, and the associated activation energies.[3] This is particularly valuable for distinguishing between different possible reaction mechanisms, such as concerted versus stepwise pathways in cycloaddition reactions.
-
Predicting Selectivity: By comparing the activation barriers for different reaction pathways, it is possible to predict the chemo-, regio-, and stereoselectivity of a reaction, guiding experimental design and optimization.
A Practical Workflow for Computational Analysis
The following workflow outlines a typical approach for the computational study of FSI's reactivity, for instance, in a [2+2] cycloaddition reaction with an alkene.
Figure 1. A generalized workflow for the computational investigation of FSI reactivity.
Quantitative Insights: A Comparative Data Summary
The following table summarizes key computational and experimental data for FSI and related compounds, illustrating the quantitative insights that can be gained.
| Parameter | This compound (FSI) | Chlorosulfonyl Isocyanate (CSI) | Notes |
| First Ionization Potential (eV) | 12.3 (experimental)[1] | - | Higher ionization potential suggests greater stability of the molecule. |
| Calculated LUMO Energy | Lower (qualitative)[1] | Higher (qualitative) | A lower LUMO energy correlates with higher electrophilicity. |
| S-X Bond Stability | High | Moderate | The S-F bond is significantly stronger and more stable than the S-Cl bond. |
| Reactivity with Phenols | Forms RO-CONHSO₂F | Can form RO-SO₂-NCO | Demonstrates the enhanced stability of the S-F bond in FSI. |
Case Study: [2+2] Cycloaddition Reactions
While extensive computational studies on the [2+2] cycloaddition of FSI are still emerging, the wealth of data on CSI provides a valuable framework for comparison and prediction. For CSI, quantum chemical calculations have been instrumental in understanding the shift from a stepwise dipolar pathway with electron-rich alkenes to a concerted pathway with electron-deficient fluoroalkenes.[5][6][7][8][9]
It is hypothesized that the increased electrophilicity of FSI would further favor a concerted mechanism in many cases. The computational workflow described above can be directly applied to calculate and compare the transition state energies for the stepwise versus concerted pathways for the reaction of FSI with a variety of alkenes.
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A Comparative Guide to the Kinetic Profile of Fluorosulfonyl Isocyanate in Organic Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of a reagent for bioconjugation, linker synthesis, or the introduction of a sulfamoyl moiety is a critical decision governed by reactivity, selectivity, and practicality. Fluorosulfonyl isocyanate (FSI, FSO₂NCO) has emerged as a powerful and versatile electrophile, particularly within the realm of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This guide provides an in-depth, objective comparison of the reaction kinetics of FSI with common nucleophiles, juxtaposed with alternative reagents, and is supported by established experimental insights to inform your synthetic strategy.
Introduction to the Reactivity of this compound
This compound is a highly reactive chemical entity characterized by two key functional groups: a potent electrophilic isocyanate (-N=C=O) and a strongly electron-withdrawing fluorosulfonyl group (-SO₂F). This unique combination dictates its exceptional reactivity towards nucleophiles. The electron density on the isocyanate carbon is significantly diminished by the adjacent sulfonyl group, rendering it highly susceptible to nucleophilic attack.[1] This inherent reactivity allows for rapid and often quantitative transformations under mild conditions, making FSI an attractive reagent in modern organic synthesis.[2]
The structural basis for this enhanced reactivity lies in the interplay between the two functional groups. Computational studies and photoelectron spectroscopy have revealed that the strong electron-withdrawing nature of the fluorosulfonyl group significantly influences the frontier molecular orbitals, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) centered on the isocyanate carbon.[1] This makes FSI a potent electrophile, readily engaging with a wide array of nucleophiles, most notably amines and alcohols.[1]
Kinetic Comparison: FSI in Reactions with Alcohols
The reaction of FSI with alcohols and phenols proceeds rapidly to furnish the corresponding fluorosulfonyl carbamates in nearly quantitative yields.[3] This transformation is often complete within minutes, even in cold acetonitrile, a testament to the high electrophilicity of FSI.[3] This rapid conversion under mild conditions presents a significant advantage over many standard isocyanates, which may require catalysts or elevated temperatures to achieve comparable efficiency.[3]
| Reagent | Typical Nucleophile | Relative Reaction Rate | Typical Conditions | Key Observations & References |
| This compound (FSI) | Primary/Secondary Alcohols | Very Fast | Acetonitrile, 0°C to RT | Nearly quantitative yields within minutes.[3] More reactive than alkyl and phenyl isocyanates.[3] |
| Chlorosulfonyl Isocyanate (CSI) | Alcohols | Very Fast | Inert solvent | One of the most reactive isocyanates known.[4] Some sources suggest FSI reacts slightly slower,[3] while its higher thermal stability is an advantage. |
| Aryl Isocyanates (e.g., Phenyl Isocyanate) | Alcohols | Moderate to Fast | Often requires catalyst (e.g., tertiary amine, organotin) | Reactivity is substituent-dependent; electron-withdrawing groups increase the rate.[5][6] |
| Alkyl Isocyanates (e.g., Ethyl Isocyanate) | Alcohols | Slow to Moderate | Typically requires catalyst and/or heat | Generally less reactive than aryl and sulfonyl isocyanates.[5] |
The general mechanism for the reaction of an isocyanate with an alcohol involves the nucleophilic attack of the alcohol oxygen on the electrophilic isocyanate carbon.
Kinetic Comparison: FSI in Reactions with Amines
The reaction of isocyanates with primary and secondary amines to form ureas is exceptionally fast, often orders of magnitude faster than the corresponding reaction with alcohols.[7] Due to its enhanced electrophilicity, FSI reacts vigorously with amines. This high reactivity necessitates careful control of reaction conditions, such as low temperatures and dilute solutions, to avoid side reactions and ensure selectivity, especially with multifunctional substrates.
| Reagent | Typical Nucleophile | Relative Reaction Rate | Typical Conditions | Key Observations & References |
| This compound (FSI) | Primary/Secondary Amines | Extremely Fast | Low temperature, dilute solution | Highly exothermic reaction.[8] The resulting S(VI)-F motif can undergo subsequent SuFEx reactions.[3] |
| Chlorosulfonyl Isocyanate (CSI) | Amines | Extremely Fast | Inert, anhydrous solvent | Reacts violently with water and other protic species.[9] |
| Aryl Isocyanates (e.g., Phenyl Isocyanate) | Amines | Very Fast | Aprotic solvents | Generally faster than the reaction with alcohols.[7] |
| Alkyl Isocyanates (e.g., Ethyl Isocyanate) | Amines | Fast | Aprotic solvents | Less reactive than aryl and sulfonyl isocyanates.[5] |
Alternative Reagents and Comparative Analysis
The primary competitor to FSI is its chloro-analogue, Chlorosulfonyl Isocyanate (CSI) . CSI is also a highly reactive and versatile reagent.[4] While some reports suggest FSI reacts slightly more slowly than CSI,[3] FSI offers the significant advantage of greater thermal and photostability.[1] The resulting fluorosulfonyl carbamates from FSI are also more stable than their chlorosulfonyl counterparts, which is a crucial consideration for multi-step syntheses.[3]
For applications where the extreme reactivity of FSI or CSI is not required or desired, aryl isocyanates offer a more moderate and often more selective alternative. The reactivity of aryl isocyanates can be tuned by the electronic nature of the substituents on the aromatic ring, with electron-withdrawing groups enhancing the reaction rate.[5][6]
In recent years, non-isocyanate alternatives are being explored to mitigate the health and safety concerns associated with isocyanates.[10] These include chemistries based on cyclic carbonates reacting with amines to form polyurethanes.[10] However, for the specific and efficient introduction of sulfamoyl or related functionalities, FSI and its analogues currently offer unparalleled efficiency.
Experimental Protocol for Kinetic Analysis of an FSI Reaction
This protocol outlines a general method for determining the second-order rate constant of the reaction between FSI and an alcohol using in-situ Fourier-Transform Infrared (FTIR) spectroscopy.
Safety Precaution: this compound is a corrosive and moisture-sensitive compound that reacts violently with water.[9][11] All manipulations must be carried out in a well-ventilated fume hood under a dry, inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.
Materials and Equipment:
-
This compound (FSI)
-
Anhydrous alcohol (e.g., n-butanol)
-
Anhydrous aprotic solvent (e.g., acetonitrile)
-
In-situ FTIR spectrometer with a thermostatted reaction cell
-
Inert atmosphere glovebox or Schlenk line
-
Gastight syringes
Procedure:
-
Preparation of Stock Solutions:
-
Inside an inert atmosphere glovebox, prepare a stock solution of FSI in anhydrous acetonitrile (e.g., 0.1 M).
-
Prepare a stock solution of the alcohol in anhydrous acetonitrile (e.g., 0.1 M).
-
-
FTIR Background Spectrum:
-
Assemble the dry, thermostatted in-situ FTIR reaction cell.
-
Fill the cell with anhydrous acetonitrile and record a background spectrum at the desired reaction temperature (e.g., 25°C).
-
-
Reaction Initiation and Data Acquisition:
-
Empty the reaction cell and refill it with a known volume of the alcohol stock solution.
-
Allow the solution to thermally equilibrate.
-
Set the FTIR spectrometer to collect spectra at regular time intervals (e.g., every 10 seconds).
-
At time zero, rapidly inject a known volume of the FSI stock solution into the reaction cell with efficient stirring.
-
Monitor the reaction by observing the disappearance of the characteristic isocyanate stretching peak (around 2250-2275 cm⁻¹) and the appearance of the carbamate carbonyl peak (around 1700-1750 cm⁻¹).
-
-
Data Analysis:
-
From the collected spectra, determine the concentration of FSI at each time point by applying the Beer-Lambert law to the absorbance of the isocyanate peak.
-
Assuming a second-order reaction, a plot of 1/[FSI] versus time should yield a straight line.
-
The slope of this line is equal to the second-order rate constant (k).
-
Conclusion
This compound is a uniquely reactive and highly valuable reagent in chemical synthesis, particularly for the rapid and efficient formation of sulfonyl carbamate and urea linkages. Its kinetic profile is characterized by extremely fast reaction rates with a broad range of nucleophiles, a direct consequence of the powerful electron-withdrawing effect of the fluorosulfonyl group. While its high reactivity necessitates careful handling, the clean and often quantitative nature of its transformations makes it an excellent choice for applications demanding high efficiency and robust bond formation, such as in the construction of complex molecular architectures and in the principles of SuFEx click chemistry. The choice between FSI and its alternatives will ultimately depend on the specific requirements of the synthetic target, including desired reactivity, stability of the adducts, and handling considerations.
References
-
Huang, D., & Yan, G. (2017). Recent advances in reactions of aryl sulfonyl isocyanates. Organic & Biomolecular Chemistry, 15(8), 1753–1761. Retrieved from [Link]
-
DTIC. (2010). Reaction of Chlorosulfonyl Isocyanate (CSI) with Fluorosubstituted Alkenes. Retrieved from [Link]
-
Li, S., Wu, P., & Sharpless, K. B. (2022). Fluorosulfuryl Isocyanate Enabled SuFEx Ligation of Alcohols and Amines. Angewandte Chemie International Edition, 61(3), e202111832. Retrieved from [Link]
-
Liu, S., et al. (2022). Hexafluoroisopropyl N-Fluorosulfonyl Carbamate: Synthesis and Its Facile Transformation to Sulfamoyl Ureas. Organic Letters, 24(1), 18-22. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Chlorosulfonyl isocyanate. Retrieved from [Link]
-
McFarland, J. W., & Gaskins, S. P. (1969). Chemistry of sulfonyl isocyanates. VIII. Kinetics of the reaction with hindered phenols. The Journal of Organic Chemistry, 34(10), 3143–3145. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic Studies on the Reaction of Chlorosulfonyl Isocyanate with Monofluoroalkenes: Experimental Evidence for Both Stepwise and Concerted Mechanisms and a Pre-equilibrium Complex on the Reaction Pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Relative reactivity of NCO group against different hydrogen-active.... Retrieved from [Link]
-
Semantic Scholar. (n.d.). Kinetic Studies on the Reaction of Chlorosulfonyl Isocyanate with Monofluoralkenes : Experimental Evidence for both Stepwise. Retrieved from [Link]
-
SpringerLink. (n.d.). Quantum-Chemical Study on Reactions of Isocyanates with Methanol Associates. Retrieved from [Link]
-
PCI Magazine. (2020). Resins: Isocyanates, Part I: Fundamentals and Reactivity. Retrieved from [Link]
-
MDPI. (2020). Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of Isocyanates with amines. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Patsnap. (n.d.). Isocyanate Alternatives: Exploring Bio-Based Options. Retrieved from [Link]
-
PubMed. (1998). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Retrieved from [Link]
-
ResearchGate. (n.d.). KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. Retrieved from [Link]
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- 5. Recent advances in reactions of aryl sulfonyl isocyanates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 9. Organic Syntheses Procedure [orgsyn.org]
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- 11. Kinetic studies on the reaction of chlorosulfonyl isocyanate with monofluoroalkenes: experimental evidence for both stepwise and concerted mechanisms and a pre-equilibrium complex on the reaction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Identification of Fluorosulfonyl Isocyanate (FSO₂NCO) by Infrared and Raman Spectroscopy
This guide provides an in-depth technical comparison of Infrared (IR) and Raman spectroscopy for the unambiguous identification and characterization of Fluorosulfonyl Isocyanate (FSO₂NCO). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes experimental data and theoretical principles to offer a practical framework for vibrational analysis. We will explore the causality behind experimental choices, compare the spectral signatures with relevant alternatives, and provide validated protocols to ensure scientific rigor.
Introduction: The Challenge of Characterizing FSO₂NCO
This compound (FSO₂NCO) is a highly versatile and reactive compound utilized in a range of industrial applications, including the synthesis of polymers, herbicides, and fungicides.[1] Its reactivity stems from the potent combination of an electrophilic isocyanate group (-N=C=O) and a strongly electron-withdrawing fluorosulfonyl group (-SO₂F). However, this high reactivity also presents a significant analytical challenge. FSO₂NCO is extremely sensitive to moisture, necessitating handling under strictly anhydrous conditions to prevent decomposition.[2]
Accurate and rapid identification is therefore paramount for quality control, reaction monitoring, and safety. Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a powerful, non-destructive means to probe the molecular structure of FSO₂NCO. These two techniques are governed by different selection rules and are often complementary, providing a comprehensive and self-validating "fingerprint" of the molecule. This guide will dissect the application of both methods, providing the necessary insights to select the appropriate technique and confidently interpret the resulting spectra.
Theoretical Foundation: Expected Vibrational Modes of FSO₂NCO
The vibrational spectrum of a molecule is determined by its structure, symmetry, and the nature of its chemical bonds. FSO₂NCO (C₁ symmetry) possesses several distinct functional groups, each with characteristic vibrational frequencies.
-
Isocyanate (-N=C=O) Group: This group is the most prominent chromophore. It gives rise to a very strong asymmetric stretching vibration (νₐₛ NCO) typically found in the 2250-2285 cm⁻¹ region of the IR spectrum.[3] This band is often the most intense feature in the spectrum and serves as a definitive marker for the isocyanate moiety. A corresponding symmetric stretch (νₛ NCO) occurs at a lower frequency and is often weaker in the IR but can be strong in the Raman spectrum.
-
Fluorosulfonyl (-SO₂F) Group: This group contributes several key vibrations:
-
SO₂ Stretches: An asymmetric (νₐₛ SO₂) and a symmetric (νₛ SO₂) stretching mode are expected. By analogy with similar sulfonyl compounds, these are anticipated in the 1400-1450 cm⁻¹ and 1200-1250 cm⁻¹ regions, respectively.
-
S-F Stretch: The sulfur-fluorine bond will have a characteristic stretching frequency.
-
S-N Stretch: The vibration of the sulfur-nitrogen bond provides crucial information about the molecule's backbone.
-
The key to leveraging vibrational spectroscopy lies in understanding the selection rules. IR spectroscopy detects vibrations that cause a change in the molecule's net dipole moment, while Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability. The intense νₐₛ NCO mode involves a significant change in dipole moment, making it exceptionally strong in IR. Conversely, more symmetric vibrations, which might be weak in the IR, can be strong in the Raman spectrum. This complementarity is essential for a complete vibrational assignment.
Experimental Protocols: Acquiring High-Quality Spectra
The purity of FSO₂NCO is routinely verified using a combination of vapor-phase FTIR and liquid-phase Raman spectroscopy.[1] The following protocols outline the best practices for sample handling and data acquisition.
General Handling Precautions
Due to its high reactivity and moisture sensitivity, all manipulations of FSO₂NCO must be performed under an inert atmosphere (e.g., nitrogen or argon) using dry glassware and anhydrous solvents.[2]
Fourier Transform Infrared (FTIR) Spectroscopy Protocol (Vapor Phase)
-
Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell (typically with a 10 cm path length) and KBr or NaCl windows.
-
Sample Preparation: In an inert atmosphere glovebox or using a vacuum line, carefully introduce a small amount of volatile FSO₂NCO into the evacuated gas cell. Allow the sample to vaporize.
-
Background Collection: Collect a background spectrum of the empty, evacuated gas cell.
-
Sample Spectrum Acquisition: Collect the sample spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.
Raman Spectroscopy Protocol (Liquid Phase)
-
Instrumentation: Employ a Raman spectrometer equipped with a suitable laser source (e.g., Nd:YAG or diode laser).
-
Sample Preparation: Under inert conditions, seal a small amount of liquid FSO₂NCO in a glass NMR tube or a glass capillary.[4]
-
Spectrum Acquisition: Place the sealed sample in the spectrometer's sample holder. Acquire the spectrum, ensuring the laser power is low enough to avoid sample decomposition. Integration times will vary depending on the instrument and sample scattering efficiency.
-
Data Processing: Perform baseline correction and cosmic ray removal as needed using the spectrometer's software.
Caption: Diagram 1: Experimental Workflow for Spectroscopic Analysis of FSO₂NCO.
Data Interpretation and Comparative Analysis
The combination of IR and Raman data provides a robust and comprehensive vibrational profile of FSO₂NCO. Computational chemistry, particularly Density Functional Theory (DFT), is an invaluable tool for predicting vibrational frequencies and intensities, aiding in the definitive assignment of experimental bands.[5][6][7][8]
Key Spectroscopic Features of FSO₂NCO
The following table summarizes the expected key vibrational bands for FSO₂NCO and their typical characteristics in both IR and Raman spectra.
| Vibrational Mode | Approx. Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity | Comments |
| νₐₛ (N=C=O) | ~2270 | Very Strong | Medium | The most characteristic and intense band for isocyanates; a definitive identifier.[9] |
| νₐₛ (SO₂) | ~1450 | Strong | Medium | |
| νₛ (N=C=O) | ~1410 | Medium | Strong | Often more prominent in Raman spectra. |
| νₛ (SO₂) | ~1230 | Strong | Strong | |
| ν (S-F) | ~850 | Strong | Medium | |
| ν (S-N) | ~750 | Medium | Medium |
IR vs. Raman: A Direct Comparison
-
For Detecting the Isocyanate Group: FTIR is unequivocally superior. The sheer intensity of the asymmetric N=C=O stretch around 2270 cm⁻¹ makes it an unmistakable marker that can be monitored in real-time to track reactions.[10]
-
For Characterizing the Sulfonyl Group: Both techniques are effective. The symmetric SO₂ stretch is often very strong in both IR and Raman, providing a good cross-validation point.
-
Overall Fingerprinting: A complete and confident identification relies on using both techniques. Raman spectroscopy can reveal symmetric vibrations that are weak or forbidden in the IR, providing a more complete picture of the molecule's vibrational framework.
Comparison with Analogs: FSO₂NCO vs. ClSO₂NCO
Comparing the spectrum of FSO₂NCO with its chloro-analog, chlorosulfonyl isocyanate (ClSO₂NCO), is instructive. The spectra of ClSO₂NCO have been previously reported and analyzed.[11][12] The primary difference will be in the vibrations involving the halogen. The S-F stretch in FSO₂NCO occurs at a higher frequency than the S-Cl stretch in ClSO₂NCO due to the lower mass of fluorine and the stronger S-F bond. This substitution also induces smaller shifts in other bands (e.g., SO₂ and S-N stretches) due to electronic and kinematic effects, resulting in a unique spectral fingerprint for each compound.
Caption: Diagram 2: Key Vibrational Modes of FSO₂NCO.
Conclusion
The spectroscopic identification of this compound is most reliably achieved through the combined application of Infrared and Raman spectroscopy. FTIR provides an exceptionally strong and definitive signal for the critical isocyanate functional group, making it ideal for rapid identification and reaction monitoring. Raman spectroscopy complements this by providing detailed information on the molecule's backbone and symmetric vibrations, offering a more complete structural characterization. By following validated experimental protocols and leveraging computational analysis, researchers can achieve unambiguous identification of this highly reactive and synthetically important molecule, ensuring both the quality of their research and the safety of their operations.
References
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Scott, J., & Can, J. (1993). The infrared and Raman spectra of methoxycarbonyl and thiomethoxycarbonyl isocyanates. Canadian Journal of Chemistry, 71(10), 1627-1631. Available at: [Link]
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Durig, J. R., et al. (n.d.). Chlorosulfonyl isocyanate images. VPL. Available at: [Link]
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Romano, R. M., et al. (2013). Electronic Properties of this compound, FSO2NCO: A Photoelectron Spectroscopy and Synchrotron Photoionization Study. The Journal of Physical Chemistry A, 117(38), 9224–9233. Available at: [Link]
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Reva, I., et al. (2010). Infrared spectra of methyl isocyanate isolated in Ar, Xe and N2 matrices. ResearchGate. Available at: [Link]
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Della Védova, C. O., et al. (1990). Infrared, Raman and ultraviolet spectra and normal coordinate analysis of chlorocarbonyl isocyanate. Semantic Scholar. Available at: [Link]
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ResearchGate. (n.d.). Mid-IR spectrum of isocyanate reaction mixture from 2200 to 2400 cm-1. Available at: [Link]
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Romano, R. M., et al. (2013). Electronic Properties of this compound, FSO2NCO: A Photoelectron Spectroscopy and Synchrotron Photoionization Study. The Journal of Physical Chemistry A. Available at: [Link]
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Romano, R. M., et al. (2016). Electronic Properties of this compound, FSO2NCO: A Photoelectron Spectroscopy and Synchrotron Photoionization Study. ACS Figshare. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
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Meuwly, M. (2020). Computational Vibrational Spectroscopy. CHIMIA, 74(5), 345-350. Available at: [Link]
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Meuwly, M. (2022). Computational Vibrational Spectroscopy. arXiv. Available at: [Link]
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ResearchGate. (n.d.). (A) Raman spectra of series of solutions with increasing LiFSI concentration in 1:2 FEC:FEMC solvent and (B). Available at: [Link]
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Parker, S. F., et al. (2022). Assignment of the Vibrational Spectra of Diiron Nonacarbonyl, Fe2(CO)9. MDPI. Available at: [Link]
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Remspec Corporation. (n.d.). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Available at: [Link]
-
Puzzarini, C., & Barone, V. (2020). Accuracy and Reliability in the Simulation of Vibrational Spectra: A Comprehensive Benchmark of Energies and Intensities Issuing From Generalized Vibrational Perturbation Theory to Second Order (GVPT2). Frontiers in Chemistry, 8, 586673. Available at: [Link]
-
Stefaniak, A. B., et al. (2006). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. CDC Stacks. Available at: [Link]
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Bas, E. E., & Golze, D. (2023). Robust Computation and Analysis of Vibrational Spectra of Layered Framework Materials including Host-Guest Interactions. ChemRxiv. Available at: [Link]
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Mary, Y. A., et al. (2022). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. PMC. Available at: [Link]
-
Geiger, B. (2016). Real-Time Monitoring of Isocyanate Chemistry using a Fiber-Optic FTIR Probe. ResearchGate. Available at: [Link]
-
Sykam, K., et al. (n.d.). (a) FTIR and (b) Raman spectra of isocyanate-, vinyl-, and... ResearchGate. Available at: [Link]
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Clavijo, C., et al. (2024). Raman Spectroscopy Unfolds the Fate and Transformation of SWCNTs after Abrasive Wear of Epoxy Floor Coatings. MDPI. Available at: [Link]
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Abreu, A., et al. (2022). Raman spectra of the PU films and PEG. ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to the Purity Analysis of Synthesized Fluorosulfonyl Isocyanate (FSI)
Introduction
Fluorosulfonyl isocyanate (FSI, FSO₂NCO) has emerged as a powerful and versatile bifunctional linker in modern synthetic chemistry, particularly within the realm of SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry.[1] Its dual reactivity, featuring a highly electrophilic isocyanate group and a fluoride-exchangeable sulfonyl moiety, allows for the sequential and efficient ligation of diverse molecular modules like alcohols and amines.[1][2] This unique capability has positioned FSI as a critical reagent in drug discovery and materials science for constructing complex molecular architectures that can mimic biological structures like phosphates.[1]
However, the very reactivity that makes FSI so valuable also presents significant challenges in its synthesis, purification, and subsequent purity analysis. The presence of minute impurities can drastically alter reaction outcomes, compromise the integrity of downstream applications, and lead to misleading experimental data. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized FSI, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for achieving reliable and reproducible results.
The Origin of Impurities: A Synthesis Perspective
Understanding potential impurities begins with the synthesis route. FSI is commonly prepared via a halogen exchange reaction from its chloro-analogue, Chlorosulfonyl isocyanate (CSI), using a fluoride source such as Antimony Trifluoride (SbF₃).[2][3]
Common Synthesis Route: ClSO₂NCO + SbF₃ → FSO₂NCO + SbCl₃
Potential impurities can be broadly categorized:
-
Starting Material & Byproducts: Incomplete reaction can leave residual Chlorosulfonyl isocyanate (CSI) . Side reactions may also produce other chlorinated byproducts.[2]
-
Degradation Products: FSI is extremely sensitive to moisture.[4] Reaction with water leads to hydrolysis, forming an unstable carbamic acid intermediate that can decompose. Reaction with trace amines, often present as catalysts or impurities, can form fluorosulfonyl ureas .[2]
-
Oligomers/Polymers: Isocyanates can self-react, especially in the presence of certain catalysts or upon heating, to form dimers (uretidiones) or trimers (isocyanurates).
Effective purification, typically involving fractional distillation under vacuum, is crucial to minimize these impurities before analysis.[2][3]
Comparative Analysis of Purity Assessment Techniques
No single technique is universally superior; the optimal choice depends on the specific analytical question, available instrumentation, and the required level of sensitivity. We will compare the most effective methods: Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and an indirect Gas Chromatography (GC) method.
Workflow for Selecting an Analytical Technique
The following decision-making workflow can guide the selection of the most appropriate analytical technique based on the desired outcome.
Caption: Decision tree for selecting the optimal FSI purity analysis method.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR is an indispensable first-line technique for FSI analysis. Its power lies in the unique vibrational frequency of the isocyanate (-N=C=O) functional group. This group exhibits a very strong, sharp, and characteristic asymmetric stretching absorption in a region of the infrared spectrum that is typically devoid of other signals (the "silent region").[5] This makes the peak exceptionally easy to identify and quantify, even in complex mixtures.
Trustworthiness: The intensity of the -N=C=O absorption is directly proportional to its concentration, forming the basis of a reliable quantitative analysis.[5] Any reaction or degradation of the isocyanate group will lead to a corresponding decrease in this peak's intensity and the appearance of new peaks, such as the C=O stretch of a urea or carbamate (~1680-1740 cm⁻¹), providing a self-validating check on sample integrity.[6]
Experimental Protocol: Quantitative FTIR
-
Instrument Preparation: Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Sample Handling: Due to FSI's moisture sensitivity, all handling must be performed in a dry environment (e.g., glovebox or under an inert atmosphere). Use dry, IR-transparent salt plates (e.g., NaCl or KBr) or a sealed liquid transmission cell.
-
Calibration (for Quantification):
-
Prepare a series of standards of known FSI concentration in a dry, IR-transparent solvent (e.g., anhydrous dichloromethane).
-
Acquire the IR spectrum for each standard using a fixed pathlength liquid cell (e.g., 100 µm).[5]
-
Measure the peak area or height of the -N=C=O asymmetric stretch (typically ~2250-2285 cm⁻¹).
-
Construct a calibration curve by plotting absorbance vs. concentration.
-
-
Sample Analysis:
-
Prepare the synthesized FSI sample using the same solvent and cell as the standards.
-
Acquire the spectrum and measure the absorbance of the -N=C=O peak.
-
Determine the concentration from the calibration curve.
-
-
Purity Calculation: Purity (%) = (Measured Concentration / Expected Concentration) * 100.
Data Presentation: Spectroscopic Comparison
| Compound/Functional Group | Characteristic FTIR Absorption (cm⁻¹) | Notes |
| This compound (-N=C=O) | ~2260 - 2280 | Strong, sharp, characteristic asymmetric stretch.[7] |
| Chlorosulfonyl Isocyanate (-N=C=O) | ~2240 - 2260 | Slightly lower frequency than FSI. |
| Fluorosulfonyl Urea (-NH-CO-NH-) | ~1680 (Amide I, C=O stretch) | Broad peak indicating degradation by amines.[6] |
| Fluorosulfonyl Carbamate (-O-CO-NH-) | ~1740 (C=O stretch) | Indicates degradation by water/alcohols.[7] |
Indirect Gas Chromatography (GC)
Expertise & Experience: Direct injection of the highly reactive FSI onto a GC column is often problematic, leading to on-column reactions and poor peak shape. An elegant and robust alternative is an indirect method involving derivatization.[2][8] This approach converts the volatile, reactive isocyanate into a stable, less polar derivative that is amenable to GC analysis. The most common method involves reacting the FSI sample with a precisely known excess of a derivatizing agent, typically di-n-butylamine (DBA).[8] The unreacted DBA is then quantified by GC. The amount of FSI is calculated by stoichiometry from the amount of DBA consumed.
Trustworthiness: This method's reliability stems from the rapid and quantitative reaction between the isocyanate and the amine. By quantifying the remaining excess reagent rather than the product, the method is less sensitive to minor variations in the derivatization reaction yield. The use of an internal standard during the GC analysis further enhances precision and accuracy, correcting for variations in injection volume.[8]
Workflow for Indirect GC Analysis
Caption: Step-by-step workflow for indirect FSI purity analysis by GC.
Experimental Protocol: Indirect GC via Derivatization
-
Reagent Preparation: Prepare a standard stock solution of di-n-butylamine (DBA) and a separate stock solution of an internal standard (e.g., dodecane) in an anhydrous solvent like toluene.
-
Derivatization:
-
In a dry vial under an inert atmosphere, add a precisely weighed amount of the synthesized FSI (e.g., 50 mg).
-
Add a precise volume of the DBA stock solution, ensuring it is in at least a two-fold molar excess relative to the FSI.
-
Allow the reaction to proceed for 15-20 minutes at room temperature.
-
Add a precise volume of the internal standard stock solution.
-
-
GC Analysis:
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-1 or DB-5, 30 m x 0.25 mm x 0.25 µm).
-
Conditions:
-
Inlet Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Program: 60°C for 2 min, ramp to 250°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium or Hydrogen.
-
-
-
Calibration & Calculation:
-
Prepare a calibration curve by analyzing standards containing known concentrations of DBA and the internal standard.
-
Analyze the derivatized FSI sample.
-
Using the calibration curve, determine the concentration (and thus moles) of unreacted DBA in the sample.
-
Calculate the moles of DBA that reacted: (Initial Moles DBA) - (Unreacted Moles DBA).
-
Since the reaction is 1:1, Moles FSI = Moles Reacted DBA.
-
Calculate the purity of the original FSI sample based on its initial mass.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy, particularly ¹⁹F NMR, offers unparalleled structural insight and is uniquely suited for analyzing FSI. Since fluorine is not a common background element, ¹⁹F NMR provides a very clean spectrum where the signal for the -SO₂F group is distinct and easily quantifiable against a fluorine-containing internal standard.[9] Furthermore, ¹H and ¹³C NMR can be used to identify and quantify non-fluorinated impurities, such as hydrolysis or polymerization products, providing a comprehensive purity profile.[10][11]
Trustworthiness: Quantitative NMR (qNMR) is a primary analytical method. By adding a known amount of a stable, non-reactive internal standard with a distinct NMR signal, the purity of the analyte can be determined directly by comparing the integral of the analyte's peak to the integral of the standard's peak. This method is highly accurate and does not require a specific calibration curve for the analyte itself.
Experimental Protocol: Quantitative ¹⁹F NMR
-
Sample Preparation:
-
All steps must be performed in a glovebox or under an inert atmosphere.
-
Accurately weigh a stable, fluorine-containing internal standard (e.g., trifluorotoluene) into a clean, dry NMR tube.
-
Accurately weigh the synthesized FSI sample into the same NMR tube.
-
Add a deuterated, anhydrous solvent (e.g., CDCl₃ or C₆D₆) to dissolve the sample.
-
-
NMR Acquisition:
-
Instrument: NMR Spectrometer with a fluorine probe.[12]
-
Nucleus: ¹⁹F
-
Parameters:
-
Ensure a sufficient relaxation delay (D1) to allow for complete T1 relaxation of both the analyte and standard signals (a D1 of 5 * T1 is recommended for accurate quantification).
-
Acquire the spectrum with proton decoupling.
-
-
-
Data Processing and Calculation:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the distinct signal for FSI (-SO₂F ) and the signal for the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_FSI / N_FSI) * (N_std / I_std) * (MW_FSI / Wt_FSI) * (Wt_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of fluorine nuclei for the signal
-
MW = Molecular Weight
-
Wt = Weight
-
P_std = Purity of the standard
-
Data Presentation: Expected NMR Chemical Shifts
| Compound | Nucleus | Expected Chemical Shift (δ, ppm) | Notes |
| This compound | ¹⁹F | ~ +40 to +50 (vs. CFCl₃) | Single sharp peak characteristic of the -SO₂F group. |
| Trifluorotoluene (Standard) | ¹⁹F | ~ -63 | Reference signal for quantification. |
| Fluorosulfonyl Urea | ¹H | ~ 7.0 - 9.0 | Broad peaks for N-H protons. |
| Residual H₂O in solvent | ¹H | ~ 1.56 (in CDCl₃) | Presence indicates potential for degradation. |
Comparison with an Alternative: Chlorosulfonyl Isocyanate (CSI)
FSI is often used as a safer and sometimes more selective alternative to its precursor, Chlorosulfonyl Isocyanate (CSI). While both are potent electrophiles, their analytical profiles and handling requirements have key differences.
| Feature | This compound (FSI) | Chlorosulfonyl Isocyanate (CSI) |
| Reactivity | Highly reactive, though generally considered slightly less aggressive than CSI.[1] | Extremely reactive and corrosive; reacts violently with water.[13] |
| Key Purity Concern | Residual CSI from synthesis, moisture-induced degradation.[2] | Moisture-induced degradation, residual phosgene or related compounds from its own synthesis. |
| Unique Analytical Handle | ¹⁹F NMR provides a highly specific and clean signal for direct analysis and quantification.[9] | Lacks a unique NMR handle like ¹⁹F. Relies on ¹H, ¹³C NMR, FTIR, and indirect GC methods. |
| FTIR -N=C=O (cm⁻¹) | ~2260 - 2280 | ~2240 - 2260 |
| Safety | Corrosive, irritant, and highly moisture-sensitive.[9][14] Requires handling in an inert atmosphere.[15] | Extremely corrosive, lachrymator, and reacts violently with a wide range of nucleophiles.[13] Demands stringent handling protocols. |
Safety and Handling: A Critical Requirement
Working with FSI requires strict adherence to safety protocols due to its hazardous nature.
-
Handling: Always handle FSI in a well-ventilated chemical fume hood or a glovebox.[4]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, splash goggles, a face shield, and a lab coat.[4][15]
-
Incompatible Materials: FSI reacts vigorously with water, alcohols, amines, acids, and strong bases.[15][16] Ensure all glassware is scrupulously dried before use.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a refrigerated, flammable-safe location to minimize degradation and pressure buildup.[4]
Conclusion
The purity of this compound is paramount to its successful application in SuFEx chemistry and drug development. A multi-faceted analytical approach provides the most comprehensive assessment of purity. FTIR spectroscopy serves as a rapid and effective tool for initial screening and monitoring the integrity of the critical isocyanate group. For robust, high-precision quantification, the indirect GC method offers excellent reliability. Finally, ¹⁹F NMR spectroscopy stands as the premier technique, providing not only accurate quantification via qNMR but also definitive structural confirmation. By understanding the principles behind these methods and implementing the detailed protocols provided, researchers can confidently validate the quality of their synthesized FSI, ensuring the integrity and reproducibility of their scientific endeavors.
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-
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-
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-
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-
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-
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-
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-
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-
ResearchGate. A laboratory comparison of analytical methods used for isocyanates. (2025-08-06). [Link]
-
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-
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-
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-
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National Institutes of Health (NIH). This compound | CFNO3S | CID 12636793 - PubChem. [Link]
-
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-
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-
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-
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-
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-
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-
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-
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-
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-
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-
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Lawrence Berkeley National Laboratory. General Structural Characterization – Organic Facility. [Link]
-
Restek. Rapid Perfluorinated Alkyl Acid Analysis by LC–MS/MS Increases Sample Throughput. [Link]
-
ResearchGate. 1H NMR spectrum of the diisocyanate component. [Link]
-
ChemRxiv. Benchtop 19F nuclear magnetic resonance spectroscopy enabled kinetic studies and optimization of the synthesis of carmofur. (2022-12-25). [Link]
-
National Toxicology Program (NTP). FDA Update on Advancing Alternatives for Regulatory Use. (2022-05-26). [Link]
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Benchmarking "Fluorosulfonyl isocyanate" against novel SuFEx reagents
An In-Depth Guide to Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry: Benchmarking Fluorosulfonyl Isocyanate Against Novel Reagents
Authored by a Senior Application Scientist
The advent of Click Chemistry has fundamentally reshaped the landscape of drug discovery, materials science, and chemical biology by providing a set of powerful, reliable, and selective reactions for the rapid synthesis of new functional molecules.[1] Within this paradigm, Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a next-generation click reaction, prized for the unique balance of stability and latent reactivity found in the S(VI)-F bond.[2][3] This unique characteristic allows sulfonyl fluoride-containing molecules to remain inert in many chemical environments, including aqueous media, yet become reactive under specific catalytic conditions or within the unique microenvironment of a protein binding site.[2][4][5]
The sulfonyl functional group is a cornerstone of medicinal chemistry, present in a vast number of therapeutic agents.[6][7] Its inclusion in drug candidates can enhance binding affinity to biological targets through hydrogen bonding interactions, improve metabolic stability, and modulate physicochemical properties like solubility.[7][8][9] Consequently, the development of robust methods for incorporating this motif is of paramount importance to researchers in drug development.
This guide provides an in-depth comparison of this compound (FSO₂NCO or FSI), a workhorse bi-functional SuFEx linker, against two classes of novel reagents that address specific challenges in the field: the widely-used Michael acceptor, Ethenesulfonyl Fluoride (ESF), and a next-generation solid surrogate, Hexafluoroisopropyl N-fluorosulfonyl carbamate (HFC). We will delve into the mechanistic nuances, provide head-to-head performance data, and present detailed experimental protocols to guide researchers in selecting the optimal reagent for their specific application.
The Benchmark: this compound (FSI)
This compound is a highly valuable yet challenging bi-electrophilic linker that enables the stepwise connection of two distinct modules—typically an alcohol and an amine.[10][11] Its power lies in the differential reactivity of its two electrophilic centers: the isocyanate group and the fluorosulfonyl group.
Reactivity Profile and Mechanism: The utility of FSI is predicated on a two-step ligation process.[10]
-
Step 1 (Isocyanate Reaction): The isocyanate moiety is exceptionally reactive due to the strong electron-withdrawing effect of the adjacent fluorosulfonyl group.[12] It reacts rapidly and often quantitatively with alcohols or phenols to form highly stable fluorosulfonyl carbamate intermediates.[10] This reaction is typically performed under anhydrous conditions and proceeds readily without the need for a catalyst.[10]
-
Step 2 (SuFEx Reaction): The S(VI)-F bond of the resulting carbamate intermediate is remarkably stable, allowing for isolation and purification.[10][11] This latent "handle" can then be activated to react with a nucleophile, most commonly an amine, in a classic SuFEx reaction to form a stable S-N linkage.[10] Intriguingly, this second step can often be promoted under unique "on-water" conditions, highlighting the latent reactivity of the S(VI)-F bond which is of great interest for bioconjugation applications.[10][11]
This sequential approach provides chemists with precise control over the assembly of complex molecules from three distinct components (the alcohol, FSI, and the amine).
Advantages:
-
Versatile Bi-functional Linker: Enables the controlled, stepwise connection of two different nucleophilic partners.[10]
-
Rapid First Step: The reaction of the isocyanate with alcohols is extremely fast, often reaching completion in minutes at low temperatures.[10]
-
Stable Intermediate: The resulting fluorosulfonyl carbamate is significantly more stable than its chlorosulfonyl analogue, allowing for purification and handling before the second step.[10][12]
Limitations:
-
Moisture Sensitivity: FSI is highly reactive and moisture-sensitive, necessitating strict anhydrous and inert atmosphere techniques for storage and handling.[12][13]
-
Handling: As a corrosive liquid, FSI requires careful handling procedures.[13]
The Challengers: Two Novel SuFEx Reagents
While FSI is a powerful tool, its limitations in handling have spurred the development of alternative reagents. Here, we benchmark FSI against two leading alternatives that offer different advantages in reactivity and practicality.
The Michael Acceptor: Ethenesulfonyl Fluoride (ESF)
Ethenesulfonyl fluoride (ESF) is not a direct analogue of FSI but represents one of the most important and powerful reagents for installing a sulfonyl fluoride "handle" onto a molecule.[14] It functions as a potent Michael acceptor, reacting with a wide range of N, O, S, and C nucleophiles.[15]
Reactivity Profile and Mechanism: ESF participates in a conjugate addition reaction. The strong electron-withdrawing capability of the -SO₂F group polarizes the double bond, making the β-carbon highly electrophilic and susceptible to attack by nucleophiles. This reaction covalently attaches an ethylsulfonyl fluoride group to the nucleophilic molecule, which can then be used in subsequent SuFEx ligations if desired. With an electrophilicity parameter (E) of -12.09, ESF is ranked among the strongest Michael acceptors known, explaining its high reactivity.[15]
Advantages:
-
Broad Substrate Scope: Reacts with a wider variety of nucleophiles compared to the isocyanate group of FSI.
-
High Reactivity: Considered one of the most "perfect" Michael acceptors due to its high reaction rates and yields.[15]
-
Versatility: The installed -SO₂F group is a stable SuFEx handle for further functionalization or can act as a covalent warhead for targeting biological macromolecules.[16]
Limitations:
-
Different Functionality: ESF is primarily a monofunctional reagent for installing a SuFEx handle, unlike FSI which is a bi-functional linker.
-
Potential for Polymerization: As a highly reactive monomer, ESF can be prone to polymerization if not handled correctly.
The Solid Surrogate: Hexafluoroisopropyl N-Fluorosulfonyl Carbamate (HFC)
To address the significant handling challenges of liquid FSI and its chloro-analogue CSI, solid surrogates have been developed. Hexafluoroisopropyl N-fluorosulfonyl carbamate (HFC) is a recently reported and highly promising example.[13][17]
Reactivity Profile and Mechanism: HFC acts as an efficient, bench-stable precursor that effectively delivers the FSO₂NCO functionality in situ or facilitates a double ligation with amines to directly afford sulfamoyl ureas under ambient conditions.[13] It circumvents the need to handle the volatile and corrosive FSI directly, making the chemistry more accessible and safer for routine laboratory use, especially in a high-throughput setting.
Advantages:
-
Bench-Stable Solid: Unlike the corrosive, moisture-sensitive liquids FSI and CSI, HFC is a white solid with excellent stability, simplifying storage and handling.[13][17]
-
Enhanced Safety and Ease of Use: Eliminates the need for specialized handling of highly reactive isocyanates, making it ideal for broader laboratory use.[13]
-
Direct Transformation: Facilitates a facile double ligation with amines to produce sulfamoyl ureas in a single operational step.[13]
Limitations:
-
Atom Economy: As a surrogate reagent, the hexafluoroisopropyl alcohol portion is a leaving group, which reduces the overall atom economy compared to the direct use of FSI.
-
Emerging Reagent: As a newer reagent, its full substrate scope and potential limitations are still being explored by the wider scientific community.
Head-to-Head Benchmarking: Experimental Design
To provide a clear comparison, we designed a series of benchmark experiments evaluating the three reagents across key performance metrics critical for researchers in drug discovery and chemical synthesis. The goal is to assess not just the chemical outcome, but also the practical utility of each reagent.
Logical Workflow for Reagent Comparison
Caption: Comparative workflows for FSI, ESF, and HFC.
Experimental Protocols
The following are representative, self-validating protocols designed to be reproducible. Safety Note: These reactions should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is required. FSI and its precursors are corrosive and moisture-sensitive; handle under an inert atmosphere.
Protocol 1: Two-Step Ligation using this compound (FSI)
This protocol describes the synthesis of a carbamate-linked sulfamide by connecting benzyl alcohol and morpholine using FSI.
Step 1: Synthesis of Benzyl (fluorosulfonyl)carbamate
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add anhydrous acetonitrile (20 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Add benzyl alcohol (1.08 g, 10.0 mmol, 1.0 equiv.).
-
Slowly add this compound (FSI) (1.25 g, 10.0 mmol, 1.0 equiv.) dropwise via syringe over 5 minutes. Caution: Exothermic reaction.
-
Allow the reaction to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 45 minutes.
-
Monitor reaction completion by TLC or LC-MS. The isocyanate starting material should be fully consumed.
-
Remove the solvent in vacuo to yield the crude benzyl (fluorosulfonyl)carbamate intermediate. This intermediate is often used in the next step without further purification.
Step 2: SuFEx Reaction with Morpholine
-
To a 100 mL round-bottom flask, add the crude intermediate from Step 1 (approx. 10.0 mmol, 1.0 equiv.), potassium phosphate (K₃PO₄) (6.37 g, 30.0 mmol, 3.0 equiv.), and deionized water (40 mL).
-
Add morpholine (1.31 g, 15.0 mmol, 1.5 equiv.) to the suspension.
-
Heat the reaction mixture to 80 °C and stir vigorously for 4 hours.[10]
-
Monitor reaction completion by TLC or LC-MS, observing the disappearance of the fluorosulfonyl carbamate.
-
Cool the reaction to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product.
Protocol 2: Michael Addition using Ethenesulfonyl Fluoride (ESF)
This protocol describes the installation of a SuFEx handle onto benzylamine.
-
To a 50 mL round-bottom flask with a stir bar, add benzylamine (1.07 g, 10.0 mmol, 1.0 equiv.) and dichloromethane (DCM) (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate vial, prepare a solution of Ethenesulfonyl Fluoride (ESF) (1.10 g, 10.0 mmol, 1.0 equiv.) in DCM (5 mL).
-
Add the ESF solution dropwise to the benzylamine solution over 10 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC or LC-MS for the consumption of benzylamine.
-
Upon completion, wash the reaction mixture with 1M HCl (20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product, which can be purified by chromatography if necessary.
Protocol 3: One-Pot Sulfamoyl Urea Synthesis using HFC
This protocol describes the direct synthesis of a symmetrical sulfamoyl urea from benzylamine using the solid HFC reagent.[13]
-
To a 50 mL round-bottom flask with a stir bar, add Hexafluoroisopropyl N-fluorosulfonyl carbamate (HFC) (2.91 g, 10.0 mmol, 1.0 equiv.) and acetonitrile (25 mL).
-
Add benzylamine (2.36 g, 22.0 mmol, 2.2 equiv.) to the solution at room temperature. A slight exotherm may be observed.
-
Add triethylamine (Et₃N) (1.21 g, 12.0 mmol, 1.2 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature for 3 hours.
-
Monitor the reaction by TLC or LC-MS for the consumption of the HFC starting material.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Redissolve the residue in ethyl acetate (50 mL) and wash with 1M HCl (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired sulfamoyl urea.
Comparative Data Analysis
The performance of each reagent is summarized below based on data synthesized from published literature.[10][11][12][13][15] Values are representative for typical reactions with unhindered substrates.
| Performance Metric | This compound (FSI) | Ethenesulfonyl Fluoride (ESF) | Hexafluoroisopropyl N-carbamate (HFC) |
| Physical State | Corrosive, fuming liquid | Volatile liquid | White, crystalline solid |
| Stability/Handling | Poor; moisture-sensitive, requires inert atmosphere | Moderate; can polymerize | Excellent; bench-stable solid |
| Typical Reaction Time | Step 1: <1 hr; Step 2: 2-16 hrs | 0.5 - 3 hrs | 2 - 4 hrs |
| Typical Yield | Step 1: >95%; Step 2: 70-90% | >90% | 80-95% |
| Catalyst Required | Step 1: No; Step 2: Base (e.g., K₃PO₄) | Often catalyst-free | Base (e.g., Et₃N) |
| Primary Application | Stepwise bi-functional ligation | Covalent handle installation | Safe synthesis of sulfamoyl ureas |
| Safety Profile | High Hazard (corrosive, water-reactive) | Moderate Hazard (lachrymator, reactive) | Low Hazard (stable solid) |
Discussion and Application-Specific Recommendations
The choice between FSI, ESF, and HFC is dictated entirely by the strategic goals of the synthesis. There is no single "best" reagent; rather, each is optimized for a different task.
Logical Decision Framework for Reagent Selection
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A Comparative Guide to Fluorosulfonyl Isocyanate and Ethoxysulfonyl Isocyanate for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and chemical biology, sulfonyl isocyanates stand out as powerful reagents for the introduction of the sulfamoyl moiety and for the construction of complex molecular architectures. Among these, Fluorosulfonyl Isocyanate (FSI) has garnered significant attention, particularly with the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Its lesser-known counterpart, Ethoxysulfonyl Isocyanate (ESI), presents an alternative with potentially distinct reactivity and handling properties. This guide provides a detailed comparative analysis of FSI and ESI, offering insights into their chemical properties, reactivity, and practical applications, supported by experimental considerations to aid researchers in selecting the optimal reagent for their specific needs.
Physicochemical Properties: A Tale of Two Electrophiles
At their core, both FSI (FSO₂NCO) and ESI (EtO-SO₂NCO) are highly reactive electrophilic compounds. The key distinction lies in the substituent attached to the sulfonyl group: a highly electronegative fluorine atom in FSI versus an ethoxy group in ESI. This seemingly small difference has profound implications for the electronic properties and, consequently, the reactivity of the isocyanate functionality.
The strong electron-withdrawing nature of the fluorine atom in FSI significantly enhances the electrophilicity of the isocyanate carbon, making it exceptionally reactive towards nucleophiles.[1] In contrast, the ethoxy group in ESI is less electron-withdrawing, suggesting a comparatively moderated electrophilicity of the isocyanate moiety.
Table 1: Comparison of Physicochemical Properties of FSI and ESI
| Property | This compound (FSI) | Ethoxysulfonyl Isocyanate (ESI) |
| Molecular Formula | CFNO₃S | C₃H₅NO₃S |
| Molecular Weight | 125.08 g/mol | 135.14 g/mol |
| Boiling Point | 62-65 °C[1] | Data not readily available |
| Key Reactive Groups | Isocyanate (-NCO), Sulfonyl Fluoride (-SO₂F) | Isocyanate (-NCO), Ethoxysulfonyl (-SO₂OEt) |
| Key Feature | High electrophilicity of the isocyanate | Moderated electrophilicity (inferred) |
| Stability | Thermally stable up to 300 °C, but highly moisture-sensitive[1] | Expected to be moisture-sensitive |
Synthesis and Availability
This compound (FSI) is typically synthesized from its chloro-analogue, chlorosulfonyl isocyanate (CSI), through a halogen exchange reaction.[1] A common method involves refluxing CSI with an excess of a fluoride source, such as sodium fluoride.[1] CSI itself is a commercially available and highly reactive reagent.[2]
Ethoxysulfonyl Isocyanate (ESI) synthesis is less commonly documented in readily available literature. However, a general route to alkoxysulfonyl isocyanates involves the reaction of the corresponding alkoxysulfonyl chloride with a source of the isocyanate group. Another potential route could involve the reaction of sulfonamides with phosgene or a phosgene equivalent.[3] The accessibility of ESI may be more limited compared to the well-established FSI.
A Comparative Look at Reactivity and Mechanistic Insights
The reactivity of sulfonyl isocyanates is dominated by the electrophilic character of the isocyanate group, which readily undergoes nucleophilic attack. The rate and selectivity of these reactions are heavily influenced by the electronic nature of the sulfonyl substituent.
The Decisive Role of the Sulfonyl Substituent
The fluorine atom in FSI exerts a powerful -I (inductive) effect, significantly polarizing the N=C=O bond and rendering the carbon atom highly susceptible to nucleophilic attack. This leads to rapid reactions with a wide range of nucleophiles, often proceeding to completion under mild conditions.[1]
Conversely, the ethoxy group in ESI, while still electron-withdrawing, is less so than fluorine. This suggests that ESI would be a less reactive electrophile compared to FSI. This moderated reactivity could be advantageous in scenarios requiring greater selectivity or control over the reaction rate.
Sources
A Comparative Guide to the Mechanistic Nuances of Halosulfonyl Isocyanate Cycloadditions
This guide offers an in-depth mechanistic exploration of cycloaddition reactions involving Fluorosulfonyl Isocyanate (FSI) and its extensively studied analog, Chlorosulfonyl Isocyanate (CSI). Designed for researchers, scientists, and professionals in drug development, we will dissect the factors governing reaction pathways, compare the reagents, and provide actionable experimental protocols grounded in rigorous scientific evidence. Our focus is to move beyond mere procedural steps to illuminate the causal relationships that dictate experimental outcomes, ensuring a deeper, more functional understanding of these powerful synthetic tools.
Introduction: The Strategic Value of FSI and CSI in Synthesis
This compound (FSI) and chlorosulfonyl isocyanate (CSI) are among the most reactive and versatile isocyanates in the synthetic chemist's arsenal.[1] Their potent electrophilicity, stemming from two electron-deficient centers at the carbonyl carbon and the sulfur atom, enables a vast range of chemical transformations.[1] Of particular significance are their [2+2] cycloaddition reactions with alkenes, which provide a direct and efficient route to N-sulfonyl-β-lactams (2-azetidinones). These four-membered ring systems are not only foundational scaffolds in medicinal chemistry, notably in antibiotics, but also serve as versatile intermediates for further functionalization.[2][3]
While CSI has been the subject of extensive mechanistic studies, FSI is emerging as a critical reagent in its own right, particularly within the domain of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[4] A key distinction lies in the stability of the resulting adducts: the fluorosulfuryl carbamoyl products derived from FSI are considerably more stable than their chlorosulfuryl counterparts, expanding their utility in multi-step synthetic sequences.[4] This guide will leverage the rich mechanistic data available for CSI to build a predictive and comparative framework for understanding and utilizing FSI in cycloaddition reactions.
Part I: The Mechanistic Crossroads of [2+2] Cycloaddition
The cycloaddition of halosulfonyl isocyanates with alkenes is not a monolithic process. The reaction pathway is exquisitely sensitive to the electronic properties of the alkene substrate, leading to a mechanistic dichotomy between concerted and stepwise processes. The choice of pathway is a critical determinant of reaction stereochemistry and product distribution.
Diagram 1: Mechanistic Pathway Decision Tree
Caption: The electronic nature of the alkene dictates the cycloaddition mechanism with FSI/CSI.
Pathway A: The Concerted Mechanism with Electron-Deficient Alkenes
For alkenes bearing electron-withdrawing groups, such as vinyl fluorides, the cycloaddition proceeds through a concerted, one-step process.[5][6] This is driven by the fact that a vinyl fluorine atom destabilizes a potential stepwise intermediate more than it raises the energy of the concerted transition state.[3]
Mechanistic Details: Quantum chemical calculations suggest this is not a classic, thermally forbidden [π2s + π2a] cycloaddition. Instead, it proceeds via a planar transition state involving a six-electron process (π2s + π2s + n2s), where the lone pair of electrons on the isocyanate nitrogen participates.[2][3] This orbital arrangement allows the reaction to proceed in a symmetry-allowed fashion.[3]
Experimental Hallmarks:
-
Stereospecificity: The reaction proceeds with complete retention of the alkene's geometry. For example, the cycloaddition of CSI with (E)- and (Z)-1-fluoro-1-hexene yields the corresponding trans- and cis-β-lactams, respectively, with no crossover.[3]
-
Absence of Byproducts: Unlike the stepwise path, neat reactions with these substrates do not form 2:1 uracil-type adducts, which are products of trapping a reactive intermediate with a second molecule of the isocyanate.[3]
-
Kinetic Profile: The reaction rates are typically slower compared to electron-rich alkenes, consistent with a higher activation barrier for the concerted process.[7]
Diagram 2: Concerted [π2s + π2s + n2s] Cycloaddition Pathway
Caption: Concerted cycloaddition involves a planar, six-electron transition state.
Pathway B: The Stepwise SET Mechanism with Electron-Rich Alkenes
For most alkenes, particularly those that are electron-rich, the reaction follows a stepwise pathway initiated by a single electron transfer (SET).[2] This mechanism involves discrete, characterizable intermediates and is generally faster than the concerted alternative.
Mechanistic Details:
-
Pre-Equilibrium Complex: UV and kinetic studies provide strong evidence for the formation of a charge-transfer complex between the alkene and the isocyanate prior to the rate-determining step.[2] Lowering the reaction temperature can shift the equilibrium to favor this complex, often increasing reaction efficiency.[2][7]
-
Single Electron Transfer (SET): The charge-transfer complex evolves via SET to form a 1,4-diradical intermediate.[2] The presence of this radical species is the definitive feature of this pathway.
-
Intersystem Crossing & Ring Closure: The initially formed triplet diradical undergoes intersystem crossing to the singlet state, which then rapidly collapses to form the four-membered β-lactam ring.[2]
Experimental Hallmarks:
-
NMR Line-Broadening: This is a powerful technique for detecting radical intermediates. In the reaction of CSI with electron-rich alkenes like methylenecyclohexane, significant broadening of NMR signals is observed at temperatures where the reaction is active, a direct consequence of the paramagnetic diradical.[2]
-
Radical Trapping: The reaction can be inhibited by radical scavengers like TEMPO, which trap the diradical intermediate and prevent product formation. This effect is not observed in reactions that proceed via the concerted pathway.[5]
-
Uracil Formation: If a second molecule of the isocyanate traps the intermediate before ring closure, uracil derivatives can be formed, a characteristic byproduct of the stepwise mechanism.[2]
Diagram 3: Stepwise Single Electron Transfer (SET) Pathway
Caption: The stepwise SET mechanism proceeds via a detectable 1,4-diradical intermediate.
Part II: Experimental Protocols and Comparative Data
The following protocol is a representative procedure for the synthesis of an N-sulfonyl-β-lactam, adapted from common methods for CSI. When substituting FSI, particular care should be taken due to its high reactivity, and the enhanced stability of the product should be noted during workup and purification.
Experimental Protocol: Synthesis of an N-Sulfonyl-β-lactam
Objective: To synthesize a representative N-chlorosulfonyl-β-lactam via [2+2] cycloaddition, followed by reductive removal of the sulfonyl group.
Materials:
-
Alkene (e.g., 1-hexene)
-
Chlorosulfonyl Isocyanate (CSI) or this compound (FSI)
-
Anhydrous Dichloromethane (DCM)
-
Aqueous Sodium Sulfite Solution (Na₂SO₃, 15% w/v)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: A dry, 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with the alkene (50 mmol, 1.0 equiv) and anhydrous DCM (100 mL). The solution is cooled to 0 °C in an ice bath.
-
Causality: Anhydrous conditions are critical as FSI/CSI reacts violently with water. The reaction is performed at 0 °C to control the exothermic addition and, for electron-rich alkenes, to favor the pre-equilibrium complex.[2]
-
-
Reagent Addition: A solution of FSI or CSI (50 mmol, 1.0 equiv) in anhydrous DCM (20 mL) is added dropwise via the dropping funnel over 30 minutes. The reaction is monitored by TLC or ¹H NMR.
-
Causality: Dropwise addition prevents a dangerous exotherm and allows for controlled formation of the product, minimizing side reactions.
-
-
Quenching and Workup: Upon completion, the reaction is carefully poured into a vigorously stirred mixture of ice (100 g) and saturated NaHCO₃ solution (100 mL). The layers are separated, and the aqueous layer is extracted with DCM (2 x 50 mL).
-
Causality: Quenching with a basic aqueous solution neutralizes any remaining acidic species.
-
-
Product Isolation (N-Sulfonyl-β-lactam): The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude N-sulfonyl-β-lactam can be purified by column chromatography if necessary.
-
Note on FSI Products: N-Fluorosulfonyl-β-lactams are generally more stable to chromatography and handling than their N-chlorosulfonyl counterparts.[4]
-
-
Reduction to Parent β-Lactam (Optional): The crude N-chlorosulfonyl-β-lactam is dissolved in diethyl ether and stirred vigorously with an aqueous solution of Na₂SO₃ (15%) at room temperature until the starting material is consumed (monitored by TLC).
-
Causality: Aqueous sodium sulfite is a mild and effective reagent for the reductive cleavage of the N-SO₂Cl bond to yield the free N-H β-lactam.[2]
-
-
Final Purification: The layers are separated, the aqueous layer is extracted with ether, and the combined organic layers are washed, dried, and concentrated. The final β-lactam is purified by chromatography or distillation.
Diagram 4: Experimental Workflow
Caption: General workflow for the synthesis and isolation of β-lactams via cycloaddition.
Comparative Performance Data (Derived from CSI Literature)
The following table summarizes typical outcomes for the [2+2] cycloaddition of CSI with various alkenes, providing a predictive basis for FSI reactions.
| Alkene Substrate | Electronic Nature | Predominant Mechanism | Typical Yield of β-Lactam | Stereospecificity | Reference |
| 1-Fluoro-1-hexene | Electron-Deficient | Concerted | 60-70% | High (Retention) | [3] |
| Styrene | Electron-Rich | Stepwise (SET) | 85-95% | Low to Moderate | [2] |
| Methylenecyclohexane | Electron-Rich | Stepwise (SET) | >90% | N/A | [2] |
| trans-3-Hexene | Electron-Rich | Stepwise (SET) | 94% (neat) | Low | [2] |
| Vinyl Fluoride | Electron-Deficient | Concerted | Moderate | High (Retention) | [2][3] |
Part III: Comparison with Alternative Synthetic Routes
While FSI/CSI cycloaddition is a premier method for β-lactam synthesis, it is valuable to compare it with other classic methodologies.
-
Staudinger Synthesis ([2+2] of Ketene and Imine): This is another cornerstone of β-lactam synthesis.
-
Advantages: Wide substrate scope.
-
Disadvantages: Requires generation of often unstable ketenes in situ. The stereochemical outcome can be difficult to control.
-
-
Kinugasa Reaction (Copper-catalyzed reaction of nitrones and terminal alkynes):
-
Advantages: Provides access to highly functionalized β-lactams.
-
Disadvantages: Requires a metal catalyst and is limited to terminal alkynes.
-
-
FSI/CSI Cycloaddition:
-
Advantages: Operationally simple, often high-yielding, and proceeds under mild conditions. The mechanistic dichotomy allows for predictable stereochemical outcomes based on the alkene substrate. The resulting N-sulfonyl group is a versatile handle for further chemistry or can be easily removed.[2]
-
Disadvantages: The high reactivity requires careful handling under anhydrous conditions.
-
Conclusion and Future Outlook
The cycloaddition reactions of halosulfonyl isocyanates are governed by a fascinating mechanistic duality, pivoting between concerted and stepwise pathways based on the electronic character of the alkene partner. While the extensive literature on CSI provides a robust framework for predicting reactivity, this compound introduces compelling advantages, most notably the superior stability of its adducts. This feature makes FSI an invaluable tool not only for accessing β-lactam scaffolds but also for its integration into modern synthetic strategies like SuFEx, where the S-F bond serves as a versatile connective hub.[4] By understanding the fundamental principles outlined in this guide, researchers can harness the full potential of these powerful reagents to construct complex molecular architectures with precision and efficiency.
References
-
Title: Reaction pathways for [2+2] cycloadditions of chlorosulfonyl isocyanate with alkenes.[2] Source: Research Trends URL: [Link]
-
Title: Reaction of Chlorosulfonyl Isocyanate with Fluorosubstituted Alkenes Evidence of a Concerted Pathway.[5] Source: ResearchGate URL: [Link]
-
Title: Reaction of chlorosulfonyl isocyanate with fluorosubstituted alkenes: evidence of a concerted pathway.[6] Source: PubMed URL: [Link]
-
Title: Reaction of Chlorosulfonyl Isocyanate with Fluorosubstituted Alkenes: Evidence of a Concerted Pathway.[8] Source: Scite URL: [Link]
-
Title: Reaction of Chlorosulfonyl Isocyanate (CSI) with Fluorosubstituted Alkenes.[3] Source: Defense Technical Information Center (DTIC) URL: [Link]
-
Title: Kinetic Studies on the Reaction of Chlorosulfonyl Isocyanate with Monofluoralkenes: Experimental Evidence for Both Stepwise and Concerted Pathways.[7] Source: Defense Technical Information Center (DTIC) URL: [Link]
-
Title: Fluorosulfuryl Isocyanate Enabled SuFEx Ligation of Alcohols and Amines.[4] Source: PMC (PubMed Central) URL: [Link]
-
Title: Recent advances in the chemistry of chlorosulfonyl isocyanate: a review.[9] Source: ResearchGate URL: [Link]
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A Senior Application Scientist's Guide to the Structural Analysis of SuFEx Chemical Probes
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome. In the landscape of covalent drug discovery and chemical biology, the ability to forge precise, stable links with protein targets is paramount. For years, this field has been dominated by electrophiles targeting the uniquely nucleophilic cysteine residue. However, the limited prevalence of cysteine in binding sites has created a significant barrier to drugging a vast portion of the proteome.
Enter Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a transformative click chemistry reaction introduced by Sharpless and coworkers.[1][2] SuFEx probes, armed with warheads like sulfonyl fluorides (R-SO₂F) and fluorosulfates (R-O-SO₂F), offer a remarkable balance of stability and "spring-loaded" reactivity.[3][4] They are generally inert in aqueous physiological environments but can be potently activated within the unique microenvironment of a protein's binding pocket.[3][5] This context-dependent reactivity allows SuFEx probes to target a broader array of nucleophilic amino acids—including tyrosine, lysine, histidine, serine, and threonine—dramatically expanding the "targetable" proteome beyond the reach of traditional covalent modifiers.[6][7][8][9]
This guide provides an in-depth analysis of SuFEx chemical probes, focusing on the critical role of protein-probe structural biology. We will move beyond mere protocols to explain the causality behind experimental choices, empowering you to not only apply these techniques but to innovate upon them. By understanding the atomic-level interactions that govern SuFEx reactivity, we can rationally design the next generation of highly selective and potent chemical probes and covalent therapeutics.
The SuFEx Advantage: A Comparative Overview
The decision to employ a specific covalent chemistry is a critical juncture in any project. The primary advantage of SuFEx lies in its ability to expand the covalent targeting toolkit. Unlike Michael acceptors (e.g., acrylamides) that demonstrate a strong preference for the soft nucleophile of cysteine, the hard electrophilic sulfur(VI) center of SuFEx warheads reacts efficiently with harder oxygen and nitrogen nucleophiles.[10][11]
This distinction is not trivial. It unlocks the potential to target proteins that lack a suitably positioned cysteine, a common challenge in drug development.[8][9] The "Goldilocks" reactivity of SuFEx probes—stable enough to avoid widespread off-target reactions, yet reactive enough to engage the intended target—is governed by the protein's local environment, a phenomenon we will explore through structural analysis.[8][12]
| Feature | SuFEx Probes (Sulfonyl Fluorides, etc.) | Michael Acceptors (Acrylamides) | Chloroacetamides |
| Primary Target Residues | Tyrosine, Lysine, Histidine, Serine, Threonine[6][7][9] | Cysteine[13] | Cysteine[13] |
| Reactivity Profile | "Context-dependent"; stable in solution, activated by protein microenvironment[5][12] | Intrinsically reactive; can react with other nucleophiles like glutathione | Generally high intrinsic reactivity, limiting in vivo use[13] |
| Mechanism | Nucleophilic substitution at S(VI) center (SuFEx)[14] | Conjugate addition (Michael addition) | Sɴ2 substitution |
| Metabolic Stability | Generally high; fluoride leaving group is metabolically benign[8][10] | Can be susceptible to oxidative metabolism to reactive epoxides[13] | Can be rapidly cleared or react with off-targets |
| Versatility | Expands target space to non-cysteine containing proteins; useful for PPIs and ABPP[6][15] | Well-established for targeting catalytic or allosteric cysteines | Primarily used for in vitro bioconjugation and proteomics due to reactivity |
The SuFEx Reaction and Proximity-Enhanced Reactivity
The core of SuFEx chemistry is a nucleophilic substitution reaction at a high-valent sulfur center. The stability of the S-F bond is overcome within a protein binding site, where the protein itself acts as the catalyst. This "proximity-enhanced" reactivity is the cornerstone of SuFEx's utility in chemical biology.
Caption: Proximity-enabled SuFEx reaction within a protein binding site.
The process can be understood through two key principles:
-
Nucleophile Activation: The pKa of amino acid side chains can be significantly perturbed within a binding pocket. For example, a nearby basic residue (like arginine or histidine) can deprotonate a tyrosine's hydroxyl group, transforming it into a much more potent phenoxide nucleophile, primed to attack the sulfonyl fluoride warhead.[6][16] Similarly, an acidic residue can help activate a lysine.[6]
-
Transition State Stabilization: The precise arrangement of amino acids can stabilize the charged transition state of the substitution reaction, often through a network of hydrogen bonds, thus lowering the activation energy.[16]
It is the sum of these subtle, context-dependent interactions that grants SuFEx probes their remarkable target specificity. Structural biology is the only way to visualize and truly understand these interactions.
A Unified Workflow for Structural Analysis
Determining the structure of a protein-SuFEx adduct provides the ultimate validation of target engagement and the mechanistic blueprint for future design. The workflow, while adaptable, follows a logical progression from probe synthesis to structural insight.
Caption: General workflow for protein-SuFEx structural analysis.
Key Experimental Protocols
Here, we detail the core methodologies. The causality behind each step is explained to provide a framework for troubleshooting and adaptation.
Protocol 1: Covalent Labeling & Mass Spectrometry Validation
Objective: To covalently modify the target protein with the SuFEx probe and confirm the reaction's success and stoichiometry before proceeding to resource-intensive structural methods.
Rationale: This step is a critical quality control checkpoint. Intact protein mass spectrometry confirms that the covalent reaction has occurred and allows for an estimation of labeling efficiency. Subsequent peptide mapping (LC-MS/MS) can pinpoint the exact residue(s) modified, providing an early hypothesis to be confirmed by the final structure.
Step-by-Step Methodology:
-
Reaction Setup:
-
Combine the purified target protein (typically at 1-10 mg/mL in a suitable buffer like HEPES or PBS, pH 7.4) with the SuFEx probe.
-
Causality: The probe is typically dissolved in a compatible organic solvent (e.g., DMSO) and added to the protein solution to a final DMSO concentration of <5% (v/v) to avoid protein denaturation. A 5- to 10-fold molar excess of the probe is a common starting point.
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C, room temperature, or 37°C) for a duration ranging from 1 hour to overnight.
-
Causality: The optimal time and temperature are target-dependent. Slower reactions may benefit from longer incubation or higher temperatures, but protein stability must be the primary consideration. A time-course experiment is recommended during optimization.
-
-
Quenching/Removal of Excess Probe (Optional but Recommended):
-
Excess, unreacted probe can be removed by buffer exchange using a desalting column (e.g., PD-10) or dialysis.
-
Causality: This step prevents non-specific labeling during sample workup and simplifies downstream analysis.
-
-
Intact Mass Analysis (LC-MS):
-
Analyze a small aliquot of the labeled protein by liquid chromatography-mass spectrometry.
-
Causality: Compare the deconvoluted mass of the labeled protein to the unlabeled control. A successful reaction will show a mass shift corresponding to the molecular weight of the appended probe fragment (minus the fluorine atom). The relative peak heights can be used to estimate labeling efficiency.
-
-
Peptide Mapping (LC-MS/MS):
-
Digest the labeled protein with a protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the data for peptides with a mass modification corresponding to the probe. The MS/MS fragmentation pattern will confirm the exact site of modification.
-
Causality: This provides high-confidence localization of the covalent adduct, guiding the interpretation of the eventual electron density map.
-
Protocol 2: Structural Determination by X-ray Crystallography or Cryo-EM
Objective: To obtain a high-resolution 3D structure of the protein-SuFEx covalent complex.
Rationale: The choice between X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) depends on the nature of the target. Crystallography is excellent for well-behaved, rigid proteins that can be induced to form ordered crystals. Cryo-EM is transformative for large protein complexes, membrane proteins, or samples that exhibit conformational flexibility, which often resist crystallization.[17][18]
Step-by-Step Methodology:
A) For X-ray Crystallography:
-
Sample Preparation: Prepare highly pure, homogeneously labeled protein at a high concentration (typically 5-20 mg/mL).
-
Crystallization Screening: Use robotic screening of hundreds of conditions (precipitants, buffers, salts) to identify initial crystallization "hits."
-
Crystal Optimization: Refine the initial hit conditions to produce large, single, well-diffracting crystals.
-
Data Collection: Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.
-
Structure Solution & Refinement:
-
Solve the structure using molecular replacement if a structure of the native protein exists.
-
Carefully inspect the electron density maps (2Fo-Fc and Fo-Fc) at the hypothesized modification site. A strong, continuous density between the probe and the amino acid side chain is the definitive evidence of covalent bond formation.
-
Refine the model of the covalent adduct into the density.
-
B) For Cryo-Electron Microscopy:
-
Sample Preparation: Prepare pure, homogeneously labeled protein or protein complex at a lower concentration (typically 0.1-5 mg/mL).
-
Grid Preparation (Vitrification): Apply a small volume of the sample to an EM grid, blot away excess liquid, and plunge-freeze it in liquid ethane. This traps the complexes in a thin layer of vitreous (non-crystalline) ice.
-
Data Collection: Image the frozen-hydrated particles in a transmission electron microscope equipped with a direct electron detector.
-
Image Processing & 3D Reconstruction:
-
Millions of individual particle images are picked, aligned, and averaged to generate high-resolution 2D class averages.
-
These 2D classes are used to reconstruct a 3D map of the protein-probe complex.
-
-
Model Building & Refinement:
-
Dock a model of the protein and probe into the cryo-EM density map.
-
As with crystallography, the density map provides clear evidence for the location and nature of the covalent linkage, which is then modeled and refined.
-
Case Study: Visualizing the Microenvironment's Role
Structural data provides the "smoking gun" for understanding SuFEx reactivity. A seminal example is the co-crystal structure of a fluorosulfate probe with Cellular Retinoic Acid-Binding Protein 2 (CRABP2).[16]
-
The Finding: The probe was found to selectively modify a tyrosine residue (Tyr134).
-
The Structural Insight: The high-resolution crystal structure revealed that the modified tyrosine was flanked by two arginine residues (Arg111 and Arg132). These positively charged arginines create an electropositive environment that is perfectly positioned to stabilize the developing negative charge on the tyrosine's oxygen atom during its nucleophilic attack on the sulfur center. This provides a textbook example of how the protein microenvironment catalyzes the SuFEx reaction.[16]
-
The Self-Validating Protocol: Mutating either of these arginine residues was shown to dramatically impair the labeling reaction, confirming the functional importance of the microenvironment observed in the crystal structure.[16] This synergy between structural data and biochemical validation is a hallmark of a trustworthy and insightful study.
More recent work has even captured rare instances of histidine targeting, where the unique geometry of a binding pocket orients a histidine side chain for a successful SuFEx reaction, an event confirmed by both mass spectrometry and NMR.[19] These structural snapshots are invaluable for expanding our understanding of the rules of engagement for SuFEx chemistry.
References
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- Chemical and biology of sulfur fluoride exchange (SuFEx) click chemistry for drug discovery. Bioorganic Chemistry.
- SuFEx as a new generation of click chemistry: synthesis and development of linkers. Organic & Biomolecular Chemistry.
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- Structure-based design and analysis of SuFEx chemical probes. RSC Medicinal Chemistry.
- Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry.
- SuFEx click chemistry. (A) SuFExable hubs. (B) Click chemistry derived pharmacophores. (C) Classical and accelerated SuFEx protocols. (D) This work: ASCC in drug discovery.
- Structure-based design and analysis of SuFEx chemical probes. 960化工网.
- Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry.
- Modular synthesis of functional libraries by accelerated SuFEx click chemistry. Chemical Science.
- SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich.
- Sulfur(VI) Fluoride Exchange Chemistry in Solid-Phase Synthesis of Compound Arrays: Discovery of Histone Deacetylase Inhibitors. JACS Au.
- Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Chemical Science.
- SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes.
- Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery.
- Sulfur fluoride exchange.
- Covalent drug discovery using sulfur(VI) fluoride exchange warheads. PubMed.
- Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science.
- a) Mechanism of the SuFEx reaction. The SuFEx reagents undergo a click...
- Visualizing the interface of biotin and fatty acid biosynthesis through SuFEx probes. bioRxiv.
- New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry.
- A modular flow platform for sulfur(VI) fluoride exchange ligation of small molecules, peptides and proteins.
- Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry.
- Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery.
- Proximity-induced SuFEx increases the potency of cytosolic nucleotidase inhibitors and reveals a rare example of covalently targeted histidine. Chemical Science.
- Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society.
- Structure-based design and analysis of SuFEx chemical probes.
- Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases.
- SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase.
- Chemical Probes and Activity-Based Protein Profiling for Cancer Research. MDPI.
- Activity-based proteomics. Wikipedia.
- Biospecific Chemistry for Covalent Linking of Biomacromolecules. Molecules.
- The application of SuFEx in probing protein-biomolecules interactions...
- The proximity-enabled sulfur fluoride exchange reaction in the protein context. Chemical Science.
- Cryo-em freezes the funk: How FSU scientists visualized a pungent protein.
- Cryo-EM, Protein Engineering, and Simulation Enable the Development of Peptide Therapeutics against Acute Myeloid Leukemia. ACS Central Science.
- Using cryo-EM to understand the biology & drug binding
- Structural Analysis of Protein Complexes by Cryo-Electron Microscopy. Methods in Molecular Biology.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Fluorosulfonyl Isocyanate (FSI) in a Laboratory Setting
Fluorosulfonyl isocyanate (FSO₂NCO), commonly known as FSI, is a remarkably versatile reagent in modern chemistry, serving as a key building block in SuFEx "click chemistry," organic synthesis, and materials science for applications like lithium-ion batteries.[1][2] However, its utility is matched by its significant reactivity and hazardous nature. The very properties that make FSI a powerful electrophile—namely the potent electron-withdrawing effect of the fluorosulfonyl group enhancing the reactivity of the isocyanate moiety—also demand rigorous and informed handling and disposal protocols.[1][2][3]
This guide provides essential, step-by-step procedures for the safe neutralization and disposal of this compound. It is designed for researchers, scientists, and drug development professionals who handle this chemical. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.
Understanding the Inherent Risks of this compound
A thorough understanding of the hazards associated with FSI is the foundation of its safe management. The molecule's reactivity is dominated by two key features:
-
Extreme Moisture Sensitivity: FSI is highly sensitive to moisture and reacts violently with water.[1][4] The isocyanate group (-NCO) readily undergoes hydrolysis. This reaction is not only exothermic but also generates carbon dioxide (CO₂) gas.[5][6] If this reaction occurs in a sealed container, the resulting pressure buildup can lead to catastrophic container rupture.[5][7]
-
High Electrophilicity: The isocyanate group is highly susceptible to nucleophilic attack.[1] It reacts rapidly with a wide range of nucleophiles, including alcohols and amines, to form stable carbamates and ureas, respectively.[2][3] This reactivity extends to biological molecules, underpinning its toxicity.
-
Health Hazards: FSI is classified as a hazardous substance. It is harmful if swallowed, causes severe skin burns and eye damage, and is a potent respiratory and skin sensitizer. Inhalation may trigger allergic reactions, asthma-like symptoms, or other breathing difficulties, while skin contact can lead to an allergic skin reaction.[8]
Pre-Disposal Safety Protocol: Controls and Protective Equipment
Before handling or attempting to dispose of FSI, the following engineering controls and Personal Protective Equipment (PPE) are mandatory. These measures are designed to prevent any direct contact and to control the release of vapors.
Engineering Control: All handling and disposal procedures involving FSI must be performed inside a certified chemical fume hood with proper airflow.[5]
Personal Protective Equipment (PPE): The minimum required PPE is summarized in the table below.
| Body Area | Required PPE | Rationale / Key Specification |
| Eyes/Face | Chemical safety goggles AND a full-face shield.[5][9][10] | Protects against splashes of the corrosive liquid and potential projectiles in case of a rapid reaction. |
| Hands | Chemical-resistant gloves (e.g., Butyl or Nitrile rubber).[5][10][11] | Standard disposable gloves are insufficient. Ensure gloves have an appropriate breakthrough time for isocyanates. |
| Body | A chemical-resistant lab coat over full-length clothing and closed-toe shoes. | Protects skin from accidental spills. For larger quantities, a chemical-resistant apron or disposable coveralls are recommended.[5] |
| Respiratory | Work must be conducted in a fume hood. If there is any risk of exposure outside a hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors is required.[5][8][9] | FSI is a respiratory sensitizer, and inhalation of vapors can cause severe health effects.[12] |
Step-by-Step Disposal of Waste this compound
The primary strategy for disposing of FSI is through controlled neutralization, which converts the reactive isocyanate into less hazardous compounds. Never dispose of active FSI as neat chemical waste.
Part A: Preparing the Neutralization Solution
Two primary types of solutions are effective for neutralizing isocyanates. The choice depends on available materials and laboratory protocols. The detergent is crucial as it acts as a surfactant to help wet and emulsify the FSI, ensuring complete contact with the neutralizing agent.
| Solution Name | Composition | Preparation Instructions |
| Sodium Carbonate Solution | • 5-10% Sodium Carbonate• 0.2-0.5% Liquid Detergent• 90-95% Water[5][7] | Slowly add 50-100g of sodium carbonate to a container with ~900mL of cold water, stirring until dissolved. Add 2-5mL of a standard liquid laboratory detergent and make up the volume to 1L. |
| Ammonia Solution | • 3-8% Concentrated Ammonia• 0.2-0.5% Liquid Detergent• 92-97% Water[5][7] | In a fume hood, slowly add 30-80mL of concentrated ammonium hydroxide to ~900mL of cold water. Add 2-5mL of a standard liquid laboratory detergent and make up the volume to 1L. This solution has a strong odor and requires excellent ventilation. |
Part B: Neutralization Protocol (For Small Laboratory Quantities, <50 mL)
This procedure must be performed with constant vigilance in a chemical fume hood.
-
Prepare for Reaction: Pour a volume of your chosen neutralization solution into a large beaker (the beaker's volume should be at least 20 times that of the FSI waste). Place the beaker in a secondary container (e.g., an ice bath) to help manage heat, and add a magnetic stir bar.
-
Slow Addition: Using a glass dropping funnel or a disposable glass pipette, add the waste FSI to the vigorously stirring neutralization solution drop by drop . The slow rate of addition is critical to control the exothermic reaction and the rate of CO₂ evolution.
-
Observe and Control: You will likely observe gas bubbles (CO₂) and some heat generation. If the reaction becomes too vigorous (excessive foaming or heat), immediately stop the addition until it subsides.
-
Ensure Complete Reaction: After all the FSI has been added, allow the mixture to stir for a minimum of 2 hours to ensure the neutralization is complete.
-
Vent Gaseous Byproducts: This is a critical safety step. Once stirring is complete, remove the stir bar. Loosely cover the beaker with a watch glass (do not seal it). Place the beaker in a designated, safe area at the back of the fume hood and let it stand for at least 48 hours.[5][6] This allows for the safe venting of any residual CO₂ gas that may continue to evolve.[5][7]
Part C: Final Waste Handling
-
Containerize: After the 48-hour venting period, the neutralized aqueous solution can be transferred into a designated hazardous waste container.
-
Label: The container must be clearly labeled as "Hazardous Waste: Neutralized this compound Solution (Aqueous)" and include the chemical products of the reaction (e.g., fluorosulfonamide, sodium carbonate, water).
-
Dispose: The final disposal of this container must be handled by a licensed hazardous waste contractor in accordance with all federal, state, and local regulations.[7][13]
Spill Management Protocol
Immediate and correct action is required in the event of an FSI spill.
Caption: Workflow for responding to a this compound spill.
Procedure for Minor Spills (<100 mL in a Fume Hood):
-
Alert & Secure: Alert personnel in the immediate area. Ensure the fume hood sash is lowered as much as is practical.
-
PPE: Don the full PPE as described in Section 2.
-
Absorb: Cover the spill with a dry, inert absorbent material such as vermiculite, sand, or commercial spill absorbents for chemicals.[5][7][14] Work from the outside of the spill inwards to prevent spreading. Do not use paper towels or other combustible materials directly on the spill. [5]
-
Collect: Carefully scoop the absorbed material into an open-top, clearly labeled waste container.[5][7] DO NOT SEAL THE CONTAINER.
-
Decontaminate: Wipe the spill area with a cloth or sponge soaked in one of the neutralization solutions from Section 3A. Place the used cloths into the same open-top waste container.
-
Vent & Dispose: Place the open container in the back of the fume hood for at least 48 hours to allow for complete reaction and off-gassing.[6] Afterwards, seal the container and manage it as hazardous waste.
Decontamination of Glassware and Equipment
All glassware and equipment contaminated with FSI must be decontaminated before being removed from the fume hood or washed.
-
Initial Rinse: Rinse the equipment with a small amount of an anhydrous organic solvent (e.g., dichloromethane or acetonitrile) in which FSI is soluble.[2] Empty this rinse solvent into the FSI waste stream for neutralization.
-
Neutralization Soak: Carefully submerge the rinsed equipment in a bath of the neutralization solution within the fume hood. Let it soak for at least 24 hours.
-
Final Cleaning: After the soak, the equipment can be removed from the fume hood and washed using standard laboratory procedures.
By implementing these rigorous, scientifically-grounded procedures, laboratory personnel can safely manage the risks associated with this compound, ensuring both personal safety and responsible environmental stewardship.
References
-
Li, S., et al. (2022). Fluorosulfuryl Isocyanate Enabled SuFEx Ligation of Alcohols and Amines. Angewandte Chemie International Edition, 61(13), e202116328. Available from: [Link]
-
Foam Supplies, Inc. (n.d.). SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Isocyanates - Overview. Retrieved from [Link]
-
Patsnap. (n.d.). Industry Best Practices for Isocyanate Waste Management. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Isocyanates - Standards. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Reaction of chlorosulfonyl isocyanate with fluorosubstituted alkenes: evidence of a concerted pathway. Retrieved from [Link]
-
Safe Work Australia. (2015). Guide to handling isocyanates. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of Chlorosulfonyl Isocyanate (CSI) with Fluorosubstituted Alkenes: Evidence of a Concerted Pathway for Reaction of CSI with Fluorosubstituted Alkenes (Preprint). Retrieved from [Link]
-
N.C. Department of Labor. (n.d.). A Guide to Occupational Exposure to Isocyanates. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Disposal of Waste MDI and Used MDI Storage Containers. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Toxicological Profile for Hexamethylene Diisocyanate. Retrieved from [Link]
-
Reddit. (2021). Safety measures for working with isocyanate. r/chemistry. Retrieved from [Link]
-
The National Institute for Occupational Safety and Health (NIOSH). (2014). Isocyanates. CDC. Retrieved from [Link]
-
SKC Inc. (2024). Isocyanate DECONtamination Solution Safety Data Sheet. Retrieved from [Link]
-
Health and Safety Executive (HSE). (n.d.). Construction hazardous substances: Isocyanates. Retrieved from [Link]
-
F-38 Isocyanate Safety Data Sheet. (n.d.). Retrieved from [Link]
-
Sysco Environmental. (n.d.). What PPE is required when working with isocyanates?. Retrieved from [Link]
-
University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
-
University of British Columbia. (2017). Chemical Spill Clean-up Procedure. Retrieved from [Link]
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Purdue University. (n.d.). Chemical Spill Cleanup. Retrieved from [Link]
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The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
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Covestro. (n.d.). Safety Data Sheet. Retrieved from [Link]
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precisionFDA. (n.d.). This compound. Retrieved from [Link]
-
Ivanova, E. V., & Muchall, H. M. (2007). Hydrolysis of N-sulfinylamines and isocyanates: a computational comparison. The Journal of Physical Chemistry A, 111(42), 10824–10833. Available from: [Link]
-
Composites One. (n.d.). Personal Protective Equipment: Helping to Reduce Isocyanate Exposure. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Fluorophenyl isocyanate, 99%. Retrieved from [Link]
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Total Source Manufacturing. (2023). Protection Against Isocyanate Exposure. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
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Covestro Solution Center. (n.d.). Guidance for Selection of Protective Clothing for MDI Users. Retrieved from [Link]
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Ivanova, E. V., & Muchall, H. M. (2007). Hydrolysis of N-Sulfinylamines and Isocyanates: A Computational Comparison. Figshare. Retrieved from [Link]
- Google Patents. (n.d.). US3357804A - Process for preparing halosulfonyl isocyanates.
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- 4. dcfinechemicals.com [dcfinechemicals.com]
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- 11. What PPE is required when working with isocyanates? [sysco-env.co.uk]
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- 14. ehs.utk.edu [ehs.utk.edu]
Mastering the Handling of Fluorosulfonyl Isocyanate: A Guide to Personal Protective Equipment
For Immediate Implementation by Laboratory Personnel
Fluorosulfonyl isocyanate (FSI) is a highly reactive and corrosive chemical that demands stringent safety protocols to prevent severe injury and long-term health effects. This guide provides essential, experience-driven directives for the selection, use, and disposal of Personal Protective Equipment (PPE) when handling this hazardous compound. As Senior Application Scientists, our goal is to instill a culture of safety that extends beyond mere compliance, ensuring every researcher is empowered to work confidently and securely.
Understanding the Inherent Risks of this compound
Before handling FSI, it is crucial to comprehend its multifaceted hazards. FSI is not only acutely toxic and corrosive but also a potent sensitizer.
-
Corrosivity: FSI reacts violently with moisture, including ambient humidity and biological tissues, to produce corrosive byproducts. Contact with skin or eyes can cause severe chemical burns.[1]
-
Toxicity: It is harmful if swallowed or inhaled.[1] Inhalation can lead to severe respiratory irritation, and in some cases, pulmonary edema.
-
Sensitization: A primary and insidious danger of isocyanates is their ability to cause sensitization.[1] Initial exposures may cause mild reactions, but subsequent contact, even at very low concentrations, can trigger severe allergic reactions, including occupational asthma. There is evidence that both respiratory and dermal exposure can lead to sensitization.
These hazards are formally recognized under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1]
The Core Principle: A Multi-Layered PPE Strategy
A single layer of protection is insufficient when working with a chemical as aggressive as FSI. A comprehensive PPE strategy involves a multi-layered approach, ensuring redundancy and minimizing the potential for exposure. This strategy is predicated on the understanding that PPE is the last line of defense, to be used in conjunction with engineering controls like fume hoods.
Respiratory Protection: An Absolute Non-Negotiable
Given that FSI can cause severe respiratory sensitization, appropriate respiratory protection is mandatory.
Minimum Requirement: A full-face respirator equipped with cartridges suitable for organic vapors and particulates is essential.[2] In situations with inadequate ventilation or the potential for aerosol generation, a powered air-purifying respirator (PAPR) or a supplied-air respirator should be utilized.[2] NIOSH (the National Institute for Occupational Safety and Health) has not approved any air-purifying respirators specifically for isocyanates due to their poor warning properties, meaning you may not be able to detect cartridge saturation before exposure occurs. Therefore, a conservative approach with supplied-air respirators is often the safest option.
Causality: The full-face configuration provides a complete seal around the face, protecting the eyes and mucous membranes from vapors and splashes, in addition to safeguarding the respiratory tract.
Hand Protection: Selecting the Right Barrier
The choice of gloves is critical, as many common laboratory gloves offer inadequate protection against isocyanates.
Recommended Material: Butyl rubber gloves are the preferred choice for handling FSI. Research has shown that butyl rubber provides excellent resistance to isocyanate permeation, whereas commonly used latex and nitrile gloves can be ineffective. One study demonstrated that while butyl gloves showed no breakthrough, latex and nitrile gloves exhibited rapid permeation when exposed to isocyanates.
Layering for Safety: Double-gloving is a mandatory practice. An inner pair of nitrile gloves provides a second barrier and allows for safer doffing of the outer, more heavily contaminated gloves. The outer butyl rubber glove should have its cuff extended over the sleeve of the lab coat or chemical-resistant suit.
Body and Eye Protection: A Shield Against Splashes and Spills
Body Protection: A chemically resistant suit or, at a minimum, a lab coat made of a low-permeability material should be worn.[2] For tasks with a higher risk of splashing, such as transferring large volumes, disposable coveralls that prevent skin contact are necessary.[2]
Eye and Face Protection: If a full-face respirator is not used, chemical splash goggles and a face shield are required.[2] Standard safety glasses do not provide adequate protection from splashes and vapors.
Operational Plans: Step-by-Step Protocols for Safe Handling
Adherence to strict, sequential procedures for donning and doffing PPE is as crucial as the selection of the equipment itself. Most exposures occur during the removal of contaminated PPE.
Donning PPE: A Deliberate and Methodical Approach
The following sequence ensures that each layer of protection is correctly positioned and sealed.
-
Inner Gloves: Put on the first pair of nitrile gloves.
-
Protective Suit/Lab Coat: Don the chemical-resistant suit or lab coat, ensuring it is fully fastened.
-
Respirator: Fit the full-face respirator, conducting a positive and negative pressure seal check to ensure proper fit.
-
Outer Gloves: Put on the butyl rubber gloves, ensuring the cuffs are pulled up and over the sleeves of the suit or lab coat.
-
Final Check: Visually inspect all seals and connections to ensure there are no gaps or exposed areas.
Diagram: PPE Donning Sequence
A step-by-step guide to correctly donning PPE for handling this compound.
Doffing PPE: A Contamination-Avoidance Protocol
The doffing process is designed to systematically remove the most contaminated items first, preventing cross-contamination.
-
Outer Gloves: With the outer gloves still on, wipe down any gross contamination from the suit and respirator.
-
Suit/Lab Coat: Remove the protective suit or lab coat by rolling it down and away from the body, turning it inside out as you go.
-
Outer Gloves (Removal): Peel off the outer butyl rubber gloves, turning them inside out. Dispose of them immediately in a designated hazardous waste container.
-
Respirator: Remove the full-face respirator without touching the front surface.
-
Inner Gloves: Remove the inner nitrile gloves by peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove to peel it off without touching the outer surface.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Diagram: PPE Doffing Sequence
A sequential process for safely removing PPE to prevent cross-contamination.
Emergency Preparedness: Immediate Actions for Exposure
In the event of an exposure, immediate and correct action is critical to mitigating harm.
| Type of Exposure | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under an emergency shower. Seek immediate medical attention. |
| Eye Contact | Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Use an emergency eyewash station. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
All personnel working with FSI must know the location and operation of emergency showers and eyewash stations. These facilities must be tested weekly to ensure proper function.
Disposal and Decontamination: Managing FSI Waste
Proper disposal of FSI and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Disposal
-
Liquid Waste: Unused FSI should be treated as hazardous waste and disposed of through a certified hazardous waste management company. Do not attempt to neutralize FSI with water or other protic solvents in an uncontrolled manner, as this can generate a violent reaction.
-
Solid Waste: All disposable PPE, contaminated lab supplies, and absorbent materials used for spills should be collected in a designated, clearly labeled, and sealed hazardous waste container.
Decontamination
For minor spills and cleaning of contaminated surfaces, a decontamination solution should be used.
Decontamination Solution Preparation: A commonly used solution for neutralizing isocyanates consists of:
-
5-10% Sodium Carbonate
-
0.2-2% Liquid Detergent
-
Water to make up 100%
Procedure:
-
Absorb the spill with a non-reactive absorbent material (e.g., sand, vermiculite).
-
Carefully transfer the absorbed material into an open-top container.
-
Apply the decontamination solution to the spill area and the absorbed material. Allow it to react for at least 10 minutes.
-
The reaction with isocyanates produces carbon dioxide gas. Therefore, do not seal the waste container immediately to avoid pressure buildup. Leave it loosely covered in a well-ventilated area for 24-48 hours before sealing for final disposal.
By internalizing and rigorously applying these safety protocols, researchers can effectively mitigate the risks associated with this compound, fostering a secure and productive laboratory environment.
References
- National Center for Biotechnology Information. "this compound." PubChem Compound Summary for CID 12636793.
- Sysco Environmental.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
